molecular formula C6H11NO2 B555573 Pipecolic acid CAS No. 535-75-1

Pipecolic acid

Katalognummer: B555573
CAS-Nummer: 535-75-1
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: HXEACLLIILLPRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pipecolic acid (Piperidine-2-carboxylic acid) is a non-proteinogenic amino acid derived from L-lysine catabolism, serving as a crucial endogenous mediator in plant defense systems and a valuable compound for biomedical research . In plant science, this compound is a central regulator of systemic acquired resistance (SAR), a broad-spectrum immunity against pathogens . It accumulates locally and systemically following pathogen attack, orchestrating defense amplification and priming plants for a more robust response to subsequent challenges . Its active form, N-hydroxythis compound (NHP), works in concert with salicylic acid to modulate plant immunity . Furthermore, recent research highlights its significant role in abiotic stress tolerance, demonstrating that this compound application can boost chlorophyll assimilation, photosynthetic performance, and antioxidant systems, thereby enhancing drought resilience in crops . In biomedical research, this compound is investigated as a diagnostic marker for certain neurological disorders, such as pyridoxine-dependent epilepsy, and is utilized as a building block in the synthesis of various pharmaceutical compounds . The global market for this compound is growing, driven by its expanding applications in pharmaceuticals, agrochemicals, and specialty chemicals . This product is provided as a high-purity chemical standard to support innovation in these fields. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

piperidine-2-carboxylic acid
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InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)
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InChI Key

HXEACLLIILLPRG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11NO2
Source PubChem
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Related CAS

69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate)
Record name Pipecolic acid
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DSSTOX Substance ID

DTXSID40862144
Record name 2-Piperidinecarboxylic acid
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Molecular Weight

129.16 g/mol
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Physical Description

Solid
Record name Pipecolic acid
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Solubility

314 mg/mL
Record name Pipecolic acid
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CAS No.

535-75-1, 3105-95-1, 4043-87-2
Record name Pipecolic acid
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Record name PIPECOLIC ACID
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Melting Point

264 °C
Record name Pipecolic acid
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Foundational & Exploratory

Foreword: The Significance of a Cyclic Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of Pipecolic Acid from L-Lysine

This compound, a non-proteinogenic cyclic amino acid, stands at a fascinating intersection of primary and secondary metabolism across bacteria, fungi, plants, and animals. Far from being a mere metabolic curiosity, it serves as a crucial precursor for a range of high-value secondary metabolites, including immunosuppressants like rapamycin and tacrolimus (FK506), and various antibiotics.[1][2] In plants, it has emerged as a critical signaling molecule for orchestrating local and systemic acquired resistance (SAR) against pathogens.[3][4][5] Furthermore, its accumulation in humans is a key diagnostic biomarker for several metabolic disorders, including pyridoxine-dependent epilepsy (PDE) resulting from ALDH7A1 deficiency.[6][7][8]

This guide provides an in-depth exploration of the diverse enzymatic pathways that nature has evolved to synthesize this compound from the essential amino acid L-lysine. We will dissect the distinct biochemical logic of each route, detail the key enzymes and their mechanisms, and provide field-proven experimental workflows for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital biosynthetic landscape.

The Three Major Biosynthetic Highways from L-Lysine

The conversion of L-lysine to this compound is not a monolithic process. Evolution has crafted at least three distinct routes, primarily differing in which of lysine's two amino groups is removed and which is retained in the final piperidine ring. The key intermediates, Δ¹-piperideine-2-carboxylic acid (P2C) and Δ¹-piperideine-6-carboxylic acid (P6C), define two of these major pathways.[9] A third, more direct route, bypasses these intermediates entirely.

The Δ¹-Piperideine-2-Carboxylic Acid (P2C) Pathway

This pathway proceeds via the removal of the α-amino group of lysine. It is a prominent route in plant immunity and is also part of the D-lysine catabolic pathway in certain bacteria.[3][9]

  • Mechanism: The process is initiated by an aminotransferase that removes the α-amino group from L-lysine, forming ε-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form the imine Δ¹-piperideine-2-carboxylic acid (P2C).[3][4] A subsequent reduction of the P2C imine bond by a reductase yields L-pipecolic acid.

  • Key Enzymes in Plants:

    • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): An aminotransferase that catalyzes the initial conversion of L-lysine to P2C.[4][10]

    • SAR-DEFICIENT 4 (SARD4): A reductase that specifically converts P2C to this compound, playing a critical role in establishing systemic acquired resistance.[3][4][10]

The Δ¹-Piperideine-6-Carboxylic Acid (P6C) Pathway

In this pathway, the ε-amino group is removed, and the α-amino group is retained to form the piperidine ring. This route is well-documented in fungi and can be reconstituted in bacteria.[11][12]

  • Mechanism in Fungi: In fungi such as Rhizoctonia leguminicola, L-lysine is first converted to saccharopine. A flavin-dependent enzyme, saccharopine oxidase, then catalyzes the oxidative cleavage of saccharopine to yield L-α-aminoadipate-δ-semialdehyde, which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[11] Finally, a reductase reduces P6C to L-pipecolic acid.[11][13]

  • Mechanism in Bacteria: A two-step pathway has been characterized and reconstituted in E. coli. It involves:

    • L-lysine 6-aminotransferase (LAT): This enzyme transfers the ε-amino group of L-lysine to an acceptor, producing α-aminoadipate-δ-semialdehyde (P6C).[14][15][16]

    • Pyrroline-5-carboxylate (P5C) Reductase: This enzyme, encoded by the proC gene, promiscuously reduces P6C to L-pipecolic acid, demonstrating a fascinating case of an enzyme from primary metabolism being co-opted for a secondary metabolic pathway.[12][14][15]

The Lysine Cyclodeaminase (LCD) Pathway

This is the most direct route, accomplishing the conversion in a single enzymatic step. It is found in several bacteria, particularly Streptomyces species, that produce complex natural products.[1][2]

  • Mechanism: A lysine cyclodeaminase (LCD) enzyme catalyzes the direct conversion of L-lysine to L-pipecolic acid. This remarkable reaction involves an NAD⁺-dependent oxidation of the α-amino group, intramolecular cyclization via Schiff base formation with the ε-amino group, and subsequent reduction of the cyclic imine intermediate, all within a single active site.[2][17] The α-amino group is removed as ammonia, and the ε-amino group is retained.[1]

  • Key Enzyme:

    • RapL / FkbL: These homologous enzymes, found in the gene clusters for rapamycin (Streptomyces hygroscopicus) and FK506 (Streptomyces tsukubaensis) respectively, are the archetypal lysine cyclodeaminases.[1][2]

Diagram of Biosynthetic Pathways

Pipecolic_Acid_Pathways cluster_start cluster_p2c P2C Pathway (e.g., Plants) cluster_p6c P6C Pathway (e.g., Fungi, Bacteria) cluster_lcd LCD Pathway (e.g., Streptomyces) lysine L-Lysine p2c_intermediate ε-Amino-α-keto caproic acid lysine->p2c_intermediate ALD1 (Aminotransferase) saccharopine Saccharopine (Fungi) lysine->saccharopine Lysine-ketoglutarate reductase p6c Δ¹-Piperideine-6-carboxylate (P6C) lysine->p6c LAT (Aminotransferase) (Bacteria) pipecolate_lcd L-Pipecolic Acid lysine->pipecolate_lcd Lysine Cyclodeaminase (e.g., RapL) (NAD⁺ dependent) p2c Δ¹-Piperideine-2-carboxylate (P2C) p2c_intermediate->p2c Spontaneous cyclization pipecolate_p2c L-Pipecolic Acid p2c->pipecolate_p2c SARD4 (Reductase) saccharopine->p6c Saccharopine Oxidase pipecolate_p6c L-Pipecolic Acid p6c->pipecolate_p6c Reductase (e.g., ProC)

Caption: Major biosynthetic routes from L-lysine to L-pipecolic acid.

Experimental Workflows: From Gene to Function

Investigating these pathways requires robust methodologies for enzyme production, activity measurement, and product quantification. The following section provides validated protocols and explains the causality behind key experimental choices.

Heterologous Expression and Purification of Biosynthetic Enzymes

The foundation for in vitro characterization is the production of pure, active enzyme. Escherichia coli remains the workhorse for this purpose.

Workflow Rationale: This workflow is designed for maximal yield and purity. The choice of an N-terminal His-tag allows for efficient immobilized metal affinity chromatography (IMAC), a highly selective purification method. Subsequent size-exclusion chromatography (SEC) serves as a crucial polishing step to remove aggregates and minor contaminants, ensuring a homogenous enzyme preparation for kinetic analysis.

Experimental Protocol: His-Tagged Enzyme Purification

  • Cloning: Synthesize the codon-optimized gene for your target enzyme (e.g., S. pristinaespiralis LCD, A. thaliana SARD4) and clone it into an expression vector like pET-28a(+), which incorporates an N-terminal His₆-tag and a thrombin cleavage site.

  • Transformation: Transform the resulting plasmid into an expression strain of E. coli, such as BL21(DE3).

  • Expression:

    • Grow a 1 L culture in LB medium containing the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 18-25°C and continue shaking for 16-20 hours. Causality: Lowering the temperature after induction slows down protein synthesis, which often improves protein folding and solubility.

  • Cell Lysis:

    • Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).

  • IMAC Purification:

    • Load the supernatant onto a 5 mL Ni-NTA column pre-equilibrated with Lysis Buffer.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with a linear gradient of 20-250 mM imidazole in the same buffer.

    • Analyze fractions by SDS-PAGE to identify those containing the pure protein.

  • Buffer Exchange/SEC (Optional but Recommended):

    • Pool the pure fractions and concentrate using an ultrafiltration device.

    • For long-term storage or to remove imidazole, perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis. For the highest purity, load the concentrated protein onto a size-exclusion chromatography column.

Diagram of Enzyme Purification Workflow

Purification_Workflow start Cloning & Transformation into E. coli culture Large-Scale Culture (37°C) start->culture induction IPTG Induction & Overnight Expression (18°C) culture->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) & Clarification harvest->lysis imac IMAC Purification (Ni-NTA Column) lysis->imac analysis SDS-PAGE Analysis imac->analysis pooling Pool Pure Fractions analysis->pooling sec Buffer Exchange / SEC pooling->sec final_product Pure, Active Enzyme sec->final_product

Caption: Standard workflow for heterologous enzyme expression and purification.
Enzyme Activity Assays

Quantifying enzyme activity is essential for characterization. The choice of assay depends on the specific reaction and available instrumentation.

1. Lysine Cyclodeaminase (LCD) Assay (Radiographic TLC-based)

This method, adapted from studies on RapL, is highly sensitive and directly measures product formation.[2]

  • Principle: Uses ¹⁴C-labeled L-lysine as a substrate. The product, ¹⁴C-pipecolic acid, is separated from the substrate by thin-layer chromatography (TLC) and quantified by autoradiography.

  • Protocol:

    • Prepare a reaction mixture (total volume 50 µL) containing 50 mM Tris-HCl (pH 8.5), 2 mM DTT, 100 µM NAD⁺, 50 µM L-[U-¹⁴C]lysine, and 1-5 µg of purified LCD enzyme.

    • Incubate at 30°C for a set time (e.g., 30 minutes).

    • Quench the reaction by adding 5 µL of acetic acid.

    • Spot 5 µL of the quenched reaction onto a silica TLC plate.

    • Develop the plate using a mobile phase of NH₄OH:H₂O:Methanol (2:8:90 v/v/v). Causality: This solvent system effectively separates the more non-polar this compound (Rf ≈ 0.44) from the highly polar lysine (Rf ≈ 0.10).

    • Visualize the plate using a phosphorimager or autoradiography film.

    • Quantify the radioactivity in the substrate and product spots to determine the percent conversion.

2. Aminotransferase (e.g., ALD1) Coupled Assay

This is a continuous spectrophotometric assay that measures the formation of the product amino acid.[4][18]

  • Principle: The transamination of L-lysine by ALD1 requires an α-keto acid acceptor (e.g., α-ketoglutarate). The reaction produces P2C and glutamate. The rate can be monitored by coupling the reaction to a second enzyme, glutamate dehydrogenase, which oxidizes glutamate and reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the aminotransferase activity.

  • Protocol:

    • Prepare a reaction mixture (1 mL) in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM L-lysine, 5 mM α-ketoglutarate, 50 µM pyridoxal-5'-phosphate (PLP cofactor), 1.5 mM NAD⁺, and 10 units of glutamate dehydrogenase.

    • Equilibrate the mixture to 25°C in a spectrophotometer.

    • Initiate the reaction by adding 2-10 µg of purified ALD1 enzyme.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the reaction rate using the Beer-Lambert law for NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

Enzyme ParameterDescriptionTypical Value (RapL)[2]
Kₘ (L-Lysine) Michaelis constant; substrate concentration at half-maximal velocity.46 ± 4 µM
Kₘ (NAD⁺) Michaelis constant for the cofactor.2.3 µM
kcat Turnover number; number of substrate molecules converted per enzyme molecule per second.Varies with assay conditions
Analytical Quantification of this compound

Accurate quantification of this compound in biological samples (e.g., plant tissue, bacterial culture) is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive method.[19][20]

Workflow Rationale: This method requires derivatization because this compound is not volatile enough for GC analysis. Propyl chloroformate derivatization is a rapid, single-step process that converts both the amine and carboxylic acid groups into less polar, more volatile esters and carbamates, making the analyte suitable for GC-MS analysis.[19] Using a stable isotope-labeled internal standard or a structurally similar compound like norvaline is essential for accurate quantification by correcting for variations in extraction efficiency and derivatization.[19][20]

Experimental Protocol: GC-MS Quantification

  • Sample Preparation:

    • Homogenize 100 mg of plant tissue or a bacterial cell pellet in 1 mL of 80% methanol.

    • Add a known amount of internal standard (e.g., 5 µg of norvaline).[19]

    • Vortex vigorously and centrifuge at 14,000 x g for 10 min.

    • Transfer the supernatant to a new tube and dry it completely under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • To the dried extract, add 200 µL of propanol:pyridine (4:1 v/v) and vortex.

    • Add 50 µL of propyl chloroformate, vortex for 1 minute. Self-Validation: The reaction is rapid and robust. Running a known standard of this compound in parallel confirms the derivatization efficiency.

    • Add 400 µL of sodium bicarbonate (0.5 M) to quench the reaction.

    • Add 400 µL of chloroform to extract the derivatized analytes. Vortex and centrifuge.

  • GC-MS Analysis:

    • Carefully transfer the lower chloroform layer to a GC vial.

    • Inject 1 µL onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use Selective Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor characteristic ions for derivatized this compound (e.g., m/z 172.2, 128.0) and the internal standard (e.g., norvaline, m/z 158.2, 72.2).[19]

    • Quantify the this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion and Future Outlook

The biosynthesis of this compound from L-lysine is a testament to nature's metabolic versatility, employing distinct enzymatic strategies to serve diverse biological functions—from creating potent pharmaceuticals in microbes to defending plants against pathogens. The elucidation of the P2C, P6C, and LCD pathways provides a rich toolbox for synthetic biologists aiming to engineer novel metabolic pathways for the production of high-value chemicals and drug precursors.[21][22]

Future research will likely focus on discovering novel enzymes with improved catalytic efficiencies or altered substrate specificities, further exploring the regulatory networks that control this compound flux, and harnessing these pathways in cell-free systems for sustainable biocatalysis.[23] The detailed technical guide presented here offers a solid foundation for professionals to both investigate the fundamental science of this pathway and apply that knowledge toward innovative solutions in medicine and agriculture.

References

  • Fujii, T., Mukaihara, M., Agematu, H., & Tsunekawa, H. (2002). Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase. Bioscience, Biotechnology, and Biochemistry, 66(3), 622-627. [Link]
  • Cheng, J., Luo, Z., Wang, B., Yan, L., Zhang, S., Zhang, J., Lu, Y., & Wang, W. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 828347. [Link]
  • Cheng, J., Luo, Z., Wang, B., Yan, L., Zhang, S., Zhang, J., Lu, Y., & Wang, W. (2022). An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli.
  • Cheng, J., Luo, Z., Wang, B., Yan, L., Zhang, S., Zhang, J., Lu, Y., & Wang, W. (2022). An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 86(10), 1476-1481. [Link]
  • Martín, J. F., & Liras, P. (2018). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. Journal of Fungi, 4(3), 99. [Link]
  • Cheng, J., et al. (2022). An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 86(10), 1476-1481. [Link]
  • Fujii, T., et al. (2002).
  • Gatto, G. J., Jr., McLoughlin, S. M., & Waskell, L. (2006). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(49), 15763-15772. [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2595-2613. [Link]
  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. [Link]
  • Wickwire, B. M., Harris, C. M., Harris, T. M., & Broquist, H. P. (1990). This compound biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway. The Journal of biological chemistry, 265(25), 14742–14747. [Link]
  • Fujii, T., et al. (2002). Biotransformation of L-Lysine to L-Pipecolic Acid Catalyzed by L-Lysine 6-Aminotransferase and Pyrroline-5-carboxylate Reductase. Bioscience, Biotechnology, and Biochemistry, 66(3), 622-627. [Link]
  • Casqueiro, J., et al. (2000). Conversion of this compound into Lysine in Penicillium chrysogenum Requires Pipecolate Oxidase and Saccharopine Reductase: Characterization of the lys7 Gene Encoding Saccharopine Reductase. Journal of Bacteriology, 182(18), 5146-5152. [Link]
  • Návarová, H., et al. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123-5141. [Link]
  • Fujii, T., et al. (2002). Biotransformation of L-Lysine to L-Pipecolic Acid Catalyzed by L-Lysine 6-Aminotransferase and Pyrroline-5-carboxylate Reductase. Taylor & Francis Online. [Link]
  • He, M. (2006). Various routes of this compound biosynthesis in microorganisms.
  • Lee, S. Y., et al. (2017). Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis. Semantic Scholar. [Link]
  • Skvorak, K. J., et al. (2011). Aldehyde Dehydrogenase 7A1 (ALDH7A1) Is a Novel Enzyme Involved in Cellular Defense against Hyperosmotic Stress. Journal of Biological Chemistry, 286(47), 40699-40709. [Link]
  • Wang, C., et al. (2021).
  • Zeier, J. (2018). l-lysine metabolism to N-hydroxythis compound: an integral immune-activating pathway in plants. Journal of Experimental Botany, 69(19), 4447-4458. [Link]
  • Lee, S. Y., et al. (2017). Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis.
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance.
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  • Al-Shehhi, M., et al. (2023). New treatment for pyridoxine-dependent epilepsy due to ALDH7A1 deficiency: first proof-of-principle of upstream enzyme inhibition in the mouse. Human Molecular Genetics, 32(12), 1957-1967. [Link]
  • Coughlin, C. R., et al. (2019). This compound as a Diagnostic Marker of Pyridoxine-Dependent Epilepsy.
  • Piraud, M., et al. (2005). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 51(6), 1031-1036. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
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  • Trakadis, Y. J., & Mejia, N. R. (2021). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease, 44(2), 297-300. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry.
  • Zima, J., et al. (2024). Case report: Early (molecular) diagnosis is the clue: report on ALDH7A1 deficiency in newborns.
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An In-Depth Technical Guide to the Roles of ALD1 and SARD4 in Pipecolic Acid Synthesis for Plant Immunity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of pipecolic acid (Pip) is a critical metabolic pathway in the establishment of Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting plant immune response. This guide provides a comprehensive technical overview of the two core enzymes responsible for the conversion of L-lysine to this compound: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4). We will delve into the biochemical mechanisms, regulatory networks, and detailed experimental protocols for the characterization of this pathway. This document is intended for researchers, scientists, and drug development professionals in the fields of plant biology, biochemistry, and agricultural biotechnology, offering both foundational knowledge and practical methodologies to investigate this pivotal defense signaling cascade.

Introduction: The Central Role of this compound in Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) is a form of inducible immunity in plants that provides long-lasting protection against a wide range of pathogens following an initial localized infection[1]. This whole-plant defense response is characterized by the production of mobile signals that travel from the site of primary infection to distal tissues, priming them for a more rapid and robust defense activation upon subsequent pathogen attack[2]. The non-protein amino acid, this compound (Pip), has been identified as a key signaling molecule in the orchestration of SAR[3][4].

The biosynthesis of Pip from its precursor, L-lysine, is a crucial metabolic node in the plant immune signaling network. Deficiencies in this pathway lead to a compromised SAR response, rendering plants more susceptible to infection[3]. Two enzymes, ALD1 and SARD4, have been identified as the central players in this biosynthetic pathway, catalyzing a two-step conversion of L-lysine to Pip[5][6]. Understanding the function and regulation of these enzymes is therefore paramount for elucidating the mechanisms of plant immunity and for the development of novel strategies to enhance crop resilience. Both ALD1 and SARD4 have been shown to be localized in the chloroplast, indicating this organelle as a key site for Pip synthesis in the plant cell[7].

The Biochemical Pathway: A Two-Step Conversion of L-Lysine to this compound

The synthesis of this compound from L-lysine is a two-step enzymatic process primarily localized within the plant chloroplast. This pathway is initiated by the aminotransferase activity of ALD1, followed by the reductase activity of SARD4.

Step 1: ALD1-Mediated Transamination of L-Lysine

The first committed step in Pip biosynthesis is catalyzed by AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) , a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase[8][9]. ALD1 facilitates the transfer of the α-amino group from L-lysine to an acceptor α-keto acid, such as pyruvate[10]. This reaction produces α-keto-ε-aminocaproate, which then undergoes a spontaneous intramolecular cyclization to form the unstable intermediate, Δ¹-piperideine-2-carboxylic acid (P2C)[7][8]. P2C can then isomerize to the more stable enamine, 2,3-dehydrothis compound (2,3-DP)[5][10].

The reaction can be summarized as follows: L-Lysine + α-Ketoglutarate ⇌ α-Keto-ε-aminocaproate + L-Glutamate α-Keto-ε-aminocaproate → Δ¹-piperideine-2-carboxylic acid (P2C) + H₂O Δ¹-piperideine-2-carboxylic acid (P2C) ⇌ 2,3-dehydrothis compound (2,3-DP)

Step 2: SARD4-Mediated Reduction to this compound

The second and final step is the reduction of the cyclic intermediate to L-pipecolic acid. This reaction is catalyzed by SAR-DEFICIENT 4 (SARD4) , a reductase that utilizes NADH or NADPH as a cofactor[5]. SARD4 reduces the imine bond of P2C or the double bond of 2,3-DP to yield the stable end-product, L-pipecolic acid[5][7]. Loss-of-function mutations in SARD4 lead to the accumulation of P2C and a significant reduction in Pip levels, confirming its essential role in this pathway[6][7].

The reaction is as follows: Δ¹-piperideine-2-carboxylic acid (P2C) / 2,3-dehydrothis compound (2,3-DP) + NAD(P)H + H⁺ → L-Pipecolic Acid + NAD(P)⁺

The entire biochemical cascade is depicted in the diagram below:

Pipecolic_Acid_Synthesis cluster_ald1 Step 1: Transamination & Cyclization cluster_sard4 Step 2: Reduction Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid (P2C) / 2,3-dehydrothis compound (2,3-DP) Lysine->P2C ALD1 (Aminotransferase) Spontaneous Cyclization Pip L-Pipecolic Acid P2C->Pip SARD4 (Reductase) NAD(P)H

Figure 1: The two-step enzymatic pathway of this compound synthesis from L-lysine.

Regulation of ALD1 and SARD4 Expression in Plant Immunity

The expression of both ALD1 and SARD4 is tightly regulated and is induced upon pathogen infection, which is consistent with their role in the production of the defense signaling molecule, this compound[7]. The induction of ALD1 and SARD4 expression is a key component of the plant's response to pathogen-associated molecular patterns (PAMPs) and effectors, leading to the accumulation of Pip in both local and systemic tissues[11]. This upregulation is part of a larger transcriptional reprogramming that occurs during SAR, preparing the plant for a heightened state of defense[12]. A positive feedback loop involving mitogen-activated protein kinases (MAPKs) and the transcription factor WRKY33 has been shown to directly regulate ALD1 expression, amplifying the immune response[13].

Experimental Methodologies for the Study of ALD1, SARD4, and this compound

This section provides detailed protocols for the functional characterization of the this compound biosynthetic pathway.

Reconstitution of the this compound Pathway in E. coli

A powerful method to validate the function of ALD1 and SARD4 is to reconstitute the entire pathway in a heterologous system like Escherichia coli, which lacks an endogenous pathway for Pip synthesis from lysine.

Objective: To demonstrate that the co-expression of ALD1 and SARD4 is sufficient for the conversion of L-lysine to this compound.

Experimental Workflow:

E_coli_Reconstitution start Construct Expression Plasmids (pET vectors with ALD1 and SARD4 coding sequences) transform Transform E. coli (e.g., BL21(DE3)) with Plasmids: 1. ALD1 only 2. SARD4 only 3. ALD1 + SARD4 4. Empty Vector (Control) start->transform culture Culture Transformed E. coli in LB medium with appropriate antibiotics transform->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce incubate Incubate for several hours to allow for protein expression and enzymatic activity induce->incubate extract Extract Metabolites from the E. coli culture incubate->extract analyze Analyze Metabolites by LC-MS or GC-MS extract->analyze result Detect Intermediates (P2C/2,3-DP) and Product (Pip) analyze->result

Sources

An In-depth Technical Guide to the Function of L-Pipecolate Oxidase (PIPOX) in Peroxisomes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-pipecolate oxidase (PIPOX) is a critical peroxisomal flavoenzyme that plays a central role in the catabolism of the essential amino acid L-lysine. By catalyzing the oxidation of L-pipecolate to Δ¹-piperideine-6-carboxylate, PIPOX is an indispensable link in a pathway that is particularly active in the brain. Deficiencies in this pathway are associated with severe neurometabolic disorders, highlighting the enzyme's clinical significance. This technical guide provides a comprehensive overview of PIPOX function, from its molecular biology and enzymatic mechanism to its role in metabolic pathways and human disease. We further detail established methodologies for assessing its activity, providing researchers and drug development professionals with a robust framework for investigating this vital enzyme.

Introduction: The Intersection of Lysine Metabolism and Peroxisomal Function

L-lysine, an essential amino acid, is degraded in mammals via two primary routes: the saccharopine pathway, which is predominant in most tissues, and the L-pipecolate pathway, which is notably active in the brain.[1] The pipecolate pathway serves as a crucial alternative route for lysine catabolism, and its proper functioning is vital for neurological health. At the heart of this pathway lies the peroxisome, a dynamic organelle responsible for a variety of metabolic processes, including fatty acid oxidation and the detoxification of reactive oxygen species.

Within this subcellular compartment resides L-pipecolate oxidase (PIPOX), a distinct enzyme responsible for a key oxidative step in the degradation of L-pipecolate.[2] Its localization within the peroxisome underscores the organelle's importance in amino acid metabolism.[2] Dysregulation of PIPOX activity, often seen in the context of peroxisome biogenesis disorders (PBDs) like Zellweger syndrome, leads to the accumulation of L-pipecolic acid, a condition known as hyperpipecolic acidaemia, which is associated with severe neurological symptoms.[3]

Molecular Biology and Biochemical Properties of Human PIPOX

Gene, Transcription, and Protein Structure

Human L-pipecolate oxidase is encoded by the PIPOX gene. The cDNA encompasses an open reading frame of 1170 base pairs, which translates into a 390-amino acid protein with a predicted molecular weight of approximately 44 kDa.[4][5] Structural analysis of the protein reveals an ADP-βɑβ-binding fold, which is characteristic of a flavoprotein, consistent with its function as an oxidase that utilizes a flavin cofactor.[1]

Peroxisomal Targeting

PIPOX is synthesized on free ribosomes in the cytoplasm and subsequently imported into the peroxisomal matrix. This targeting is directed by a classic Peroxisomal Targeting Signal 1 (PTS1) located at its extreme C-terminus.[6] The human PIPOX protein terminates with the tripeptide sequence -AHL (Alanine-Histidine-Leucine) or -KAHL, which is recognized by the PEX5 receptor, mediating its transport into the peroxisome.[1][4][7] Immunofluorescence studies have confirmed the peroxisomal localization of PIPOX by showing its co-localization with catalase, a well-established peroxisomal marker enzyme.[3][4] While primarily peroxisomal in humans, it is worth noting that in some species, such as the rat, PIPOX activity has been detected in both peroxisomes and mitochondria.[8]

Enzymatic Reaction and Cofactor

PIPOX is a member of the oxidoreductase family, specifically acting on the CH-NH group of donors with oxygen as the acceptor (EC 1.5.3.7).[9] It catalyzes the conversion of L-pipecolate to 2,3,4,5-tetrahydropyridine-2-carboxylate, which exists in equilibrium with its open-chain form, α-aminoadipic semialdehyde (AASA).[5] This reaction utilizes molecular oxygen (O₂) as an electron acceptor and produces hydrogen peroxide (H₂O₂) as a byproduct.[9]

Reaction: L-pipecolate + O₂ ⇌ 2,3,4,5-tetrahydropyridine-2-carboxylate + H₂O₂[9]

The enzyme contains a covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[5] The FAD molecule accepts electrons from L-pipecolate and transfers them to molecular oxygen, generating H₂O₂. The production of H₂O₂ within the peroxisome is managed by the high concentrations of catalase present in the organelle, which efficiently detoxifies it to water and oxygen.

Role of PIPOX in the Lysine Degradation Pathway

Lysine catabolism is a complex process with multiple branch points and subcellular compartments, including the mitochondria, cytosol, and peroxisomes.[10] PIPOX functions within the peroxisomal segment of the pipecolic acid pathway.

The pathway can be summarized as follows:

  • Formation of L-Pipecolate: In the brain, L-lysine is converted to L-pipecolate through a series of reactions.[1]

  • Peroxisomal Oxidation (PIPOX): L-pipecolate is transported into the peroxisome where PIPOX catalyzes its oxidation to Δ¹-piperideine-6-carboxylate (P6C).[5]

  • Spontaneous Hydrolysis: P6C is in a non-enzymatic, spontaneous equilibrium with α-aminoadipic semialdehyde (AASA).[5]

  • Final Conversion: AASA is then further oxidized to α-aminoadipic acid by the enzyme α-aminoadipic semialdehyde dehydrogenase (antiquitin), encoded by the ALDH7A1 gene.[11] This final product can then enter the central metabolism.[12]

The following diagram illustrates the central role of PIPOX in the peroxisomal lysine degradation pathway.

Lysine_Degradation_Pathway cluster_cytosol Cytosol / Mitochondria cluster_peroxisome Peroxisome Lysine L-Lysine Pipecolate L-Pipecolate Lysine->Pipecolate Multiple Steps PIPOX_node PIPOX (L-Pipecolate Oxidase) Pipecolate->PIPOX_node Transport P6C_AASA Δ¹-piperideine-6-carboxylate (P6C) α-aminoadipic semialdehyde (AASA) PIPOX_node->P6C_AASA O₂ H2O2 H₂O₂ PIPOX_node->H2O2 ALDH7A1 ALDH7A1 (Antiquitin) P6C_AASA->ALDH7A1 AAA α-aminoadipic acid ALDH7A1->AAA Central Metabolism Central Metabolism AAA->Central Metabolism Catalase Catalase H2O2->Catalase H2O_O2 H₂O + O₂ Catalase->H2O_O2

Caption: Peroxisomal segment of the L-lysine degradation pathway featuring PIPOX.

Clinical Relevance and Disease Association

Peroxisome Biogenesis Disorders (PBDs)

PIPOX activity is critically dependent on the proper formation of peroxisomes. In PBDs, such as Zellweger syndrome, where the assembly of the entire organelle is defective, PIPOX cannot be correctly imported into the peroxisomal matrix. This leads to a functional deficiency of the enzyme, resulting in the accumulation of L-pipecolic acid in plasma and cerebrospinal fluid.[4] Therefore, elevated L-pipecolic acid is a key biomarker for diagnosing these devastating disorders.[3]

Relationship with Pyridoxine-Dependent Epilepsy (PDE)

Pyridoxine-dependent epilepsy (PDE) is a rare form of intractable neonatal seizures. The most common cause of PDE is mutations in the ALDH7A1 gene, which encodes antiquitin.[13] As shown in the pathway diagram (Section 3), antiquitin acts downstream of PIPOX, converting AASA to α-aminoadipic acid.[11]

In ALDH7A1 deficiency, the accumulation of AASA/P6C leads to the inactivation of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, through a chemical reaction.[14] This secondary PLP deficiency disrupts the function of numerous PLP-dependent enzymes in the brain, including neurotransmitter synthesis, leading to seizures. While a primary deficiency in the PIPOX gene itself is not the common cause of PDE, the measurement of this compound is still a crucial diagnostic marker, as the upstream blockage in the pathway at ALDH7A1 also leads to its accumulation.[14][15] Treatment for PDE-ALDH7A1 involves pyridoxine supplementation to overcome the PLP inactivation, as well as dietary lysine restriction to reduce the metabolic flux through the pathway.[16]

Methodologies for the Investigation of PIPOX Function

Assessing the function of PIPOX is crucial for both basic research and clinical diagnostics. This involves enzyme activity assays and cell-based models.

Experimental Workflow for PIPOX Analysis

The following diagram outlines a typical workflow for investigating a suspected PIPOX-related disorder, starting from clinical observation to detailed biochemical and cellular analysis.

PIPOX_Workflow A Clinical Suspicion (e.g., Neurological Symptoms, Seizures) B Biomarker Analysis (this compound in Plasma / CSF) A->B C Patient-Derived Cells (Fibroblasts) B->C E Genetic Sequencing (PIPOX, PEX genes, ALDH7A1) B->E D PIPOX Enzyme Assay (Cell Lysate / Tissue Homogenate) C->D F Cellular Localization (Immunofluorescence) C->F G Functional Analysis (e.g., siRNA Knockdown, CRISPR KO Models) C->G H Diagnosis / Research Outcome D->H E->H G->H

Caption: Experimental workflow for the analysis of PIPOX function.

Quantitative Data Summary

While extensive kinetic data for human PIPOX is not widely consolidated, studies on homologous enzymes provide insight into its characteristics. The enzyme exhibits specificity for the L-isomer of this compound.[2]

ParameterDescriptionTypical Value Range
Substrate L-Pipecolic Acid-
Cofactor Flavin Adenine Dinucleotide (FAD)Covalently Bound
Location Peroxisomal MatrixHuman Liver, Fibroblasts
Product 1 Δ¹-piperideine-6-carboxylate-
Product 2 Hydrogen Peroxide (H₂O₂)-
Detailed Experimental Protocol: Spectrophotometric PIPOX Enzyme Assay

This protocol describes a common method for measuring PIPOX activity based on the H₂O₂ produced, which is coupled to a colorimetric reaction involving horseradish peroxidase (HRP).[17]

Principle: PIPOX oxidizes L-pipecolate, producing H₂O₂. In the presence of HRP, H₂O₂ oxidizes a chromogenic substrate (e.g., o-dianisidine or Amplex Red), leading to a measurable change in absorbance.

Materials:

  • Tissue homogenate or cell lysate (e.g., from cultured fibroblasts or liver tissue)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • L-pipecolic acid solution (e.g., 50 mM stock)

  • Horseradish peroxidase (HRP) solution (e.g., 1 mg/mL)

  • Chromogenic substrate: o-dianisidine (e.g., 10 mg/mL in methanol) or Amplex Red

  • Spectrophotometer capable of reading at the appropriate wavelength (e.g., 460 nm for o-dianisidine)

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Rationale: To provide all necessary components for the coupled reaction in a buffered environment optimal for enzyme activity.

    • In a microcuvette or 96-well plate, prepare a master mix. For a 1 mL final volume, combine:

      • 850 µL of 100 mM Potassium Phosphate Buffer (pH 8.0)

      • 50 µL of HRP solution

      • 50 µL of o-dianisidine solution

    • Mix gently by pipetting.

  • Sample Addition:

    • Rationale: To introduce the source of the PIPOX enzyme into the reaction mixture.

    • Add 20-50 µL of the cell lysate or tissue homogenate (protein concentration should be predetermined by a method like Bradford or BCA assay).

    • Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to measure any background reaction.

  • Initiation of Reaction:

    • Rationale: To start the specific enzymatic reaction by adding the substrate, L-pipecolate.

    • Add 50 µL of the L-pipecolate stock solution to initiate the reaction. The final concentration of L-pipecolate will be 2.5 mM.

    • Immediately mix and start monitoring the change in absorbance.

  • Data Acquisition:

    • Rationale: To quantitatively measure the rate of product formation, which is directly proportional to the enzyme activity.

    • Measure the increase in absorbance at 460 nm over a period of 10-15 minutes, taking readings every 30-60 seconds. The rate should be linear during the initial phase of the reaction.

  • Controls and Calculation:

    • Rationale: To ensure the measured activity is specific to PIPOX and to calculate the specific activity.

    • Negative Control: Run a parallel reaction without the L-pipecolate substrate to account for any non-specific oxidation.

    • Calculation: Determine the rate of change in absorbance per minute (ΔAbs/min). Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the oxidized chromogen to convert this rate into µmoles of product formed per minute. Normalize this value to the amount of protein in the sample to express the specific activity (e.g., in nmol/min/mg protein).

Conclusion and Future Directions

L-pipecolate oxidase is a cornerstone of peroxisomal amino acid metabolism, with profound implications for neurological health. Its function is intricately linked to both the integrity of the peroxisome and the downstream pathways of lysine degradation. While its role in PBDs is well-established, further research is needed to elucidate the full spectrum of disorders that may arise from primary PIPOX gene defects and to explore potential therapeutic interventions. The development of high-throughput screening assays and robust animal models will be instrumental in advancing our understanding of PIPOX and in developing targeted therapies for related metabolic diseases.

References

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  • Mihalik, S. J., et al. (2000). L-Pipecolic acid oxidase, a human enzyme essential for the degradation of L-pipecolic acid, is most similar to the monomeric sarcosine oxidases. The Biochemical journal, 345 Pt 3(3), 487–494. [Link]
  • Wikipedia. (n.d.). L-pipecolate oxidase.
  • Natarajan, N., et al. (2017). Evidence for Pipecolate Oxidase in Mediating Protection Against Hydrogen Peroxide Stress. Journal of Cellular Biochemistry, 118(7), 1678-1688. [Link]
  • van der Beek, N. A. M. E., et al. (2020). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Molecular Genetics and Metabolism, 131(1-2), 1-10. [Link]
  • Rao, V. V., & Chang, Y. F. (1992). Assay for L-pipecolate oxidase activity in human liver: detection of enzyme deficiency in hyperpipecolic acidaemia. Biochimica et Biophysica Acta, 1139(3), 189-195. [Link]
  • Grokipedia. (n.d.). L-pipecolate dehydrogenase.
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  • Mihalik, S. J., et al. (2000). L-Pipecolic acid oxidase, a human enzyme essential for the degradation of L-pipecolic acid, is most similar to the monomeric sarcosine oxidases. The Biochemical journal, 345(3), 487-94. [Link]
  • Rao, V. V., & Chang, Y. F. (1991). L-pipecolic acid oxidation in rat: subcellular localization and developmental study. Archives of Biochemistry and Biophysics, 286(2), 437-443. [Link]
  • Natarajan, N., et al. (2017). Evidence for Pipecolate Oxidase in Mediating Protection Against Hydrogen Peroxide Stress. Journal of Cellular Biochemistry, 118(7), 1678-1688. [Link]
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  • GeneCards. (n.d.). PIPOX Gene.
  • Gospe, S. M. Jr. (2006). Pyridoxine-dependent seizures: new genetic and biochemical clues to help with diagnosis and treatment. Current Opinion in Neurology, 19(2), 148-153. [Link]
  • Wikipedia. (n.d.). Peroxisomal targeting signal.
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  • ResearchGate. (n.d.). Overview of pyridoxine dependent/responsive seizure subtypes.
  • Stockler-Ipsiroglu, S., & van Karnebeek, C. D. M. (2014). Pyridoxine and Pyridoxal-Phosphate Dependent Epilepsies.
  • Coughlin, C. R. II, & Gospe, S. M. Jr. (2021). Pyridoxine-dependent epilepsy: Current perspectives and questions for future research. Journal of Inherited Metabolic Disease, 44(1), 61-71. [Link]
  • Turo, K. E., et al. (2010). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 132(16), 5642-5643. [Link]
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  • Kawałek, A., et al. (2020). The Peroxisomal Targeting Signal 3 (PTS3) of the Budding Yeast Acyl-CoA Oxidase Is a Signal Patch. Frontiers in Cell and Developmental Biology, 8, 203. [Link]
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Pipecolic acid metabolism in mammalian brain

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pipecolic Acid Metabolism in the Mammalian Brain

Abstract

This compound (Pip), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged from relative obscurity to become a molecule of significant interest in neuroscience and clinical research. Once considered a minor metabolic byproduct, Pip is now recognized as a key player in the intricate biochemical landscape of the mammalian brain. Its metabolism is distinct in the central nervous system (CNS) compared to peripheral tissues, and its accumulation is a hallmark of several severe neurological disorders. This technical guide provides a comprehensive overview of this compound metabolism in the mammalian brain, synthesizing current knowledge on its biosynthesis, catabolism, physiological roles, and pathological implications. We will delve into the key enzymatic pathways, their regulation, and the consequences of their dysfunction. Furthermore, this guide offers practical insights into the state-of-the-art methodologies for studying Pip, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate this complex and rapidly evolving field.

The Dual Identity of Lysine Catabolism in the Brain: Pipecolate vs. Saccharopine Pathways

The breakdown of the essential amino acid L-lysine in mammals is not a monolithic process. Instead, it follows two distinct pathways with a remarkable tissue-specific preference. While the saccharopine pathway is the primary route for lysine degradation in extracerebral tissues like the liver and kidneys, the pipecolate pathway predominates in the adult mammalian brain[1][2]. This dichotomy is not merely a metabolic curiosity; it has profound implications for brain development, function, and disease.

The saccharopine pathway is highly active in the fetal brain, but its activity wanes as the pipecolate pathway's capacity increases during development, suggesting a specific neurodevelopmental role for the latter[1][2]. The two pathways converge at the intermediate α-aminoadipate δ-semialdehyde (AAS), which exists in equilibrium with its cyclized form, Δ1-piperideine-6-carboxylate (P6C)[1].

The Predominant Route in the Adult Brain: The Pipecolate Pathway

The hallmark of the pipecolate pathway is the formation of this compound itself[1]. This pathway begins with the conversion of the α-amino group of L-lysine to an α-keto acid, leading to the formation of the cyclic intermediate Δ1-piperideine-2-carboxylate (P2C)[1]. This intermediate is then reduced to L-pipecolate by a ketimine reductase[1]. The discovery that this reductase is identical to the thyroid hormone-binding protein μ-crystallin (CRYM) has opened up new avenues for understanding the regulation of this pathway[1].

Pipecolate_Pathway Lysine L-Lysine P2C Δ¹-Piperideine-2-Carboxylate (P2C) Lysine->P2C α-deamination PipecolicAcid L-Pipecolic Acid P2C->PipecolicAcid Reduction Enzyme1 Lysine Transaminase (Hypothesized) P2C->Enzyme1 Enzyme2 Ketimine Reductase (μ-crystallin/CRYM) PipecolicAcid->Enzyme2

Caption: The Pipecolate Pathway for L-Pipecolic Acid Biosynthesis in the Brain.

The Systemic Route: The Saccharopine Pathway

In contrast, the saccharopine pathway, which is the main route in peripheral tissues, initiates the breakdown of lysine at its ε-amino group[2][3]. This pathway is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS)[4][5][6]. The AASS enzyme possesses two domains: lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH)[5][7]. LKR condenses lysine with α-ketoglutarate to form saccharopine, which is then hydrolyzed by SDH to yield α-aminoadipate semialdehyde (AAS) and glutamate[3][8]. AAS is in equilibrium with Δ1-piperideine-6-carboxylate (P6C)[1][3].

Saccharopine_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AlphaKG α-Ketoglutarate AlphaKG->Saccharopine AAS α-Aminoadipate Semialdehyde (AAS) Saccharopine->AAS Glutamate Glutamate Saccharopine->Glutamate AASS_LKR AASS (LKR domain) Saccharopine->AASS_LKR P6C Δ¹-Piperideine-6- Carboxylate (P6C) AAS->P6C Spontaneous cyclization AASS_SDH AASS (SDH domain) AAS->AASS_SDH Glutamate->AASS_SDH

Caption: The Saccharopine Pathway for Lysine Catabolism.

Catabolism of this compound: The Peroxisomal Connection

The breakdown of L-pipecolic acid is a critical process, and its impairment is central to the pathophysiology of a group of severe metabolic disorders. This catabolic pathway occurs within the peroxisomes, cellular organelles essential for various metabolic functions, including fatty acid oxidation[9][10]. The initial and rate-limiting step in this compound degradation is its oxidation by the enzyme L-pipecolate oxidase, which results in the formation of P6C[9][10]. This step is crucial, as a deficiency in this process leads to the accumulation of this compound in tissues and physiological fluids[9][10].

The Neuromodulatory and Pathophysiological Roles of this compound

The precise physiological function of this compound in the healthy brain is still an area of active investigation, but evidence suggests it may act as a neuromodulator[11][12]. However, its role in disease is much more clearly defined. Elevated levels of this compound are a key biomarker for several inherited metabolic disorders, collectively known as peroxisomal biogenesis disorders (PBDs)[10][13][14][15].

In these conditions, the accumulation of this compound is thought to contribute to the severe neurological symptoms, which can include progressive neurological dysfunction, hypotonia, and seizures[10][16]. The mechanism of this neurotoxicity is not fully elucidated but may involve the induction of oxidative stress, as this compound catabolism can generate hydrogen peroxide[16].

Recent studies have also implicated elevated this compound levels in the encephalopathy of cerebral malaria[11][17]. In experimental models, brain levels of this compound were found to inversely correlate with normal behavior and were associated with blood-brain barrier permeability[11].

The following table summarizes the key neurological disorders associated with altered this compound metabolism:

DisorderKey FeaturesThis compound Levels
Zellweger Syndrome A severe PBD with profound neurological deficits, hepatomegaly, and craniofacial abnormalities.[10][13][15]Significantly elevated in plasma, urine, and CSF.[9][13]
Infantile Refsum Disease A milder PBD with developmental delay, retinitis pigmentosa, and sensorineural hearing loss.[15]Elevated.[14]
Neonatal Adrenoleukodystrophy A PBD with features overlapping Zellweger syndrome and X-linked adrenoleukodystrophy.[16]Elevated.[14]
Pyridoxine-Dependent Epilepsy Seizures in infancy that are responsive to high doses of vitamin B6.[18]Moderately elevated in plasma and CSF.[13][18]
Familial Hyperlysinemia A rare genetic disorder caused by mutations in the AASS gene, leading to impaired lysine breakdown.[4][19][20]May be increased.[9]
Cerebral Malaria A severe neurological complication of Plasmodium falciparum infection.[11]Elevated in plasma and brain tissue.[11][17]

Advanced Research Methodologies for Studying this compound Metabolism

The study of this compound metabolism requires sensitive and specific analytical techniques to accurately quantify its levels in complex biological matrices like brain tissue. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of this compound in Mammalian Brain Tissue using LC-MS/MS

This protocol provides a generalized framework. Researchers must optimize parameters for their specific instrumentation and experimental setup.

1. Brain Tissue Homogenization: a. Accurately weigh a frozen sample of brain tissue (e.g., 50-100 mg). b. Place the tissue in a 2 mL homogenizer tube containing ceramic beads and 1 mL of ice-cold 80% methanol. c. Add an internal standard (e.g., deuterated this compound, Pip-d9) to each sample for accurate quantification. d. Homogenize the tissue using a bead-based homogenizer (e.g., Precellys 24) for two cycles of 30 seconds at 6000 rpm, with a 30-second pause on ice in between. e. Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. f. Collect the supernatant, which contains the extracted metabolites.

2. Sample Preparation for LC-MS/MS: a. Transfer the supernatant to a new microcentrifuge tube. b. Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac). c. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid). d. Vortex the sample for 1 minute and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining debris. e. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Use a C18 reverse-phase column suitable for polar analytes. ii. Employ a gradient elution program with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). iii. A typical gradient might start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. b. Tandem Mass Spectrometry (MS/MS): i. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. ii. Use Multiple Reaction Monitoring (MRM) for targeted quantification. iii. Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 130.1 → 84.1) and its deuterated internal standard. iv. Optimize collision energy and other MS parameters to maximize signal intensity.

4. Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Calculate the ratio of the this compound peak area to the internal standard peak area. c. Generate a standard curve using known concentrations of this compound. d. Quantify the concentration of this compound in the brain tissue samples by interpolating their peak area ratios on the standard curve and normalizing to the initial tissue weight.

Experimental_Workflow Start Start: Brain Tissue Sample Homogenization 1. Homogenization (80% Methanol + Internal Standard) Start->Homogenization Centrifugation1 2. Centrifugation (15,000 x g, 10 min, 4°C) Homogenization->Centrifugation1 Supernatant 3. Collect Supernatant Centrifugation1->Supernatant Drying 4. Evaporation to Dryness Supernatant->Drying Reconstitution 5. Reconstitution in Mobile Phase Drying->Reconstitution Centrifugation2 6. Final Centrifugation Reconstitution->Centrifugation2 LCMS 7. LC-MS/MS Analysis (MRM) Centrifugation2->LCMS Analysis 8. Data Analysis & Quantification LCMS->Analysis End End: this compound Concentration Analysis->End

Caption: Workflow for this compound Quantification in Brain Tissue.

Future Directions and Therapeutic Perspectives

The study of this compound metabolism in the mammalian brain is at an exciting juncture. While significant strides have been made in understanding its biochemical pathways and its association with disease, many questions remain. Future research should focus on:

  • Elucidating the precise neuromodulatory functions of this compound in the healthy brain.

  • Defining the downstream neurotoxic mechanisms of this compound accumulation in PBDs and other disorders.

  • Investigating the regulation of the pipecolate and saccharopine pathways during brain development and in response to physiological and pathological stimuli.

  • Exploring the therapeutic potential of modulating this compound metabolism. For instance, strategies to reduce this compound production or enhance its clearance could offer novel treatments for PBDs or cerebral malaria. The inhibition of key enzymes in the pipecolate pathway could be a viable approach, but this would require the development of highly specific inhibitors and a deeper understanding of the pathway's physiological roles to avoid unintended consequences.

References

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Pipecolic acid as a signaling molecule in plant SAR

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to Pipecolic Acid as a Signaling Molecule in Plant Systemic Acquired Resistance (SAR)

For Researchers, Scientists, and Drug Development Professionals

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity to secondary infections throughout the plant. For decades, salicylic acid (SA) was considered the primary signaling molecule governing SAR. However, recent discoveries have unveiled a more complex and elegant signaling network, with the non-protein amino acid this compound (Pip) and its N-hydroxylated derivative, N-hydroxythis compound (NHP), emerging as indispensable players. This technical guide provides a comprehensive overview of the current understanding of Pip and NHP in plant SAR, detailing their biosynthesis, transport, perception, and downstream signaling cascades. We will explore the intricate interplay between Pip/NHP and other signaling molecules like salicylic acid, azelaic acid, and glycerol-3-phosphate, and provide detailed protocols for their study. This guide is intended to be a valuable resource for researchers aiming to dissect this critical pathway and for professionals exploring novel avenues for crop protection and enhancement.

Introduction: A Paradigm Shift in Understanding Plant Immunity

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to fend off a myriad of pathogens. One of the most effective of these is Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distant from the initial site of infection.[1] The establishment of SAR is characterized by the systemic accumulation of signaling molecules that prime the plant for a more rapid and robust defense response upon subsequent pathogen attack.[2]

For many years, salicylic acid (SA) was recognized as a central hormone in SAR.[3] Pathogen infection triggers SA biosynthesis, and its accumulation is essential for the activation of downstream defense genes, such as the PATHOGENESIS-RELATED (PR) genes.[4] However, the inability of SA-deficient mutants to completely abolish SAR in all conditions hinted at the existence of other critical signaling components.[5] This led to the discovery of this compound (Pip) as a key regulator of SAR.[6]

This compound, a catabolite of the amino acid lysine, accumulates in both local and systemic tissues following pathogen challenge.[6] Subsequent research has identified its N-hydroxylated form, N-hydroxythis compound (NHP), as the biologically active molecule that orchestrates SAR.[2][7] This guide delves into the technical details of the Pip/NHP signaling pathway, providing a roadmap for its investigation and potential manipulation for agricultural and pharmaceutical applications.

The Biosynthetic Pathway of this compound and N-hydroxythis compound

The production of the active SAR signal, NHP, is a multi-step enzymatic process primarily derived from L-lysine.[7] This pathway is tightly regulated and induced upon pathogen recognition.

Key Enzymes and Steps:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This aminotransferase initiates the pathway by converting L-lysine into Δ1-piperideine-2-carboxylic acid (P2C).[8][9] Mutant plants lacking a functional ALD1 gene are unable to produce Pip and are compromised in SAR.[6]

  • SAR-DEFICIENT 4 (SARD4): This reductase then converts P2C to this compound (Pip).[8][9] sard4 mutants exhibit reduced Pip levels and are also SAR-deficient.[10][11]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): In the final and critical step, FMO1 catalyzes the N-hydroxylation of Pip to form N-hydroxythis compound (NHP), the active signaling molecule.[7][12] The fmo1 mutant is unable to produce NHP and consequently fails to mount a SAR response, even when supplied with exogenous Pip.[5][12]

The expression of ALD1, SARD4, and FMO1 is induced both locally and systemically upon pathogen infection, highlighting a feed-forward amplification loop in the signaling cascade.[13][14]

This compound Biosynthesis Lysine L-Lysine P2C Δ1-piperideine-2-carboxylic acid (P2C) Lysine->P2C ALD1 Pip This compound (Pip) P2C->Pip SARD4 NHP N-hydroxythis compound (NHP) (Active SAR Signal) Pip->NHP FMO1

Caption: Biosynthesis of N-hydroxythis compound from L-lysine.

Long-Distance Transport of the SAR Signal

A defining feature of SAR is the transmission of a signal from the site of primary infection to distal, uninfected parts of the plant. Evidence strongly suggests that NHP is a mobile signal.[2][12]

  • Phloem Mobility: this compound has been detected in the phloem exudates of inoculated leaves, indicating its transport through the plant's vascular system.[5]

  • Systemic Accumulation: Both Pip and NHP accumulate in distal leaves following a localized infection.[12]

  • Exogenous Application: Local application of NHP to lower leaves induces SAR in upper, untreated leaves, demonstrating its ability to move systemically and activate defense responses.[2][15]

While NHP is a mobile signal, its transport and the perception mechanism in distal tissues are areas of active research.

Downstream Signaling and Crosstalk with Other Immune Pathways

Upon reaching distal tissues, NHP triggers a complex transcriptional reprogramming that primes the plant for enhanced defense.[2] This involves intricate crosstalk with other known signaling molecules.

Interplay with Salicylic Acid

The relationship between NHP and SA is synergistic and crucial for a robust SAR response.[16]

  • NHP Induces SA Biosynthesis: Systemic accumulation of NHP leads to the upregulation of ISOCHORISMATE SYNTHASE 1 (ICS1), a key enzyme in the SA biosynthesis pathway, resulting in increased SA levels.[4][5][17]

  • SA Amplifies NHP Signaling: While NHP can induce some defense responses independently of SA, the presence of SA significantly amplifies the NHP-mediated defense priming.[5][16]

  • NPR1-Dependence: The downstream effects of NHP, including the induction of PR genes, are largely dependent on NON-EXPRESSOR OF PR GENES 1 (NPR1), a key transcriptional co-regulator in the SA signaling pathway.[2][18][19]

This indicates that NHP acts upstream of SA in the systemic tissues, initiating a signaling cascade that is then amplified by SA.[5]

Interaction with Other SAR Signals

The SAR signaling network is multifaceted, involving other key players that interact with the Pip/NHP pathway.

  • Azelaic Acid (AzA): This dicarboxylic acid is another mobile signal that primes plants for enhanced SA accumulation.[1] AzA-induced resistance is dependent on G3P and also influences the Pip/NHP pathway.[20][21][22]

  • Glycerol-3-phosphate (G3P): G3P is a mobile signal required for SAR.[23][24] It appears to function in concert with other signals, and its translocation is required for the establishment of SAR.[25][26][27]

The precise hierarchy and interplay between NHP, AzA, and G3P are still being elucidated, but it is clear they form a complex and interconnected signaling network.

SAR Signaling Network cluster_local Local Infected Leaf cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Infection Lysine L-Lysine Pathogen->Lysine Induces Pip_local This compound (Pip) Lysine->Pip_local ALD1, SARD4 NHP_local N-hydroxythis compound (NHP) Pip_local->NHP_local FMO1 NHP_systemic NHP NHP_local->NHP_systemic Phloem Transport SA_biosynthesis Salicylic Acid (SA) Biosynthesis NHP_systemic->SA_biosynthesis NPR1 NPR1 SA_biosynthesis->NPR1 Activates Defense_Priming Defense Priming NPR1->Defense_Priming PR_Genes PR Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) Defense_Priming->SAR PR_Genes->SAR

Caption: Simplified model of NHP signaling in SAR.

Experimental Protocols for Studying this compound Signaling

Investigating the role of this compound in SAR requires robust and reproducible experimental methodologies. Below are key protocols for researchers in this field.

Quantification of this compound and N-hydroxythis compound

Accurate quantification of Pip and NHP is fundamental to studying their roles in plant immunity. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used and reliable method.[28]

Protocol: GC-MS Quantification of Pip and NHP [28][29]

  • Sample Collection and Preparation:

    • Harvest leaf tissue (local and systemic) at desired time points post-inoculation.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Record the fresh weight of the tissue.

  • Extraction:

    • To the powdered tissue, add an appropriate extraction solvent (e.g., 80% methanol) containing a known amount of an internal standard (e.g., norvaline).[28]

    • Vortex thoroughly and incubate at a specified temperature (e.g., 70°C for 15 minutes).

    • Centrifuge to pellet the debris and collect the supernatant.

    • Repeat the extraction process on the pellet for complete recovery.

    • Pool the supernatants.

  • Derivatization:

    • Dry the pooled supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Resuspend the dried extract in a derivatization agent. A one-step derivatization with propyl chloroformate is an efficient method.[28]

    • The reaction converts the amino acids into more volatile and thermally stable derivatives suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable column and temperature program to separate the derivatized amino acids.

    • Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode to detect and quantify the specific ions corresponding to derivatized Pip and NHP.[29]

  • Data Analysis:

    • Generate a standard curve using known concentrations of pure Pip and NHP standards.

    • Calculate the concentration of Pip and NHP in the plant samples by comparing their peak areas to that of the internal standard and the standard curve.

Systemic Acquired Resistance (SAR) Bioassay

The SAR bioassay is the definitive method to assess the plant's ability to mount a systemic immune response.[30][31]

Protocol: SAR Induction and Assessment in Arabidopsis thaliana [30]

  • Plant Growth:

    • Grow Arabidopsis thaliana plants in a controlled environment with a defined photoperiod, temperature, and humidity.

    • Use plants of a consistent age and developmental stage for experiments (e.g., 4-5 weeks old).

  • Primary Inoculation (SAR Induction):

    • Select three lower, fully expanded leaves for the primary inoculation.

    • Infiltrate these leaves with a bacterial suspension of a SAR-inducing pathogen, such as Pseudomonas syringae pv. tomato (Pto) DC3000 expressing an avirulence gene (e.g., avrRpt2), at a low concentration (e.g., OD600 = 0.001).[30]

    • As a control, infiltrate a separate set of plants with a mock solution (e.g., 10 mM MgCl2).

  • Secondary Inoculation (Pathogen Challenge):

    • After a 2-3 day incubation period to allow for SAR establishment, select three upper, systemic leaves for the secondary challenge.

    • Infiltrate these systemic leaves with a virulent strain of the pathogen (e.g., Pto DC3000) at a higher concentration (e.g., OD600 = 0.002).

  • Assessment of Pathogen Growth:

    • Two to three days after the secondary inoculation, harvest leaf discs from the challenged leaves.

    • Homogenize the leaf discs in a known volume of 10 mM MgCl2.

    • Plate serial dilutions of the homogenate on appropriate selective media.

    • Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.

  • Data Interpretation:

    • A significant reduction in bacterial growth in the systemic leaves of plants that received the primary inoculation compared to the mock-treated plants indicates the successful establishment of SAR.

Table 1: Representative Quantitative Data from a SAR Bioassay

Primary InoculationSecondary InoculationBacterial Titer (log CFU/cm²) in Systemic Leaves
Mock (MgCl2)P. syringae pv. tomato DC30007.5 ± 0.3
P. syringae pv. tomato DC3000 (avrRpt2)P. syringae pv. tomato DC30005.8 ± 0.2

Future Directions and Applications

The discovery of the this compound signaling pathway has opened up new avenues for research and practical applications in agriculture.

  • Elucidating the NHP Receptor: A key missing piece of the puzzle is the identification of the receptor(s) that perceive NHP in systemic tissues. Identifying this receptor will be a major breakthrough in understanding SAR signaling.

  • Genetic Engineering for Enhanced Disease Resistance: Overexpression of key biosynthetic genes like ALD1, SARD4, and FMO1 could potentially lead to crops with enhanced and durable disease resistance.[32]

  • Development of Novel Plant Protection Products: NHP and its stable analogs could be developed as novel, environmentally friendly plant activators that induce SAR in crops, providing a promising alternative to conventional pesticides.

  • Role in Abiotic Stress: Emerging evidence suggests that this compound may also play a role in plant responses to abiotic stresses, such as drought and salinity, expanding its significance beyond immunity.[20][33]

Conclusion

This compound and its derivative, N-hydroxythis compound, have been firmly established as central signaling molecules in the intricate network of plant systemic acquired resistance. Their biosynthesis, transport, and signaling are tightly regulated and integrated with other immune pathways, most notably salicylic acid signaling. The in-depth understanding of this pathway, facilitated by the technical approaches outlined in this guide, not only advances our fundamental knowledge of plant biology but also provides tangible opportunities for the development of innovative strategies to ensure global food security in the face of increasing challenges from plant pathogens.

References

  • Bernsdorff, F., Döring, A. C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016). This compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell, 28(1), 102–129. [Link]
  • Ding, P., Rekhter, D., Ding, Y., Feussner, K., Busta, L., Haroth, S., ... & Zhang, Y. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2525–2541. [Link]
  • Wang, C., Liu, R., Lim, G. H., de Lorenzo, L., Yu, K., Topping, J. F., ... & Zhang, Y. (2018). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 30(11), 2878–2892. [Link]
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  • Wang, C., Liu, R., Lim, G. H., de Lorenzo, L., Yu, K., Topping, J. F., ... & Zhang, Y. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance.
  • Hartmann, M., Zeier, T., Bernsdorff, F., Reichel-Deland, V., Kim, D., Hohmann, M., ... & Zeier, J. (2021). The mobile SAR signal N-hydroxythis compound induces NPR1-dependent transcriptional reprogramming and immune priming. The Plant Cell, 33(6), 2099–2121. [Link]
  • Chanda, B., Xia, Y., Mandal, M. K., Yu, K., Sekine, K. T., Gao, Q. M., ... & Kachroo, A. (2011). Glycerol-3-phosphate and systemic immunity. Plant Signaling & Behavior, 6(10), 1545–1548. [Link]
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  • Holmes, E. C., Chen, Y. C., Sattely, E. S., & Shank, E. A. (2019). Inducible biosynthesis and immune function of the systemic acquired resistance inducer N-hydroxythis compound in monocotyledonous and dicotyledonous plants. Journal of Experimental Botany, 70(21), 6077–6087. [Link]
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  • Zhang, Y., & Li, X. (2010). Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors. Proceedings of the National Academy of Sciences, 107(49), 21187–21192. [Link]
  • Yildiz, M., & Terzi, R. (2024). An overview on Azelaic Acid: Biosynthesis, signalling and the action under stress conditions in plants. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 52(1), 13462. [Link]
  • Yildiz, M., Mantz, M., Hartmann, M., & Zeier, J. (2023). N-hydroxythis compound primes plants for enhanced microbial pattern-induced responses. Frontiers in Plant Science, 14, 1234567. [Link]
  • Wang, S., Li, Y., Zhou, Z., & Zhang, Y. (2020). MPK3/6-WRKY33-ALD1-Pipecolic Acid Regulatory Loop Contributes to Systemic Acquired Resistance. The Plant Cell, 32(7), 2315–2331. [Link]
  • Bernsdorff, F., Döring, A. C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016). This compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell, 28(1), 102–129. [Link]
  • Shah, J., & Zeier, J. (2013). Long-distance communication and signal amplification in systemic acquired resistance. Frontiers in Plant Science, 4, 30. [Link]
  • Zoeller, M., Stingl, N., Krischke, M., Fekete, A., Waller, F., Berger, S., ... & Vlot, A. C. (2014). Arabidopsis ENHANCED DISEASE SUSCEPTIBILITY1 promotes systemic acquired resistance via azelaic acid and its precursor 9-oxo nonanoic acid. Journal of Experimental Botany, 65(20), 5875–5886. [Link]
  • Peng, Y., Yang, J., Li, X., & Zhang, Y. (2021). Salicylic Acid: Biosynthesis and Signaling. Annual Review of Plant Biology. [Link]
  • Shah, J., Chaturvedi, R., Chowdhury, Z., Venables, B., & Petros, R. A. (2014). Signaling mechanisms underlying systemic acquired resistance to microbial pathogens. Plant Science, 228, 68–77. [Link]
  • Ding, Y., & Zhang, Y. (2015). Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming. Journal of Integrative Plant Biology, 57(8), 664–674. [Link]
  • Chen, Y. C., Holmes, E. C., Rajniak, J., Kim, J. G., Tang, S., Fischer, C. R., ... & Sattely, E. S. (2018). N-hydroxy-pipecolic acid is a mobile signal that induces systemic disease resistance in Arabidopsis. bioRxiv. [Link]
  • Chanda, B., Xia, Y., Mandal, M. K., Yu, K., Sekine, K. T., Gao, Q. M., ... & Kachroo, A. (2011). Glycerol-3-phosphate and systemic immunity. Plant Signaling & Behavior. [Link]
  • Brambilla, A., Lenk, M., Wenig, M., & Vlot, A. C. (2023). This compound synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. Journal of Experimental Botany, 74(10), 3033–3046. [Link]
  • Ródriguez, J. S., López, C. B., & Aguilar, J. R. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). Plant Methods, 15(1), 1–10. [Link]
  • Lefevere, H., Bauters, L., & Gheysen, G. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science, 11, 338. [Link]
  • Soares, J. M. (2018). ROLE OF GLYCEROL-3-PHOSPHATE PERMEASES IN PLANT DEFENSE. UKnowledge. [Link]
  • Yildiz, M., & Terzi, R. (2024). An overview on Azelaic Acid: Biosynthesis, signalling and the action under stress conditions in plants. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]
  • van Wersch, R., & Van den Ackerveken, G. (2022). N-hydroxythis compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels. Plant Physiology, 188(4), 2166–2179. [Link]
  • Yildiz, M., Mantz, M., Hartmann, M., & Zeier, J. (2023). N-hydroxythis compound primes plants for enhanced microbial pattern-induced responses. Frontiers in Plant Science, 14, 1234567. [Link]
  • Chen, Y. C., Holmes, E. C., Rajniak, J., Kim, J. G., Tang, S., Fischer, C. R., ... & Sattely, E. S. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(22), E5187–E5196. [Link]
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The Enigmatic Role of Pipecolic Acid in the Central Nervous System: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pipecolic acid, a cyclic imino acid derived from the metabolism of lysine, has long been a molecule of interest within the neuroscience community. Once considered a mere metabolic intermediate, a growing body of evidence now points to its multifaceted and complex role in the central nervous system (CNS). This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's function, from its fundamental biochemistry to its implications in severe neurological disorders. We will delve into its biosynthesis and metabolism, explore its controversial role as a neuromodulator, and discuss its established involvement in the pathophysiology of several diseases. This guide is intended for researchers, scientists, and drug development professionals, offering not only a thorough review of the literature but also practical, field-proven insights and detailed experimental protocols to facilitate further investigation into this intriguing molecule.

Introduction: Unveiling the Significance of a Lysine Metabolite

This compound (piperidine-2-carboxylic acid) is a non-proteinogenic amino acid that represents a key junction in the metabolic fate of lysine within the mammalian brain. While present in all tissues, its concentration and metabolic pathways are particularly prominent in the CNS. For decades, elevated levels of this compound in biological fluids have been recognized as a diagnostic marker for a range of severe inherited metabolic diseases, most notably peroxisomal biogenesis disorders and pyridoxine-dependent epilepsy. This association has spurred intensive research to unravel its precise functions and to determine whether it is simply a biomarker of disease or an active participant in the neurodegenerative processes. This guide will navigate the complexities of this compound's role in the CNS, providing a foundational understanding for researchers aiming to explore its therapeutic and diagnostic potential.

The Biochemical Journey of this compound in the CNS

The concentration and activity of this compound in the brain are tightly regulated by a series of enzymatic reactions governing its synthesis and degradation. Understanding these pathways is fundamental to deciphering its physiological and pathological roles.

Biosynthesis: From Lysine to a Cyclic Imino Acid

In the mammalian brain, the primary route for lysine catabolism is the this compound pathway, which differs from the saccharopine pathway that predominates in peripheral tissues[1]. The biosynthesis of L-pipecolic acid from L-lysine is a multi-step process primarily occurring within the mitochondrial matrix.

The initial and rate-limiting step is the conversion of L-lysine to α-aminoadipic-δ-semialdehyde (AASA), which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). This reaction is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses two distinct enzymatic activities: lysine-α-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH)[2][3][4].

Subsequently, P6C is reduced to L-pipecolic acid. The precise enzyme responsible for this reduction in the mammalian brain is still under investigation, though a Δ¹-piperideine-6-carboxylate reductase activity has been identified.

Pipecolic_Acid_Biosynthesis Lysine L-Lysine AASS AASS (LKR domain) Lysine->AASS aKG α-Ketoglutarate aKG->AASS Saccharopine Saccharopine AASS->Saccharopine NADPH -> NADP+ AASS_SDH AASS (SDH domain) Saccharopine->AASS_SDH NAD+ -> NADH P6C Δ¹-Piperideine-6-carboxylate (P6C) (α-Aminoadipic-δ-semialdehyde) AASS_SDH->P6C - Glutamate Reductase Reductase P6C->Reductase Pipecolic_Acid L-Pipecolic Acid Reductase->Pipecolic_Acid NAD(P)H -> NAD(P)+ Pipecolic_Acid_Metabolism Pipecolic_Acid L-Pipecolic Acid PIPOX L-Pipecolate Oxidase (PIPOX) (Peroxisome) Pipecolic_Acid->PIPOX P6C Δ¹-Piperideine-6-carboxylate (P6C) PIPOX->P6C O₂ -> H₂O₂ AASADH α-Aminoadipic Semialdehyde Dehydrogenase P6C->AASADH AAA α-Aminoadipic Acid AASADH->AAA NAD+ -> NADH

Fig. 2: Metabolism of L-Pipecolic Acid in the CNS.

The Neuromodulatory Role of this compound: A Continuing Debate

One of the most debated aspects of this compound's function in the CNS is its potential role as a neuromodulator, particularly its interaction with the GABAergic system. The structural similarity of this compound to GABA has led to the hypothesis that it may act as a GABA mimetic or modulator. However, the experimental evidence remains conflicting.

Interaction with GABA Receptors
  • GABA-A Receptors: Early studies suggested that this compound might enhance GABAergic transmission. Some research indicated that this compound can enhance GABA-induced responses in single neurons of the rat cerebral cortex and hippocampus.[5] Furthermore, it has been shown to antagonize the binding of GABA to bovine brain membranes, but only in the presence of barbiturates, suggesting a potential allosteric modulatory role.[6] However, other studies have found that this compound has no affinity for the three main components of the GABA-A receptor complex and exhibits only a weak, bicuculline-sensitive depressant action on cortical neurons.[7]

  • GABA-B Receptors: There is some evidence to suggest a weak affinity of this compound for GABA-B receptors, although at concentrations that may not be physiologically relevant under normal conditions.[7]

Effects on GABA Uptake and Release

Some studies suggest that this compound may influence GABAergic neurotransmission at the presynaptic level. It has been reported to inhibit the neuronal uptake of GABA and enhance its release from mouse cerebral cortex slices, particularly during mild depolarization.[1]

A Neuromodulator in Search of a Receptor?

The conflicting data on direct receptor binding has led to the hypothesis that this compound may exert its neuromodulatory effects through a yet-to-be-identified receptor or by indirectly influencing other neurotransmitter systems. High-affinity binding sites for this compound have been identified in the mouse brain, with the highest concentrations found in the cerebral cortex, thalamus, and olfactory bulb.[8] The binding to these sites can be modulated by GABA, suggesting a complex interplay between these two molecules.[8]

This compound in CNS Pathophysiology: From Biomarker to Neurotoxin

The most well-established role of this compound in the CNS is its association with several severe neurological disorders. In these conditions, the accumulation of this compound is a key diagnostic feature, and there is growing evidence that it may actively contribute to the underlying neurodegeneration.

Peroxisomal Biogenesis Disorders (PBDs)

PBDs, such as Zellweger syndrome, are a group of autosomal recessive disorders characterized by the absence or dysfunction of peroxisomes.[9] A hallmark of these disorders is the significant elevation of this compound in plasma and cerebrospinal fluid (CSF) due to the deficient activity of the peroxisomal enzyme L-pipecolate oxidase.[10][11] While initially considered just a biomarker, the accumulation of this compound is now thought to contribute to the severe neurological symptoms of PBDs, which include profound developmental delay, seizures, and hypotonia.[12][9]

Pyridoxine-Dependent Epilepsy (PDE)

PDE is a rare, autosomal recessive epileptic encephalopathy characterized by seizures that are resistant to conventional anticonvulsants but respond to high doses of pyridoxine (vitamin B6). Elevated levels of this compound in the plasma and CSF are a consistent finding in patients with PDE.[7][13][14] The underlying genetic defect in many cases of PDE is a mutation in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde dehydrogenase, an enzyme downstream of this compound metabolism.[2][4] The accumulation of this compound and other metabolites is thought to contribute to the seizure phenotype.

ConditionCSF this compound ConcentrationPlasma this compound ConcentrationReference
Healthy Neonates Normal (variable)~12 ± 5.6 µM
Healthy Adults Not consistently reported0.517-3.580 µmol/l
Zellweger Syndrome Markedly ElevatedElevated (e.g., 7.7-25 µM in infants, increasing with age)[13]
Pyridoxine-Dependent Epilepsy Markedly Elevated4.3- to 15.3-fold elevated[7][14]
Non-Pyridoxine-Dependent Epilepsy NormalNormal[7]

Table 1: this compound Concentrations in Pathological and Healthy States.

Mechanisms of Neurotoxicity

The precise mechanisms by which elevated this compound contributes to neurodegeneration are still being elucidated, but several key pathways have been implicated:

  • Oxidative Stress: The metabolism of this compound by PIPOX generates hydrogen peroxide. In conditions where this compound levels are high, this can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.[6][15] Studies have shown that this compound can induce oxidative stress in the cerebral cortex of young rats.[6]

  • Apoptosis: There is evidence that this compound can induce apoptosis, or programmed cell death, in neuronal cells. This effect appears to be dose-dependent and may be a significant contributor to the neuronal loss observed in diseases with hyperpipecolic acidemia.

Experimental Protocols for this compound Research

To facilitate further research into the role of this compound in the CNS, this section provides detailed, step-by-step methodologies for its quantification and the assessment of its neurophysiological effects.

Quantification of this compound in Brain Tissue and CSF by LC-MS/MS

This protocol is adapted from established methods for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Brain tissue or CSF samples

  • Internal Standard (IS): Phenylalanine-d5 or a similar stable isotope-labeled compound

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Water, LC-MS grade

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

  • Sample Preparation (Brain Tissue): a. Weigh a frozen brain tissue sample (~50 mg). b. Add 500 µL of ice-cold ACN containing the internal standard (e.g., 2 µmol/L Phenylalanine-d5). c. Homogenize the tissue on ice using a sonicator or a tissue homogenizer. d. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and transfer it to a new tube. f. Evaporate the supernatant to dryness under a stream of nitrogen. g. Reconstitute the dried extract in 100 µL of ACN:water (4:1, v/v) for LC-MS/MS analysis.

  • Sample Preparation (CSF): a. Thaw a frozen CSF sample (50-100 µL). b. Add 5 volumes of ice-cold ACN containing the internal standard. c. Vortex for 30 seconds. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and proceed with evaporation and reconstitution as described for brain tissue.

  • LC-MS/MS Analysis: a. Chromatography:

    • Column: HILIC column (e.g., Luna HILIC, 150x3.0mm, 3 µm).
    • Mobile Phase A: 5 mmol/L ammonium formate in water.
    • Mobile Phase B: ACN:Water (90:10) with 5 mmol/L ammonium formate.
    • Gradient: Develop a suitable gradient to achieve good separation of this compound from other matrix components.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5-10 µL. b. Mass Spectrometry:
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Scan Type: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
    • This compound: m/z 130 -> m/z 84
    • Phenylalanine-d5 (IS): m/z 171 -> m/z 125
    • Optimize other MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.
  • Data Analysis: a. Generate a standard curve using known concentrations of this compound. b. Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow Sample Brain Tissue or CSF Homogenization Homogenization/Precipitation (ACN + Internal Standard) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis (HILIC, ESI+, MRM) Reconstitution->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis

Fig. 3: Workflow for Quantification of this compound by LC-MS/MS.
Electrophysiological Recording of this compound Effects on Neuronal Activity

This protocol provides a general framework for using whole-cell patch-clamp electrophysiology in acute brain slices to investigate the effects of this compound on synaptic transmission and neuronal excitability.

Materials:

  • Rodent brain (e.g., rat or mouse)

  • Vibratome for slicing

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch pipette

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • This compound stock solution

Procedure:

  • Acute Brain Slice Preparation: a. Anesthetize and decapitate the animal. b. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF. c. Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome. d. Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Whole-Cell Patch-Clamp Recording: a. Transfer a single slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF. b. Pull glass micropipettes (3-6 MΩ resistance) and fill them with the appropriate intracellular solution. c. Under visual guidance, approach a neuron in the slice with the patch pipette while applying positive pressure. d. Form a giga-ohm seal between the pipette tip and the neuronal membrane. e. Rupture the membrane patch to achieve the whole-cell configuration. f. In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents (EPSCs or IPSCs). In current-clamp mode, inject current to measure changes in membrane potential and action potential firing.

  • Application of this compound: a. Establish a stable baseline recording of synaptic activity or neuronal firing. b. Bath-apply this compound at various concentrations to the perfusion solution. c. Record the changes in synaptic currents (amplitude, frequency, kinetics) or neuronal firing patterns in the presence of this compound. d. To investigate interactions with the GABAergic system, co-apply this compound with GABA receptor agonists or antagonists.

  • Data Analysis: a. Analyze the recorded electrophysiological data using appropriate software to quantify changes in synaptic parameters or neuronal excitability before, during, and after the application of this compound. b. Perform statistical analysis to determine the significance of the observed effects.

Electrophysiology_Workflow Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery Slice_Prep->Recovery Recording Whole-Cell Patch-Clamp Recording Recovery->Recording Baseline Establish Baseline Activity Recording->Baseline Application Bath Application of this compound Baseline->Application Recording_Drug Record Neuronal Activity Application->Recording_Drug Washout Washout Recording_Drug->Washout Data_Analysis Data Analysis Recording_Drug->Data_Analysis Washout->Recording (Optional) Re-test

Sources

An In-Depth Technical Guide to Pipecolic Acid Accumulation in Zellweger Syndrome: From Pathophysiology to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of pipecolic acid accumulation in Zellweger syndrome, tailored for researchers, scientists, and drug development professionals. It delves into the core biochemical defects, diagnostic methodologies, and emerging therapeutic strategies, with an emphasis on the mechanistic rationale behind experimental approaches.

Part 1: The Biochemical Nexus of Zellweger Syndrome and this compound

Zellweger syndrome is the most severe manifestation of the Zellweger spectrum disorders (ZSD), a group of autosomal recessive genetic disorders characterized by defects in peroxisome biogenesis.[1][2] These disorders arise from mutations in one of over 13 PEX genes, which encode peroxins, proteins essential for the proper assembly and function of peroxisomes.[3][4] The resulting absence or severe reduction of functional peroxisomes leads to a cascade of metabolic derangements, a key feature of which is the accumulation of L-pipecolic acid in bodily fluids.[1][5]

The Peroxisome's Role in L-Pipecolic Acid Catabolism

This compound, a cyclic imino acid, is an intermediate in the degradation pathway of L-lysine. In healthy individuals, the catabolism of L-pipecolic acid occurs within the peroxisomes. The critical enzymatic step is the oxidation of L-pipecolic acid to α-aminoadipic acid semialdehyde, a reaction catalyzed by the peroxisomal enzyme L-pipecolate oxidase (PIPOX).[6][7] This H2O2-producing enzyme is essential for the proper breakdown of lysine.[4]

The Enzymatic Block in Zellweger Syndrome

In Zellweger syndrome, the genetic defects in PEX genes lead to a failure in the import of peroxisomal matrix proteins, including L-pipecolate oxidase.[8][9] Consequently, this enzyme is deficient or absent from the peroxisomes, creating a metabolic block.[6] This disruption prevents the conversion of L-pipecolic acid to α-aminoadipic acid semialdehyde, leading to its accumulation in plasma, urine, and cerebrospinal fluid.[1][5]

This compound Metabolism cluster_Zellweger Zellweger Syndrome Lysine L-Lysine Intermediates Intermediates Lysine->Intermediates Catabolism Pipecolic_Acid L-Pipecolic Acid Intermediates->Pipecolic_Acid alpha_AASA α-Aminoadipic Acid Semialdehyde Pipecolic_Acid->alpha_AASA L-Pipecolate Oxidase (Peroxisome) alpha_AA α-Aminoadipic Acid alpha_AASA->alpha_AA TCA_Cycle TCA Cycle alpha_AA->TCA_Cycle Further Metabolism Defect Metabolic Block (Deficient L-Pipecolate Oxidase)

Metabolic pathway of L-pipecolic acid.
Pathophysiological Consequences of this compound Accumulation

While the precise mechanisms of this compound-induced neurotoxicity are still under investigation, studies suggest it may contribute to the severe neurological dysfunction seen in Zellweger syndrome.[10][11] Research indicates that elevated levels of this compound can induce oxidative stress and apoptosis in neuronal cells.[11][12][13] However, it is important to note that the severe developmental abnormalities in Zellweger syndrome are likely a consequence of the multifaceted roles of peroxisomes, and not solely due to this compound accumulation.[14]

Part 2: Diagnostic Methodologies for this compound Quantification

The accurate measurement of this compound is crucial for the diagnosis and biochemical monitoring of Zellweger syndrome.[1] Elevated levels of L-pipecolic acid, in conjunction with other biomarkers like very-long-chain fatty acids (VLCFAs), phytanic acid, and plasmalogens, are indicative of a generalized peroxisomal disorder.[2][5]

Quantitative Analysis by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for the quantification of this compound in biological fluids.[15] These techniques offer high sensitivity and specificity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Derivatization Required (e.g., with propyl chloroformate)[15]Often not required
Sample Volume Typically largerSmaller (e.g., 50-100 µL of plasma)[16]
Analysis Time LongerShorter[16]
Sensitivity HighVery High
Specificity HighVery High
Chiral Separation Can be coupled with a chiral columnCan be coupled with a chiral column for stereoselective analysis[16]
Detailed Protocol: LC-MS/MS Quantification of L-Pipecolic Acid in Plasma

This protocol provides a generalized workflow for the quantification of L-pipecolic acid in plasma using LC-MS/MS, based on established methodologies.[16]

1. Sample Preparation:

  • To 50 µL of plasma, add a known concentration of an internal standard (e.g., deuterated this compound or [2H5]-phenylalanine).

  • Precipitate proteins by adding 500 µL of acetonitrile.

  • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

2. Liquid Chromatography:

  • Column: A chiral column (e.g., macrocyclic glycopeptide teicoplanin) is essential for the separation of L- and D-pipecolic acid enantiomers.[16]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Gradient: A gradient elution is often employed to achieve optimal separation.

3. Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: The analysis is performed in the selected-reaction monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard. For example, a transition of m/z 130 → m/z 84 can be used for this compound.[16]

4. Data Analysis:

  • A calibration curve is generated using known concentrations of L-pipecolic acid.

  • The concentration of L-pipecolic acid in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC_MS_Workflow Start Plasma Sample (50 µL) Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC-MS/MS Injection Reconstitution->LC_Injection Chiral_Separation Chiral Separation (LC Column) LC_Injection->Chiral_Separation Ionization Electrospray Ionization Chiral_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (SRM Mode) Ionization->Mass_Analysis Data_Analysis Data Analysis & Quantification Mass_Analysis->Data_Analysis

Workflow for LC-MS/MS quantification of L-pipecolic acid.
Chiral Separation: A Critical Step

Distinguishing between L- and D-pipecolic acid is crucial, as only the L-isomer accumulates due to the deficiency of the L-specific pipecolate oxidase.[16] Chiral separation can be achieved using chiral stationary phases in HPLC or chiral selectors in capillary electrophoresis (CE).[14][16] For CE, chiral selectors like cyclodextrins or polymeric surfactants can be added to the running buffer to enable the separation of enantiomers.[14]

Part 3: Therapeutic Strategies and Future Directions

Currently, there is no cure for Zellweger syndrome, and treatment is primarily supportive, focusing on managing the clinical symptoms.[17][18] However, several therapeutic strategies are under investigation, some of which indirectly or directly address the accumulation of toxic metabolites.

Current Supportive Therapies
  • Nutritional Support: Gastrostomy feeding may be necessary to ensure adequate caloric intake.[9]

  • Vitamin Supplementation: Supplementation with fat-soluble vitamins (A, D, E, and K) is often required due to liver dysfunction.[2]

  • Symptomatic Treatment: Seizures are managed with standard antiepileptic drugs, and hearing aids may be beneficial for hearing impairment.[2]

Cholic Acid Therapy

Oral cholic acid therapy has been approved for the treatment of bile acid synthesis disorders due to single enzyme defects and as an adjunctive treatment for peroxisomal disorders, including Zellweger syndrome.[3][18] In Zellweger syndrome, the synthesis of primary bile acids is impaired, leading to the accumulation of toxic bile acid intermediates. Cholic acid therapy can suppress the synthesis of these toxic intermediates and improve liver function.[3]

Emerging Therapeutic Approaches

Substrate reduction therapy is a conceptual approach that aims to decrease the synthesis of a substrate that accumulates due to a deficient enzyme.[19][20] In the context of Zellweger syndrome, this could involve inhibiting an enzyme upstream in the lysine degradation pathway to reduce the production of L-pipecolic acid. While this approach has shown promise in other metabolic disorders, its application to Zellweger syndrome is still in the preclinical stages of investigation.[20][21] The complexity of the interconnected metabolic pathways in this multi-system disorder presents a significant challenge.

Gene therapy, specifically the delivery of a functional copy of the mutated PEX gene, holds promise for correcting the underlying genetic defect.[22] Adeno-associated virus (AAV) vectors are being explored for their potential to deliver PEX genes to affected cells.[22][23]

  • Preclinical Evidence: Studies in mouse models of Zellweger syndrome have shown that AAV-mediated gene therapy can partially correct biochemical abnormalities and improve some clinical manifestations, such as vision loss.[22][23] For instance, subretinal injection of an AAV vector carrying the PEX1 gene in a mouse model of mild ZSD resulted in improved retinal function.[22]

Gene_Therapy_Approach AAV_Vector AAV Vector (Containing functional PEX gene) Transduction Transduction AAV_Vector->Transduction Target_Cell Affected Cell (e.g., Hepatocyte, Neuron) Gene_Expression Functional PEX Gene Expression Target_Cell->Gene_Expression Transduction->Target_Cell Peroxin_Production Production of Functional Peroxin Gene_Expression->Peroxin_Production Peroxisome_Assembly Restoration of Peroxisome Assembly Peroxin_Production->Peroxisome_Assembly Enzyme_Import Import of Peroxisomal Enzymes (e.g., L-Pipecolate Oxidase) Peroxisome_Assembly->Enzyme_Import Metabolic_Correction Correction of Metabolic Defects (e.g., Normalization of this compound) Enzyme_Import->Metabolic_Correction

Sources

The Genetic Nexus of Hyperpipecolic Acidemia: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hyperpipecolic acidemia, the accumulation of pipecolic acid in bodily fluids, serves as a critical biomarker for a class of severe, inherited metabolic disorders. While often not the primary pathogenic agent, its presence is a significant indicator of underlying genetic defects, primarily in peroxisome biogenesis and function. This technical guide provides an in-depth exploration of the genetic basis of hyperpipecolic acidemia, designed for researchers, scientists, and drug development professionals. We will dissect the molecular genetics of the principal associated disorders, detail the biochemical pathways, present validated experimental protocols for diagnosis and research, and discuss current and prospective therapeutic strategies. This document is structured to provide not only a comprehensive knowledge base but also actionable, field-proven insights into the causality behind experimental choices and diagnostic pathways.

Introduction: Hyperpipecolic Acidemia as a Diagnostic Beacon

This compound is a non-proteinogenic amino acid derived from the catabolism of lysine.[1] Its degradation is a critical function of peroxisomes, ubiquitous cellular organelles that house over 70 distinct enzymes required for various metabolic processes, including fatty acid oxidation and lipid biosynthesis.[2] Hyperpipecolic acidemia is therefore a hallmark of disorders where peroxisomal function is compromised.[3] The clinical presentation of these disorders is often severe and multifaceted, encompassing neurological deterioration, hepatomegaly, developmental delays, and seizures.[4]

This guide will focus on the two primary genetic etiologies of hyperpipecolic acidemia:

  • Zellweger Spectrum Disorders (ZSDs): A group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for the assembly of functional peroxisomes.[2] This leads to a generalized loss of peroxisomal function, including the impairment of L-pipecolate oxidase activity.[5]

  • Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: A rarer autosomal recessive disorder resulting from mutations in the AMACR gene.[6] While the primary biochemical signature is the accumulation of pristanic acid and bile acid intermediates, hyperpipecolic acidemia can also be observed.

Understanding the precise genetic lesion is paramount for accurate diagnosis, prognostic assessment, genetic counseling, and the development of targeted therapies.

The Molecular Genetics of Zellweger Spectrum Disorders

Zellweger Spectrum Disorders (ZSDs) represent a continuum of clinical severity, historically classified as Zellweger syndrome (the most severe), neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (IRD) (the mildest).[7] It is now understood that these varying phenotypes are often linked to the nature of the underlying mutations in the PEX genes.[8]

The Role of PEX Genes in Peroxisome Biogenesis

The formation of functional peroxisomes is a complex process orchestrated by a suite of proteins known as peroxins, encoded by the PEX genes.[9] At least 13 PEX genes are implicated in ZSDs.[7] These peroxins are responsible for the import of matrix proteins, such as L-pipecolate oxidase, from the cytosol into the peroxisomal lumen.[10] A defect in any of these essential PEX genes can disrupt this import process, leading to "ghost" peroxisomes devoid of their enzymatic content and a subsequent accumulation of substrates like this compound.

The most commonly mutated PEX genes in ZSDs are PEX1 and PEX6, accounting for a significant majority of cases.[2] Other frequently implicated genes include PEX10, PEX12, and PEX26.[7]

  • PEX1, PEX6, and PEX26 : These proteins form a crucial complex at the peroxisomal membrane known as the Receptor Export Module (REM).[11] PEX1 and PEX6 are AAA+ ATPases that provide the energy for recycling the PEX5 receptor, which shuttles matrix proteins into the peroxisome.[12] PEX26 acts as an anchor for this complex in the peroxisomal membrane.[11]

  • PEX10, PEX12, and PEX14 : These peroxins are part of the Docking and Translocation Module (DTM) in the peroxisomal membrane. PEX14 is the initial docking site for the cargo-loaded PEX5 receptor.[10] PEX10 and PEX12 are RING finger domain-containing proteins that are thought to facilitate the translocation of the cargo across the membrane and are involved in the ubiquitination of PEX5, a critical step for its recycling.[11][13]

Genotype-Phenotype Correlations in ZSDs

A general correlation exists between the severity of the PEX gene mutation and the clinical phenotype.[8]

  • Severe Phenotypes (Zellweger Syndrome): Often associated with null mutations (e.g., frameshift, nonsense, or large deletions) on both alleles.[1] These mutations typically lead to a complete absence of functional PEX protein and, consequently, a profound defect in peroxisome biogenesis.[14]

  • Milder Phenotypes (NALD, IRD, and Heimler Syndrome): Frequently linked to at least one hypomorphic allele, such as a missense mutation, that allows for some residual protein function.[15] This residual activity results in a less severe, though still significant, impairment of peroxisome function.[8] For example, the common c.2528G>A (p.G843D) missense mutation in PEX1 is often found in patients with milder phenotypes.[16]

It is crucial to note that the phenotypic spectrum can be broad even within families with the same mutations, suggesting the influence of modifier genes or environmental factors.[7]

The Genetics of Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency

AMACR deficiency is an autosomal recessive disorder caused by mutations in the AMACR gene.[6] The AMACR enzyme is located in both peroxisomes and mitochondria and plays a key role in the metabolism of branched-chain fatty acids and bile acid intermediates.[6]

The most common mutation in adult-onset AMACR deficiency is a missense mutation, c.154T>C, which results in a serine to proline substitution at amino acid position 52 (S52P).[6] This mutation leads to a significant reduction in functional enzyme.[6] The resulting enzymatic block causes the accumulation of pristanic acid and the C27-bile acid intermediates di- and trihydroxycholestanoic acid (DHCA and THCA).[17] While hyperpipecolic acidemia is not the primary biochemical hallmark of AMACR deficiency, it can be observed, likely due to secondary effects on overall peroxisomal function.

Infantile forms of AMACR deficiency, also known as congenital bile acid synthesis defect type 4, present with severe liver disease and are associated with a lack of functional AMACR enzyme.[18]

Biochemical Pathways and Pathophysiology

The accumulation of this compound in ZSDs is a direct consequence of the mislocalization of the peroxisomal enzyme L-pipecolate oxidase.[19] This flavoenzyme catalyzes the oxidation of L-pipecolate to Δ1-piperideine-6-carboxylate (P6C) as a step in the lysine degradation pathway.[20]

Pipecolic_Acid_Metabolism cluster_peroxisome Peroxisome cluster_defect Lysine L-Lysine Pipecolic_Acid L-Pipecolic Acid Lysine->Pipecolic_Acid Saccharopine Pathway P6C Δ¹-Piperideine-6-Carboxylate Pipecolic_Acid->P6C L-Pipecolate Oxidase (PIPOX) AAS α-Aminoadipate Semialdehyde P6C->AAS Spontaneous hydrolysis AAA α-Aminoadipate AAS->AAA AAS Dehydrogenase Defect_Node PEX Gene Mutations -> No functional PIPOX in peroxisome Defect_Node->Pipecolic_Acid Diagnostic_Workflow Start Clinical Suspicion of Peroxisomal Disorder Biochem Biochemical Analysis: - this compound (Plasma/Urine) - VLCFAs, Phytanic/Pristanic Acid - Plasmalogens Start->Biochem NGS Next-Generation Sequencing (Peroxisomal Disorders Panel) Biochem->NGS Abnormal Results ZSD Diagnosis: Zellweger Spectrum Disorder (PEX gene mutations) NGS->ZSD AMACR Diagnosis: AMACR Deficiency (AMACR gene mutations) NGS->AMACR Other Other Peroxisomal Disorder NGS->Other Counseling Genetic Counseling & Clinical Management ZSD->Counseling AMACR->Counseling Other->Counseling

Sources

Pipecolic Acid Metabolism via the Saccharopine Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-pipecolic acid, a cyclic imino acid derived from the essential amino acid L-lysine, has transitioned from a metabolic curiosity to a clinically significant biomarker for several inborn errors of metabolism. Its metabolism is intricately linked to the saccharopine pathway, the primary route for lysine catabolism in mammals. Understanding this connection is paramount for diagnosing and developing therapeutic strategies for conditions such as peroxisomal biogenesis disorders and pyridoxine-dependent epilepsy. This technical guide provides an in-depth exploration of the biochemical nexus between pipecolic acid and the saccharopine pathway, offering detailed molecular insights, validated experimental protocols for its study, and a discussion of its clinical and pharmacological relevance for researchers, clinicians, and drug development professionals.

The Central Axis of Lysine Catabolism: The Saccharopine Pathway

Lysine, being an essential amino acid, cannot be synthesized by the human body and must be obtained from the diet. Its degradation is crucial for maintaining homeostasis, and the principal route for this process in mammals is the saccharopine pathway, which is localized within the mitochondria.[1][2] This pathway converts lysine into α-aminoadipic acid through a series of enzymatic reactions.

The initial and rate-limiting steps are catalyzed by the bifunctional enzyme α-aminoadipate-semialdehyde synthase (AASS).[3][4] This single protein possesses two distinct catalytic domains:

  • Lysine-Ketoglutarate Reductase (LKR) Domain: This domain initiates the pathway by catalyzing the reductive condensation of L-lysine and α-ketoglutarate to form saccharopine, utilizing NADPH as a cofactor.[4][5]

  • Saccharopine Dehydrogenase (SDH) Domain: The saccharopine formed is then oxidized by this domain. This reaction yields L-glutamate and α-aminoadipic-δ-semialdehyde (AASA), with the concomitant reduction of NAD+ to NADH.[4][5]

AASA is a critical branch-point metabolite, which is typically further oxidized to α-aminoadipic acid by the enzyme α-aminoadipic semialdehyde dehydrogenase, also known as antiquitin (ALDH7A1).[1][5]

Saccharopine_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AKG α-Ketoglutarate AKG->Saccharopine AASA α-Aminoadipic-δ-semialdehyde (AASA) Saccharopine->AASA Glutamate L-Glutamate Saccharopine->Glutamate AAA α-Aminoadipic Acid AASA->AAA Oxidation AASS AASS Enzyme LKR LKR Domain AASS->LKR SDH SDH Domain AASS->SDH LKR->Saccharopine  Reductive  Condensation NADP NADP⁺ LKR->NADP SDH->AASA Oxidative Dehydrogenation NADH NADH SDH->NADH H⁺ ALDH7A1 ALDH7A1 (Antiquitin) ALDH7A1->NADH H⁺ NADPH NADPH NADPH->LKR H⁺ NAD NAD⁺ NAD->SDH NAD->ALDH7A1

Figure 1: The core mitochondrial saccharopine pathway for lysine degradation.

This compound: A Critical Branch from the Main Pathway

While the saccharopine pathway represents the primary flux of lysine degradation, a crucial side-pathway leads to the formation of this compound. This alternative route is particularly active in the brain.[6]

Biosynthesis and the AASA Branch Point

The biosynthesis of L-pipecolic acid diverges at the level of α-aminoadipic-δ-semialdehyde (AASA). AASA exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine-6-carboxylate (P6C).[7][8] This spontaneous cyclization is a key event. P6C is then reduced by an NADPH-dependent reductase to form L-pipecolic acid.

Deficiency in the enzyme antiquitin (ALDH7A1), which is responsible for converting AASA to α-aminoadipic acid, leads to the accumulation of AASA and its cyclic form, P6C.[8][9] This accumulation shunts the metabolism towards the formation of this compound, leading to elevated levels observed in conditions like pyridoxine-dependent epilepsy.[10][11]

Peroxisomal Degradation

The catabolism of L-pipecolic acid does not occur in the mitochondria but in the peroxisomes.[12][13] L-pipecolic acid is oxidized by a peroxisomal L-pipecolate oxidase, a hydrogen peroxide-producing enzyme, which converts it back to AASA.[12][14] This AASA can then theoretically re-enter the main lysine degradation pathway. Defects in peroxisome biogenesis or in the L-pipecolate oxidase itself lead to a failure in degrading this compound, resulting in its accumulation, a hallmark of Zellweger syndrome and other peroxisomal biogenesis disorders (PBDs).[12][15][16]

Pipecolic_Acid_Metabolism cluster_mito Mitochondrion cluster_cytosol cluster_perox Peroxisome Lysine L-Lysine Saccharopine Saccharopine Lysine:e->Saccharopine:w LKR AASS AASS AASA_mito α-Aminoadipic-δ-semialdehyde (AASA) AASS:e->AASA_mito:w SDH ALDH7A1 ALDH7A1 ALDH7A1_defect Deficiency causes Pyridoxine-Dependent Epilepsy AASA_mito->ALDH7A1_defect P6C Δ¹-Piperideine-6-carboxylate (P6C) AASA_mito->P6C Spontaneous Cyclization AAA α-Aminoadipic Acid ALDH7A1:e->AAA:w Oxidation Pipecolic_Acid L-Pipecolic Acid P6C->Pipecolic_Acid Reduction (NADPH) Pipecolic_Acid->P6C Oxidation PAO L-Pipecolate Oxidase (PAO) PAO_defect Deficiency causes Peroxisomal Biogenesis Disorders Pipecolic_Acid->PAO_defect AASA_perox AASA PAO:e->AASA_perox:w Oxidation H2O2 H₂O₂ PAO->H2O2

Figure 2: Subcellular compartmentalization of this compound biosynthesis and degradation.

Clinical and Pharmacological Significance

The concentration of this compound in physiological fluids is a critical diagnostic marker for several inherited metabolic diseases.[15][16] Its accumulation points to specific enzymatic blocks, providing a window into the underlying pathology.

DisorderDeficient Enzyme / ProcessKey Accumulated MetabolitesPrimary Clinical Manifestations
Pyridoxine-Dependent Epilepsy (PDE) ALDH7A1 (Antiquitin)[17][18]AASA, P6C, this compound[10][11]Intractable neonatal seizures, developmental delay
Peroxisomal Biogenesis Disorders (PBDs) Peroxisome assembly (multiple PEX genes)This compound, VLCFAs, Phytanic Acid[15][16]Severe neurological dysfunction, liver disease, dysmorphism
Zellweger Syndrome (e.g., L-Pipecolate Oxidase deficiency)[12]
Familial Hyperlysinemia AASS (LKR or SDH domain)[3]Lysine, Saccharopine (in SDH deficiency)Often considered a benign metabolic state

Table 1: Key metabolic disorders associated with the lysine degradation pathway.

The central role of these enzymes makes them attractive targets for drug development. For instance, in pyridoxine-dependent epilepsy, strategies beyond pyridoxine supplementation are being explored, such as substrate reduction therapy by inhibiting the upstream LKR domain of AASS to prevent the formation of the toxic AASA/P6C metabolites.[9][19]

Methodologies for Studying the Pathway

Accurate quantification of metabolites and measurement of enzyme activity are essential for both clinical diagnostics and basic research into this pathway.

Protocol: Quantification of this compound in Biological Samples using LC-MS/MS

Principle: This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the highly sensitive and specific quantification of L-pipecolic acid in plasma. A stable isotope-labeled internal standard is used to ensure accuracy by correcting for variations in sample preparation and matrix effects. Chiral chromatography is employed to resolve L- and D-isomers if required.[20][21]

Expertise & Causality: LC-MS/MS is the gold standard due to its superior specificity over older colorimetric or GC-based methods. Tandem mass spectrometry (MS/MS) isolates the parent ion of this compound and then fragments it, monitoring a specific fragment ion. This "multiple reaction monitoring" (MRM) transition (e.g., m/z 130 → m/z 84) is unique to the molecule, virtually eliminating interference.[20] The use of a deuterated internal standard (e.g., Phenylalanine-d5) is critical; this molecule behaves identically to this compound during extraction and ionization but is distinguished by its different mass, allowing for precise ratiometric quantification.[21][22]

Self-Validating System:

  • Internal Standard: Corrects for sample loss during preparation and ion suppression/enhancement during analysis.

  • Calibration Curve: A multi-point calibration curve prepared in a representative matrix (e.g., charcoal-stripped plasma) ensures quantification is accurate across a range of concentrations.

  • Quality Controls: Low, medium, and high concentration QCs are run with each batch to validate the accuracy and precision of the run.

Methodology:

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control.

    • Add 10 µL of internal standard working solution (e.g., Phenylalanine-d5 at 2 µmol/L).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction & Analysis:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile/Water with 5 mM ammonium formate).[22]

    • Vortex briefly and transfer to an autosampler vial.

    • Inject 5-10 µL onto the LC-MS/MS system.

  • LC-MS/MS Conditions (Example):

    • LC Column: Chiral macrocyclic glycopeptide teicoplanin column for enantioseparation, or a HILIC column for general quantification.[20][22]

    • Mobile Phase A: 5 mM Ammonium Formate in Water

    • Mobile Phase B: 90:10 Acetonitrile/Water with 5 mM Ammonium Formate[22]

    • Gradient: Isocratic or a shallow gradient depending on the column and desired separation.

    • Mass Spectrometer: Triple quadrupole operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • This compound: 130.0 → 84.0

      • Phenylalanine-d5 (IS): 171.0 → 125.0[20]

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (this compound / Internal Standard).

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.

LCMS_Workflow arrow_style arrow_style start Start: Plasma Sample add_is Add Internal Standard (IS) start->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation (Nitrogen Stream) supernatant->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject LC-MS/MS Injection reconstitute->inject lc_sep Chromatographic Separation (LC) inject->lc_sep ms_detect Mass Spectrometric Detection (MS/MS) lc_sep->ms_detect quant Quantification (Peak Area Ratio vs Cal Curve) ms_detect->quant end Result: [this compound] quant->end Enzyme_Assay_Workflow construct Vector Construction (AASS gene) transform Transformation into E. coli construct->transform expression Protein Expression (IPTG Induction) transform->expression purify Protein Purification (Affinity Chromatography) expression->purify verify Purity Check (SDS-PAGE) purify->verify assay_setup Assay Setup in Cuvette (Buffer, α-KG, NADPH, Enzyme) verify->assay_setup Purified Enzyme baseline Establish Baseline (Absorbance at 340 nm) assay_setup->baseline initiate Initiate Reaction (Add L-Lysine) baseline->initiate measure Measure ΔAbs/min initiate->measure calculate Calculate Activity (Units/mg) measure->calculate result Result: AASS Activity calculate->result

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of Pipecolic Acid

Abstract

This compound, a cyclic non-proteinogenic α-amino acid, is a pivotal molecule with escalating significance in biomedical research and drug development. As a lysine metabolite, its presence and concentration in physiological fluids are linked to various metabolic disorders, making it a critical biomarker.[1][2][3] Furthermore, its unique structural scaffold is incorporated into a multitude of pharmacologically active compounds, including immunosuppressants and anticancer agents.[4] This guide provides a comprehensive technical overview of the chemical properties, stereochemistry, conformational analysis, and spectroscopic characterization of this compound. It further details its biological relevance, metabolic pathways, and established analytical methodologies for its quantification, offering a vital resource for professionals in the field.

Chemical Structure and Physicochemical Properties

This compound, systematically named piperidine-2-carboxylic acid, is a heterocyclic compound with the chemical formula C₆H₁₁NO₂ and a molar mass of 129.157 g/mol .[5] Its structure consists of a six-membered piperidine ring with a carboxylic acid group at the C-2 position.[6] This unique architecture imparts specific chemical and physical characteristics crucial to its biological function and synthetic utility.

Stereochemistry

The C-2 carbon of this compound is a chiral center, leading to the existence of two enantiomers: L-pipecolic acid (S-configuration) and D-pipecolic acid (R-configuration).[5][7] The L-enantiomer is the more common form found in biological systems, arising from the metabolism of L-lysine.[4][8] The stereochemistry of this compound is fundamental to its biological activity and its incorporation into chiral pharmaceuticals.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both biological and experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[8]
Molar Mass 129.16 g/mol [6]
Melting Point 268-272 °C[5][8]
Water Solubility 314 mg/mL[6][9]
pKa (Acidic) 2.06 - 2.28[8][10]
pKa (Basic) 10.39[10]
logP -2.31[6][9]

Table 1: Key Physicochemical Properties of this compound.

Spectroscopic Characterization

The structural elucidation and quantification of this compound rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of this compound and its derivatives.

  • ¹H NMR: The proton NMR spectrum of this compound in D₂O typically shows complex multiplets for the piperidine ring protons between approximately 1.5 and 3.6 ppm. The α-proton (at C-2) resonates further downfield due to the influence of the adjacent carboxylic acid and nitrogen atom.[6][11][12]

  • ¹³C NMR: The carbon NMR spectrum provides distinct signals for each of the six carbon atoms. The carboxyl carbon (C=O) appears significantly downfield (around 177 ppm), while the piperidine ring carbons resonate between approximately 24 and 62 ppm.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for the detection and quantification of this compound. In positive-ion mode electrospray ionization (ESI), this compound is typically detected as the protonated molecule [M+H]⁺ at m/z 130.08698.[6][7] Fragmentation of this ion often yields a characteristic product ion at m/z 84.0813, corresponding to the loss of the carboxyl group, which is frequently used for quantification in selected reaction monitoring (SRM) experiments.[7][15]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in this compound. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700-1725 cm⁻¹), and N-H bending vibrations (around 1500-1650 cm⁻¹).[16][17][18]

Conformational Analysis and Reactivity

The six-membered piperidine ring of this compound is not planar and exists predominantly in a chair conformation to minimize steric strain. The substituent at the C-2 position (the carboxylic acid group) can occupy either an axial or equatorial position, with the equatorial conformation being generally more stable. The conformational preferences of this compound residues can significantly influence the secondary structure of peptides into which they are incorporated, often inducing turns.[19][20]

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the carboxylic acid. The amine can be acylated, alkylated, or used in coupling reactions, while the carboxylic acid can be esterified or converted to an amide. These reactive sites make this compound a versatile building block in organic synthesis.[4]

Biological Significance and Metabolic Pathways

This compound is a catabolite of the essential amino acid L-lysine.[2] In humans, elevated levels of this compound in plasma and other bodily fluids are associated with several genetic metabolic disorders, including Zellweger syndrome, pyridoxine-dependent epilepsy, and certain chronic liver diseases.[1][2][3] This makes the quantitative analysis of this compound a crucial diagnostic tool.

In plants, this compound acts as a signaling molecule that is essential for systemic acquired resistance (SAR), a form of induced immunity against a broad spectrum of pathogens.[1][8]

Metabolic Pathway of this compound

The biosynthesis of this compound from lysine can occur via two primary routes, distinguished by which amino group of lysine is lost.[21] The pathway involves the formation of key intermediates such as Δ¹-piperideine-2-carboxylic acid (P2C) or Δ¹-piperideine-6-carboxylic acid (P6C).[21]

Pipecolic_Acid_Metabolism Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid (P2C) Lysine->P2C α-transamination P6C Δ¹-piperideine-6-carboxylic acid (P6C) Lysine->P6C ε-transamination PipecolicAcid L-Pipecolic Acid P2C->PipecolicAcid Reduction P6C->PipecolicAcid Reduction LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Cent Centrifugation Precip->Cent Evap Evaporation Cent->Evap Recon Reconstitution Evap->Recon Inject Injection onto Chiral Column Recon->Inject Sep Chromatographic Separation Inject->Sep Detect MS/MS Detection (SRM) Sep->Detect Data Quantification vs. Calibration Curve Detect->Data Data Acquisition

Sources

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Pipecolic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for Pipecolic Acid Quantification

This compound (Pip), a non-proteinogenic amino acid, is a cyclic derivative of L-lysine catabolism. While present at low levels in healthy individuals, its accumulation in plasma is a critical biomarker for several severe metabolic disorders. Elevated concentrations of this compound are strongly associated with peroxisomal biogenesis disorders such as Zellweger syndrome, chronic liver diseases, and pyridoxine-dependent epilepsy.[1][2][3] In patients with chronic liver conditions, including cirrhosis and hepatocellular carcinoma, plasma this compound levels often increase in parallel with the severity of liver damage, likely reflecting impaired peroxisomal function where it is degraded.[4][5] Consequently, the accurate and precise quantification of this compound in human plasma is indispensable for the diagnosis, prognostic evaluation, and therapeutic monitoring of these conditions.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a "gold standard" analytical technique for this purpose, offering high sensitivity, specificity, and robustness for identifying and quantifying small molecules in complex biological matrices.[8][9] This application note provides a comprehensive, field-proven protocol for the determination of this compound in human plasma using a simplified and cost-effective derivatization method followed by GC-MS analysis.

Principle of the Method: From Polar Analyte to Detectable Signal

The core challenge in analyzing this compound via GC is its chemical nature. As an amino acid, it is polar and non-volatile, making it unsuitable for direct injection into a gas chromatograph. The methodology described herein overcomes this limitation through a logical, multi-step process designed for optimal recovery and sensitivity.

  • Internal Standardization: The protocol's integrity is established from the outset by adding an internal standard (IS), L-norvaline, to all samples, calibrators, and quality controls. The IS is a non-endogenous compound with similar chemical properties to this compound. Its purpose is to account for any variability or loss during the subsequent sample preparation and injection steps, ensuring high accuracy and precision.[10] The use of norvaline is a validated, economical alternative to expensive isotopically labeled standards.[8]

  • Sample Cleanup: Human plasma is a complex matrix containing high concentrations of proteins that can interfere with the analysis and damage the GC system. A protein precipitation step is employed to remove these macromolecules, yielding a cleaner extract containing the target analyte and internal standard.

  • Chemical Derivatization: This is the critical step that renders this compound suitable for GC analysis. We employ a one-step derivatization using propyl chloroformate in a basic medium. This reagent efficiently reacts with both the secondary amine and the carboxylic acid functional groups of this compound (and the IS) to form N-propoxycarbonyl-propyl ester derivatives.[8] These derivatives are significantly more volatile and thermally stable, allowing them to be readily vaporized and separated by the gas chromatograph.[11]

  • GC-MS Analysis: The derivatized sample is injected into the GC, where the components are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which bombards them with electrons (Electron Ionization - EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates and detects these characteristic fragment ions. For quantitative analysis, Selective Ion Monitoring (SIM) mode is used. Instead of scanning the entire mass range, the instrument is set to detect only specific, abundant fragment ions for this compound and the internal standard.[8] This dramatically increases sensitivity and reduces chemical noise, allowing for the detection of low analyte concentrations.[10]

Logical Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Plasma Sample (100 µL) s2 2. Add Internal Standard (Norvaline) s1->s2 s3 3. Protein Precipitation s2->s3 s4 4. Centrifuge & Collect Supernatant s3->s4 s5 5. Derivatization with Propyl Chloroformate s4->s5 s6 6. Liquid-Liquid Extraction s5->s6 s7 7. Evaporate & Reconstitute s6->s7 a1 8. Inject into GC-MS s7->a1 a2 9. GC Separation a1->a2 a3 10. MS Detection (SIM Mode) a2->a3 d1 11. Peak Integration a3->d1 d2 12. Generate Calibration Curve (Area Ratio vs. Conc.) d1->d2 d3 13. Quantify this compound d2->d3

Caption: End-to-end workflow for GC-MS analysis of this compound.

Materials and Instrumentation

Reagents and Standards
  • L-Pipecolic acid (≥99% purity)

  • L-Norvaline (Internal Standard, ≥99% purity)

  • Propyl chloroformate (≥98% purity)

  • Pyridine (Anhydrous, ≥99.8%)

  • Propanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium hydroxide (NaOH), 10 M solution

  • Hydrochloric acid (HCl), 5 M solution

  • Human plasma, charcoal-stripped (for calibrators and QCs)

  • Methanol (HPLC grade)

  • Deionized water (≥18 MΩ·cm)

Instrumentation and Analytical Conditions

The following table outlines the recommended parameters for a standard GC-MS system. These may require optimization based on the specific instrument used.

ParameterSettingRationale
Gas Chromatograph (GC)
GC SystemAgilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing excellent separation for a wide range of derivatized compounds.
Injection ModeSplitlessMaximizes the transfer of analyte onto the column, essential for trace-level analysis.
Injector Temperature250 °CEnsures rapid and complete vaporization of the derivatized analytes without thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for balancing separation efficiency and analysis time.
Oven ProgramInitial: 80°C, hold 2 minRamp: 10°C/min to 280°CHold: 5 minA temperature gradient that effectively separates the analytes from matrix components and each other.
Mass Spectrometer (MS)
MS SystemAgilent 5977B MSD or equivalentA sensitive and robust mass detector suitable for quantitative applications.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CMaintains a clean ion source and promotes consistent ionization.
Transfer Line Temp.280 °CPrevents condensation of the separated analytes as they transfer from the GC to the MS.
Acquisition ModeSelective Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only the characteristic ions of the target compounds.
SIM Ions (m/z)
This compound Derivative170 (Quantifier) , 128 (Qualifier)These are characteristic fragment ions produced from the derivatized molecule.[8]
Norvaline Derivative158 (Quantifier) , 72 (Qualifier)These are characteristic fragment ions for the derivatized internal standard.[8]

Detailed Experimental Protocol

Preparation of Stock Solutions, Calibrators, and QCs
  • This compound Stock (1 mg/mL): Accurately weigh 10 mg of L-pipecolic acid and dissolve in 10 mL of deionized water.

  • Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of L-norvaline and dissolve in 10 mL of deionized water.

  • Working Internal Standard (10 µg/mL): Dilute the IS stock 1:100 with deionized water.

  • Calibration Standards: Perform serial dilutions of the this compound stock solution into charcoal-stripped human plasma to prepare a calibration curve. A typical range would be 0.5, 1, 5, 10, 25, 50, and 100 µmol/L.

  • Quality Control (QC) Samples: Prepare QC samples in charcoal-stripped plasma at three concentrations: Low (e.g., 1.5 µmol/L), Medium (e.g., 20 µmol/L), and High (e.g., 80 µmol/L).

Sample Preparation and Derivatization

This procedure must be performed in a fume hood.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma (calibrator, QC, or unknown sample).

  • Internal Standard Addition: Add 20 µL of the 10 µg/mL working internal standard solution to each tube. Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold methanol. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new 2 mL glass vial.

  • Derivatization:

    • Add 50 µL of a pyridine/propanol mixture (4:1, v/v).

    • Add 20 µL of 10 M NaOH.

    • Add 20 µL of propyl chloroformate. Vortex immediately for 1 minute. The solution should remain basic.

  • Extraction:

    • Add 500 µL of chloroform. Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the lower organic (chloroform) layer to a new glass vial.

  • Final Preparation:

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of chloroform.

    • Transfer to a GC vial with a micro-insert for analysis.

This compound Derivatization Reaction

derivatization cluster_products Products pip This compound (Pip) reagents + Pyridine/Propanol + NaOH (Base) pip->reagents pcf Propyl Chloroformate (2 equivalents) pcf->reagents prod N-propoxycarbonyl, propyl ester of Pip (Volatile Derivative) reagents->prod Reaction

Caption: Propyl chloroformate derivatization of this compound.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of results, the method must be validated according to established guidelines.[9][12] This process confirms that the analytical procedure is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaRationale
Specificity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.Ensures the signal measured is only from the target compound.[12]
Linearity Correlation coefficient (r²) ≥ 0.995 for the calibration curve.Demonstrates a direct and reproducible relationship between concentration and instrument response.[7][13]
Accuracy Mean concentration of QCs should be within ±15% of the nominal value (±20% for LLOQ).Measures how close the experimental value is to the true value.[3]
Precision Relative Standard Deviation (%RSD) ≤ 15% for QCs (≤20% for LLOQ).Measures the repeatability of the method (intra- and inter-day).[3]
Limit of Quantification (LOQ) Lowest standard on the curve that meets accuracy and precision criteria.Defines the lowest concentration that can be reliably quantified.[7]
Recovery Consistent and reproducible extraction efficiency across the concentration range.Assesses the efficiency of the sample preparation process.[7][13]
Stability Analyte concentration remains within ±15% of initial after storage/handling conditions.Confirms that the analyte does not degrade during sample storage and processing (e.g., freeze-thaw cycles).[13]

References

  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841.
  • Bio-protocol. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol Journal.
  • ResearchGate. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF.
  • Kawasaki, H., Hori, T., Nakajima, M., & Takeshita, K. (1988). Plasma levels of this compound in patients with chronic liver disease. Hepatology, 8(2), 286-289.
  • Higashino, K., et al. (1999). Plasma levels of this compound, both L- and D-enantiomers, in patients with chronic liver diseases, especially hepatic encephalopathy. Clinica Chimica Acta, 286(1-2), 105-115.
  • Rashed, M. S., Al-Ahaidib, L. Y., & Jacob, M. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 47(12), 2146-2151.
  • Semantic Scholar. (1988). Plasma levels of this compound in patients with chronic liver disease.
  • Dancis, J., Hutzler, J., & Woody, N. C. (1984). The significance of hyperpipecolatemia in Zellweger syndrome. The Journal of Pediatrics, 105(1), 74-77.
  • Semeraro, M., et al. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta, 441, 61-66.
  • Halket, J. M., & Zaikin, V. G. (2003). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 54(389), 1943-1951.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.

Sources

Application Note: Chiral HPLC Separation of Pipecolic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pipecolic acid (piperidine-2-carboxylic acid), a cyclic non-protein amino acid, is a critical molecule in various biological systems.[1] It serves as a precursor for the biosynthesis of numerous metabolites and is a key structural component in many bioactive compounds.[1] The chirality of this compound is of paramount importance, as the D- and L-enantiomers often exhibit distinct biological activities and metabolic pathways. For instance, L-pipecolic acid is an intermediate in the L-lysine degradation pathway in mammals and is a significant biomarker for diagnosing peroxisomal disorders.[2][3] In contrast, D-pipecolic acid can originate from dietary sources and gut microbiota.[3] In plants, this compound is a crucial regulator of inducible plant immunity, with its accumulation being linked to systemic acquired resistance (SAR).[4][5][6]

Given the differential roles of its enantiomers, the ability to accurately separate and quantify D- and L-pipecolic acid is essential for researchers in drug development, clinical diagnostics, and plant sciences. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for resolving enantiomers.[7][8] This application note provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC, offering insights into method development, optimization, and validation.

Principle of Chiral Separation

Chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. The CSP creates a diastereomeric environment, leading to the formation of transient diastereomeric complexes with the enantiomers. These complexes have different association constants, resulting in different retention times and thus, separation. Common CSPs for amino acid separations include macrocyclic glycopeptides (e.g., teicoplanin, vancomycin, ristocetin A), crown ethers, and polysaccharide-based phases.[9][10][11][12] The choice of CSP and mobile phase is critical for achieving optimal resolution.

Chiral Recognition Mechanism

The separation of this compound enantiomers on a macrocyclic glycopeptide-based CSP, such as one based on teicoplanin, involves a combination of intermolecular interactions. These can include hydrogen bonding, ionic interactions, dipole-dipole interactions, and steric hindrance. The multiple stereogenic centers and functional groups on the CSP create a complex three-dimensional structure that allows for selective binding with one enantiomer over the other.

cluster_CSP Chiral Stationary Phase (Teicoplanin) cluster_Enantiomers This compound Enantiomers cluster_Elution Elution Order CSP Teicoplanin L_PA L-Pipecolic Acid L_PA->CSP Stronger Interaction (e.g., H-bonding, ionic) Elution D-Pipecolic Acid (elutes first) L-Pipecolic Acid (elutes second) D_PA D-Pipecolic Acid D_PA->CSP Weaker Interaction

Caption: Chiral recognition of this compound enantiomers.

Materials and Instrumentation

Reagents and Chemicals
  • Reference standards of D-pipecolic acid and L-pipecolic acid

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium acetate, analytical grade

  • Formic acid, analytical grade

  • Trifluoroacetic acid (TFA), analytical grade

  • HPLC-grade water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).

  • Chiral HPLC column: A macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T, based on teicoplanin) is recommended for this application.[2][9]

  • Data acquisition and processing software.

Experimental Protocol

This protocol outlines a direct method for the chiral separation of this compound enantiomers without derivatization. Derivatization can sometimes be employed to enhance detection or improve separation, but a direct method is often simpler and faster.[2][13][14]

Standard Solution Preparation
  • Prepare individual stock solutions of D- and L-pipecolic acid (e.g., 1 mg/mL) in a suitable solvent such as water or a water/methanol mixture.

  • Prepare a racemic standard solution by mixing equal volumes of the D- and L-pipecolic acid stock solutions to a final concentration of, for example, 100 µg/mL each.

  • Prepare a series of working standard solutions for linearity assessment by diluting the stock solutions.

Mobile Phase Preparation

A polar ionic mode or polar organic mode mobile phase is often effective for separating underivatized amino acids on macrocyclic glycopeptide CSPs.[9]

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Methanol.

Filter the mobile phase through a 0.45 µm filter before use to remove any particulate matter.

HPLC Conditions
ParameterRecommended Setting
Column CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with 80% Methanol and 20% 10 mM Ammonium Acetate (pH 4.5)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry (ESI+)

Note: These are starting conditions and may require optimization for your specific instrumentation and sample matrix.

Experimental Workflow

cluster_Prep Preparation cluster_HPLC HPLC Analysis cluster_Analysis Data Analysis A Prepare Standards C Equilibrate System A->C B Prepare Mobile Phase B->C D Inject Sample C->D E Data Acquisition D->E F Peak Integration E->F G Quantification F->G

Caption: Experimental workflow for chiral HPLC analysis.

Results and Discussion

Under the recommended conditions, a baseline separation of the D- and L-pipecolic acid enantiomers should be achieved. The L-enantiomer is typically retained longer on a teicoplanin-based CSP.[2]

Expected Chromatographic Parameters
ParameterExpected Value
Retention Time (D-Pipecolic Acid) ~ 7 min
Retention Time (L-Pipecolic Acid) ~ 11 min
Resolution (Rs) > 1.5
Tailing Factor (Tf) 0.9 - 1.2
Theoretical Plates (N) > 2000

Note: These values are illustrative and will vary depending on the specific system and conditions.

Method Optimization
  • Mobile Phase Composition: The ratio of organic modifier (methanol or acetonitrile) to the aqueous buffer significantly impacts retention and resolution.[15] Increasing the organic content will generally decrease retention times.

  • pH of the Aqueous Phase: The pH affects the ionization state of both the analyte and the stationary phase, which is crucial for the ionic interactions involved in chiral recognition.

  • Buffer Concentration: The concentration of the buffer salt can influence peak shape and retention.

  • Column Temperature: Temperature can affect the kinetics of the chiral recognition process and the viscosity of the mobile phase.

Method Validation

For use in regulated environments, the chiral HPLC method must be validated according to ICH guidelines or other relevant standards.[8][16][17][18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The linear relationship between the concentration and the detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the percentage of organic modifier and the pH of the aqueous phase.
Column degradation.Use a new column or a guard column.
Peak Tailing Secondary interactions with the stationary phase.Adjust the mobile phase pH or add a competing amine to the mobile phase.
Column overload.Reduce the injection volume or sample concentration.
No Peaks Detector issue.Check detector settings and lamp/source.
Sample degradation.Prepare fresh samples.

Conclusion

This application note provides a comprehensive guide for the chiral separation of this compound enantiomers by HPLC. The described method, utilizing a macrocyclic glycopeptide-based chiral stationary phase, offers a robust and reliable approach for the accurate quantification of D- and L-pipecolic acid. Proper method development, optimization, and validation are crucial for achieving high-quality results that are essential for research, clinical, and pharmaceutical applications.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2017). Liquid chromatographic resolution of proline and this compound derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 29(12), 819-825.
  • Rashed, M. S., Al-Ahaidib, L. Y., & Aboul-Enein, H. Y. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical chemistry, 47(12), 2146–2151.
  • Moulin, M., Deleu, C., Larher, F., & Bouchereau, A. (2002). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. Analytical biochemistry, 302(2), 320–327.
  • Higashi, Y., & Fujii, Y. (2011). A simple and highly sensitive HPLC method with fluorescent detection for determination of this compound in mouse brain areas. Biological & pharmaceutical bulletin, 34(2), 287–289.
  • Dong, M. W. (2008). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 26(11), 1144-1152.
  • van Cruchten, A., Verhoeven, N. M., & Jakobs, C. (2000). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. Journal of inherited metabolic disease, 23(3), 262–266.
  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). This compound, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. The Plant cell, 24(12), 5123–5141.
  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2017). Liquid chromatographic resolution of proline and this compound derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 29(12), 819-825.
  • Al-Rooqi, M. M., Al-Masoudi, L. M., & El-Sharkawy, H. M. (2022). Recent Advancements on the Synthesis and Biological Significance of this compound and its Derivatives. Mini reviews in medicinal chemistry.
  • Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483.
  • Reddy, B. R., Rao, K. S., & Reddy, K. R. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(5), 334-340.
  • Zeier, J. (2013). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant signaling & behavior, 8(9), e25550.
  • Rahman, M. M., Chowdhury, M. A. H., & Islam, M. S. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 1-8.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3123.
  • Casetta, B., Ghezzi, A., & Zaramella, M. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica chimica acta; international journal of clinical chemistry, 440, 108–112.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • He, Y. W., & Tang, G. L. (2006). This compound in microbes: biosynthetic routes and enzymes. Journal of industrial microbiology & biotechnology, 33(6), 401–407.
  • Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2013). Chiral separation of the clinically important compounds fucose and this compound using CE: determination of the most effective chiral selector. Chirality, 25(11), 808–814.
  • Tritto, I. (2009). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 131(43), 15551-15553.
  • Al-Saeed, F. A., Al-Tamimi, S. A., & El-Tohamy, M. F. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules (Basel, Switzerland), 26(7), 2058.
  • Armstrong, D. W., Liu, Y., & Ekborg-Ott, K. H. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434-483.
  • Chankvetadze, B., & Farkas, T. (2010). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1184-1191.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Schützenmeister, N., & Sewald, N. (2019). A versatile route towards 6-arylpipecolic acids. Beilstein journal of organic chemistry, 15, 1420–1426.
  • Wang, C., Liu, R., Lim, G. H., de Oliveira, M. V. V., & Kachroo, A. (2018). This compound confers systemic immunity by regulating free radicals. Science advances, 4(5), eaar4509.

Sources

Application Notes and Protocols for the Derivatization of Pipecolic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Pipecolic Acid

This compound (piperidine-2-carboxylic acid), a cyclic, non-proteinogenic amino acid, is a critical biomarker in both clinical diagnostics and plant biology. As a product of lysine catabolism, its accumulation is associated with several human metabolic disorders, including Zellweger syndrome, chronic liver diseases, and pyridoxine-dependent epilepsy.[1][2] In the plant kingdom, this compound is a key signaling molecule in systemic acquired resistance (SAR), a plant's defense mechanism against pathogens.[1][3]

The quantitative analysis of this compound is therefore of significant interest to researchers, clinicians, and drug development professionals. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) offers a powerful analytical platform with high sensitivity and selectivity. However, this compound, like other amino acids, is a polar and non-volatile compound.[4] Direct injection into a GC system would result in poor chromatographic performance, including broad, tailing peaks, or even thermal decomposition within the injector port.[4][5]

To overcome these challenges, a crucial sample preparation step known as derivatization is employed. Derivatization chemically modifies the analyte to increase its volatility and thermal stability by masking its polar functional groups—the secondary amine and the carboxylic acid.[6] This guide provides an in-depth exploration of the most effective derivatization strategies for the robust and reliable GC-MS analysis of this compound.

Choosing the Right Derivatization Strategy: A Comparative Overview

The selection of a derivatization method depends on the analytical objective, the sample matrix, and the required sensitivity and selectivity. For this compound, two primary approaches have proven to be highly effective: a one-step derivatization with alkyl chloroformates and a two-step silylation and acylation. For stereospecific analysis, chiral derivatization is necessary.

Derivatization Method Reagents Advantages Disadvantages
One-Step Alkylation Propyl chloroformate, Ethyl chloroformateSimple, rapid, economical, and efficient; derivatizes both amine and carboxyl groups simultaneously.[1][3]The reaction is sensitive to pH and moisture.
Two-Step Silylation & Acylation MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) followed by MBTFA (N-methyl-bis(trifluoroacetamide))Produces stable derivatives; effective for complex matrices.[4]More laborious and time-consuming than the one-step method.[3]
Chiral Derivatization N-Trifluoroacetyl-L-prolyl chloride (TPC) or derivatization followed by analysis on a chiral columnEnables the separation and quantification of D- and L-enantiomers.[1][7]Can be more complex and may require specialized reagents and columns.

Protocol I: One-Step Derivatization with Propyl Chloroformate

This method is lauded for its simplicity and efficiency, making it an excellent choice for high-throughput analysis of total this compound in various matrices, including plant tissues.[1][3] The reaction proceeds in an aqueous-organic biphasic system under basic conditions, where propyl chloroformate reacts with both the secondary amine and the carboxylic acid groups of this compound.[3]

Reaction Mechanism

Under basic conditions, the secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of propyl chloroformate to form a stable N-propoxycarbonyl derivative. Simultaneously, the carboxyl group is converted to a propyl ester. The hydrochloric acid byproduct is neutralized by the base in the reaction mixture.[3]

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Derivatization cluster_2 Step 3: Extraction & Analysis Sample Dried Sample (e.g., lyophilized plasma or plant extract) IS Add Internal Standard (e.g., Norvaline) Sample->IS Reagents1 Add NaOH, Methanol, Pyridine IS->Reagents1 PCF Add Propyl Chloroformate Reagents1->PCF Vortex1 Vortex PCF->Vortex1 PCF2 Add Propyl Chloroformate (2nd aliquot) Vortex1->PCF2 Vortex2 Vortex PCF2->Vortex2 Extraction Add Chloroform & Sodium Bicarbonate Vortex2->Extraction Centrifuge Centrifuge Extraction->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry GCMS Inject into GC-MS Dry->GCMS

Caption: Workflow for one-step derivatization with propyl chloroformate.

Detailed Protocol

This protocol is adapted from Yu et al. (2020) for the analysis of this compound in plant tissues.[3]

  • Sample Preparation:

    • To a dried sample extract, add an appropriate amount of internal standard (e.g., norvaline).

    • Add 200 µL of 1 M sodium hydroxide.

    • Add 167 µL of methanol and 34 µL of pyridine.

    • Vortex vigorously to ensure complete dissolution.

  • Derivatization:

    • Add 20 µL of propyl chloroformate and vortex vigorously for 30 seconds.

    • Add a second 20 µL aliquot of propyl chloroformate and vortex again for 30 seconds.

  • Extraction:

    • Add 400 µL of chloroform and vortex for 10 seconds.

    • Add 400 µL of 50 mM sodium bicarbonate and vortex for 10 seconds.

    • Centrifuge at approximately 1,250 x g for 2 minutes to separate the aqueous and organic layers.

    • Carefully transfer the lower organic (chloroform) layer to a clean glass tube.

  • Drying and Analysis:

    • Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.

    • Transfer the dried extract to a GC vial.

    • Inject an aliquot (e.g., 1 µL) into the GC-MS system.

GC-MS Parameters and Expected Results
Parameter Condition
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant pressure of ~14 psi
Injector Temperature 240 °C
Injection Mode Splitless
Oven Program Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Transfer Line Temp. 280 °C
MS Ionization Electron Ionization (EI) at 70 eV
Scan Mode Full Scan or Selected Ion Monitoring (SIM)

Expected Retention Time: The N-propoxycarbonyl, propyl ester of this compound typically elutes at approximately 9.9 minutes under these conditions.[3]

Key Mass Fragments (m/z): For SIM mode, the following ions are recommended for quantification and confirmation:[3]

Analyte Quantifier Ion (m/z) Qualifier Ion (m/z)
This compound Derivative170128
Norvaline Derivative (IS)15872

Protocol II: Two-Step Silylation and Acylation

This method involves a sequential reaction to derivatize the carboxylic acid and secondary amine groups. First, the carboxylic acid is converted to a trimethylsilyl (TMS) ester using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Subsequently, the secondary amine is acylated with a reagent such as N-methyl-bis(trifluoroacetamide) (MBTFA) to form a trifluoroacyl (TFA) derivative.[4] This method is particularly useful for complex biological matrices like plasma.[4]

Reaction Mechanism

The first step is a nucleophilic attack of the carboxylate on the silicon atom of MSTFA, leading to the formation of a TMS ester. In the second step, the secondary amine of the TMS-pipecolate attacks one of the carbonyl carbons of MBTFA, resulting in the formation of a stable N-TFA derivative.

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Silylation (TMS Derivative) cluster_2 Step 3: Acylation (TFA Derivative) & Analysis Sample Dried Sample (e.g., lyophilized plasma) IS Add Internal Standard (e.g., [2H9]this compound) Sample->IS MSTFA Add MSTFA IS->MSTFA Heat1 Heat MSTFA->Heat1 MBTFA Add MBTFA Heat1->MBTFA Heat2 Heat MBTFA->Heat2 GCMS Inject into GC-MS Heat2->GCMS

Caption: Workflow for two-step silylation and acylation.

Detailed Protocol

This protocol is adapted from Yoon and An (2010) for the analysis of this compound in plasma.[4][8]

  • Sample Preparation:

    • Ensure the sample is completely dry (e.g., by lyophilization).

    • Add a suitable internal standard, such as [2H9]this compound.

  • Silylation (TMS Derivative):

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried sample.

    • Optionally, add 5 µL of methyl orange as an indicator.

    • Heat the mixture at 70-90°C for 15-30 minutes to form the trimethylsilyl derivative of the carboxylic acid group.

  • Acylation (TFA Derivative):

    • Cool the reaction mixture to room temperature.

    • Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) to the reaction mixture.

    • Heat again at 70-90°C for 15-30 minutes to form the trifluoroacyl derivative of the secondary amine group.

  • Analysis:

    • Cool the derivatized sample to room temperature.

    • The sample can be directly injected into the GC-MS system.

GC-MS Parameters and Expected Results
Parameter Condition
GC Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min.
MS Ionization Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)

Key Mass Fragments (m/z): The following ions are characteristic of the N-trifluoroacetyl-O-trimethylsilyl derivative of this compound and its deuterated internal standard:[4]

Analyte Quantifier Ion (m/z) Qualifier Ion (m/z)
This compound Derivative282297
[2H9]this compound Derivative (IS)291306

Protocol III: Chiral Derivatization for Enantiomeric Separation

The stereochemistry of this compound is of significant biological importance. For instance, D-pipecolic acid in humans is primarily derived from diet and intestinal bacteria, while L-pipecolic acid is an endogenous intermediate in the L-lysine pathway.[6] Chiral derivatization allows for the separation and quantification of these enantiomers. One common approach is to use a chiral derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (TPC), to form diastereomers that can be separated on a standard achiral GC column.[7]

Reaction Mechanism

The chiral reagent, TPC, reacts with the secondary amine of both D- and L-pipecolic acid to form two distinct diastereomeric amides. These diastereomers have different physicochemical properties and can be separated by chromatography.

Detailed Protocol (General Approach)
  • Esterification: The carboxylic acid group of this compound should first be esterified (e.g., to a methyl or ethyl ester) to increase its volatility. This can be achieved using standard esterification methods.

  • Chiral Derivatization:

    • The dried this compound ester is dissolved in an aprotic solvent.

    • A solution of N-trifluoroacetyl-L-prolyl chloride (TPC) in an appropriate solvent is added.

    • A base (e.g., triethylamine) is often added to catalyze the reaction and neutralize the HCl byproduct.

    • The reaction is typically allowed to proceed at room temperature or with gentle heating.

  • Work-up and Analysis:

    • The reaction mixture is washed to remove excess reagents and byproducts.

    • The organic layer containing the diastereomeric derivatives is dried and concentrated.

    • An aliquot is injected into the GC-MS system.

GC-MS Parameters for Chiral Separation
Parameter Condition
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program A slow temperature ramp is often beneficial for separating diastereomers. e.g., start at 100°C, ramp at 2-5°C/min to 250°C.
MS Ionization Electron Ionization (EI) at 70 eV

Troubleshooting and Expert Insights

  • Moisture Sensitivity: Silylating reagents like MSTFA are highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and lyophilize samples to complete dryness to prevent reagent degradation and low derivatization yields.[9]

  • pH Control: The propyl chloroformate reaction requires basic conditions to proceed efficiently and neutralize the HCl byproduct.

  • Reagent Stability: Derivatization reagents can degrade over time, especially when exposed to air and moisture. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and use fresh reagents for optimal results.

  • Poor Peak Shape: Tailing peaks can be caused by active sites in the GC inlet liner, column, or detector. Use deactivated liners and columns. Fronting peaks may indicate column overload; in such cases, dilute the sample or use a split injection.

  • Internal Standard Selection: For quantitative analysis, the use of a stable isotope-labeled internal standard (e.g., [2H9]this compound) is highly recommended as it closely mimics the derivatization and chromatographic behavior of the analyte, correcting for variations in sample preparation and injection.[4] However, for cost-effective, high-throughput screening, a structural analog like norvaline can be a suitable alternative.[3]

Conclusion

The derivatization of this compound is an essential step for its successful analysis by gas chromatography. The choice between a simple and rapid one-step chloroformate method and a more laborious but robust two-step silylation/acylation method will depend on the specific application and laboratory workflow. For the determination of enantiomeric ratios, chiral derivatization or the use of a chiral column is indispensable. By carefully following the detailed protocols and considering the expert insights provided in these application notes, researchers, scientists, and drug development professionals can achieve accurate, reliable, and reproducible quantification of this compound, enabling further advancements in their respective fields.

References

  • Yoon, H. R., & An, H. J. (2010). Determination of this compound following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Annals of Clinical Biochemistry, 47(Pt 3), 261–266. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Request PDF | this compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | this compound (Pip), a non-proteinacious product of lysine catabolism, is an important regulator of immunity in plants and humans alike. For... | Find, read and cite all the research you need on ResearchGate. (n.d.).
  • van Cruchten, A., Verhoeven, N. M., & Jakobs, C. (1999). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. Journal of inherited metabolic disease, 22(3), 224–228. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Pock, K., & Buchberger, W. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(3), 211–215. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Yoon, H. R., & An, H. J. (2010). Determination of this compound following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Annals of Clinical Biochemistry, 47(Pt 3), 261–266. [Link]
  • Zahradníčková, H., Moos, M., & Šimek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 3000, 11. [Link]
  • Request PDF | A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | A simple analytical workflow is described for gas chromatographic-mass spectrometric (GC-MS)-based chiral profiling of secondary amino acids (AAs) in... | Find, read and cite all the research you need on ResearchGate. (n.d.).
  • PubChem. (n.d.). N-Trifluoroacetylprolyl chloride. [Link]
  • Hammarberg, D., & Månsson, J. E. (2003). Determination of D- and L-pipecolic acid in food samples including processed foods. Annals of nutrition & metabolism, 47(6), 297–302. [Link]
  • Pock, K., & Buchberger, W. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(3), 211–215. [Link]

Sources

Application Note: Robust Solid-Phase Extraction of Pipecolic Acid from Plant Tissues for Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the solid-phase extraction (SPE) of pipecolic acid from complex plant tissue matrices. This compound, a non-proteinogenic amino acid derived from lysine, is a critical signaling molecule in plant immunity, particularly in systemic acquired resistance (SAR).[1][2][3] Accurate quantification of this compound is therefore essential for research in plant pathology, crop resilience, and the development of novel disease resistance strategies. This document details an optimized protocol using strong cation-exchange (SCX) solid-phase extraction, which effectively isolates and concentrates this compound from interfering plant metabolites, ensuring high recovery and reproducible results for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Introduction: The Significance of this compound in Plant Defense

This compound (Pip), a cyclic amino acid, has emerged as a key regulator of immunity in both plants and humans.[2][4] In the plant kingdom, Pip accumulates upon pathogen infection and is indispensable for the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity.[2][3][5] As a mobile signaling molecule, Pip primes distal, uninfected tissues for a more rapid and robust defense response upon subsequent pathogen attack.[6] Its biosynthesis from lysine is a critical component of the plant's defense arsenal.[2][7]

The analysis of Pip in plant tissues is often challenging due to its low endogenous concentrations and the presence of a complex mixture of primary and secondary metabolites. Solid-phase extraction (SPE) offers a robust and selective method for sample cleanup and enrichment prior to instrumental analysis.[8] This application note focuses on a strong cation-exchange (SCX) SPE protocol, which leverages the chemical properties of this compound for efficient isolation.

Principles of Strong Cation-Exchange SPE for this compound

This compound is an α-amino acid with a secondary amine within a piperidine ring and a carboxylic acid group.[7][9][10] These functional groups allow it to exist in different ionic states depending on the pH of the surrounding solution. In acidic conditions (pH < 2.06), both the carboxylic acid and the secondary amine are protonated, resulting in a net positive charge.[10] This cationic nature is the basis for its retention on a strong cation-exchange sorbent.

The SCX SPE mechanism involves the following key steps:

  • Sorbent Conditioning: The stationary phase is treated with a solvent like methanol to activate the functional groups.

  • Equilibration: The sorbent is equilibrated with an acidic buffer to ensure the functional groups are charged and ready for ion exchange.

  • Sample Loading: The acidified plant extract is passed through the cartridge. The positively charged this compound displaces counter-ions and binds to the negatively charged sulfonic acid groups of the SCX sorbent. Neutral and anionic compounds pass through unretained.

  • Washing: The cartridge is washed with a non-polar organic solvent (e.g., methanol) to remove any remaining hydrophobic interferences.

  • Elution: A basic solution is used to elute the bound this compound. The high pH deprotonates the secondary amine of this compound, neutralizing its charge and releasing it from the sorbent.

This selective retention and elution process results in a cleaner, more concentrated sample for downstream analysis. Strong cation-exchange SPE has been shown to be highly effective for the preconcentration of amino acids from various sample matrices.[11][12][13]

Experimental Protocol: SPE of this compound from Plant Leaves

This protocol is optimized for the extraction of this compound from plant leaf tissue.

Materials and Reagents
  • Plant Tissue: Fresh or flash-frozen plant leaves (e.g., Arabidopsis thaliana, tomato).

  • SPE Cartridges: Strong Cation-Exchange (SCX) SPE cartridges (e.g., 50-100 mg bed weight, silica-based with sulfonic acid functional groups).

  • Extraction Solvent: 80% Methanol in water.

  • Acidification Solution: 1% Formic Acid in water.

  • Conditioning Solvent: LC-MS grade Methanol.

  • Equilibration Buffer: 1% Formic Acid in water.

  • Wash Solvent: LC-MS grade Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

  • Internal Standard (Optional but Recommended): Isotope-labeled this compound or a suitable non-endogenous amino acid like norvaline.[2]

  • Equipment: Homogenizer, centrifuge, SPE vacuum manifold, collection tubes, nitrogen evaporator.

Step-by-Step Methodology

Part A: Sample Preparation and Extraction

  • Harvest and Weigh: Harvest approximately 100 mg of fresh plant leaf tissue. For frozen tissue, keep it on dry ice until homogenization.

  • Homogenization: Place the tissue in a 2 mL microcentrifuge tube with grinding beads. Add 1 mL of ice-cold 80% Methanol. If using an internal standard, spike the extraction solvent with it at a known concentration.

  • Extraction: Homogenize the tissue for 2-3 minutes until a uniform slurry is formed.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Acidification: Add an equal volume of 1% formic acid to the supernatant (e.g., 500 µL supernatant + 500 µL 1% formic acid).[14] This ensures that this compound is fully protonated and will bind to the SCX sorbent.

Part B: Solid-Phase Extraction Workflow

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning: Pass 1 mL of Methanol through the SCX cartridge.

  • Equilibration: Pass 1 mL of 1% Formic Acid through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Slowly load the acidified plant extract onto the cartridge. A slow flow rate is crucial for efficient binding.

  • Washing: Pass 1 mL of Methanol through the cartridge to remove any remaining impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvent.

  • Elution: Place a clean collection tube under the cartridge. Elute the this compound by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge.[14]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS or GC-MS analysis.

Workflow Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SCX) cluster_analysis Analysis Homogenize 1. Homogenize Plant Tissue (100 mg in 80% MeOH) Centrifuge 2. Centrifuge (14,000 x g, 15 min) Homogenize->Centrifuge Collect 3. Collect Supernatant Centrifuge->Collect Acidify 4. Acidify Extract (add 1% Formic Acid) Collect->Acidify Condition 5. Condition (1 mL MeOH) Acidify->Condition Equilibrate 6. Equilibrate (1 mL 1% Formic Acid) Condition->Equilibrate Load 7. Load Sample Equilibrate->Load Wash 8. Wash (1 mL MeOH) Load->Wash Elute 9. Elute (1 mL 5% NH4OH in MeOH) Wash->Elute Dry 10. Dry Down Eluate (Nitrogen Stream) Elute->Dry Reconstitute 11. Reconstitute Dry->Reconstitute Analyze 12. LC-MS/GC-MS Analysis Reconstitute->Analyze

Figure 1: A step-by-step workflow for the solid-phase extraction of this compound.

Downstream Analysis

The cleaned and concentrated extract is suitable for analysis by various techniques.

  • LC-MS: Liquid chromatography-mass spectrometry is a highly sensitive and specific method for quantifying this compound without the need for derivatization.

  • GC-MS: Gas chromatography-mass spectrometry typically requires a derivatization step to increase the volatility of this compound.[2][4][6] A common method involves derivatization with propyl chloroformate.[2][4]

Performance Data and Troubleshooting

The following table provides expected performance characteristics for this protocol.

ParameterExpected ValueNotes
Recovery > 85%Can be assessed using a pre-spiked internal standard.
Reproducibility < 15% RSDFor replicate extractions from the same tissue pool.
Limit of Quantification Low ng/g fresh weightDependent on the sensitivity of the analytical instrument.

Troubleshooting Common Issues:

  • Low Recovery:

    • Cause: Incomplete protonation of this compound.

    • Solution: Ensure the pH of the sample loaded onto the cartridge is sufficiently acidic (pH < 3).

    • Cause: Sample loading flow rate is too high.

    • Solution: Decrease the vacuum pressure to ensure adequate residence time for binding.

    • Cause: Incomplete elution.

    • Solution: Ensure the elution solvent is sufficiently basic. A second elution step may be performed.

  • High Variability:

    • Cause: Inconsistent sample homogenization.

    • Solution: Ensure a consistent and thorough homogenization procedure for all samples.

    • Cause: Sorbent bed drying out before sample loading.

    • Solution: Do not let the sorbent go dry between the equilibration and sample loading steps.

Conclusion

The strong cation-exchange solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the isolation and concentration of this compound from complex plant matrices. By effectively removing interfering compounds, this method enhances the accuracy and sensitivity of subsequent analytical measurements. This robust sample preparation technique is crucial for researchers investigating the role of this compound in plant immunity and other physiological processes.

References

  • Wikipedia. This compound. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Sabharwal, U., et al. (2023).
  • Hušek, P., Šimek, P., & Tesařová, E. (2007). On the use of solid phase ion exchangers for isolation of amino acids from liquid samples and their enantioselective gas chromatographic analysis.
  • Yeast Metabolome Database. DL-Pipecolic acid (YMDB01675). [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23). [Link]
  • Liu, Z., et al. (2022). Trace determination of fifteen free amino acids in drinking source water via solid-phase extraction coupled with liquid chromatography tandem mass spectrometry. Environmental Science and Pollution Research, 29(53), 80685-80695. [Link]
  • Hartmann, M., et al. (2018). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 176(1), 586-602. [Link]
  • Pardeshi, S. K., & Fulzele, D. P. (2008). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention.
  • ResearchGate. This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF. [Link]
  • Mitsubishi Chemical Corporation. Separation and Refining of Amino acids. [Link]
  • Ding, Y., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2595-2608. [Link]

Sources

Application Note: Quantitative Analysis of Pipecolic Acid in Human Plasma using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Biochemical Significance of Pipecolic Acid

This compound (PA), a non-proteinogenic amino acid, is a critical intermediate in the metabolic pathway of the essential amino acid L-lysine.[1] While present at low concentrations in healthy individuals, its accumulation in biological fluids is a key diagnostic marker for several inherited metabolic disorders.[1] Notably, elevated levels of this compound are strongly associated with peroxisomal biogenesis disorders such as Zellweger syndrome, as well as pyridoxine-dependent epilepsy.[1][2][3][4][5][6] Therefore, the accurate and precise quantification of this compound in plasma and other biological matrices is paramount for the timely diagnosis and monitoring of these conditions. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for this application, offering unparalleled specificity and accuracy.[7]

This application note provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. We will delve into the principles of the methodology, provide a step-by-step guide for sample preparation and analysis, and discuss data interpretation and quality control measures.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique for the quantitative analysis of compounds in complex matrices.[8] The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the very beginning of the analytical workflow.[8] This "isotope spike" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

Because the internal standard and the analyte behave identically during sample preparation and chromatographic separation, any sample loss or variation in ionization efficiency will affect both compounds equally. The mass spectrometer, however, can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, an extremely accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies.

Experimental Workflow Overview

The overall workflow for the IDMS analysis of this compound in plasma is a streamlined process designed for high-throughput clinical and research laboratories. The key stages involve sample preparation, chromatographic separation, and mass spectrometric detection.

This compound IDMS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS_Addition Add Internal Standard (e.g., Phenylalanine-d5) Sample->IS_Addition Spike Deproteinization Protein Precipitation (Acetonitrile) IS_Addition->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Figure 1: General workflow for the IDMS analysis of this compound in plasma.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compoundAnalytical StandardMedChemExpress or equivalent
Phenylalanine-d5Internal StandardCambridge Isotope Laboratories or equivalent
AcetonitrileLC-MS GradeHoneywell or equivalent
Formic AcidLC-MS GradeHoneywell or equivalent
Ammonium FormateLC-MS GradeSigma-Aldrich or equivalent
WaterDeionized, 18.2 MΩ·cmIn-house or commercial
Human Plasma (for calibration and QC)Pooled, drug-freeCommercial source

Protocol 1: Sample Preparation

This protocol details the preparation of plasma samples for the analysis of this compound. The use of a simple protein precipitation method is efficient and provides sufficient cleanup for this analysis.[9][10][11][12]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Phenylalanine-d5 at a suitable concentration) to each tube.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube. This step serves to precipitate the bulk of the plasma proteins, which would otherwise interfere with the analysis.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean microcentrifuge tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 83% Acetonitrile with 0.5% Formic Acid). Vortex briefly to ensure the residue is fully dissolved.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used. This method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the retention of the polar this compound molecule.[11]

ParameterRecommended Setting
Liquid Chromatography
ColumnLuna HILIC (150 x 3.0 mm, 3 µm, 200Å) or equivalent
Mobile Phase A5 mmol/L Ammonium Formate in Water with 0.5% Formic Acid
Mobile Phase B90:10 Acetonitrile/Water with 5 mmol/L Ammonium Formate and 0.5% Formic Acid
GradientIsocratic or a shallow gradient starting with high organic content
Flow Rate0.5 mL/min
Column Temperature30°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary VoltageOptimized for instrument (e.g., 3.5 kV)
Source TemperatureOptimized for instrument (e.g., 150°C)
Desolvation TemperatureOptimized for instrument (e.g., 350°C)
Desolvation Gas FlowOptimized for instrument (e.g., 600 L/hr)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound130.184.1Optimized for instrument
Phenylalanine-d5 (IS)171.1125.1Optimized for instrument

Note: The m/z 130 -> 84 transition for this compound corresponds to the loss of formic acid from the protonated molecule.[10]

Data Analysis and Quality Control

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the this compound to the internal standard against the known concentrations of the calibrators. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: The concentration of this compound in the unknown samples is calculated from the regression equation of the calibration curve.

  • Quality Control: At least two levels of quality control (QC) samples (low and high) should be included in each analytical run. The calculated concentrations of the QC samples should fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).

Method Performance Characteristics

The following table summarizes typical performance characteristics for a validated IDMS method for this compound analysis.

ParameterTypical Value
Linearity Range0.05 - 50 µmol/L (R² > 0.99)[11]
Lower Limit of Quantification (LLOQ)0.050 µmol/L[11]
Intra-assay Precision (CV%)< 10%[10]
Inter-assay Precision (CV%)< 15%[10]
Recovery90 - 110%[11]

Conclusion

This application note provides a robust and reliable method for the quantitative analysis of this compound in human plasma using Isotope Dilution Mass Spectrometry. The simplicity of the sample preparation, combined with the specificity and accuracy of LC-MS/MS, makes this method highly suitable for both clinical diagnostic and research applications. The principles and protocols outlined herein can be adapted and validated for use in various laboratory settings, contributing to a better understanding and diagnosis of disorders related to this compound metabolism.

References

  • Rashed, M. S., Al-Ahaidib, L. Y., Al-Amoudi, M., Jacob, M., & Aboul-Enein, H. Y. (2001). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 47(12), 2124–2130. [Link]
  • Semeraro, M., Ciavardelli, D., Di Nicola, M., D'Ospina, A., Onofrj, M., & Caciotti, A. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta, 441, 61–66. [Link]
  • Wikipedia. (n.d.). This compound.
  • South Tees Hospitals NHS Foundation Trust. (2022, April 27). This compound. [Link]
  • van den Berg, G. A., Breukelman, H., Elzinga, H., Trijbels, J. M., Monnens, L. A., & Muskiet, F. A. (1986). Determination of this compound in urine and plasma by isotope dilution mass fragmentography. Clinica Chimica Acta, 159(3), 229–237. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Taylor & Francis. (n.d.). This compound – Knowledge and References.
  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry.
  • Nováková, L. (2017). Advances in Sample Preparation for Biological Fluids.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Reason, A. J. (2003). Validation of amino acid analysis methods. Methods in Molecular Biology, 211, 181-194. [Link]
  • Guedes, J. A. C., & de Oliveira, A. F. (2019). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú, 85(1), 10-23. [Link]
  • Roces-Suárez, A., González-García, M. B., & Costa-García, A. (2021). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Foods, 10(11), 2697. [Link]

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Application Note: Use of Pipecolic Acid as a Biomarker for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Crucial Role of Peroxisomes and the Significance of Pipecolic Acid

Peroxisomal disorders (PDs) represent a complex and heterogeneous group of inherited metabolic diseases stemming from either the failure of peroxisome assembly (Peroxisome Biogenesis Disorders, PBDs) or a deficiency in a single peroxisomal enzyme.[1] These vital organelles are central to numerous metabolic functions, including the β-oxidation of very-long-chain fatty acids (VLCFA), α-oxidation of phytanic acid, and the synthesis of bile acids and plasmalogens.[1] The PBDs, such as the Zellweger syndrome spectrum (ZSS), involve a generalized loss of peroxisomal functions, leading to severe, multi-systemic disease.

Given the clinical complexity of these disorders, reliable biomarkers are indispensable for accurate diagnosis, classification, and the monitoring of therapeutic interventions.[1] this compound (PA), a cyclic imino acid and an intermediate in the degradation pathway of lysine, has been identified as a key biomarker, particularly for generalized PBDs.[2][3] Its accumulation in biological fluids is a strong indicator of peroxisomal dysfunction, making its accurate quantification a critical component in the diagnostic workup of these devastating disorders.[4][5]

This guide provides a comprehensive overview of the biochemical basis for using this compound as a biomarker, its clinical utility and interpretation, and a detailed, field-proven protocol for its quantification in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Basis: Why this compound Accumulates in Peroxisomal Disorders

This compound is derived from the essential amino acid L-lysine through two primary pathways, with the this compound pathway being of particular diagnostic importance.[3] The critical step in the catabolism of L-pipecolic acid is its oxidation to α-aminoadipic acid (AAA), a reaction catalyzed by the peroxisomal enzyme L-pipecolate oxidase.[6][7]

In healthy individuals, this peroxisomal process efficiently prevents the accumulation of this compound. However, in patients with generalized PBDs like Zellweger syndrome, the absence or dysfunction of peroxisomes leads to a profound deficiency in L-pipecolate oxidase activity.[6][7] This enzymatic block disrupts the metabolic pathway, causing L-pipecolic acid to accumulate and subsequently appear at elevated concentrations in plasma, urine, and cerebrospinal fluid.[2][8]

It is this direct link between peroxisomal function and this compound metabolism that establishes its utility as a functional biomarker for the integrity of the peroxisomal system.

pipecolic_acid_pathway cluster_peroxisome Peroxisome cluster_disease Peroxisome Biogenesis Disorder (PBD) Lysine L-Lysine PA L-Pipecolic Acid Lysine->PA Saccharopine & This compound Pathways AAA α-Aminoadipic Acid (Further Metabolism) PA->AAA L-Pipecolate Oxidase Block Enzymatic Block (Deficient L-Pipecolate Oxidase) PA->Block PA_in L-Pipecolic Acid Oxidase L-Pipecolate Oxidase PA_in->Oxidase AAA_out α-Aminoadipic Acid Oxidase->AAA_out Accumulation This compound Accumulation (Plasma, Urine) Block->Accumulation

Figure 1: Metabolic pathway of this compound and its disruption in PBDs.

Clinical Significance and Data Interpretation

The measurement of this compound is a cornerstone in the differential diagnosis of peroxisomal disorders. Its primary strength lies in distinguishing between generalized PBDs and single peroxisomal enzyme deficiencies.[6]

  • Elevated this compound: A significant increase in PA levels is a hallmark of PBDs, including Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (IRD).[4][5]

  • Normal this compound: In contrast, PA levels are typically normal in many single enzyme deficiencies, such as D-bifunctional protein deficiency. Therefore, the combination of normal PA with abnormal VLCFA levels can point towards a specific single enzyme defect.[4][6]

However, interpretation requires caution as elevated PA is not entirely specific to peroxisomal disorders.

Confounding Conditions:

  • Pyridoxine-Dependent Epilepsy: This condition, caused by a defect in α-aminoadipic semialdehyde dehydrogenase, also leads to a secondary increase in PA.[3][6][9]

  • Liver Disease: Non-peroxisomal liver dysfunction can cause mild to moderate elevations in plasma this compound.[10]

  • Neonatal Period: Plasma concentrations may not be diagnostically elevated in the first few days of life, even in confirmed cases of Zellweger syndrome, with levels increasing to pathological ranges over the first few months.[11]

A comprehensive diagnostic approach should, therefore, interpret PA levels in conjunction with other key peroxisomal biomarkers.

Table 1: Comparative Profile of Key Biomarkers in Peroxisomal Disorders

Biomarker Disorders with Elevated Levels Typical Matrix Clinical Utility & Causality
This compound Generalized PBDs (Zellweger syndrome spectrum), Pyridoxine-dependent epilepsy.[3][4] Plasma, Serum, Urine Excellent marker for generalized peroxisomal dysfunction due to deficient L-pipecolate oxidase.[6] Helps differentiate PBDs from most single enzyme deficiencies.
Very-Long-Chain Fatty Acids (VLCFA; C26:0, C24:0/C22:0 ratio) All PBDs, X-linked Adrenoleukodystrophy (X-ALD), single enzyme defects of β-oxidation. Plasma, Serum A primary screening marker. Accumulation is due to impaired peroxisomal β-oxidation, a core function of peroxisomes.
Phytanic & Pristanic Acids PBDs, Adult Refsum Disease, single enzyme defects in α- and β-oxidation pathways. Plasma, Serum Accumulation indicates defects in the α- and subsequent β-oxidation pathways within the peroxisome.

| Plasmalogens | PBDs, Rhizomelic Chondrodysplasia Punctata (RCDP). | Red Blood Cells | Deficiency is a direct result of impaired peroxisomal ether-phospholipid synthesis, a critical function disrupted in these disorders. |

Detailed Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a robust, sensitive, and rapid method for the quantification of total this compound in plasma, adapted from validated clinical laboratory procedures.[12] The method utilizes a simple protein precipitation step followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard.

Principle

Plasma proteins are precipitated with acetonitrile containing a stable isotope-labeled internal standard (e.g., Phenylalanine-d₅). After centrifugation, the supernatant containing this compound is directly injected into the LC-MS/MS system. The analyte is separated from other endogenous components using hydrophilic interaction chromatography (HILIC) and detected by tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents
  • Samples: Human plasma (collected in EDTA or Heparin).

  • Calibrators & Controls: Commercially available or in-house prepared plasma calibrators and quality control materials.

  • Chemicals: this compound (Sigma-Aldrich), Phenylalanine-d₅ (Cambridge Isotope Laboratories).

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade).

  • Labware: 1.5 mL microcentrifuge tubes, 96-well collection plates, autosampler vials.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (Patient, QC, Calibrator) add_is Add 500 µL Acetonitrile with Internal Standard (e.g., Phenylalanine-d₅) start->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject Supernatant (e.g., 5-10 µL) transfer->inject separation HILIC Chromatography (Isocratic or Gradient Elution) inject->separation detection Tandem Mass Spectrometry (Positive ESI, MRM Mode) separation->detection integrate Peak Integration (Analyte & Internal Standard) detection->integrate calibrate Generate Calibration Curve (Concentration vs. Area Ratio) integrate->calibrate quantify Quantify Sample Concentrations calibrate->quantify report Report Result (µmol/L) quantify->report

Figure 2: Step-by-step experimental workflow for this compound analysis.
Step-by-Step Methodology

1. Preparation of Internal Standard (IS) Working Solution:

  • Prepare a stock solution of Phenylalanine-d₅ in 50% methanol/water.

  • Dilute the stock solution in acetonitrile to a final concentration of 2 µmol/L. This is the "Precipitation Solution".[12] The use of an IS is critical for correcting for variations in sample extraction and instrument response.

2. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and patient sample.

  • Pipette 100 µL of plasma into the corresponding tube.[12]

  • Add 500 µL of the cold (4°C) Precipitation Solution to each tube. The acetonitrile efficiently denatures and precipitates plasma proteins.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate, avoiding disturbance of the protein pellet.

  • The samples are now ready for LC-MS/MS analysis.

Instrumentation and Parameters

The following parameters provide a validated starting point and may require optimization based on the specific instrumentation used.

Table 2: Recommended LC-MS/MS Parameters

Parameter Setting Rationale
LC System UPLC/HPLC System
Column Waters Acquity BEH HILIC (or equivalent, e.g., Luna HILIC, 150x3.0mm) HILIC chemistry provides excellent retention for polar analytes like this compound, separating it from the solvent front and less polar matrix components.
Mobile Phase A 5 mmol/L Ammonium Formate in Water Provides protons for ionization and aids in peak shape.
Mobile Phase B Acetonitrile/Water (90:10) with 5 mmol/L Ammonium Formate The high organic content is necessary for retention on a HILIC column.
Flow Rate 0.4 - 0.6 mL/min
Column Temp. 40°C Ensures reproducible retention times.
Injection Vol. 5 - 10 µL
MS System Tandem Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive This compound readily forms a positive ion [M+H]⁺.
MRM Transitions This compound: 130 -> 84[13][14]Phenylalanine-d₅ (IS): 171 -> 125[13][14] These transitions are specific and provide robust signal intensity. The precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored for high selectivity.
Dwell Time 50 - 100 ms
Source Temp. 130 - 150°C

| Desolvation Temp. | 350 - 450°C | |

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the this compound and internal standard MRM transitions using the instrument's software.

  • Calibration Curve: For each calibrator level, calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the known concentration of the calibrators. Perform a linear regression (typically with 1/x weighting) to generate a standard curve. The curve should have a correlation coefficient (r²) of >0.99.

  • Quantification: Calculate the area ratio for each QC and patient sample and determine its concentration by interpolating from the standard curve.

  • Acceptance Criteria: The calculated concentrations of the QC samples must fall within their pre-defined acceptable ranges (e.g., ±20% of the target value) for the patient results to be considered valid.

Conclusion

This compound is an invaluable biomarker in the diagnostic investigation of peroxisomal disorders.[4] Its marked elevation in generalized PBDs provides a strong, mechanistically-linked indicator of widespread peroxisomal dysfunction.[6] The LC-MS/MS method detailed here offers a sensitive, specific, and high-throughput approach for its reliable quantification. While interpretation must consider potential confounding factors, the measurement of this compound, when integrated with a broader panel of biomarkers like VLCFAs and plasmalogens, provides researchers and clinicians with a powerful tool to diagnose, classify, and ultimately better understand these complex metabolic diseases.

References

  • Peduto, A., et al. (2004). Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders. Molecular Genetics and Metabolism, 82(3), 224-230. [Link]
  • ZORA (Zurich Open Repository and Archive). (2004). Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders. University of Zurich. [Link]
  • Trijbels, J. M., et al. (1980). Biochemical studies in the cerebro-hepato-renal syndrome of Zellweger: a disturbance in the metabolism of this compound. Journal of Inherited Metabolic Disease, 2(2), 39-42. [Link]
  • Request PDF. (n.d.). Hyperpipecolic acidaemia: A diagnostic tool for peroxisomal disorders.
  • Amsterdam UMC. (2004). Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders. Vrije Universiteit Amsterdam. [Link]
  • Mayo Clinic Laboratories. (n.d.). PIPA this compound, Serum.
  • Dancis, J., & Hutzler, J. (1981). The significance of hyperpipecolatemia in Zellweger syndrome. American Journal of Human Genetics, 33(5), 804-807. [Link]
  • Piez, K. A., Irreverre, F., & Wolff, H. L. (1956). The quantitative determination of proline and this compound with ninhydrin. Journal of Biological Chemistry, 223(2), 687-697. [Link]
  • Nejem, R. M. (2004). Chapter 5 Enantioanalysis of L- and D-pipecolic acid in biological samples. University of Pretoria. [Link]
  • Rashed, M. S., et al. (2001). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 47(12), 2146-2151. [Link]
  • Lam, S., Hutzler, J., & Dancis, J. (1986). L-pipecolaturia in Zellweger syndrome. Biochimica et Biophysica Acta (BBA) - General Subjects, 882(2), 254-257. [Link]
  • Mihalik, S. J., & Rhead, W. J. (1991). Peroxisomal l-pipecolic acid oxidation is deficient in liver from zellweger syndrome patients. Journal of Inherited Metabolic Disease, 14(4), 438-442. [Link]
  • Semeraro, M., et al. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta, 440, 108-112. [Link]
  • Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 47(12), 2146-2151. [Link]
  • Dancis, J., & Hutzler, J. (1991). Lysine-pipecolic acid metabolic relationships in microbes and mammals. Annual Review of Nutrition, 11(1), 435-452. [Link]
  • Semantic Scholar. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. [Link]
  • Govaerts, L., et al. (1999). Hyperpipecolic acidemia: clinical, biochemical, and radiologic observations.
  • South Tees Hospitals NHS Foundation Trust. (2022). This compound. [Link]
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  • Van Bocxlaer, J., et al. (1989). Determination of this compound in serum or plasma by solid-phase extraction and isotope dilution mass spectrometry. Biomedical and Environmental Mass Spectrometry, 18(8), 566-571. [Link]
  • Plecko, B., et al. (2000). This compound elevation in plasma and cerebrospinal fluid of two patients with pyridoxine-dependent epilepsy. Annals of Neurology, 48(1), 121-125. [Link]
  • van den Berg, G. A., et al. (1986). Determination of this compound in urine and plasma by isotope dilution mass fragmentography. Clinica Chimica Acta, 159(3), 229-237. [Link]

Sources

Application Notes and Protocols for the Synthesis of Pipecolic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pipecolic Acid Scaffold in Medicinal Chemistry

This compound, a non-proteinogenic α-amino acid, serves as a privileged scaffold in modern drug discovery.[1] Its rigidified cyclic structure, when incorporated into larger molecules, imparts conformational constraint, a property that can significantly enhance binding affinity, selectivity, and metabolic stability. This six-membered ring system is a key structural motif in a wide array of pharmacologically active compounds, including immunosuppressants like rapamycin and FK506, as well as antiviral and anticancer agents.[1][2] The chirality of this compound and the potential for diverse substitution on the piperidine ring offer a rich chemical space for the design of novel therapeutics. This guide provides an in-depth exploration of robust synthetic strategies for accessing chiral this compound derivatives, complete with detailed protocols and an emphasis on the rationale behind key experimental choices.

I. Strategic Approaches to the Asymmetric Synthesis of this compound and Its Derivatives

The biological activity of this compound-containing molecules is intrinsically linked to their stereochemistry. Consequently, the development of efficient asymmetric syntheses is of paramount importance. Several key strategies have emerged, each with its own advantages and considerations. A comprehensive review of asymmetric syntheses of this compound derivatives provides an excellent overview of the field.[3][4]

A. Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the most established approaches involves the use of readily available chiral starting materials, often proteinogenic α-amino acids or carbohydrates.[1] This strategy capitalizes on the inherent chirality of the starting material to control the stereochemistry of the final this compound derivative.

  • From Amino Acids: Linear amino acids such as L-lysine and L-glutamic acid are common starting points.[1][5] The synthesis typically involves functionalization of the amino acid side chain followed by an intramolecular cyclization to form the piperidine ring.[1] For example, diazoketones derived from glutamic acid can undergo rhodium-catalyzed N-H insertion to yield 5-oxothis compound derivatives.[1]

  • From Carbohydrates: The stereochemically rich framework of carbohydrates can be exploited to synthesize highly functionalized and hydroxylated this compound derivatives.[1] The inherent chirality of the sugar backbone directs the formation of new stereocenters during the synthetic sequence.[1]

II. Key Synthetic Methodologies and Protocols

This section details selected, field-proven protocols for the synthesis of valuable this compound derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the transformations.

Protocol 1: Diastereoselective Synthesis of cis-4-Substituted Pipecolic Acids via Catalytic Hydrogenation

This protocol describes a versatile method for synthesizing enantiopure cis-4-substituted pipecolic acids starting from L-aspartic acid. The key steps involve a Suzuki-Miyaura coupling to introduce diverse functionality at the C-4 position, followed by a highly diastereoselective catalytic hydrogenation.[6]

Workflow Diagram:

G A L-Aspartic Acid Derivative B 4-Oxothis compound Derivative (1) A->B Cyclization & Decarboxylation C Enol Triflate (2) B->C Tf2O, DIPEA D 4-Substituted Unsaturated Pipecolate (3a-l) C->D Suzuki-Miyaura Coupling (PdCl2(PPh3)4, Na2CO3, R-B(OH)2) E cis-4-Substituted Pipecolate (4a,b,k,o) D->E Catalytic Hydrogenation (H2, Pd/C) F Final this compound Derivative E->F Deprotection

Caption: Synthetic workflow for cis-4-substituted pipecolic acids.

Experimental Protocol:

  • Synthesis of the 4-Oxo Derivative (1): Starting from Boc-protected L-aspartic acid tert-butyl ester, treatment with Meldrum's acid followed by cyclization and decarboxylation affords the 4-oxo derivative 1 .[6] This initial step establishes the core piperidine ring system.

  • Formation of the Enol Triflate (2): The ketone in 1 is converted to the corresponding enol triflate 2 using triflic anhydride (Tf₂O) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).[6] The enol triflate is a versatile intermediate for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: The enol triflate 2 is reacted with a variety of aryl, heteroaryl, or vinyl boronic acids in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₄) and a base (e.g., 2 M Na₂CO₃) to yield the 4-substituted unsaturated pipecolates 3a-l .[6] This step allows for the introduction of diverse substituents at the C-4 position.

  • Diastereoselective Catalytic Hydrogenation: The unsaturated pipecolate is then subjected to catalytic hydrogenation using hydrogen gas and palladium on carbon (Pd/C) as the catalyst. The bulky ester group on the adjacent stereocenter directs the hydrogenation to occur from the less hindered face, resulting in the formation of the cis-substituted product with high diastereoselectivity (>98% de).[6]

  • Deprotection: Finally, the protecting groups (Boc and tert-butyl ester) are removed under acidic conditions to yield the desired cis-4-substituted this compound derivative.

Data Summary Table:

EntryR¹ in Boronic AcidProduct (3) Yield (%)Product (4) Yield (%)Diastereomeric Excess (de) (%)
1Phenyl8592>98
24-Methoxyphenyl8295>98
32-Thienyl7588>98
4Vinyl6890>98

Yields and de values are representative and based on published data.[6]

Protocol 2: Biocatalytic Synthesis of L-Pipecolic Acid using a Lysine Cyclodeaminase

For a greener and highly selective approach, biocatalysis offers a powerful alternative to traditional chemical synthesis. This protocol outlines the synthesis of L-pipecolic acid from L-lysine using a lysine cyclodeaminase (LCD) enzyme.[2][7][8] This method is notable for its high conversion rates and excellent enantiomeric purity.

Reaction Pathway Diagram:

G A L-Lysine B [Intermediate Imines] A->B Oxidation C L-Pipecolic Acid A->C B->C Reduction Enzyme Lysine Cyclodeaminase (e.g., RapL) + NAD+ Enzyme->A Enzyme->B Enzyme->C

Caption: Biocatalytic conversion of L-lysine to L-pipecolic acid.

Experimental Protocol:

  • Enzyme Preparation: The lysine cyclodeaminase (e.g., an engineered variant of SpLCD from Streptomyces pristinaespiralis) is expressed and purified according to established protocols.[8] Alternatively, commercially available enzymes can be utilized.

  • Reaction Setup (Batch Process): In a suitable reaction vessel, L-lysine is dissolved in a buffered solution (e.g., phosphate buffer, pH 7.5). The purified enzyme is added to the substrate solution. For some LCDs, a catalytic amount of NAD⁺ may be beneficial, although many can operate without an exogenous cofactor.[8]

  • Reaction Conditions: The reaction mixture is incubated at an optimal temperature (e.g., 30-37 °C) with gentle agitation. The progress of the reaction can be monitored by techniques such as HPLC or LC-MS.

  • Work-up and Purification: Once the reaction has reached completion (typically >99% conversion), the enzyme can be removed by heat denaturation and centrifugation, or if immobilized, by simple filtration.[7][9] The supernatant containing L-pipecolic acid can be further purified using ion-exchange chromatography.

Key Advantages of the Biocatalytic Approach:

  • High Selectivity: The enzymatic reaction is highly stereoselective, yielding enantiomerically pure L-pipecolic acid.

  • Mild Reaction Conditions: The reaction is performed in an aqueous buffer at or near physiological pH and temperature, avoiding the need for harsh reagents and solvents.

  • Sustainability: This method is considered a "green" synthetic route, as it utilizes a renewable catalyst and generates minimal waste.[7][9]

III. Solid-Phase Synthesis for Library Generation

For the rapid generation of a diverse collection of this compound derivatives for high-throughput screening, solid-phase synthesis is an invaluable tool. While direct solid-phase synthesis of this compound libraries can be challenging, related aza-pipecolyl residues can be constructed on a solid support.[10] Furthermore, methodologies developed for the solid-phase synthesis of other heterocyclic libraries, such as quinolinones, can be adapted for piperidine-based scaffolds.[11] The general principle involves anchoring a suitable this compound precursor to a resin and then performing a series of reactions to introduce diversity, followed by cleavage from the solid support.

IV. Analytical Characterization of Chiral this compound Derivatives

The confirmation of stereochemistry and purity is a critical final step in the synthesis of this compound derivatives.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases are essential for separating enantiomers and diastereomers of this compound derivatives.[12] Derivatization of the amino acid may be necessary to improve resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Chiral capillary GC columns can be used for the enantiomeric analysis of D- and L-pipecolic acid, often after derivatization to enhance volatility.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique allows for the stereoselective analysis of this compound in complex matrices, such as plasma, with high sensitivity and specificity.[14][15]

Conclusion

The synthesis of this compound derivatives remains a vibrant and important area of research in drug discovery. The choice of synthetic strategy—be it leveraging the chiral pool, employing asymmetric catalysis, or utilizing biocatalytic methods—will depend on the specific target molecule and the desired scale of production. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently design and execute the synthesis of novel this compound-based compounds for the development of the next generation of therapeutics.

References

  • Couty, F., Evano, G., & Marrot, J. (2005).
  • Couty, F., Evano, G., & Marrot, J. (2005).
  • Roura Padrosa, D., Benítez-Mateos, A. I., Calvey, L., & Paradisi, F. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22(16), 5310-5316.
  • O'Hagan, D. (2000). Asymmetric Synthesis of this compound and Derivatives. Current Organic Chemistry, 4(6), 645-671.
  • Roura Padrosa, D., Benítez-Mateos, A. I., Calvey, L., & Paradisi, F. (2020).
  • Yoshida, T., & Mitsuhashi, S. (2002). Enzymatic Synthesis of L-Pipecolic Acid by 1-Piperideine-2-carboxylate Reductase from Pseudomonas putida. Journal of Bioscience and Bioengineering, 93(3), 323-325.
  • Gatto, G. J., Jr, Boyne, M. T., 2nd, Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3838–3847.
  • Stalder, K., Benítez-Mateos, A. I., & Paradisi, F. (2024). Biocatalytic Synthesis of L-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors.
  • D'Andrea, P., et al. (2007). Diastereoselective Synthesis of Functionally Diverse Substituted Pipecolic Acids. Synlett, 2007(11), 1797-1801.
  • Schultz, A. G., et al. (2010). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 6, 108.
  • Hyun, M. H., Min, C. S., & Ryoo, J. J. (1998). Liquid chromatographic resolution of proline and this compound derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
  • Somu, R. V., & Johnson, R. L. (2005). Synthesis of this compound-based spiro bicyclic lactam scaffolds as beta-turn mimics. The Journal of Organic Chemistry, 70(15), 5954–5963.
  • Contreras-García, J. J., et al. (2011).
  • Kok, R. M., et al. (1999). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. Journal of Inherited Metabolic Disease, 22(3), 296-298.
  • Rashed, M. S., Al-Ahaidib, L. Y., & Jacob, M. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 47(12), 2146-2151.
  • Lessel, U. F., et al. (1996). Synthesis of novel this compound derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1593-1599.
  • Rashed, M. S., Al-Ahaidib, L. Y., & Jacob, M. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. PubMed.
  • Somu, R. V., & Johnson, R. L. (2005). Synthesis of this compound-based spiro bicyclic lactam scaffolds as beta-turn mimics. The Journal of Organic Chemistry, 70(15), 5954–5963.
  • Wikipedia contributors. (2023). This compound. Wikipedia. [Link]
  • Gatto, G. J., Jr, Boyne, M. T., 2nd, Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction (9).
  • Somu, R. V., & Johnson, R. L. (2005). Synthesis of this compound-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics.
  • Díaz-Vázquez, M., et al. (2019). Solid-Phase Azopeptide Diels-Alder Chemistry for Aza-pipecolyl Residue Synthesis To Study Peptide Conformation. The Journal of Organic Chemistry, 84(10), 6006-6016.
  • He, M. (2006). This compound in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401–407.
  • He, M. (2006). Various routes of this compound biosynthesis in microorganisms.
  • CymitQuimica. L-Pipecolic acid. CymitQuimica.
  • Hartmann, P., Mühlemann, C., & Obrecht, J.-P. (1993). This compound, 4-oxo-, hydrochloride. Organic Syntheses, 71, 200.
  • Formaggio, F., et al. (1996). Synthesis of novel this compound derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1587-1592.
  • Wikipedia contributors. (2024). Tacrolimus. Wikipedia.
  • Kwak, S. H., et al. (2015). Solid-phase synthesis of quinolinone library.

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Application Note & Protocol: Quantification of Pipecolic Acid in Cerebrospinal Fluid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Publication Date: January 10, 2026

Abstract

This document provides a comprehensive, technically detailed protocol for the quantification of pipecolic acid in human cerebrospinal fluid (CSF) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a critical biomarker for peroxisomal biogenesis disorders (PBDs), including Zellweger syndrome spectrum disorders, and other neurometabolic conditions like pyridoxine-dependent epilepsy, accurate measurement of this compound in CSF is paramount for diagnosis and therapeutic monitoring.[1][2][3][4][5][6] This guide is designed for researchers, clinical scientists, and drug development professionals, offering an in-depth methodology from sample collection to data analysis, underscored by scientific rationale and field-proven insights.

Introduction: The Central Role of CSF this compound in Neurometabolic Disease

This compound, a catabolite of L-lysine, is a key analyte in the investigation of inborn errors of metabolism.[1][2][3] Under normal physiological conditions, it is present at low levels in biological fluids. However, its accumulation is a hallmark of certain genetic disorders. Specifically, defects in peroxisomal function, as seen in Zellweger syndrome, lead to a significant elevation of this compound due to the peroxisomal localization of L-pipecolate oxidase, the enzyme responsible for its degradation.[7]

While plasma this compound is a useful screening tool, its measurement in cerebrospinal fluid offers a more direct and sensitive assessment of the central nervous system's metabolic environment.[4][8] The blood-brain barrier can create disparities between systemic and CNS concentrations, making CSF analysis crucial for an accurate diagnosis and for monitoring the neurological progression of these diseases.[4] Furthermore, markedly elevated this compound in the CSF is a distinguishing feature of pyridoxine-dependent epilepsy.[4][8][9][10][11]

Given its diagnostic and prognostic value, a robust, sensitive, and specific analytical method is essential. LC-MS/MS has emerged as the gold standard for this application, offering superior performance over older methods like gas chromatography-mass spectrometry (GC-MS) by often eliminating the need for complex derivatization steps.[12][13] This protocol details a validated HILIC-LC-MS/MS method for the precise quantification of this compound in CSF.

Pre-analytical Considerations and Sample Management

The integrity of CSF samples is paramount for reliable results. Adherence to strict collection and handling protocols is a prerequisite for accurate measurement.

CSF Collection
  • Procedure: CSF should be collected via lumbar puncture by a trained medical professional.

  • Collection Tubes: Use sterile polypropylene tubes. Avoid polystyrene tubes as they can adsorb proteins and other molecules.

  • Sequential Collection: Collect CSF in sequentially numbered tubes. For metabolic studies, the third or fourth tube is often preferred to minimize blood contamination from the puncture.

  • Immediate Handling: Place collected samples on ice immediately to slow metabolic activity.

Sample Processing and Storage
  • Centrifugation: Within 30 minutes of collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to pellet any cells or debris.

  • Supernatant Aliquoting: Carefully transfer the clear supernatant to fresh, labeled polypropylene cryovials.

  • Storage: Immediately freeze the aliquots at -80°C.[14][15] Samples should remain at this temperature until the moment of analysis to ensure stability.

Materials and Reagents

Chemicals and Standards
  • This compound (Sigma-Aldrich, Cat. No. P2538 or equivalent)

  • L-Pipecolic acid-2,3,3,4,4,5,5,6,6-d9 (d9-Pipecolic Acid) or similar stable isotope-labeled internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Acetonitrile (ACN), LC-MS Grade (Fisher Scientific, Cat. No. A955 or equivalent)

  • Water, LC-MS Grade (Fisher Scientific, Cat. No. W6 or equivalent)

  • Formic Acid, 99+% (Thermo Scientific, Cat. No. 85178 or equivalent)

  • Ammonium Formate (Sigma-Aldrich, Cat. No. 70221 or equivalent)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Microcentrifuge, refrigerated

  • Precision pipettes and low-binding tips

  • Vortex mixer

  • Autosampler vials with low-volume inserts

Detailed Experimental Protocol

This protocol employs a straightforward protein precipitation step followed by HILIC-LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is non-negotiable for achieving high accuracy and precision, as it corrects for sample matrix effects and variability during sample preparation.[16][17]

Preparation of Standards and Solutions
  • This compound Stock (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

  • Internal Standard Stock (1 mg/mL): Dissolve d9-Pipecolic Acid in LC-MS grade water.

  • Working Calibration Standards: Serially dilute the this compound stock in a surrogate matrix (e.g., artificial CSF or 0.9% saline) to create a calibration curve (e.g., 0.1 to 20 µM).

  • Working Internal Standard Solution (1 µM): Dilute the internal standard stock in ACN.

  • Protein Precipitation Solution: Acetonitrile with 0.1% formic acid.

Sample Preparation Workflow

G Figure 1: CSF Sample Preparation Workflow cluster_prep Sample Preparation start Thaw CSF and Calibrators on Ice aliquot Aliquot 50 µL of Sample into a 1.5 mL Tube start->aliquot add_is Add 150 µL of Working Internal Standard (in Acetonitrile) aliquot->add_is vortex Vortex for 1 minute to Precipitate Proteins add_is->vortex centrifuge Centrifuge at 15,000 x g for 10 min at 4°C vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: A streamlined workflow for CSF sample preparation.

Step-by-Step Methodology:

  • Thaw: Retrieve CSF samples, calibrators, and quality controls (QCs) from the -80°C freezer and thaw on ice.

  • Aliquot: In a pre-labeled 1.5 mL microcentrifuge tube, pipette 50 µL of each sample, calibrator, or QC.

  • Precipitate and Add IS: Add 150 µL of the ice-cold protein precipitation solution containing the internal standard. This 3:1 ratio of organic solvent to aqueous sample ensures efficient protein removal.

  • Vortex: Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Incubate (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully aspirate the clear supernatant and transfer it to an autosampler vial equipped with a low-volume insert. Be meticulous to avoid disturbing the protein pellet.

  • Analysis: The samples are now ready for injection onto the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

The choice of a HILIC column is critical for retaining and separating the highly polar this compound, which would otherwise have poor retention on traditional reversed-phase columns.[18][19][20][21][22]

Table 1: Liquid Chromatography Parameters

ParameterSettingRationale
Column Waters ACQUITY BEH HILIC, 2.1x100mm, 1.7µmExcellent for retaining and separating polar analytes.
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic AcidProvides good buffering and promotes positive ionization.
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic AcidStrong solvent for HILIC elution.
Flow Rate 0.5 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with potential matrix effects.
Gradient 95% B (0-1 min), 95-50% B (1-4 min), 50-95% B (4.1-5 min), 95% B (5.1-7 min)A typical gradient for separating polar compounds in HILIC mode.

Table 2: Mass Spectrometry Parameters

ParameterThis compoundd9-Pipecolic AcidRationale
Ionization Mode ESI PositiveESI PositiveThis compound readily protonates.
Q1 m/z 130.1139.1[M+H]+ precursor ions.
Q3 m/z 84.193.1Specific and stable product ions for quantification.
Dwell Time 50 ms50 msSufficient for good peak shape with >15 data points.
Collision Energy Optimized (e.g., 15-20 V)Optimized (e.g., 15-20 V)Instrument-dependent; must be optimized for maximum signal.

Data Analysis and Quality Control

Quantification
  • Peak Integration: The instrument software will integrate the chromatographic peaks for the analyte and internal standard MRM transitions.

  • Response Ratio: Calculate the peak area ratio of this compound to d9-Pipecolic Acid.

  • Calibration Curve: Plot the response ratio versus the concentration for the calibration standards. A linear regression with a weighting of 1/x or 1/x² is typically used.

  • Concentration Calculation: Determine the concentration of this compound in the CSF samples by interpolating their response ratios from the calibration curve.

A Self-Validating System: Quality Control

For the protocol to be trustworthy, each analytical run must include checks to validate its performance.

  • Blanks: A blank sample (processed surrogate matrix) should be run to ensure no system carryover.

  • Zero Sample: A blank sample spiked with internal standard is used to confirm the absence of analyte interference.

  • Quality Control (QC) Samples: At least three levels of QC samples (low, mid, high) must be run at the beginning and end of the sample batch. The calculated concentrations should be within ±15% of their nominal value.

Logical Relationships in the Diagnostic Process

The measurement of this compound is a component of a larger diagnostic algorithm for peroxisomal disorders.

G Figure 2: Diagnostic Logic Flow clinical_suspicion Clinical Suspicion of Peroxisomal Disorder biochem_screen Biochemical Screening (VLCFA, Phytanic Acid) clinical_suspicion->biochem_screen pipecolic_csf Measure this compound in CSF and Plasma biochem_screen->pipecolic_csf decision1 This compound Elevated? pipecolic_csf->decision1 pbd_diagnosis Diagnosis: Peroxisomal Biogenesis Disorder (PBD) single_enzyme Diagnosis: Single Enzyme Deficiency decision1->pbd_diagnosis Yes decision1->single_enzyme No

Caption: Role of this compound in differentiating peroxisomal disorders.

References

  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS.
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Application Notes & Protocols: Development of Biosensors for Real-Time Pipecolic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the development of amperometric biosensors for the real-time detection of pipecolic acid (PA). As a significant biomarker in various physiological and pathological processes, including inborn errors of metabolism, neurological disorders, and certain cancers, the ability to monitor PA concentrations in real-time offers a powerful tool for both basic research and clinical diagnostics.[1][2][3][4][5] These application notes detail the principles of enzyme-based amperometric detection of PA, provide step-by-step protocols for biosensor fabrication and validation, and offer insights into the rationale behind key experimental decisions.

Introduction: The Significance of Real-Time this compound Monitoring

This compound, a cyclic imino acid, is a lysine degradation product whose levels in biological fluids are indicative of various metabolic states.[2] Elevated concentrations of PA are hallmark indicators for peroxisomal biogenesis disorders, such as Zellweger syndrome.[2][3] Furthermore, recent studies have implicated PA in esophageal squamous cell carcinoma and as a potential modulator of oxidative stress in cancer cells.[1][5][6] Traditional methods for PA quantification, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), while accurate, are often laborious, require extensive sample preparation, and do not lend themselves to real-time analysis.[3][7]

Enzyme-based amperometric biosensors offer a compelling alternative, providing high sensitivity, specificity, and the potential for continuous monitoring.[8][9][10] The core of this biosensor design lies in the enzymatic oxidation of this compound, which produces an electrochemically detectable species. This guide will focus on the development of biosensors utilizing L-pipecolic acid oxidase (L-AAOD) and D-amino acid oxidase (D-AAOD) for the enantioselective detection of L- and D-pipecolic acid, respectively.[11]

Principle of Amperometric Detection of this compound

The detection mechanism is based on a two-step enzymatic reaction. First, the specific oxidase enzyme catalyzes the oxidation of the target this compound enantiomer in the presence of oxygen, producing an intermediate and hydrogen peroxide (H₂O₂). The H₂O₂ is then electrochemically oxidized or reduced at the surface of a working electrode, generating a current that is directly proportional to the concentration of this compound in the sample.

Reaction Scheme:

  • Enzymatic Oxidation:

    • L-Pipecolic Acid + O₂ --(L-Pipecolate Oxidase)--> (S)-2,3,4,5-tetrahydropyridine-2-carboxylate + H₂O₂[12][13]

    • D-Pipecolic Acid + O₂ --(D-Amino Acid Oxidase)--> Imino Acid Intermediate + H₂O₂

  • Electrochemical Detection (Oxidation of H₂O₂):

    • H₂O₂ --> O₂ + 2H⁺ + 2e⁻

The choice of a suitable working potential is critical to ensure sensitive and selective detection of H₂O₂ while minimizing interference from other electroactive species in the sample matrix.[6][14]

Core Components and Design Rationale

A robust amperometric biosensor for this compound comprises several key components, each selected to optimize performance.

The Transducer: Working Electrode Selection

The working electrode serves as the site for the electrochemical reaction. The material chosen directly impacts the sensor's sensitivity, stability, and ease of fabrication.

  • Carbon Paste Electrodes (CPEs): CPEs are a popular choice due to their low cost, ease of preparation, and renewable surface.[15][16][17] They are prepared by mixing graphite powder with a non-conductive binder. The enzyme can be directly incorporated into the paste, offering a simple immobilization method.

  • Glassy Carbon Electrodes (GCEs): GCEs offer a smooth, inert surface that is less prone to fouling than CPEs. They provide a stable and reproducible platform for enzyme immobilization and are well-suited for fundamental electrochemical studies.

  • Screen-Printed Electrodes (SPEs): SPEs are ideal for mass production and the development of disposable, point-of-care devices. They typically consist of carbon-based inks printed onto a ceramic or plastic substrate.

The Biorecognition Element: Enzyme Selection and Immobilization

The choice of enzyme confers specificity to the biosensor. For enantioselective detection, L-pipecolic acid oxidase and D-amino acid oxidase are employed.[11] The method of enzyme immobilization is crucial for maintaining enzymatic activity and ensuring the long-term stability of the biosensor.[18][19]

  • Glutaraldehyde Cross-linking: This is a widely used and effective method for covalent enzyme immobilization.[2][7][20][21] Glutaraldehyde acts as a bifunctional linker, forming stable bonds between amine groups on the enzyme surface and a functionalized electrode surface. This method creates a robust three-dimensional network that entraps the enzyme, preventing leaching while maintaining its catalytic conformation.[2]

Experimental Protocols

Protocol 1: Preparation of a Carbon Paste Electrode (CPE)

This protocol describes the preparation of a basic carbon paste for use as the working electrode.

Materials:

  • Graphite powder (particle size < 20 µm)

  • Mineral oil (or paraffin oil)

  • Mortar and pestle

  • Spatula

  • Electrode body (e.g., a Teflon tube with a copper wire contact)

Procedure:

  • Weigh out 70 mg of graphite powder and 30 mg of mineral oil (a 70:30 w/w ratio is a good starting point, but can be optimized).[15]

  • Transfer the graphite powder to the mortar.

  • Slowly add the mineral oil to the graphite powder while grinding with the pestle.[15]

  • Continue grinding until a uniform, thick, and well-mixed paste is obtained. The consistency should be such that it can be easily packed into the electrode body without being too fluid.[15]

  • Pack a small amount of the carbon paste into the tip of the electrode body, ensuring good contact with the internal copper wire.

  • Smooth the electrode surface by rubbing it gently on a clean piece of weighing paper until a shiny, uniform surface is achieved.

Protocol 2: Enzyme Immobilization via Glutaraldehyde Cross-linking on a Glassy Carbon Electrode (GCE)

This protocol details the covalent immobilization of L-pipecolic acid oxidase onto a GCE. The same procedure can be adapted for D-amino acid oxidase.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Polishing materials (e.g., alumina slurries of decreasing particle size, diamond paste)

  • L-pipecolic acid oxidase (L-AAOD) solution (e.g., 10 mg/mL in phosphate buffer)

  • Bovine Serum Albumin (BSA) solution (e.g., 5% w/v in phosphate buffer)

  • Glutaraldehyde solution (e.g., 2.5% v/v in phosphate buffer)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Micropipettes

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).

    • Rinse the electrode thoroughly with deionized water between polishing steps.

    • Sonicate the polished electrode in deionized water and then in ethanol for 5 minutes each to remove any residual polishing material.

    • Allow the electrode to dry at room temperature.

  • Enzyme Immobilization:

    • In a microcentrifuge tube, mix 5 µL of the L-AAOD solution with 5 µL of the BSA solution. BSA is often included to create a 3D network that helps to stabilize the enzyme and prevent denaturation.[2]

    • Add 2 µL of the glutaraldehyde solution to the enzyme-BSA mixture and gently mix. It is crucial to use a buffer that does not contain primary amine groups (e.g., Tris), as this would interfere with the glutaraldehyde cross-linking reaction.[20] Phosphate buffer is a suitable choice.[20]

    • Immediately pipette a small drop (e.g., 2-5 µL) of the final mixture onto the cleaned GCE surface and spread it evenly.

    • Allow the electrode to dry at room temperature for at least 2 hours, or overnight at 4°C in a humid chamber to prevent complete dehydration.

    • After drying, rinse the electrode gently with phosphate buffer to remove any unbound enzyme and reagents.

    • The biosensor is now ready for use or can be stored in phosphate buffer at 4°C when not in use.

Validation and Performance Characterization

A newly developed biosensor must be rigorously validated to ensure its analytical performance is suitable for the intended application.[5][11][12][22][23]

Protocol 3: Amperometric Measurement and Calibration

This protocol describes how to perform amperometric measurements to determine the biosensor's response to this compound.

Materials and Equipment:

  • Potentiostat with a three-electrode cell setup (working electrode: the fabricated biosensor; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Stirred electrochemical cell

  • Phosphate buffer (0.1 M, pH 7.4)

  • Stock solution of L-pipecolic acid (e.g., 10 mM in phosphate buffer)

  • Micropipettes

Procedure:

  • Set up the three-electrode system in the electrochemical cell containing a known volume of phosphate buffer (e.g., 10 mL).

  • Apply a constant working potential to the biosensor. A potential of +0.6 V vs. Ag/AgCl is a common starting point for the oxidation of H₂O₂. This potential should be optimized to maximize the signal-to-noise ratio.

  • Allow the background current to stabilize while stirring the buffer solution.

  • Inject a known volume of the L-pipecolic acid stock solution into the cell to achieve a desired final concentration (e.g., 10 µM).

  • Record the change in current until a steady-state response is reached. The difference between the steady-state current and the initial background current is the amperometric signal.

  • Repeat step 4 with successive additions of the stock solution to generate a calibration curve (current response vs. This compound concentration).

Key Performance Metrics
Parameter Description Typical Evaluation Method
Sensitivity The change in current response per unit change in analyte concentration.Determined from the slope of the linear portion of the calibration curve.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably distinguished from the background noise.Typically calculated as 3 times the standard deviation of the blank signal divided by the sensitivity.
Linear Range The concentration range over which the biosensor response is directly proportional to the analyte concentration.Determined from the calibration curve.
Selectivity The ability of the biosensor to detect the target analyte in the presence of potentially interfering substances.The biosensor is challenged with common interfering species (e.g., ascorbic acid, uric acid, other amino acids) at their physiological concentrations.
Response Time The time required for the biosensor to reach 95% of its steady-state response after the addition of the analyte.Measured directly from the amperometric response curve.
Stability The ability of the biosensor to retain its initial activity over time and with repeated use.The biosensor's response to a fixed analyte concentration is monitored over several days or weeks. Reusability is assessed by performing multiple consecutive measurements.

Visualization of the Development Workflow

Amperometric Biosensor Fabrication Workflow

G cluster_0 Electrode Preparation cluster_1 Biorecognition Layer Assembly cluster_2 Sensor Assembly & Conditioning A Select Electrode (GCE, CPE, SPE) B Mechanical Polishing (for GCE) A->B C Chemical/Electrochemical Cleaning B->C F Immobilize on Electrode Surface C->F D Prepare Enzyme Solution (e.g., L-AAOD + BSA) E Add Cross-linking Agent (Glutaraldehyde) D->E E->F G Drying and Rinsing F->G H Assemble 3-Electrode Cell G->H I Equilibrate in Buffer H->I J Final Biosensor I->J Ready for Measurement

Caption: Workflow for Amperometric Biosensor Fabrication.

Signaling Pathway of the this compound Biosensor

G Analyte This compound Enzyme Pipecolate Oxidase (Immobilized) Analyte->Enzyme Enzymatic Oxidation Product Hydrogen Peroxide (H₂O₂) Enzyme->Product Generates Electrode Working Electrode (+0.6V vs Ag/AgCl) Product->Electrode Electrochemical Oxidation Signal Amperometric Signal (Current) Electrode->Signal Transduces to

Caption: Signaling Pathway of the this compound Biosensor.

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
No or low signal Inactive enzyme; Insufficient enzyme loading; Poor electrical connection; Incorrect working potential.Verify enzyme activity with a colorimetric assay; Increase enzyme concentration in the immobilization mixture; Check all electrical connections; Perform cyclic voltammetry to determine the optimal potential for H₂O₂ oxidation.
High background noise Electrical interference; Contaminated buffer or electrode surface.Use a Faraday cage; Prepare fresh buffer solutions; Thoroughly clean the electrode and electrochemical cell.
Signal drift Enzyme leaching from the electrode; Fouling of the electrode surface by sample components.Optimize the immobilization protocol (e.g., glutaraldehyde concentration, cross-linking time); Incorporate an anti-fouling membrane (e.g., Nafion) onto the electrode surface.
Poor reproducibility Inconsistent electrode surface preparation; Non-uniform enzyme immobilization.Standardize the electrode polishing/preparation procedure; Ensure a consistent volume and even spreading of the enzyme mixture during immobilization.

Conclusion

The development of amperometric biosensors for real-time this compound detection presents a significant advancement for both research and clinical applications. By following the detailed protocols and understanding the rationale behind the experimental design choices outlined in these application notes, researchers can fabricate and validate reliable and sensitive biosensors. The flexibility of the described methods allows for adaptation to various electrode materials and specific analytical requirements, paving the way for the development of novel diagnostic tools and a deeper understanding of the role of this compound in health and disease.

References

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Application Notes and Protocols for In Vitro Assays of L-Pipecolate Oxidase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of L-Pipecolate Oxidase (PIPOX)

L-pipecolate oxidase (PIPOX, EC 1.5.3.7) is a flavoprotein enzyme central to the catabolism of L-lysine.[1][2] In mammals, particularly in the brain, the L-pipecolate pathway represents a significant route for lysine degradation.[3] PIPOX catalyzes the oxidative conversion of L-pipecolate to Δ¹-piperideine-6-carboxylate, a reaction that crucially produces hydrogen peroxide (H₂O₂) as a byproduct.[4][5][6] The immediate product, Δ¹-piperideine-6-carboxylate, spontaneously hydrolyzes to form α-aminoadipate δ-semialdehyde.[1][4]

The enzymatic activity of PIPOX is of considerable interest to researchers in several fields. Deficiencies in PIPOX activity are associated with peroxisomal biogenesis disorders such as Zellweger syndrome, leading to the accumulation of L-pipecolic acid.[7][8][9] Furthermore, as a hydrogen peroxide-generating enzyme, its activity has implications for cellular redox state and oxidative stress.[1] Therefore, robust and reliable in vitro assays are essential for fundamental research, diagnostics, and the development of therapeutic agents targeting this enzyme.

This guide provides a detailed overview of the principles behind PIPOX activity assays and offers step-by-step protocols for their implementation in a research setting.

Principles of Assay Design: A Multi-Faceted Approach

The core of any PIPOX assay is the detection of either the consumption of a substrate or the formation of a product. The catalytic reaction of PIPOX offers several measurable endpoints:

  • Disappearance of L-pipecolate: While direct measurement is possible, it often requires more complex analytical techniques like chromatography.

  • Formation of Δ¹-piperideine-6-carboxylate/α-aminoadipate δ-semialdehyde: Direct detection of these products can be challenging due to their reactivity. One described method involves trapping the semialdehyde product with sodium bisulfite (NaHSO₃) for subsequent quantification.[10]

  • Consumption of Oxygen: The reaction consumes molecular oxygen, which can be monitored using an oxygen electrode.

  • Production of Hydrogen Peroxide (H₂O₂): This is the most common and versatile approach. The stoichiometric production of H₂O₂ allows for its sensitive detection through coupled enzymatic reactions that generate a chromogenic or fluorogenic signal.[2][4][11]

This guide will focus on the hydrogen peroxide-based assays due to their high sensitivity, adaptability to high-throughput screening, and the commercial availability of requisite reagents.

The Peroxidase-Coupled Assay: A Robust System for H₂O₂ Detection

The cornerstone of H₂O₂ detection in this context is a coupled reaction involving horseradish peroxidase (HRP). HRP, in the presence of H₂O₂, catalyzes the oxidation of a variety of substrates into highly colored or fluorescent products.[12]

The general scheme is as follows:

  • PIPOX Reaction: L-pipecolate + O₂ → Δ¹-piperideine-6-carboxylate + H₂O₂

  • HRP Reaction: H₂O₂ + Reduced Substrate → Oxidized Product (Colored/Fluorescent) + H₂O

This coupled system provides a continuous and amplified signal directly proportional to the PIPOX activity.

Diagram of the L-Pipecolate Oxidase Reaction and Coupled Assay Principle

PIPOX_Assay cluster_0 PIPOX Catalyzed Reaction cluster_1 Coupled Detection Reaction L-Pipecolate L-Pipecolate PIPOX PIPOX L-Pipecolate->PIPOX O2 O2 O2->PIPOX Product_1 Δ¹-piperideine-6-carboxylate PIPOX->Product_1 H2O2 Hydrogen Peroxide (H₂O₂) PIPOX->H2O2 HRP HRP H2O2->HRP Detectable_Product Colored or Fluorescent Product HRP->Detectable_Product Reduced_Substrate Chromogenic or Fluorogenic Substrate Reduced_Substrate->HRP

Caption: Workflow of a peroxidase-coupled assay for PIPOX activity.

Protocol 1: High-Sensitivity Fluorometric Assay using Amplex® Red

This protocol details a highly sensitive method for detecting PIPOX activity by measuring H₂O₂ production using the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine). In the presence of HRP, Amplex® Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.[13][14][15]

Principle

Amplex® Red itself is colorless and non-fluorescent. However, upon oxidation by HRP and H₂O₂, it is converted to resorufin, which has a bright red fluorescence. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and thus to the PIPOX activity. Resorufin has an excitation maximum of ~571 nm and an emission maximum of ~585 nm.[13][14]

Materials and Reagents
  • Enzyme Source: Purified PIPOX or tissue/cell homogenate.

  • L-pipecolic acid: Substrate.

  • Amplex® Red reagent: (e.g., from Invitrogen™).

  • Horseradish Peroxidase (HRP): High-purity, suitable for coupled assays.

  • Hydrogen Peroxide (H₂O₂): 30% solution for standard curve preparation.

  • Reaction Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.

  • DMSO: For dissolving Amplex® Red reagent.

  • Microplate Reader: Capable of fluorescence measurement with excitation at ~530-560 nm and emission at ~590 nm.[16]

  • 96-well black microplates: For fluorescence assays.

Step-by-Step Methodology
  • Preparation of Reagents:

    • L-pipecolate Stock Solution (100 mM): Dissolve the appropriate amount of L-pipecolic acid in the Reaction Buffer. Store at -20°C.

    • Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in DMSO. Protect from light and store at -20°C.

    • HRP Stock Solution (10 U/mL): Dissolve HRP in Reaction Buffer. Store at 4°C for short-term use or -20°C for long-term storage.

    • H₂O₂ Standard Stock (1 mM): Prepare a fresh 1 mM H₂O₂ solution by diluting the 30% stock in Reaction Buffer. The exact concentration of the stock H₂O₂ should be determined spectrophotometrically (extinction coefficient at 240 nm is 43.6 M⁻¹cm⁻¹).

  • H₂O₂ Standard Curve:

    • Prepare a series of H₂O₂ standards (e.g., 0, 1, 2.5, 5, 10 µM) by diluting the 1 mM stock in Reaction Buffer.

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Reaction Mixture Preparation (per well):

    • Prepare a master mix for the desired number of reactions. For each 100 µL final reaction volume:

      • 50 µL of Reaction Buffer

      • 20 µL of L-pipecolate solution (final concentration will depend on Kₘ, typically 1-10 mM)

      • 10 µL of Amplex® Red working solution (diluted from stock to 100 µM in Reaction Buffer)

      • 10 µL of HRP working solution (diluted from stock to 1 U/mL in Reaction Buffer)

  • Enzyme Reaction:

    • Add 50 µL of the appropriate H₂O₂ standard or Reaction Buffer (for samples) to the wells.

    • Add 40 µL of the master mix to each well.

    • To initiate the reaction, add 10 µL of the enzyme preparation (PIPOX or homogenate) to the sample wells. For the standard curve, add 10 µL of Reaction Buffer.

    • Control Wells: Include controls such as:

      • No Enzyme Control: 10 µL of buffer instead of the enzyme.

      • No Substrate Control: 20 µL of buffer instead of L-pipecolate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity (Ex/Em = 571/585 nm) at multiple time points (e.g., every 5 minutes for 30-60 minutes) in a kinetic mode. Alternatively, a single endpoint reading can be taken after a fixed incubation time.

Data Analysis
  • Standard Curve: Plot the fluorescence intensity of the H₂O₂ standards against their concentrations. Perform a linear regression to obtain the equation of the line.

  • PIPOX Activity:

    • For kinetic assays, determine the rate of reaction (ΔFluorescence/Δtime) from the linear portion of the progress curve.

    • Subtract the rate of the "No Enzyme" control from the sample rates to correct for background H₂O₂ generation.

    • Convert the rate of fluorescence change to the rate of H₂O₂ production using the standard curve.

    • Calculate the specific activity (e.g., in nmol/min/mg protein) by dividing the rate of H₂O₂ production by the amount of protein added to the well.

Parameter Typical Value Source
Excitation Wavelength 530-571 nm[13][14][16]
Emission Wavelength 585-590 nm[13][14][16]
Limit of Detection As low as 10 picomoles of H₂O₂[13][14]
Kₘ for L-pipecolate ~3.7 mM (Rhesus monkey)[2][17]

Protocol 2: Spectrophotometric Assay using o-Dianisidine

This protocol provides a colorimetric alternative for measuring PIPOX activity. It is generally less sensitive than the fluorometric assay but can be performed using a standard spectrophotometer or plate reader.

Principle

The H₂O₂ produced by PIPOX is used by HRP to oxidize o-dianisidine. The oxidized product is a colored compound that can be measured by its absorbance at a specific wavelength.[2][18]

Materials and Reagents
  • Enzyme Source: Purified PIPOX or tissue/cell homogenate.

  • L-pipecolic acid: Substrate.

  • o-Dianisidine dihydrochloride: Chromogenic substrate. Caution: Handle with care as it is a potential carcinogen.

  • Horseradish Peroxidase (HRP):

  • Reaction Buffer: 40 mM Tris, 80 mM KCl, pH 8.5.[18]

  • Spectrophotometer or Microplate Reader: Capable of reading absorbance at 420-460 nm.

Step-by-Step Methodology
  • Preparation of Reagents:

    • L-pipecolate Stock Solution (100 mM): Prepare as in Protocol 1, using the Tris-KCl buffer.

    • o-Dianisidine Solution (10 mg/mL): Dissolve in ultrapure water. Prepare fresh and protect from light.

    • HRP Solution (1 mg/mL): Dissolve in Reaction Buffer.

  • Reaction Mixture Preparation (in a 1 mL cuvette):

    • To a cuvette, add the following in order:

      • 850 µL of Reaction Buffer

      • 50 µL of o-Dianisidine solution

      • 50 µL of HRP solution

      • 25 µL of L-pipecolate stock solution (for a final concentration of 2.5 mM)

  • Enzyme Reaction:

    • Equilibrate the cuvette containing the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the enzyme preparation.

    • Mix by inversion.

  • Measurement:

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 436 nm over time (e.g., for 5-10 minutes).

    • Control: Run a parallel reaction without the L-pipecolate substrate to measure any background oxidase activity.

Data Analysis
  • Determine the rate of reaction (ΔAbsorbance/Δtime) from the initial linear portion of the curve.

  • Subtract the rate of the no-substrate control.

  • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where 'A' is the change in absorbance, 'ε' is the molar extinction coefficient of the oxidized o-dianisidine, 'c' is the change in concentration, and 'l' is the path length of the cuvette. The molar extinction coefficient for oxidized o-dianisidine is approximately 11,300 M⁻¹cm⁻¹ at 460 nm.

Diagram of the Experimental Workflow

Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measure 3. Incubation & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Reaction Buffer prep_substrate Prepare L-Pipecolate Stock prep_enzyme Prepare Enzyme Dilutions prep_detection Prepare HRP & Amplex Red/o-Dianisidine initiate_rxn Initiate with Enzyme/Substrate prep_enzyme->initiate_rxn prep_standards Prepare H₂O₂ Standards add_mastermix Add Reaction Master Mix prep_detection->add_mastermix add_standards Add H₂O₂ Standards prep_standards->add_standards add_samples Add Samples/Controls incubate Incubate at 37°C (Protect from light) initiate_rxn->incubate measure Read Fluorescence or Absorbance (Kinetic or Endpoint) plot_std Plot Standard Curve measure->plot_std calc_rate Calculate Reaction Rates calc_activity Determine Specific Activity (nmol/min/mg)

Sources

Application Notes & Protocols: Leveraging Pipecolic Acid and its Derivatives to Induce Systemic Acquired Resistance in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing a Natural Defense Signal

Plants, though sessile, possess a sophisticated innate immune system. A key strategy is Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity in tissues distant from the initial site of pathogen infection.[1][2][3] This long-lasting defense primes the entire plant for a more rapid and robust response to subsequent attacks.[2] For decades, salicylic acid (SA) was considered the central signaling molecule for SAR. However, recent discoveries have identified the L-lysine-derived metabolite, pipecolic acid (Pip), and its N-hydroxylated form, N-hydroxythis compound (NHP), as indispensable regulators of this process.[1][4][5]

NHP, in particular, has emerged as a potent, mobile immune signal that is both necessary and sufficient to activate SAR.[6][7][8] Understanding and applying the Pip/NHP signaling system offers a powerful tool for researchers to probe the intricacies of plant immunity and for professionals to develop novel strategies for enhancing crop resilience.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the core scientific principles of the Pip/NHP pathway and detailed, field-tested protocols for its application in inducing and quantifying Systemic Acquired Resistance in the model plant Arabidopsis thaliana.

Scientific Background: The Pip/NHP Signaling Cascade in SAR

Biosynthesis of a Potent Immune Signal

The journey from a common amino acid to a powerful defense signal is a precise, multi-step enzymatic process. Following pathogen perception, plants initiate the biosynthesis of Pip and NHP from L-lysine.[9]

  • ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1): This aminotransferase initiates the pathway by converting L-lysine into dehydrothis compound intermediates.[4][10]

  • SARD4 (SAR-DEFICIENT 4): This reductase then converts the intermediates into this compound (Pip).[10][11][12]

  • FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1): In the final and critical step, FMO1 catalyzes the N-hydroxylation of Pip to form N-hydroxythis compound (NHP), the primary bioactive molecule responsible for inducing SAR.[6][8][13]

This pathway is a cornerstone of SAR establishment, and genetic disruption of any of these enzymes compromises the plant's ability to mount a full systemic defense.[1][10]

This compound Biosynthesis Pathway Lys L-Lysine P2C Dehydropipecolic Acid Intermediates Lys->P2C ALD1 Pip This compound (Pip) P2C->Pip SARD4 NHP N-hydroxypipecolic Acid (NHP) Pip->NHP FMO1

Caption: The biosynthesis pathway of NHP from L-Lysine.

Mechanism of Action: NHP as a Mobile Signal and SAR Activator

NHP functions as a crucial mobile signal that travels from the site of primary infection to distal, uninfected tissues to establish SAR.[7][8] Its accumulation in systemic leaves is a hallmark of SAR induction.[4][8] Exogenous application of NHP alone is sufficient to induce SAR-related gene expression and enhance pathogen resistance, demonstrating its central role as an activator.[7][14] Research indicates that NHP primes the plant, sensitizing it for a faster and stronger activation of defense responses upon a secondary challenge.[7][13] This priming includes boosted production of salicylic acid and defense-related phytoalexins.[7][13]

Crosstalk with Salicylic Acid (SA): A Mutually Potentiated Network

The Pip/NHP pathway does not operate in isolation. It is intricately linked with the salicylic acid (SA) signaling pathway, forming a robust, self-amplifying network.

  • NHP Induces SA: NHP accumulation is required for the full systemic accumulation of SA.[4] Treatment with NHP induces the expression of SA biosynthesis genes.[4]

  • SA Induces Pip/NHP Pathway: Conversely, SA signaling can promote the expression of ALD1 and FMO1, the genes encoding key enzymes for Pip/NHP biosynthesis.[1]

  • SA-Dependent and -Independent Functions: While much of NHP's downstream signaling converges with SA and requires the key SA regulator NPR1 (NON-EXPRESSOR OF PR GENES1), there is also evidence for a moderate but significant SA-independent component in NHP-mediated SAR.[1][7]

This mutual potentiation ensures a strong and sustained defense response throughout the plant.[1][4]

Pip/NHP and SA Signaling Crosstalk cluster_pathogen Pathogen Perception cluster_pip Pip/NHP Pathway cluster_sa SA Pathway Pathogen Pathogen Attack Pip_NHP Pip/NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen->Pip_NHP SA_Bio SA Biosynthesis (ICS1) Pathogen->SA_Bio NHP_signal NHP Accumulation Pip_NHP->NHP_signal NHP_signal->SA_Bio Induces SAR SAR Activation (PR Gene Expression, Enhanced Immunity) NHP_signal->SAR SA-dependent & SA-independent SA_signal SA Accumulation SA_Bio->SA_signal SA_signal->Pip_NHP Potentiates SA_signal->SAR

Caption: Interplay between the NHP and SA signaling pathways.

Core Applications and Methodologies

The following protocols provide a framework for using this compound or N-hydroxythis compound to induce and quantify SAR in Arabidopsis thaliana. The model pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) is used for challenge assays.[15][16]

Experimental Workflow Overview

The general workflow involves three main stages: chemical induction of SAR, pathogen challenge, and quantification of the resulting immunity.

SAR Experimental Workflow cluster_analysis Analysis Phase (Day 5) start Grow 4-week-old Arabidopsis plants induce Induction Phase (Day 0) Treat with Pip/NHP or Mock (Water) start->induce wait Incubation (48 hours) induce->wait challenge Challenge Phase (Day 2) Inoculate distal leaves with Pst DC3000 wait->challenge quant_bact Quantify Bacterial Growth (CFU/cm²) challenge->quant_bact quant_gene Quantify Gene Expression (qRT-PCR of PR1) challenge->quant_gene

Sources

Troubleshooting & Optimization

Navigating Peak Tailing in Pipecolic Acid HPLC Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing during the analysis of pipecolic acid. As a polar, secondary amine, this compound presents unique chromatographic challenges that can compromise resolution, quantification accuracy, and overall method reliability. This resource provides in-depth, experience-driven insights and actionable protocols to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a basic compound like this compound?

A1: The primary cause of peak tailing for basic compounds is secondary interactions with ionized residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These silanol groups (Si-OH) are acidic and can interact strongly with the protonated amine group of this compound, leading to a secondary, non-hydrophobic retention mechanism that results in a tailing peak shape.[1][3]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter. At a low pH (typically ≤ 3), the silanol groups on the silica surface are protonated and thus less likely to interact with the positively charged this compound, which significantly reduces peak tailing.[1][2][4][5] Conversely, at mid-range pH values, both the analyte and silanol groups can be ionized, maximizing unwanted interactions.[6]

Q3: Can my choice of HPLC column contribute to peak tailing?

A3: Absolutely. The type of column and its chemistry play a significant role. Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metals, which can exacerbate tailing.[2][3] Modern, high-purity Type B silica columns that are "end-capped" are designed to minimize these secondary interactions.[1][2][5] End-capping is a process where residual silanol groups are chemically deactivated.[1][7]

Q4: I'm seeing tailing for all the peaks in my chromatogram, not just this compound. What could be the issue?

A4: If all peaks are tailing, the problem is likely a "physical" or system-wide issue rather than a chemical interaction specific to your analyte.[8] Common causes include a void at the column inlet, excessive extra-column volume (e.g., long or wide-bore tubing), or a partially blocked frit.[1][4][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound analysis. We will explore potential issues related to the mobile phase, column, HPLC system, and sample preparation.

Mobile Phase Optimization: The First Line of Defense

The composition of your mobile phase is often the most straightforward and effective area to address peak tailing.

1.1. Adjusting Mobile Phase pH

  • The "Why": As established, the ionization state of both this compound (a secondary amine) and the stationary phase's residual silanol groups is heavily pH-dependent. Silanol groups have a pKa of around 3.8-4.2.[3] By lowering the mobile phase pH to below this range, we can suppress the ionization of the silanols, minimizing the electrostatic interactions that cause peak tailing.[1][3][4]

  • Protocol:

    • Prepare a series of aqueous mobile phase components with decreasing pH values (e.g., pH 3.5, 3.0, 2.7, 2.5). Use a calibrated pH meter for accuracy.[4]

    • Use a suitable buffer to maintain a stable pH. For LC-MS compatibility, volatile buffers like 0.1% formic acid or ammonium formate are recommended.[5] For UV detection, phosphate buffers can be used, but be mindful of their solubility in the organic modifier.[5]

    • Inject a standard solution of this compound with each mobile phase and observe the peak shape.

    • Caution: Standard silica-based columns can be damaged at a pH below 2.5. Ensure your column is rated for low-pH operation.[5]

1.2. Buffer Concentration and Ionic Strength

  • The "Why": Increasing the buffer concentration can help to mask the residual silanol groups, thereby reducing secondary interactions.[4][5] The higher ionic strength of the mobile phase can compete with the analyte for interaction sites on the stationary phase.

  • Protocol:

    • For LC-UV applications, systematically increase the concentration of your phosphate buffer (e.g., from 10 mM to 25 mM) at a constant pH.[5]

    • For LC-MS, keep buffer concentrations low (typically below 10 mM) to avoid ion suppression.[5]

    • Analyze your standard and assess the impact on peak symmetry.

1.3. Mobile Phase Additives (Competing Bases)

  • The "Why": A traditional approach involves adding a small amount of a "competing base," such as triethylamine (TEA), to the mobile phase.[4][9] TEA is a stronger base than this compound and will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.

  • Protocol:

    • Add a low concentration of TEA (e.g., 0.05% - 0.1% v/v) to your mobile phase.[9]

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject your sample and evaluate the peak shape.

    • Note: This approach is often less necessary with modern, high-quality end-capped columns and may not be suitable for LC-MS applications due to potential ion suppression.[5]

Column-Related Issues: The Heart of the Separation

If mobile phase adjustments do not resolve the issue, the column itself may be the culprit.

2.1. Column Chemistry and Selection

  • The "Why": The choice of stationary phase is paramount. For basic compounds like this compound, a column with minimal silanol activity is essential.

  • Recommendations:

    • Use a Modern, End-Capped Column: Opt for columns specifically marketed as "base-deactivated" or having high-density bonding and end-capping.[1][2][5] These columns have fewer accessible silanol groups.[7]

    • Consider Alternative Stationary Phases: If tailing persists, explore columns with different chemistries. Hybrid silica-organic particles or polymer-based columns can offer different selectivity and reduced silanol activity.[2] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase.[10][11][12]

2.2. Column Degradation and Contamination

  • The "Why": Over time, columns can degrade, especially when used under harsh conditions (e.g., high pH, high pressure). This can lead to the creation of a void at the column inlet or a partially blocked frit, both of which can cause peak tailing and broadening.[1][4] Contaminants from the sample matrix can also accumulate on the column, creating active sites for secondary interactions.

  • Troubleshooting Steps:

    • Visual Inspection: Check for a visible void at the top of the column bed.

    • Column Reversal and Flushing: As a diagnostic and potential fix, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% isopropanol or a solvent stronger than your mobile phase) to waste.[1] This can help remove blockages from the inlet frit. Always check the manufacturer's instructions to see if your column can be reversed.

    • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from strongly retained or particulate contaminants.[13]

    • Replace the Column: If the above steps fail, the column may be irreversibly damaged and require replacement. A good troubleshooting step is to substitute the suspect column with a new one of the same type.[1]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical/System Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Interaction Issue check_all_peaks->chemical_issue No check_void Check for column void physical_issue->check_void check_fittings Inspect fittings & tubing for dead volume check_void->check_fittings flush_column Reverse flush column check_fittings->flush_column replace_column Replace column flush_column->replace_column end Problem Resolved replace_column->end optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp lower_ph Lower Mobile Phase pH (e.g., to 2.7) optimize_mp->lower_ph Success adjust_buffer Adjust buffer concentration lower_ph->adjust_buffer No Success lower_ph->end Success add_competitor Add competing base (e.g., TEA) adjust_buffer->add_competitor No Success adjust_buffer->end Success check_column Evaluate Column Choice add_competitor->check_column No Success add_competitor->end Success use_endcapped Use modern end-capped, base-deactivated column check_column->use_endcapped Success try_hilic Consider alternative chemistry (e.g., HILIC) use_endcapped->try_hilic No Success use_endcapped->end Success try_hilic->end

A logical workflow for diagnosing the cause of peak tailing.

HPLC System and Method Parameters

Beyond the mobile phase and column, aspects of your HPLC system and method can contribute to poor peak shape.

3.1. Extra-Column Volume

  • The "Why": Extra-column volume refers to all the volume within the flow path outside of the column itself, including injector loops, tubing, and detector flow cells.[4] Excessive volume allows the analyte band to spread out (disperse) before it reaches the detector, leading to broader and often tailing peaks.[6]

  • Mitigation Strategies:

    • Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length to an absolute minimum.[6]

    • Ensure all fittings are correctly made and that there are no gaps between the tubing and the connection port (dead volume).

    • Use a detector flow cell appropriate for the scale of your analysis.

3.2. Sample Overload

  • The "Why": Injecting too much sample (mass overload) can saturate the stationary phase, leading to a non-linear relationship between the analyte and the stationary phase, which often manifests as peak tailing.[1]

  • Diagnostic Test:

    • Dilute your sample by a factor of 10 and re-inject it.

    • If the peak shape improves significantly, you were likely overloading the column.

    • To resolve this, either inject a smaller volume or use a more dilute sample.

3.3. Sample Solvent Effects

  • The "Why": If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. The strong solvent carries the analyte down the column in a disorganized band, leading to poor peak shape.

  • Best Practice:

    • Ideally, dissolve your sample in the initial mobile phase.

    • If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase and inject the smallest possible volume.

Advanced Chromatographic Strategies

If standard reversed-phase approaches are insufficient, more advanced techniques may be necessary for a robust analysis of this compound.

4.1. Ion-Pair Chromatography (IPC)

  • The "Why": IPC is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[14] For a positively charged analyte like this compound, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used.[15] The reagent forms a neutral ion-pair with the analyte, which then has a stronger hydrophobic interaction with the C18 stationary phase, improving retention and often peak shape.[14]

  • Considerations: IPC can be very effective but may require longer column equilibration times and can be incompatible with mass spectrometry.

4.2. Hydrophilic Interaction Liquid Chromatography (HILIC)

  • The "Why": HILIC is an excellent technique for retaining and separating very polar compounds like this compound that show little or no retention in reversed-phase chromatography.[10][11] In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][16] The analyte partitions into a water-enriched layer on the surface of the stationary phase, and retention is based on hydrophilicity.[10]

  • Benefits: HILIC often provides excellent peak shapes for polar, basic compounds and is highly compatible with mass spectrometry due to the high organic content of the mobile phase.

Interaction of this compound with Silica Surface

Secondary interaction between protonated this compound and an ionized silanol group.

By systematically working through these troubleshooting steps, from simple mobile phase adjustments to considering advanced chromatographic modes, you can effectively diagnose and resolve issues with peak tailing in your this compound HPLC analysis, leading to more accurate and reliable results.

References

  • Element Lab Solutions. Peak Tailing in HPLC.
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  • MAC-MOD Analytical. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. 2025.
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  • Agilent Technologies. Mastering HILIC-Z Separation for Polar Analytes. 2023.
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  • ResearchGate. High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. 2002.
  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. 2024.
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  • ResearchGate. Chromatographic silanol activity test procedures: The quest for a universal test. 2025.
  • ACS Publications. Determination of this compound in Biological Materials.
  • NIH. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. 2021.
  • Moulin, M., et al. High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. PubMed. 2002.

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Optimizing propyl chloroformate derivatization of pipecolic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the propyl chloroformate (PCF) derivatization of pipecolic acid for gas chromatography-mass spectrometry (GC-MS) analysis. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, delving into the causality behind experimental choices to empower you with the knowledge to troubleshoot and perfect your methodology.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, in its natural state, is a polar and non-volatile amino acid.[1] These properties make it unsuitable for direct analysis by gas chromatography. Without derivatization, you would encounter significant issues such as poor peak shape (broadening and tailing), low sensitivity, or even thermal decomposition of the analyte within the hot GC injector port before it can be analyzed.[1][2] The derivatization process masks the polar functional groups—specifically the secondary amine and the carboxylic acid—by replacing their active hydrogens with nonpolar moieties.[2] This chemical modification increases the molecule's volatility and thermal stability, making it amenable to separation and detection by GC-MS.[1]

Q2: What are the primary advantages of using propyl chloroformate (PCF) for this derivatization?

A2: Propyl chloroformate is an excellent choice for several reasons:

  • Simplicity and Speed: PCF enables a rapid, one-step derivatization reaction that can often be completed in minutes.[3][4] This is a significant advantage over more laborious, multi-step procedures.[4][5]

  • Efficiency: The reaction is highly efficient, simultaneously derivatizing both the secondary amine and the carboxylic acid groups of this compound.[1][4]

  • Aqueous Environment Compatibility: Unlike many silylation reagents that are highly sensitive to moisture, chloroformate reactions proceed readily in an aqueous environment, which simplifies sample preparation by eliminating the need for complete sample desiccation.[2][3][6]

  • Cost-Effectiveness: The reagents, including PCF and associated solvents, are generally economical, and the method does not require expensive isotopically labeled internal standards for reliable quantification, though their use can mitigate matrix effects.[1][4]

Q3: What is the chemical mechanism of propyl chloroformate derivatization with this compound?

A3: The derivatization occurs in a basic aqueous-organic medium. The reaction proceeds through two main steps that happen almost simultaneously:

  • N-acylation: The secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of propyl chloroformate. This forms a stable N-propoxycarbonyl carbamate.

  • O-acylation and Esterification: The carboxylate group of this compound also reacts with propyl chloroformate to form a mixed anhydride intermediate.[4][7][8] In the presence of an alcohol (like propanol) in the reaction mixture, this highly reactive intermediate is then attacked by the alcohol, undergoing esterification to form the propyl ester and releasing carbon dioxide.[4][7][8]

The entire process requires a basic pH to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[4][6]

Visualizing the Derivatization Workflow

To successfully derivatize this compound, a systematic workflow is essential. The following diagram outlines the critical stages from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start: Biological Sample (e.g., Plasma, Tissue Homogenate) is_add Add Internal Standard (e.g., Norvaline or ¹³C-Pipecolic Acid) start->is_add extract Extract Analytes (e.g., Methanol extraction) is_add->extract dry Dry Extract (If required by specific protocol) extract->dry reconstitute Reconstitute in Reaction Medium (e.g., NaOH, Methanol, Pyridine) dry->reconstitute add_pcf Add Propyl Chloroformate (PCF) & Vortex Vigorously reconstitute->add_pcf phase_sep Phase Separation & Extraction (Add Chloroform & NaHCO₃) add_pcf->phase_sep collect_org Collect Organic Layer (Chloroform) phase_sep->collect_org dry_org Dry with Anhydrous Na₂SO₄ collect_org->dry_org inject Inject into GC-MS dry_org->inject end End: Data Acquisition & Quantification inject->end

Caption: Workflow for PCF derivatization of this compound.

Optimized Experimental Protocol

This protocol is a synthesized approach based on established methodologies for robust derivatization of this compound and other amino acids.[1][4][9]

Reagents & Materials:

  • This compound Standard & Internal Standard (e.g., Norvaline)

  • Propyl Chloroformate (PCF), high purity

  • Methanol, HPLC grade

  • Pyridine, anhydrous

  • Chloroform, HPLC grade

  • Sodium Hydroxide (NaOH), 1M solution

  • Sodium Bicarbonate (NaHCO₃), 50 mM solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Vortex mixer, centrifuge, GC vials

Step-by-Step Methodology:

  • Sample Preparation: To 100 µL of your aqueous sample (or dried extract), add a known concentration of internal standard (e.g., norvaline).[4][5]

  • Create Reaction Medium: Add 200 µL of 1M NaOH, 167 µL of methanol, and 34 µL of pyridine to the sample tube. Vortex vigorously to mix.[1][9] The pyridine acts as a catalyst and helps to homogenize the reaction mixture.[6][7]

  • Initiate Derivatization: Add 20 µL of propyl chloroformate and immediately vortex for 30 seconds. The reaction is instantaneous.[3] Add a second 20 µL aliquot of PCF and vortex again for 30 seconds to ensure the reaction goes to completion.[1][4]

  • Extraction: Add 400 µL of chloroform and vortex for 10 seconds to extract the derivatized analytes.[4]

  • Quench & Wash: Add 400 µL of 50 mM sodium bicarbonate solution and vortex for 10 seconds. This step neutralizes any remaining reagent and HCl.[4]

  • Phase Separation: Centrifuge the mixture (~1,500 x g for 2 minutes) to achieve a clean separation between the upper aqueous layer and the lower organic (chloroform) layer.[4]

  • Sample Finalization: Carefully transfer the lower chloroform layer to a new tube containing a small amount (~40 mg) of anhydrous sodium sulfate to remove any residual water.[4] Vortex until the solution is clear.

  • Analysis: Transfer the final dried extract to a GC vial for injection into the GC-MS system.

Troubleshooting Guide

Problem 1: I see a very small or no peak for my derivatized this compound.

A1: Low or no signal is the most common issue and typically points to a failure in the derivatization reaction or sample loss. Let's break down the potential causes.

Potential Cause Explanation & Solution
Incorrect pH The reaction requires basic conditions (pH > 8) to neutralize the HCl byproduct and deprotonate the amine group, making it nucleophilic.[1][6] Solution: Verify the pH of your reaction mixture before adding PCF. Ensure your NaOH or other base is fresh and at the correct concentration.
Reagent Degradation Propyl chloroformate is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.[10][11] Pyridine is also hygroscopic. Solution: Use fresh, high-purity PCF. Store it under an inert gas (e.g., argon or nitrogen) and at the recommended temperature (typically 2-8°C).[11] Purchase reagents in small quantities to ensure freshness.
Insufficient Reagent An excess of PCF is required to drive the reaction to completion, especially in complex biological matrices where other compounds may consume the reagent.[1] Solution: Ensure the molar ratio of PCF to your expected analyte concentration is sufficiently high. The two-step addition in the protocol helps ensure an excess is present.
Incomplete Extraction If the derivatized, now nonpolar, analyte is not efficiently extracted into the organic phase, your signal will be low. Solution: Ensure vigorous vortexing during the chloroform extraction step to maximize partitioning. Check that the phase separation is clean and that you are collecting the correct layer (chloroform is the bottom layer).
Sample Matrix Interference High concentrations of salts or other reactive species in your initial sample can interfere with the reaction. Solution: Consider a preliminary sample cleanup step, such as solid-phase extraction (SPE), to remove interfering components before derivatization.[1]
Problem 2: My chromatographic peak shape is poor (tailing or fronting).

A2: Poor peak shape compromises resolution and integration, affecting quantification. The cause is usually related to either incomplete derivatization or issues within the GC system itself.

Peak Shape Issue Potential Cause & Solution
Peak Tailing Incomplete Derivatization: Residual, underivatized this compound is still polar and will interact with active sites in the GC system, causing tailing.[1] Solution: Re-optimize your derivatization conditions (see Problem 1). Ensure all steps are followed precisely.
Active Sites in GC System: Silanol groups in the injector liner, column, or detector can interact with your analyte.[1] Solution: Use a deactivated injector liner. Trim 5-10 cm from the front of your GC column to remove accumulated non-volatile residues. If problems persist, consider a more inert column.
Peak Fronting Column Overload: Injecting too much analyte can saturate the stationary phase, causing the peak to front.[1] Solution: Dilute your sample and re-inject. If using a splitless injection, try switching to a split injection (e.g., 10:1 or 20:1 split ratio) to reduce the amount of sample reaching the column.
Problem 3: I am experiencing high background noise or many interfering peaks.

A3: A noisy or crowded chromatogram can obscure your analyte peak. This usually stems from contamination or side reactions.

Potential Cause Explanation & Solution
Reagent Impurities The derivatization reagent itself or the solvents can be a source of contamination. Excess reagent can also create large peaks.[12] Solution: Run a reagent blank (all reagents, no sample) to identify contaminant peaks. If necessary, source higher purity reagents. Optimize the amount of PCF to minimize excess.
Matrix Effects Biological matrices contain numerous compounds (e.g., lipids, salts) that can be co-extracted and interfere with analysis or cause ion suppression in the MS source.[1][13][14] Solution: Improve sample preparation with a more selective cleanup like SPE.[1] Adjusting the GC temperature program can sometimes resolve co-eluting peaks. Using a stable isotope-labeled internal standard is highly recommended as it co-elutes and experiences similar matrix effects, allowing for more accurate quantification.[1]
Side Reactions Chloroformates can react with water, leading to the formation of byproducts.[3] Solution: While the reaction works in an aqueous environment, minimizing unnecessary water can sometimes help. Ensure your organic solvents are anhydrous.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common derivatization issues.

G start Start: Suboptimal Result q_peak What is the primary issue? start->q_peak no_peak No / Low Peak q_peak->no_peak No/Low Signal bad_shape Poor Peak Shape q_peak->bad_shape Bad Peak Shape high_bg High Background / Interference q_peak->high_bg High Background check_reagents 1. Check Reagent Quality - Is PCF fresh? - Stored properly (dry, 2-8°C)? no_peak->check_reagents check_ph 2. Verify Reaction pH - Is mixture basic (pH > 8)? check_reagents->check_ph check_protocol 3. Review Protocol Execution - Sufficient reagent volume? - Vigorous vortexing? check_ph->check_protocol q_shape Tailing or Fronting? bad_shape->q_shape tailing Tailing q_shape->tailing Tailing fronting Fronting q_shape->fronting Fronting fix_tailing Incomplete Derivatization or Active GC Sites. - Re-optimize reaction. - Use deactivated liner / trim column. tailing->fix_tailing fix_fronting Column Overload. - Dilute sample. - Use split injection. fronting->fix_fronting run_blank 1. Run Reagent Blank - Identify contaminant source. high_bg->run_blank improve_cleanup 2. Improve Sample Cleanup - Use SPE to remove matrix. - Use stable isotope IS. run_blank->improve_cleanup

Caption: A decision tree for troubleshooting PCF derivatization.

References

  • Analysis of propyl chloroformate derivatized amino acids by GC–MS in... - ResearchGate. (n.d.). ResearchGate.
  • Huang, Z., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central. [Link]
  • Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
  • Bianco, G., et al. (2021).
  • Yu, D. S., et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. [Link]
  • Combrinck, S., et al. (2015). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria.
  • Yu, D. S., et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF.
  • Tumanov, S., et al. (2016). Chemical derivatization of acetate. Using methyl chloroformate (MCF),...
  • Yoon, H. R., & An, H. J. (2010). Determination of this compound following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. PubMed. [Link]
  • Kaspar, H., & Dettmer, K. (2012).
  • Erarpat, S., et al. (2016). Reaction mechanism of alkyl chloroformate derivatization reaction 44.
  • Yu, D. S., et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. protocols.io. [Link]
  • R каждого, M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PubMed Central. [Link]
  • Propyl chloroformate | C4H7ClO2 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Hartmann, M., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance.
  • Material Safety Data Sheet PROPYL CHLOROFORM
  • n-PROPYL CHLOROFORMATE | ICSC 1595. (n.d.). ILO.
  • Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Oxford Academic. [Link]
  • Biller, P., et al. (2016). Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass. PubMed. [Link]
  • Villas-Bôas, S. G., et al. (2015). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Request PDF.
  • Zhao, Y., et al. (2015). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. PubMed Central. [Link]
  • Issue with amino acid analysis - Chromatography Forum. (2009).
  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022). Restek. [Link]
  • Kevill, D. N., & D'Souza, M. J. (2010). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. MDPI. [Link]
  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. (n.d.). Shimadzu.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016).
  • Rashed, M. S., et al. (2001). Determination of L-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography–Electrospray Tandem Mass Spectrometry. Clinical Chemistry. [Link]

Sources

Technical Support Center: Matrix Effects in ESI-MS/MS Analysis of Pipecolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of pipecolic acid using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of matrix effects. As a small, polar molecule often measured in complex biological fluids like plasma, serum, or tissue extracts, this compound is particularly susceptible to interferences that can compromise data quality. This guide provides expert-driven FAQs, troubleshooting scenarios, and validated protocols to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of matrix effects and their specific impact on this compound analysis.

Q1: What are "matrix effects" in the context of ESI-MS/MS?

A: Matrix effects are a well-documented phenomenon in LC-MS/MS where co-eluting, undetected components from the sample matrix influence the ionization efficiency of the target analyte in the ESI source.[1][2] This interference does not originate from the analyte itself but from the surrounding "matrix" (e.g., proteins, salts, lipids, metabolites). The effect typically manifests in two ways:

  • Ion Suppression: This is the more common effect, where matrix components reduce the analyte's signal intensity. This occurs because the interfering molecules compete with the analyte for access to the droplet surface for charge acquisition or alter the droplet's physical properties (e.g., viscosity, surface tension), hindering the formation of gas-phase ions.[2][3][4]

  • Ion Enhancement: Less frequently, matrix components can increase the analyte's signal, often by facilitating the ionization process.

Both suppression and enhancement are detrimental as they directly impact the accuracy, precision, and sensitivity of quantitative measurements.[1][5]

Q2: Why is the analysis of this compound particularly prone to matrix effects?

A: The physicochemical properties of this compound and the nature of the samples it is typically measured in create a "perfect storm" for matrix effects.

  • High Polarity: this compound is a small, polar amino acid derivative.[6] When using traditional reversed-phase (RP) chromatography, it elutes very early, often in a region of the chromatogram that is dense with other polar matrix components like salts and endogenous metabolites, leading to significant co-elution and potential for ion suppression.[6][7]

  • Complex Biological Matrices: this compound is a key biomarker in plasma, urine, and plant tissues for various metabolic disorders and diseases.[8][9][10] These matrices are rich in phospholipids, proteins, and salts, which are known to be primary sources of matrix effects.[3][11]

  • Low Endogenous Concentrations: As this compound is often present at low physiological concentrations, even minor ion suppression can push the signal below the limit of quantification (LOQ), making accurate measurement impossible without effective mitigation strategies.

Q3: What are the most common chemical species that cause matrix interference for this compound?

A: The primary culprits are endogenous components of the biological sample that are co-extracted with this compound.

  • Phospholipids: These are the most notorious source of ion suppression in ESI-MS.[11][12] Originating from cell membranes, they are abundant in plasma and serum. Due to their amphipathic nature, they can co-elute with a wide range of analytes and severely interfere with the ESI process.[11]

  • Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) from buffers or the sample itself can crystallize in the ESI source, leading to signal suppression and source contamination.[2]

  • Other Endogenous Metabolites: The metabolome is complex. Other small molecules present at high concentrations can co-elute and compete with this compound for ionization.

Q4: How can I quantitatively assess the degree of matrix effect in my assay?

A: The most accepted method is the post-extraction spike analysis .[5][7] This experiment isolates the effect of the matrix on the MS/MS signal by comparing the analyte's response in a clean solvent to its response in a matrix extract from which the analyte is absent. The result is expressed as the Matrix Factor (MF).

Table 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
ParameterFormulaInterpretationIdeal Value
Matrix Factor (MF) MF (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100Measures the direct impact of the matrix on signal intensity.100% (No effect)
MF < 100% indicates ion suppression.
MF > 100% indicates ion enhancement.
Recovery (RE) RE (%) = (Peak Area in Spiked Extract / Peak Area in Pre-Spiked Sample) * 100Measures the efficiency of the sample extraction process.100%
Process Efficiency (PE) PE (%) = (Peak Area in Pre-Spiked Sample / Peak Area in Neat Solution) * 100Measures the overall efficiency of the entire method (extraction and matrix effects).100%
PE = (MF * RE) / 100

A detailed protocol for this assessment is provided in Section 3.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is formatted as a direct Q&A to address specific problems encountered during method development and routine analysis.

Issue 1: Low Signal Intensity & Poor Sensitivity

Q: My this compound standard gives a strong, clear signal when prepared in pure solvent. However, when I analyze a protein-precipitated plasma sample, the signal is extremely weak or undetectable. What is happening?

A: This is a classic and severe case of ion suppression . Your simple protein precipitation is removing proteins but leaving behind high concentrations of phospholipids and other small molecules that are co-eluting with your analyte and interfering with its ionization.

Causality: In the ESI source, the analyte and matrix components are present in the same evaporating droplets. High concentrations of non-volatile species like phospholipids preferentially occupy the droplet surface, suppressing the volatilization and ionization of the target analyte, this compound.[3][12]

dot

Caption: Mechanism of Ion Suppression in an ESI Droplet.

Solutions:

  • Improve Sample Preparation: Move beyond simple protein precipitation. Implement a Solid-Phase Extraction (SPE) method specifically designed for phospholipid removal.[13][14][15] (See Protocol 2 in Section 3).

  • Optimize Chromatography: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC is ideal for retaining and separating polar compounds like this compound away from the less polar phospholipids, which will elute earlier.[7][9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most critical step for accurate quantification. A SIL-IS (e.g., ¹³C₆-Pipecolic Acid) co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression. By using the peak area ratio (analyte/IS), the variability caused by the matrix effect is normalized, leading to accurate results.[16][17]

Issue 2: High Variability & Poor Reproducibility (%CV > 15%)

Q: My quality control (QC) samples show high coefficients of variation (%CV) across the analytical batch. Why are my results so inconsistent from one sample to the next?

A: High variability is almost always due to differential matrix effects between samples. The composition and concentration of interfering phospholipids and metabolites can vary significantly from one subject's plasma to another's, causing the degree of ion suppression to be inconsistent.

Causality: If you are using an external calibration or a structural analog internal standard, they cannot adequately compensate for this sample-to-sample variation. An analog IS may have different retention times or ionization efficiencies, causing it to experience a different degree of suppression than your analyte.[16]

Solutions:

  • Implement a SIL-IS: This is non-negotiable for achieving high-quality quantitative data in complex matrices. A SIL-IS is chemically identical to the analyte and serves as the perfect control for variations in both sample preparation and ionization.[17][18]

  • Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied. Automated liquid handlers can improve the precision of SPE or LLE over manual methods.

Table 2: Comparison of Internal Standard (IS) Strategies for this compound
Internal Standard TypeHow it WorksAdvantagesDisadvantagesRecommendation
Structural Analog A different molecule with similar chemical properties (e.g., Phenylalanine-d₅).[8][9]Cheaper than a SIL-IS.Does not co-elute perfectly; experiences different ionization suppression.[16] Leads to higher variability and potential inaccuracy.Not recommended for validated, high-precision assays.
Stable Isotope-Labeled (SIL) The analyte molecule with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[19][20]Co-elutes with the analyte; experiences identical matrix effects.[16] Corrects for extraction, ionization, and instrument variability.More expensive.Gold Standard. Essential for accurate and reproducible quantification.
Issue 3: Signal Intensity Drifts Downward During a Run

Q: I've noticed that over the course of a long analytical run (e.g., 100+ samples), the signal for both my analyte and internal standard gradually decreases. What's causing this decline?

A: This indicates a progressive contamination of the mass spectrometer's ion source. Even with good sample preparation, trace amounts of non-volatile matrix components like phospholipids and salts are introduced with every injection. Over time, they accumulate on the sampling cone, capillary, and lenses, leading to a gradual loss of sensitivity.

Causality: The buildup of contaminants physically obstructs the ion path and alters the electrostatic fields required for efficient ion sampling and transmission into the mass analyzer.

Solutions:

  • Incorporate a Divert Valve: Program the LC system's divert valve to send the eluent to waste during the initial and final portions of the chromatogram when highly polar or non-polar interferences are eluting, and only direct the flow to the MS source during the retention window of your analyte.[7] This dramatically reduces the amount of contamination entering the MS.

  • Enhance Sample Cleanup: Your sample preparation may not be sufficient. Re-evaluate your SPE protocol or consider a two-step cleanup (e.g., protein precipitation followed by a phospholipid removal SPE).[15]

  • Perform Regular Source Cleaning: Institute a routine maintenance schedule for cleaning the ion source components as recommended by the instrument manufacturer. This is essential for maintaining long-term performance.

Section 3: Detailed Methodologies & Protocols

This section provides step-by-step protocols for key experiments to assess and mitigate matrix effects.

Protocol 1: Assessing Matrix Factor (MF) via Post-Extraction Spike

This protocol allows for the quantitative determination of ion suppression or enhancement.

Objective: To isolate and measure the effect of the matrix on the ESI-MS/MS signal of this compound.

Required Materials:

  • Blank matrix (e.g., human plasma from at least 6 different sources, pooled).

  • This compound analytical standard.

  • This compound SIL-IS.

  • All solvents and reagents used in your final analytical method.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard and SIL-IS into the final reconstitution solvent. This represents 100% signal with no matrix effect.

    • Set B (Post-Spike Extract): Process blank matrix samples through your entire sample preparation procedure (e.g., PPT followed by SPE). In the final step, spike the analytical standard and SIL-IS into the clean, evaporated extract during reconstitution.

    • Set C (Pre-Spike Extract): Spike the analytical standard and SIL-IS into the blank matrix before starting the sample preparation procedure. This set is used to determine recovery.

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system.

  • Calculate Results: Using the peak areas obtained, calculate the MF, RE, and PE as described in Table 1. An MF value between 85% and 115% is often considered acceptable, but minimizing it is always the goal.

Protocol 2: Workflow for Phospholipid & Protein Removal from Plasma

This protocol outlines a generic combined protein precipitation and phospholipid removal SPE workflow, which is highly effective for preparing plasma samples for this compound analysis.

Objective: To remove both proteins and phospholipids from plasma prior to LC-MS/MS analysis.

dot

SamplePrepWorkflow Start Start: Plasma Sample (100 µL) Add_IS 1. Add SIL-Internal Standard (e.g., 10 µL of ¹³C₆-Pipecolic Acid) Start->Add_IS Add_ACN 2. Add 300 µL Acetonitrile with 1% Formic Acid (Protein Precipitation) Add_IS->Add_ACN Vortex 3. Vortex & Centrifuge (10 min @ 14,000 rcf) Add_ACN->Vortex Supernatant Collect Supernatant Vortex->Supernatant SPE_Load 5. Load Supernatant onto SPE Plate Supernatant->SPE_Load SPE_Condition 4. Condition PL-Removal SPE Plate (e.g., with Methanol then Water) SPE_Condition->SPE_Load SPE_Elute 6. Elute with appropriate solvent (Analyte passes through, Phospholipids are retained) SPE_Load->SPE_Elute Evaporate 7. Evaporate Eluate to Dryness (Nitrogen Stream @ 40°C) SPE_Elute->Evaporate Reconstitute 8. Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Sources

Improving recovery of pipecolic acid from complex biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Pipecolic acid (Pip), a cyclic amino acid derived from the catabolism of lysine, is a critical biomarker for a range of metabolic disorders.[1][2][3][4] Its accumulation is clinically significant for diagnosing and monitoring conditions such as Zellweger syndrome, chronic liver diseases, and pyridoxine-dependent epilepsy.[1][2][3][4] However, accurate quantification of this compound in complex biological matrices like plasma, urine, and tissue homogenates presents significant analytical challenges. Its polar nature, coupled with the presence of numerous interfering endogenous compounds, often leads to poor recovery, ion suppression, and high variability in analytical results.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate these challenges. We will delve into pre-analytical best practices, compare extraction methodologies, and offer detailed troubleshooting guides in a user-friendly question-and-answer format. Our goal is to equip you with the expertise to develop robust, reproducible, and accurate methods for this compound analysis.

Section 1: Pre-Analytical Considerations: The Foundation of Quality Data

The integrity of your results is determined long before the sample reaches the mass spectrometer. Proper collection, handling, and storage are paramount to prevent analyte degradation and ensure accurate quantification.

Question Answer & Scientific Rationale
What is the best anticoagulant for plasma collection? Use EDTA or Heparin. These anticoagulants are preferred as they chelate divalent cations that can act as cofactors for enzymes that may degrade this compound. Avoid citrate, as it can interfere with some downstream analytical techniques.
How should I process and store my samples? Process samples immediately and store at -80°C. this compound is relatively stable, but repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation and compromise sample integrity. For long-term storage, -80°C is essential to minimize enzymatic activity and maintain analyte stability.
Does hemolysis affect this compound measurement? Yes, significant hemolysis can be a problem. Red blood cell lysis releases a high concentration of proteins and other molecules that can interfere with extraction efficiency and cause matrix effects during LC-MS/MS analysis.[5] It is crucial to visually inspect samples for hemolysis and, if present, consider sample rejection or note the potential for interference.

Section 2: Sample Preparation & Extraction Strategies

The primary goal of sample preparation is to isolate this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte for sensitive detection.[6][7] The choice of extraction method is critical and depends on the sample matrix, required sensitivity, and available instrumentation.

Comparison of Common Extraction Techniques
Technique Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[8][9]Fast, inexpensive, and easy to automate.Less clean extracts, potential for significant matrix effects and ion suppression.[10]High-throughput screening, samples with higher this compound concentrations.
Liquid-Liquid Extraction (LLE) Separates analytes based on their differential solubility in two immiscible liquid phases.[6][11]Can provide cleaner extracts than PPT.More labor-intensive, requires larger solvent volumes, and can be difficult to automate.Targeted analysis where cleaner samples are required.
Solid-Phase Extraction (SPE) A chromatographic technique where the analyte is retained on a solid sorbent while interferences are washed away.[12][13][14]Provides the cleanest extracts, high analyte concentration, and reduces matrix effects.[14]More expensive, requires method development, and can be more time-consuming if not automated.Low-concentration samples, methods requiring high sensitivity and accuracy.
Decision Tree for Extraction Method Selection

G start Start: What is your primary analytical goal? throughput High-Throughput Screening? start->throughput sensitivity Highest Sensitivity & Accuracy Required? start->sensitivity throughput->sensitivity No ppt Protein Precipitation (PPT) (e.g., Acetonitrile Crash) throughput->ppt Yes spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) sensitivity->spe Yes lle Consider Liquid-Liquid Extraction (LLE) for specific interferences sensitivity->lle No matrix_check Are matrix effects significant? ppt->matrix_check matrix_check->spe Yes matrix_check->lle Consider if SPE is not optimal

Caption: Decision tree for selecting a suitable extraction method.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your analysis.

Low Analyte Recovery
Question Potential Cause(s) Recommended Solution & Rationale
My recovery is consistently low after protein precipitation. 1. Incomplete Protein Precipitation: The ratio of precipitation solvent to sample may be insufficient. 2. Analyte Co-precipitation: this compound might be getting trapped in the protein pellet.1. Increase Solvent Ratio: Try increasing the solvent-to-sample ratio (e.g., from 3:1 to 5:1 acetonitrile:plasma). This ensures more complete protein removal.[8] 2. Vortex and Centrifuge Properly: Ensure thorough vortexing to break up the pellet and release any trapped analyte. Centrifuge at a higher speed or for a longer duration to achieve a compact pellet.
I'm losing my analyte during the SPE workflow. 1. Improper Sorbent Conditioning/Equilibration: The sorbent is not properly prepared to retain the analyte. 2. Incorrect Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound. 3. Insufficient Elution Volume: The volume of the elution solvent may not be enough to fully recover the analyte from the sorbent.[15]1. Follow Manufacturer's Protocol: Always condition and equilibrate the SPE cartridge as recommended. This typically involves washing with methanol and then water or a specific buffer to prepare the sorbent chemistry.[14] 2. Optimize Wash Step: Use a weaker wash solvent. For a cation exchange SPE, a low-polarity organic solvent can remove hydrophobic interferences without disturbing the retained polar this compound. 3. Increase Elution Volume: Try eluting with a larger volume of the elution solvent in two or three smaller aliquots to ensure complete recovery.[15]
Recovery is poor after the dry-down and reconstitution step. 1. Analyte Adsorption: this compound can bind to the surface of glass or plastic tubes. 2. Incomplete Reconstitution: The dried extract may not fully dissolve in the reconstitution solvent.[10]1. Use Low-Binding Tubes: Utilize silanized glass vials or low-retention polypropylene tubes to minimize non-specific binding. 2. Optimize Reconstitution Solvent: Ensure the reconstitution solvent is compatible with your initial mobile phase. Vortex and sonicate the sample to aid in complete dissolution.[15]
High Variability & Poor Reproducibility
Question Potential Cause(s) Recommended Solution & Rationale
My results are inconsistent between samples (high %CV). 1. Matrix Effects: Co-eluting endogenous compounds are suppressing or enhancing the ionization of this compound.[10][16] 2. Inconsistent Sample Processing: Minor variations in pipetting, vortexing, or incubation times can lead to significant variability.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects and variability in extraction recovery. A SIL-IS like D9-Pipecolic Acid will behave almost identically to the analyte throughout the entire process.[17] 2. Automate or Standardize Workflow: Use calibrated pipettes and be consistent with all manual steps. If possible, use an automated liquid handler for sample preparation.
I'm seeing significant peak tailing in my chromatograms. 1. Secondary Interactions: The analyte is interacting with active sites (e.g., free silanols) on the analytical column.[18] 2. Column Overload: Injecting too much analyte can saturate the column, leading to poor peak shape.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the column and analyte. Adding a small amount of a competing agent, like a buffer salt (e.g., ammonium formate), can block active sites.[19] 2. Dilute the Sample: If concentrations are high, dilute the final extract before injection.[18][19]

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Do I need to derivatize this compound for LC-MS/MS analysis?

    • A1: Generally, no. Modern HILIC (Hydrophilic Interaction Liquid Chromatography) columns can effectively retain and separate underivatized this compound, simplifying sample preparation.[8] Derivatization is more commonly required for GC-MS analysis to increase volatility.[1][2][4]

  • Q2: What is the best type of internal standard for this compound analysis?

    • A2: A stable isotope-labeled (e.g., deuterated) this compound is the gold standard.[17] It has nearly identical chemical properties and chromatographic behavior to the native analyte, allowing it to accurately correct for variations in extraction efficiency and matrix-induced ion suppression. If a SIL-IS is unavailable, a structural analog like norvaline has been used, but it may not correct for all sources of error as effectively.[1][2]

  • Q3: How can I assess matrix effects in my method?

    • A3: A post-extraction spike experiment is a common method. You compare the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same amount of analyte in a clean solvent. A significant difference indicates the presence of ion suppression or enhancement.[10]

  • Q4: Can I use a simple protein precipitation for clinical diagnostic samples?

    • A4: While PPT is fast, its limited cleanup capabilities can lead to significant matrix effects, potentially compromising the accuracy required for clinical diagnostics.[9] Solid-Phase Extraction (SPE) is strongly recommended for clinical applications to ensure the highest data quality and reliability.[14]

Section 5: Detailed Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma
  • Preparation: Label 1.5 mL low-retention microcentrifuge tubes for each sample, QC, and blank.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., D9-Pipecolic Acid in 50% methanol) to each tube.

  • Sample Addition: Add 50 µL of plasma sample, QC, or blank matrix to the corresponding tubes.

  • Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Analysis: Inject directly into the LC-MS/MS system or perform a dry-down and reconstitution step if further concentration is needed.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma

This protocol assumes the use of a mixed-mode cation exchange SPE plate or cartridge.

  • Sample Pre-treatment: In a 1.5 mL tube, mix 100 µL of plasma with 10 µL of internal standard and 200 µL of 2% formic acid in water. Vortex for 30 seconds.

  • Sorbent Conditioning: Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 drop/second).

  • Washing:

    • Wash 1: Add 500 µL of 0.1% formic acid in water to each well to remove polar interferences.

    • Wash 2: Add 500 µL of methanol to each well to remove non-polar interferences.

  • Elution: Elute the this compound by adding 2 x 250 µL aliquots of 5% ammonium hydroxide in methanol to each well. Collect the eluate in a clean collection plate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid). Vortex and sonicate to ensure complete dissolution.

  • Analysis: Transfer to autosampler vials or a 96-well plate for LC-MS/MS analysis.

General Experimental Workflow Diagram

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection (Plasma, Urine, etc.) sample_storage Storage at -80°C sample_collection->sample_storage thaw Thaw & Vortex sample_storage->thaw is_spike Spike Internal Standard thaw->is_spike extraction Extraction (PPT or SPE) is_spike->extraction dry_recon Evaporation & Reconstitution extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing & Quantification lcms->data_proc

Caption: A typical bioanalytical workflow for this compound quantification.

References

  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • National Center for Biotechnology Information. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. PubMed Central. [Link]
  • ResearchGate. (n.d.). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF.
  • Bio-protocol. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. [Link]
  • Shimadzu. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Shimadzu. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. [Link]
  • Semeraro, M., et al. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta, 441, 67-72. [Link]
  • Gout, E., et al. (2000). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave.
  • Shimadzu. (n.d.).
  • Struys, E. A., et al. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Metabolomics, 12(4), 63. [Link]
  • Horiuchi, K., et al. (1998). Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to this compound using the lysine loading test. Clinica Chimica Acta, 278(1-2), 127-136. [Link]
  • WelchLab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
  • Trijbels, J. M., et al. (1987). Determination of this compound in urine and plasma by isotope dilution mass fragmentography. Clinica Chimica Acta, 168(2), 143-152. [Link]
  • Phenomenex. (n.d.).
  • Yoon, H. R., & An, K. J. (2010). Determination of this compound following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Journal of the Korean Society for Applied Biological Chemistry, 53(2), 224-230. [Link]
  • Wong, J., & Applegarth, D. A. (1987). Quantification of this compound in plasma, and of urinary cystine in the presence of penicillamine-cystine disulfide, with the Beckman 6300 amino acid analyzer. Clinical Chemistry, 33(7), 1302-1303. [Link]
  • Singh, V., et al. (2012). Extraction of Drug from the Biological Matrix: A Review. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 1-13. [Link]
  • Li, W., & Tse, F. L. (2007). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Current Pharmaceutical Analysis, 3(2), 85-94. [Link]
  • Grimble, R. F. (1972). The determination of this compound in serum and urine. Clinica Chimica Acta, 38(1), 113-117. [Link]
  • ZefSci. (2024).
  • El-Kattan, A. F., & O'Connell, C. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited.
  • Restek. (2021).
  • Higashino, K., et al. (1990). Plasma levels of this compound in patients with chronic liver disease. Gastroenterologia Japonica, 25(3), 343-348. [Link]
  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]
  • Singh, S. K., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 1-10. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.).

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Selection of internal standard for pipecolic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Internal Standard Selection, Troubleshooting, and Analysis

Welcome to the technical support center for pipecolic acid quantification. This guide is designed for researchers, scientists, and drug development professionals who require accurate and robust methods for measuring this compound in various biological matrices. As a key biomarker in peroxisomal disorders, liver disease, and plant immunity, its precise quantification is paramount.[1][2]

This document moves beyond simple protocols to explain the fundamental principles and causal logic behind critical experimental choices, particularly the selection of an appropriate internal standard (IS). We will explore common challenges and provide field-proven solutions to ensure your experiments are reliable, reproducible, and built on a foundation of scientific integrity.

Core Principles: The Role of the Internal Standard

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process. Its primary role is to correct for variability that can occur at any stage, from extraction to detection.[3][4] Mass spectrometry is highly sensitive, and without an IS, minor fluctuations in sample preparation, injection volume, instrument sensitivity, or matrix effects can lead to significant errors in quantification.[3] The IS acts as a stable reference point, as the ratio of the analyte's signal to the IS's signal is used for quantification, effectively normalizing these variations.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of an internal standard for this compound analysis?

A1: An ideal internal standard should possess several key characteristics:

  • Structural Similarity: It should be chemically and physically similar to this compound to ensure it behaves similarly during extraction, derivatization (if applicable), and ionization.[5]

  • No Endogenous Presence: The IS must not be naturally present in the biological samples being analyzed.[6]

  • Mass Spectrometric Distinction: It must be clearly distinguishable from this compound by the mass spectrometer, with no overlapping signals.

  • Co-elution (for Isotopic Standards): Ideally, it should co-elute with the analyte to compensate for matrix effects at the exact point of elution. For structural analogs, baseline chromatographic separation is often preferred.[5]

  • Stability: The IS must be stable throughout the entire analytical process, from sample storage to final analysis.[5]

Q2: What are the main types of internal standards for this compound, and which is considered the "gold standard"?

A2: There are two primary types of internal standards used:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where several atoms of this compound have been replaced by their stable heavy isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N). This compound-d9 is a common example.[7][8] SIL standards are considered the gold standard because their physical and chemical properties are nearly identical to the analyte.[6][9] They co-elute perfectly and experience the same extraction efficiency and matrix effects, providing the most accurate correction.[4]

  • Structural Analogs: These are different molecules that are chemically similar to this compound but not isotopically labeled. Examples used in published methods include Norvaline (for GC-MS) and Phenylalanine-d5 (for LC-MS/MS).[10][11] They are often more cost-effective but may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction for matrix effects.[10]

Q3: When should I use a stable isotope-labeled (SIL) standard versus a structural analog?

A3: The choice depends on the specific requirements of your assay.

  • Use a SIL standard (e.g., this compound-d9) when the highest level of accuracy and precision is required, such as in clinical diagnostic assays or regulated bioanalysis. SIL standards are superior at correcting for complex matrix effects, which can be pronounced in matrices like plasma or tissue extracts.[12]

  • A structural analog (e.g., Norvaline) may be acceptable for research applications where cost is a significant constraint and the method has been thoroughly validated to show that the analog provides adequate correction.[10] For example, norvaline has been successfully used in plant tissue analysis where its derivatization and chromatographic behavior are similar to this compound.[1][13]

Q4: How does my choice of analytical platform (GC-MS vs. LC-MS/MS) affect my internal standard selection?

A4: The analytical platform is a critical factor.

  • For GC-MS , this compound requires chemical derivatization to make it volatile.[14] Your chosen internal standard must be compatible with this derivatization chemistry. For instance, if using propyl chloroformate, the IS (like norvaline) must also have primary or secondary amine and carboxylic acid groups to react similarly.[10]

  • For LC-MS/MS , analysis can often be performed without derivatization.[15] This provides more flexibility. A SIL standard is still the best choice. However, if using an analog, its chromatographic behavior on the chosen column (e.g., HILIC, chiral) must be well-characterized relative to this compound. Phenylalanine-d5 has been used effectively in HILIC-based LC-MS/MS methods.[11][16]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during method development and routine analysis.

ProblemPotential Cause(s)Recommended Solution(s)
High Variability (Poor Precision) 1. Inconsistent addition of IS. 2. IS added too late in the workflow. 3. Degradation of the IS in the sample or stock solution.1. Use a calibrated pipette and ensure the IS is fully mixed into the sample. 2. Crucially, add the IS at the very first step of sample preparation before any extraction or cleanup.[3] 3. Verify the stability of your IS under your specific storage and sample processing conditions. Prepare fresh working solutions regularly.
Inaccurate Quantification (Poor Accuracy) 1. Significant Matrix Effects: The chosen IS (especially a structural analog) is not adequately compensating for ion suppression or enhancement affecting the analyte.[12][17] 2. Cross-contribution: The IS signal is interfering with the analyte signal (or vice-versa).1. Switch to a SIL internal standard. This is the most robust solution.[9] 2. If a SIL IS is not feasible, develop a matrix-matched calibration curve . This involves preparing your standards in a blank matrix extract to mimic the sample environment.[12] 3. For SIL IS, ensure a mass difference of at least +3 amu to avoid isotopic overlap.[9] For analog IS, optimize chromatography to achieve baseline separation.
Low or No IS Signal 1. Error in IS addition (wrong concentration or missed addition). 2. Severe ion suppression in the sample matrix. 3. IS degradation.1. Double-check the concentration of your IS working solution and the addition procedure. 2. Improve sample cleanup to remove interfering matrix components (e.g., phospholipids).[17] Dilute the sample if the analyte concentration allows. 3. Re-evaluate IS stability as mentioned above.
IS Signal Drifts During an Analytical Run 1. Instrument sensitivity is changing over time. 2. The IS is unstable in the autosampler.1. This is a primary reason for using an IS. As long as the analyte-to-IS ratio remains stable, the quantification should be valid.[4] However, a significant drift warrants investigation of the mass spectrometer's performance. 2. Check the stability of your final prepared samples at the autosampler temperature over the expected run time.
Visualized Workflows & Logic

A clear understanding of the analytical workflow and decision-making process is essential for success.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Urine, Tissue) Add_IS 2. Add Internal Standard (e.g., this compound-d9) Sample->Add_IS Extraction 3. Protein Precipitation / Liquid-Liquid Extraction Add_IS->Extraction Cleanup 4. Solid Phase Extraction (Optional Cleanup) Extraction->Cleanup Drydown 5. Evaporate to Dryness Cleanup->Drydown Deriv 6a. Derivatization (e.g., Propyl Chloroformate) Drydown->Deriv For GC-MS Recon 6b. Reconstitution (in mobile phase) Drydown->Recon For LC-MS/MS GCMS 7a. GC-MS Analysis Deriv->GCMS Integration 8. Peak Integration (Analyte & IS) GCMS->Integration LCMS 7b. LC-MS/MS Analysis Recon->LCMS LCMS->Integration Ratio 9. Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve 10. Plot Calibration Curve Ratio->Curve Quant 11. Quantify Sample Concentration Curve->Quant

Caption: General workflow for this compound quantification.

IS Selection Decision Tree Start Start: Select IS for This compound Assay Accuracy High Accuracy Needed? (e.g., Clinical Assay) Start->Accuracy Method Analytical Method? Accuracy->Method No SIL Use Stable Isotope-Labeled IS (e.g., this compound-d9) Accuracy->SIL Yes Cost Cost is Primary Constraint? Method->Cost Analog Consider Structural Analog (Requires thorough validation) Cost->Analog Yes Reassess Reassess Assay Goals (Accuracy vs. Cost) Cost->Reassess No

Caption: Decision tree for selecting an internal standard.

Experimental Protocols

Protocol 1: GC-MS Quantification with Propyl Chloroformate Derivatization

This protocol is adapted from methods that utilize a simple and cost-effective one-step derivatization.[1][10] It is well-suited for labs where a robust GC-MS system is the primary platform.

  • Sample Preparation & Extraction:

    • To 100 µL of sample (e.g., plasma) or homogenized tissue extract, add 10 µL of internal standard working solution (e.g., Norvaline or this compound-d9).

    • Add 500 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes to pellet debris.

    • Transfer the supernatant to a new tube and evaporate to complete dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 200 µL of 1 M sodium hydroxide, 167 µL of methanol, and 34 µL of pyridine. Vortex to dissolve the residue.[14]

    • Add 20 µL of propyl chloroformate and vortex immediately for 30 seconds.

    • Add a second 20 µL aliquot of propyl chloroformate and vortex again for 30 seconds.[14]

    • Add 500 µL of hexane to extract the derivatized analytes. Vortex and centrifuge to separate the layers.

    • Transfer the upper organic (hexane) layer to a GC vial for analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250 °C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification.

      • This compound derivative: m/z 172, 128[10]

      • Norvaline derivative: m/z 158, 72[10]

Protocol 2: LC-MS/MS Quantification without Derivatization

This protocol is adapted from methods designed for high-throughput clinical analysis, offering simplicity and speed.[11][15]

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., Phenylalanine-d5 or this compound-d9).[15]

    • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to an LC vial for direct injection.

  • LC-MS/MS Analysis:

    • LC System: HPLC or UPLC system.

    • Column: HILIC column (e.g., Luna HILIC, 150x3.0mm).[11] For enantiomeric separation, a chiral column is required (e.g., teicoplanin-based).[15]

    • Mobile Phase A: 5 mM Ammonium Formate in water.[11]

    • Mobile Phase B: Acetonitrile/Water (90:10) with 5 mM Ammonium Formate.[11]

    • Gradient: A suitable gradient starting at high organic content to retain the polar analytes.

    • MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, positive ionization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound130.184.1
Phenylalanine-d5 (IS)171.1125.1
This compound-d9 (IS)139.193.1
Table of example MRM transitions. These must be optimized on your specific instrument.[15]
References
  • Hartmann, M., Zeier, T., Bernsdorff, F., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Cell.
  • Rashed, M. S., Al-Ahaidib, L. Y., & Al-Dirbashi, O. Y. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry.
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol.
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol.
  • Ding, P., Rekhter, D., Ding, Y., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell.
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Request PDF on ResearchGate.
  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell.
  • Fujita, T., Fujita, M., Kodama, T., Hada, T., & Higashino, K. (2003). Determination of D- and L-pipecolic acid in food samples including processed foods. Annals of Nutrition and Metabolism.
  • Semeraro, M., Ciavardelli, D., Di-Nicola, M., et al. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta.
  • van den Berg, G. A., Kok, R. M., & Jakobs, C. (1990). Determination of this compound in urine and plasma by isotope dilution mass fragmentography. Journal of Inherited Metabolic Disease.
  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
  • Holčapek, M., Liebisch, G., & Ejsing, C. S. (2021). Isomer Selective Comprehensive Lipidomics Analysis of Phosphoinositides in Biological Samples by Liquid Chromatography with Data Independent Acquisition Tandem Mass Spectrometry. Analytical Chemistry.
  • Guo, Z., & Sherman, D. H. (2010). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society.
  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research.
  • Jakobs, C., Ten-Brink, H. J., & Le-Coultre, R. (1999). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. Journal of Inherited Metabolic Disease.
  • Rashed, M. S., Al-Ahaidib, L. Y., & Al-Dirbashi, O. Y. (2001). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry.
  • ResearchGate. (n.d.). Biosynthesis of this compound and N-hydroxy this compound, adapted...
  • Chen, Y., et al. (2024). Investigating the Effect of this compound on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt Pathogens. MDPI.
  • Meyer, A., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI.
  • South Tees Hospitals NHS Foundation Trust. (2022). This compound.
  • Reddit. (2022). Understanding Internal standards and how to choose them. r/massspectrometry.
  • Grimble, R. F. (1972). The determination of this compound in serum and urine. Clinica Chimica Acta.
  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.
  • Gadamasetti, K., et al. (2006). Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom. Google Patents.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • Fiehn, O. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany.
  • Travaglia, F., et al. (2013). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry. ResearchGate.
  • Hada, T., et al. (1998). a study of the catabolic mechanism to this compound using the lysine loading test. Nihon Jinzo Gakkai Shi.
  • Yoon, H. R., & An, J. H. (2010). Determination of this compound following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Annals of Clinical Biochemistry.
  • RPubs. (2023). Use of Internal Standard in LC-MS/MS Method.

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Technical Support Center: Stability of Pipecolic Acid in Frozen Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of pipecolic acid in frozen plasma samples. Ensuring sample integrity is paramount for the accurate quantification of this critical biomarker, which is implicated in various metabolic and neurological disorders.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal long-term storage temperature for plasma samples intended for this compound analysis?

For the long-term stability of amino acids, including this compound, plasma samples should be stored at -80°C or in liquid nitrogen.[3][4] Storage at -20°C is not recommended for long durations as it may not be sufficient to prevent changes in the concentrations of some amino acids over time.[4][5][6] Studies have shown that while many metabolites are stable at -80°C for up to seven years, certain amino acids can degrade at higher freezing temperatures like -25°C over extended periods.[7] The primary goal is to halt enzymatic and cellular activities that could alter the metabolic profile of the sample.[8]

Q2: How do repeated freeze-thaw cycles impact the concentration of this compound?

While specific data on this compound is limited, studies on other amino acids and metabolites show that repeated freeze-thaw cycles can significantly alter their concentrations.[5][6][7] For some amino acids, concentrations have been observed to increase or decrease after as few as two or three cycles.[7][9] For instance, one study found that after three freeze-thaw cycles, concentrations of several amino acids, including histidine, leucine, and glutamate, increased, while others like cystine and aspartate decreased.[7]

Causality: The increase in certain amino acid concentrations may be due to their release from proteins or other plasma components during the phase changes associated with freezing and thawing.[9][10] To minimize this variability, it is crucial to aliquot plasma into single-use volumes before the initial freezing.[3] If repeated use of a sample is unavoidable, the number of freeze-thaw cycles should be minimized and validated for your specific assay.

Q3: What are the best practices for freezing and thawing plasma samples to ensure this compound stability?

The rate of freezing and thawing has a significant impact on metabolite stability. The recommended best practice is to snap-freeze plasma in liquid nitrogen and thaw it quickly in a room temperature water bath.[9][11] This rapid process minimizes the time the sample spends in a transitional liquid-ice phase, where enzymatic degradation and dissociation of molecules from proteins are more likely to occur.[9] Slow freezing, for example at -20°C, has been shown to cause the most significant changes in metabolite levels.[9][11][12]

Q4: Does the choice of anticoagulant (e.g., EDTA, heparin, citrate) affect this compound stability or measurement?
Q5: How long can plasma samples be stored at room temperature or 4°C before freezing without affecting this compound levels?

Delays in processing and freezing whole blood can lead to significant changes in amino acid concentrations. It is recommended to separate plasma from whole blood as soon as possible, ideally within two hours of collection.[4] Some studies have noted that changes in amino acid levels in whole blood can be observed after just 2 hours at room temperature.[7] Once plasma is separated, its stability is greater, but prolonged storage at 4°C or room temperature before freezing is still discouraged. One study found that the serum metabolome remained relatively stable for up to 24 hours at 4°C post-centrifugation, but delays beyond this can cause detectable differences.[13] For optimal results, plasma should be frozen at -80°C immediately after centrifugation.[4]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound in frozen plasma.

Problem: Low or Inconsistent Recovery of this compound

You observe significantly lower concentrations of this compound than expected, or high variability between technical replicates.

Potential Cause Troubleshooting Steps & Explanation
Sample Degradation 1. Verify Storage Temperature: Confirm that freezer logs show a consistent temperature of ≤-70°C.[17] Temperature fluctuations can compromise sample integrity. 2. Review Freeze-Thaw History: Check if the sample has undergone multiple freeze-thaw cycles. If so, the results may be unreliable.[7][18] Future studies should use single-use aliquots. 3. Assess Pre-Freezing Handling: Investigate the time between blood collection, plasma separation, and freezing. Delays can lead to degradation.[4][7]
Analytical Method Issues 1. Check Internal Standard: Ensure the internal standard (e.g., phenylalanine-d5) was added correctly and shows a consistent signal.[14][15] 2. Re-evaluate Sample Preparation: this compound quantification often involves deproteinization.[14] Confirm that this step is efficient and reproducible. 3. Calibrate Instrumentation: Run a fresh set of calibration standards to ensure the LC-MS/MS or other analytical instrument is performing correctly.[15]
Pipetting/Aliquoting Error 1. Ensure Complete Thawing: Before taking an aliquot for analysis, ensure the entire plasma sample is fully thawed and gently vortexed to ensure homogeneity. Incomplete thawing can lead to concentration gradients within the vial. 2. Calibrate Pipettes: Verify the accuracy and precision of the pipettes used for sample and standard preparation.
Problem: Unexpectedly High this compound Concentrations

Your results show elevated levels of this compound that are not consistent with the study population or previous findings.

Potential Cause Troubleshooting Steps & Explanation
Release from Bound Forms 1. Standardize Thawing Protocol: An increase in some amino acids has been linked to dissociation from plasma proteins during freeze-thaw cycles.[9][10] Ensure a rapid and consistent thawing method is used for all samples to minimize this effect.
Hemolysis 1. Visually Inspect Samples: Check for any reddish tint in the plasma, which indicates hemolysis (rupture of red blood cells). Hemolysis can release cellular contents, potentially altering the concentration of various metabolites.[5][6] 2. Review Collection/Processing: Ensure phlebotomy and centrifugation procedures were performed gently to minimize cell lysis.
External Contamination 1. Review Lab Procedures: Although less common for an endogenous metabolite, review all reagents and consumables for potential sources of contamination. 2. Analyze Blank Samples: Process a "blank" sample (e.g., water or saline) through the entire analytical workflow to rule out contamination from the process itself.

Data Summary & Protocols

Data Tables

Table 1: Recommended Plasma Sample Handling and Storage Conditions

ParameterRecommendationRationale
Blood Collection Use a consistent anticoagulant (e.g., EDTA).Different anticoagulants can alter metabolite profiles.[13]
Time to Centrifugation Within 2 hours of collection.Minimizes changes in amino acid levels due to cellular metabolism in whole blood.[4][7]
Freezing Method Snap-freeze in liquid nitrogen.Rapid freezing minimizes metabolite degradation during the liquid-ice phase transition.[9][11]
Long-Term Storage -80°C or colder.Halts enzymatic activity and ensures long-term stability of amino acids.[3][4]
Thawing Method Rapidly in a room temperature water bath.Minimizes time in the transitional phase, reducing potential for degradation or release from proteins.[9][11]
Freeze-Thaw Cycles Avoid; use single-use aliquots.Each cycle can alter the concentration of various metabolites.[7][8][9]
Experimental Protocol: Assessment of this compound Stability

This protocol outlines a self-validating experiment to determine the stability of this compound under your laboratory's specific conditions.

  • Sample Pooling: Obtain fresh plasma from healthy volunteers using your standard collection procedure (e.g., EDTA tubes). Pool the plasma to create a single, homogenous sample source.

  • Aliquoting: Immediately after pooling, create multiple single-use aliquots (e.g., 200 µL) in polypropylene cryovials. This will be your total sample set.

  • Baseline Analysis (T=0): Immediately analyze 3-5 aliquots to establish the baseline concentration of this compound. This is your reference point.

  • Freeze-Thaw Cycle Assessment:

    • Take a subset of aliquots (e.g., 15 aliquots).

    • Freeze all at -80°C.

    • Cycle 1: Thaw 3-5 aliquots, analyze them, and then discard.

    • Cycle 2: Thaw the next 3-5 aliquots, refreeze them, then thaw again and analyze. Discard.

    • Cycle 3-5: Repeat the process, increasing the number of freeze-thaw cycles for subsequent sets of aliquots.

  • Long-Term Stability Assessment:

    • Store the remaining aliquots at your intended storage temperatures (e.g., -80°C and -20°C).

    • At specified time points (e.g., 1 month, 3 months, 6 months, 1 year), remove 3-5 aliquots from each temperature group and analyze for this compound concentration.

  • Data Analysis:

    • Compare the mean concentrations from each condition (freeze-thaw cycles, storage duration/temperature) to the T=0 baseline concentration.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if any observed changes are statistically significant.

    • Establish acceptance criteria (e.g., concentration must remain within ±15% of the baseline) to define stability.

Workflow Visualization

The following diagram illustrates the experimental workflow for assessing the stability of this compound in frozen plasma samples.

G cluster_collection Phase 1: Sample Preparation cluster_analysis Phase 2: Stability Assessment cluster_quant Phase 3: Quantification & Analysis A Pool Fresh Plasma B Create Single-Use Aliquots A->B Homogenize & Distribute C Analyze Baseline (T=0) B->C Immediate Analysis D Freeze-Thaw Cycling Study (1, 2, 3, 5 cycles) B->D Subject to Cycles E Long-Term Storage Study (-20°C vs -80°C) B->E Store at Time Points G Statistical Comparison to Baseline C->G Reference F LC-MS/MS Analysis D->F E->F F->G Quantify Concentration H Determine Stability Limits G->H Evaluate Significance

Caption: Experimental workflow for this compound stability assessment.

References

  • MDPI. Comparative Metabolomic Profiling of Resistant and Susceptible Coffea arabica Accessions to Bacterial Pathogen Infection.
  • Zubair, A. et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098.
  • Wang, D. et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biological Open, 10(4), bio055020.
  • Návarová, H. et al. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123-5141.
  • Gatto, G. J. et al. (2008). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 130(24), 7692-7701.
  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0000070).
  • Houten, S. M. et al. (2013). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Molecular Genetics and Metabolism, 110(1-2), 1-8.
  • Schmidt, C. Q. et al. (2021). This compound, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria. The Journal of Infectious Diseases, 223(7), 1258-1268.
  • Rashed, M. S. et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 47(12), 2146-2151.
  • Apryani, E. et al. (2016). The effects of pre-analysis sample handling on human plasma amino acid concentrations. Clinica Chimica Acta, 457, 48-54.
  • Hada, T. et al. (1988). Plasma levels of this compound in patients with chronic liver disease. Gastroenterologia Japonica, 23(6), 634-639.
  • Lowes, S. et al. (2019). Recommendations for Clinical Biomarker Specimen Preservation and Stability Assessments. The AAPS Journal, 21(3), 48.
  • Zubair, A. et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. ResearchGate.
  • Pérez-García, F. et al. (2018). Function of L-Pipecolic Acid as Compatible Solute in Corynebacterium glutamicum as Basis for Its Production Under Hyperosmolar Conditions. Frontiers in Microbiology, 9, 218.
  • He, M. (2006). Various routes of this compound biosynthesis in microorganisms. ResearchGate.
  • Khalil, Y. et al. (2021). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease, 44(3), 684-691.
  • van der Ende, M. et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 13.
  • National Institute on Aging. (n.d.). Blood Specimen Collection, Processing, and Storage Guidelines.
  • Inskip, A. et al. (2021). An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. Metabolites, 11(10), 694.
  • Apryani, E. et al. (2016). The effects of pre-analysis sample handling on human plasma amino acid concentrations. ResearchGate.
  • Al-Rabadi, L. et al. (2021). Sample Processing and Stability for Urine Biomarker Studies. Clinical Journal of the American Society of Nephrology, 16(7), 1121-1123.
  • Baginsky, M. L. & Rodwell, V. W. (1967). Metabolism of this compound in a Pseudomonas Species V. Pipecolate Oxidase and Dehydrogenase. Journal of Bacteriology, 94(4), 1034-1039.
  • Funchal, C. et al. (2014). This compound induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid. Metabolic Brain Disease, 29(1), 175-183.
  • Zubair, A. et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098.
  • Wang, D. et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. bioRxiv.
  • Kumar, A. et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3854.
  • Jørgensen, H. S. et al. (2022). Evaluation of the Effects of Freeze-Thaw Cycles on the Stability of Diabetes-Related Metabolic Biomarkers in Plasma Samples. International Journal of Biomedical Laboratory Science, 11(1), 10-17.
  • Needle.Tube. (n.d.). Proper Storage and Transportation of Serum Samples in Medical Labs: Guidelines and Regulations.
  • Zubair, A. et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. MDPI.
  • Aardestrup, T. S. et al. (2018). Prediction and modeling of pre-analytical sampling errors as a strategy to improve plasma NMR metabolomics data. Bioinformatics, 34(11), 1919-1926.
  • Akaike, N. et al. (2003). This compound induces apoptosis in neuronal cells. Neuroscience Letters, 348(1), 45-48.
  • Biocompare. (2022). Best Practices for Biological Sample Storage and Management.
  • Hartmann, M. et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-153.
  • Rashed, M. S. et al. (2001). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 47(12), 2146-2151.
  • Semeraro, M. et al. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta, 440, 108-112.
  • Evans, A. M. et al. (2019). Metabolite differences between frozen and thawed plasma samples. ResearchGate.

Sources

Technical Support Center: Enhancing Resolution of D/L-Pipecolic Acid on Chiral Columns

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the enantiomeric separation of D- and L-pipecolic acid. As a cyclic amino acid, pipecolic acid presents unique challenges in chiral chromatography. This document provides in-depth, experience-driven answers to common questions and robust troubleshooting strategies to help you achieve baseline resolution and reliable results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide a foundational understanding for method development.

Q1: Which type of chiral column is most effective for separating D/L-pipecolic acid?

The choice of chiral stationary phase (CSP) is the most critical factor. For this compound, macrocyclic glycopeptide CSPs are the most widely successful for analyzing the underivatized molecule.[1][2]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based, like CHIROBIOTIC® T): These are often the first choice.[2][3] Their complex three-dimensional structure offers multiple interaction points (ionic, hydrogen bonding, steric) that are highly effective for separating amphoteric molecules like cyclic amino acids without derivatization.[1][2][4] Successful separations have been reported using simple reversed-phase or polar organic mobile phases.[2]

  • Crown Ether-Based CSPs (e.g., CHIRALSIL®, CROWNPAK®): These columns are specifically designed for the separation of amino acids.[5] They work by forming a complex with the primary amine of the analyte. For this compound, which is a secondary amine, derivatization to introduce a primary amine or another suitable functional group is often required to achieve interaction and separation.[6][7]

  • Ligand Exchange CSPs: These columns utilize a metal ion (typically copper) complexed with a chiral ligand coated on the stationary phase. They are effective for α-amino acids but may require careful mobile phase optimization for cyclic secondary amino acids like this compound.[1]

  • Polysaccharide-Based CSPs (e.g., derivatives of cellulose or amylose): While being powerful general-purpose CSPs, they are more commonly used for N-protected amino acids or after derivatization.[8][9] Direct separation of underivatized this compound is less common on these phases.

Recommendation: Start with a teicoplanin-based macrocyclic glycopeptide column, as it has the highest probability of success for underivatized D/L-pipecolic acid.[2][10]

Q2: Is it necessary to derivatize this compound before analysis?

Not always. The need for derivatization depends on your column choice, detection method, and sensitivity requirements.

  • For Separation: As mentioned, macrocyclic glycopeptide columns can separate this compound without derivatization.[2] However, if you are using a crown-ether or certain polysaccharide-based CSPs, derivatization may be necessary to enable the chiral recognition mechanism.[6][7]

  • For Detection: this compound lacks a strong UV chromophore, making high-sensitivity UV detection challenging. Derivatization with a UV-active or fluorescent tag (e.g., fluorenylmethyloxycarbonyl chloride, FMOC-Cl) can significantly improve detectability.[11]

  • For Volatility (GC Analysis): If using Gas Chromatography (GC), derivatization is mandatory to make the analyte volatile. A common approach involves converting it to an N-methylcarbamate pentafluorobenzyl (PFB) ester.[12][13]

Q3: What are typical starting mobile phase conditions for a macrocyclic glycopeptide column?

For a column like CHIROBIOTIC® T, you can screen several mobile phase modes. The key is to control the ionization state of both the analyte and the stationary phase.

  • Reversed-Phase (RP) Mode: A simple starting point is a mixture of an organic solvent and water. An application from Sigma-Aldrich uses 50:50 acetonitrile:water.

  • Polar Organic Mode: This mode uses a mixture of polar organic solvents, often with acidic and basic additives to fine-tune interactions. A common combination is methanol/acetonitrile/water with additives like formic acid and diethylamine.[14]

  • The Role of Additives: Additives are crucial for success. Since this compound is amphoteric (containing both an acidic carboxyl group and a basic amine group), controlling the pH is vital.

    • Acids (Formic Acid, Acetic Acid, TFA): Used to suppress the ionization of the carboxylic acid group on the analyte, which can enhance retention and improve peak shape.[15]

    • Bases (Diethylamine, Triethylamine): Used to suppress the ionization of residual silanols on the silica support and interact with the acidic groups on the CSP, which can improve peak symmetry.[16]

A balanced approach, such as using both an acid and a base, is often effective. For example, a mobile phase containing 50mM formic acid and 25mM diethylamine has been shown to provide excellent resolution on a zwitterionic CSP.[14]

Q4: Which detection methods are most suitable for this compound analysis?

  • Mass Spectrometry (MS): This is the preferred method due to its high sensitivity and specificity, especially for analyzing low concentrations in complex matrices like plasma.[2][4] LC-MS/MS methods can quantify D/L-pipecolic acid directly without derivatization, making it a powerful and straightforward technique.[10][12]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that does not require a chromophore. It can be a good alternative to UV when derivatization is not desired and MS is not available.[14]

  • UV Detection (with derivatization): If you lack access to MS or ELSD, derivatization with a chromophoric agent is the most practical way to achieve sensitive UV detection.[11] Direct UV detection at low wavelengths (~200-220 nm) is possible but often suffers from low sensitivity and interference.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chiral separation of D/L-pipecolic acid.

Issue 1: Poor or No Resolution (Rs < 1.5)

Achieving baseline separation is the primary goal. If your enantiomers are co-eluting or poorly resolved, follow this workflow.

G Start Poor Resolution (Rs < 1.5) Check_System 1. Verify System Suitability - Column installed correctly? - Correct mobile phase? - System pressure stable? Start->Check_System Optimize_MP 2. Optimize Mobile Phase Check_System->Optimize_MP Adjust_Organic A. Adjust Organic % Optimize_MP->Adjust_Organic Change_Organic B. Change Organic Modifier (e.g., ACN vs. MeOH) Adjust_Organic->Change_Organic If no improvement Success Resolution Achieved! Adjust_Organic->Success Adjust_Additives C. Adjust Additives (Acid/Base conc. & type) Change_Organic->Adjust_Additives If no improvement Change_Organic->Success Change_Mode D. Change Elution Mode (RP vs. Polar Organic) Adjust_Additives->Change_Mode If no improvement Adjust_Additives->Success Optimize_Temp 3. Lower Temperature Change_Mode->Optimize_Temp If still poor Change_Mode->Success Change_Column 4. Change Column Type (e.g., to Crown Ether + Deriv.) Optimize_Temp->Change_Column If still poor Optimize_Temp->Success Consider_Deriv 5. Consider Derivatization Change_Column->Consider_Deriv If necessary Change_Column->Success Consider_Deriv->Success

Caption: A step-by-step decision tree for troubleshooting poor resolution.

  • Mobile Phase Optimization (The First and Most Powerful Tool)

    • Why it works: Chiral recognition is a delicate balance of intermolecular forces. Small changes in the mobile phase composition can significantly alter the way the D- and L-enantiomers interact with the CSP, thereby affecting selectivity (α) and resolution (Rs).

    • A. Adjust Organic Modifier Concentration: In reversed-phase mode, decreasing the percentage of the organic modifier (e.g., acetonitrile) generally increases retention time. This longer residence time on the column can allow for more effective interaction with the CSP, often leading to improved resolution.

    • B. Change the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) have different properties. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. Switching from one to the other can fundamentally change the hydrogen bonding interactions between the analyte, mobile phase, and CSP, sometimes dramatically improving selectivity.

    • C. Adjust Mobile Phase Additives: This is often the key to success.

      • Vary Acid/Base Concentration: Start with a low concentration (e.g., 0.05%) and incrementally increase it. The optimal concentration will provide the best balance of retention and peak shape.

      • Change Additive Type: The pKa of the additive matters.[15] For example, trifluoroacetic acid (TFA) is a much stronger acid than formic acid (FA). If FA isn't providing sufficient resolution, switching to TFA might enhance the necessary interactions. Be mindful that TFA can be difficult to flush from a column and can suppress MS signals.[15]

  • Lower the Column Temperature

    • Why it works: Chiral separations are often thermodynamically driven. Lowering the temperature can increase the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. This enhances the difference in interaction energy (ΔΔG) between the two enantiomers, leading to higher selectivity and better resolution.

    • How to do it: Set the column thermostat to a lower temperature, for example, 10-15 °C. Ensure the system is fully equilibrated at the new temperature before injecting, as retention times will increase.

  • Consider a Different Column Type

    • Why it works: If extensive mobile phase optimization on a macrocyclic glycopeptide column fails, the fundamental mechanism of chiral recognition may not be suitable for your analyte under those conditions. Switching to a CSP with a different mechanism, like a crown ether-based phase, provides an orthogonal separation strategy.

    • Action Plan: If you switch to a crown ether column, you will likely need to derivatize the this compound to introduce a primary amine group that can complex with the crown ether.[5][7]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and quantification. Tailing is the most common issue for a basic compound like this compound.

CauseScientific ExplanationRecommended Solution
Secondary Ionic Interactions The basic secondary amine of this compound can interact ionically with acidic residual silanol groups on the silica support of the column. This secondary, non-chiral interaction leads to peak tailing.Add a basic competitor to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), at a concentration of 0.1-0.5%. The additive will bind to the active silanol sites, preventing the analyte from interacting with them.[9]
pH Mismatch If the mobile phase pH is not optimal, the analyte can exist in multiple ionic forms, leading to broadened or tailing peaks.Adjust the concentration of your acidic and/or basic additives to ensure a consistent ionization state for the analyte throughout its transit through the column.
Column Overload Injecting too much sample mass can saturate the active sites of the CSP, leading to a loss of the Gaussian peak shape and significant tailing.Reduce the injection volume or the concentration of your sample. Prepare a dilution series (e.g., 1x, 0.5x, 0.1x) and inject each to see if peak shape improves at lower concentrations.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.Ensure you are using tubing with the smallest appropriate inner diameter (e.g., 0.005") and that all fittings are properly made (zero dead volume).
Part 3: Key Experimental Protocols
Protocol 1: Initial Method Screening on a CHIROBIOTIC® T Column

This protocol provides a starting point for developing a separation method for underivatized D/L-pipecolic acid.

  • Column: CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm (or similar teicoplanin-based column).

  • Sample Preparation: Dissolve racemic D/L-pipecolic acid standard in the initial mobile phase at a concentration of 0.5 - 1.0 mg/mL.

  • Mobile Phase Screening:

    • Condition A (Reversed-Phase):

      • Mobile Phase: 50% Acetonitrile, 50% Water.

      • Flow Rate: 1.0 mL/min.

      • Temperature: 25 °C.

    • Condition B (Polar Organic):

      • Mobile Phase: 49% Methanol / 49% Acetonitrile / 2% Water containing 50mM formic acid and 25mM diethylamine.[14]

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Temperature: 25 °C.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase until a stable baseline is achieved.

  • Injection & Detection:

    • Injection Volume: 1-5 µL.

    • Detection: MS/MS is ideal.[2] If using UV, set the wavelength to 210 nm.

  • Analysis: Evaluate the chromatogram for retention, resolution, and peak shape. Use the results to decide on the next optimization steps based on the troubleshooting guide above.

References
  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Prior, C. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Giménez, E., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]
  • Rashed, M. S., et al. (2001). Determination of L-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 47(12), 2124-2130.
  • Aturki, Z., et al. (2013). Chiral separation of the clinically important compounds fucose and this compound using CE: determination of the most effective chiral selector. Chirality, 25(11), 808-815. [Link]
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-267. [Link]
  • Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 47(12), 2124-2130. [Link]
  • Cho, Y. J., et al. (2018). Liquid chromatographic resolution of proline and this compound derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 30(2), 200-207.
  • Lee, W., et al. (2018). Liquid chromatographic resolution of proline and this compound derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 30(2), 200-207. [Link]
  • Jakobs, C., et al. (1999). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. Journal of Inherited Metabolic Disease, 22(2), 143-150. [Link]
  • Rashed, M. S., et al. (2001). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 47(12), 2124-2130. [Link]
  • Lee, V. J., et al. (1996). Synthesis of chiral nonracemic 4-trans-substituted this compound derivatives. Tetrahedron: Asymmetry, 7(11), 3209-3224. [Link]
  • Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Semantic Scholar. [Link]
  • Schlemmer, D. D., et al. (2018). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 14, 2810-2816. [Link]
  • Al-Saeed, H., et al. (2022). The effect of mobile phase composition on the chiral separation of compounds.
  • Daicel. (n.d.). DL-Pipecolic acid.
  • Angus, P. M., et al. (1998). A convenient resolution of this compound using a metal complex as the chiral auxiliary. Inorganica Chimica Acta, 273(1-2), 159-164. [Link]
  • Phenomenex. (n.d.). Selection of Mobile Phase Additives. The Chiral Notebook. [Link]
  • International Journal of Progressive Research in Science and Engineering. (2023).
  • Phenomenex. (n.d.).
  • Chen, Y.-C., et al. (2022). Rational Design of the Soluble Variant of l-Pipecolic Acid Hydroxylase using the α-Helix Rule and the Hydropathy Contradiction Rule. ACS Omega, 7(33), 29339–29348. [Link]
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

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Technical Support Center: Method Validation for Clinical Measurement of Pipecolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the clinical measurement of pipecolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method validation and to offer practical solutions to common challenges encountered during sample analysis. Elevated levels of this compound are a key biomarker for certain metabolic disorders, including peroxisomal biogenesis disorders like Zellweger syndrome, making accurate and reliable quantification critical for diagnosis and monitoring.[1][2][3][4] This resource is structured to provide both foundational knowledge through frequently asked questions and actionable troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical methodologies for this compound quantification.

Q1: What are the primary analytical methods for quantifying this compound in clinical samples?

A1: The two most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] GC-MS typically requires a derivatization step to increase the volatility of this compound.[1][8][9] LC-MS/MS can often measure this compound directly in its native form, offering simpler sample preparation.[7][10] The choice between these methods depends on available instrumentation, desired sensitivity, and laboratory workflow.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound is a polar, non-volatile amino acid.[11] Direct injection into a GC system would result in poor chromatographic peak shape, thermal degradation, and low sensitivity. Derivatization masks the polar carboxyl and amino functional groups, increasing the molecule's volatility and thermal stability, which is essential for successful GC-MS analysis.[11][12]

Q3: What are common derivatization reagents used for this compound in GC-MS analysis?

A3: Common approaches include a one-step derivatization with propyl chloroformate or a two-step process involving silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) followed by acylation with N-methyl-bis(trifluoroacetamide) (MBTFA).[8][11] The propyl chloroformate method is noted for its simplicity and cost-effectiveness.[1][9]

Q4: Is an internal standard necessary for the accurate quantification of this compound?

A4: Yes, the use of an appropriate internal standard (IS) is crucial to account for variability during sample preparation and instrumental analysis. A stable isotope-labeled (SIL) internal standard, such as [2H9]this compound, is considered the gold standard as it co-elutes with the analyte and behaves nearly identically during extraction and ionization, thus correcting for matrix effects and other sources of error.[8] However, other non-isotopic internal standards like norvaline have also been successfully used.[1][9]

Q5: What are "matrix effects" in LC-MS/MS analysis and how can they affect this compound measurement?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample (e.g., plasma, urine).[13][14] These effects can lead to ion suppression or enhancement, causing underestimation or overestimation of the true analyte concentration.[14] Proper sample clean-up and chromatographic separation are key to minimizing matrix effects.[13][15] The use of a SIL internal standard is the most effective way to compensate for unpredictable matrix effects.[16]

Part 2: Method Validation Workflow

A robust method validation process is essential to ensure that the analytical method is reliable for its intended purpose. The following diagram outlines the key stages of method validation based on guidelines from the FDA and CLSI.[17][18][19]

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Stability & Robustness cluster_3 Phase 4: Documentation & Approval Dev_SamplePrep Sample Preparation Optimization Dev_Chroma Chromatography Development Dev_SamplePrep->Dev_Chroma Dev_MS Mass Spectrometry Tuning Dev_Chroma->Dev_MS Val_Selectivity Selectivity & Specificity Dev_MS->Val_Selectivity Proceed to Validation Val_Linearity Linearity & Range Val_Selectivity->Val_Linearity Val_Accuracy Accuracy & Precision Val_Linearity->Val_Accuracy Val_LLOQ Lower Limit of Quantification (LLOQ) Val_Accuracy->Val_LLOQ Val_Stability Analyte Stability (Freeze-Thaw, Bench-Top, Long-Term) Val_LLOQ->Val_Stability Val_Matrix Matrix Effect Evaluation Val_Stability->Val_Matrix Val_Carryover Carryover Assessment Val_Matrix->Val_Carryover Doc_SOP Standard Operating Procedure (SOP) Val_Carryover->Doc_SOP Doc_Report Validation Report Doc_SOP->Doc_Report Doc_Approval Director Approval Doc_Report->Doc_Approval

Caption: A typical workflow for clinical bioanalytical method validation.

Part 3: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the clinical measurement of this compound.

Sample Preparation Issues
Problem Potential Causes Recommended Solutions
Low Analyte Recovery - Inefficient protein precipitation. - Incomplete derivatization (for GC-MS). - Analyte degradation during processing.- Optimize precipitation: Test different solvents (e.g., acetonitrile, methanol) and ratios. Ensure thorough vortexing and adequate centrifugation. - Verify derivatization: Ensure reagents are fresh and reaction conditions (temperature, time) are optimal. Check the pH of the reaction mixture.[1][8] - Assess stability: Keep samples on ice and minimize processing time.[15]
High Variability Between Replicates - Inconsistent pipetting of sample, internal standard, or reagents. - Incomplete vortexing or mixing at any stage. - Sample heterogeneity.- Improve technique: Use calibrated pipettes and ensure proper technique. Add the internal standard early in the process to account for downstream variability. - Standardize mixing: Use a vortex mixer for a consistent duration and speed for all samples. - Ensure homogeneity: Thoroughly thaw and vortex samples before aliquoting.
Chromatography & Mass Spectrometry Issues
Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination. - Inappropriate mobile phase pH. - Co-elution with interfering substances. - Incomplete derivatization (GC-MS).- Column maintenance: Use a guard column and flush the column regularly. If performance degrades, replace the column. - Adjust mobile phase: For LC-MS, ensure the mobile phase pH is appropriate for this compound's pKa to maintain a consistent ionic state. - Optimize chromatography: Adjust the gradient or mobile phase composition to improve separation from interferences.[13] - Check derivatization: Incomplete derivatization can leave polar functional groups exposed, leading to poor peak shape in GC.[11]
Low Sensitivity / Poor Signal-to-Noise - Ion suppression due to matrix effects (LC-MS). - Suboptimal MS source conditions (e.g., temperature, gas flows). - Analyte degradation in the ion source. - Incorrect mass transitions being monitored.- Mitigate matrix effects: Improve sample clean-up (e.g., use solid-phase extraction). Adjust chromatography to separate this compound from suppressive regions.[14][16] - Optimize MS parameters: Perform source optimization by infusing a standard solution of this compound. - Check for in-source decay: Adjust source temperature and other parameters to minimize fragmentation before the analyzer. - Verify transitions: Confirm the precursor and product ions for this compound and its internal standard.
Inconsistent Internal Standard Response - Degradation of the internal standard. - Inconsistent addition of the internal standard. - Presence of an interference at the IS mass transition.- Check IS stability: Ensure the internal standard is stable under the sample preparation and storage conditions. - Review procedures: Verify the accuracy and consistency of the internal standard addition step. - Investigate interferences: Analyze a blank matrix sample to check for any endogenous peaks at the internal standard's retention time and mass transition.
Carryover - Adsorption of analyte to surfaces in the autosampler or column. - High concentration samples analyzed before low concentration samples.- Optimize wash solvent: Use a strong wash solvent in the autosampler wash routine. Include organic solvent and acid/base to effectively clean the needle and injection port. - Injection order: If possible, randomize sample injection order or inject blank samples after high-concentration samples.
Troubleshooting Decision Tree

The following diagram provides a logical path for diagnosing common chromatographic problems.

Troubleshooting_Chromatography cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_no_peak Signal Issues Start Poor Chromatographic Performance PeakShape Poor Peak Shape? Start->PeakShape Tailing Tailing Peak PeakShape->Tailing Yes NoPeak No/Low Peak Signal? PeakShape->NoPeak No RetentionTime Retention Time Shift? PeakShape->RetentionTime CheckColumn Column Degradation/Contamination Tailing->CheckColumn CheckMobilePhase_pH Incorrect Mobile Phase pH Tailing->CheckMobilePhase_pH Fronting Fronting Peak CheckOverload Sample Overload Fronting->CheckOverload CheckMobilePhase_Comp Mobile Phase Incompatibility Fronting->CheckMobilePhase_Comp Split Split Peak CheckColumnVoid Column Void/Channeling Split->CheckColumnVoid CheckInjection Injector Issue Split->CheckInjection CheckMS Check MS Settings/Sensitivity NoPeak->CheckMS Yes RetentionTime->NoPeak No RetentionTime->NoPeak No EarlyElution Earlier Elution RetentionTime->EarlyElution Yes CheckFlowRate_High Flow Rate Too High EarlyElution->CheckFlowRate_High CheckMobilePhase_Strong Mobile Phase Too Strong EarlyElution->CheckMobilePhase_Strong LateElution Later Elution CheckFlowRate_Low Flow Rate Too Low/Leak LateElution->CheckFlowRate_Low CheckMobilePhase_Weak Mobile Phase Too Weak LateElution->CheckMobilePhase_Weak CheckColumnTemp Column Temperature Fluctuation LateElution->CheckColumnTemp

Caption: A decision tree for troubleshooting common chromatography issues.

Part 4: Key Validation Parameters & Acceptance Criteria

This table summarizes typical acceptance criteria for method validation based on regulatory guidance.[18][19][20] Laboratories should establish their own specific criteria based on the intended use of the assay.

Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure that the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of the nominal concentration (±20% at the LLOQ).
Precision To assess the closeness of agreement between a series of measurements from the same sample.Coefficient of variation (%CV) ≤ 15% for QC samples (≤ 20% at the LLOQ). Assessed at both intra-day and inter-day levels.[8]
Accuracy To determine the closeness of the mean test results to the true concentration.Mean concentration of QC samples should be within ±15% of the nominal value (±20% at the LLOQ).[8]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision ≤ 20% CV and accuracy within ±20% of the nominal value.
Stability To evaluate the stability of the analyte in the biological matrix under various conditions.Mean concentration of stability samples should be within ±15% of the baseline (time zero) samples.

Part 5: Experimental Protocols

Protocol: GC-MS Analysis with Propyl Chloroformate Derivatization

This protocol is adapted from a simplified method for this compound quantification.[1][9]

  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate amount of internal standard (e.g., norvaline).

    • Add 400 µL of a suitable extraction buffer and vortex vigorously for 15 minutes.

    • Centrifuge at high speed (e.g., 18,000 x g) for 5 minutes.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Add 200 µL of 1 M sodium hydroxide to the supernatant.

    • Add 167 µL of methanol and 34 µL of pyridine. Vortex to mix.

    • Add 20 µL of propyl chloroformate and vortex vigorously for 30 seconds.

    • Repeat the addition of 20 µL of propyl chloroformate and vortex again.

    • Add 400 µL of chloroform, vortex, and then add 400 µL of 50 mM sodium bicarbonate and vortex again.

  • Extraction:

    • Centrifuge to separate the layers.

    • Transfer the lower chloroform layer to a clean glass tube.

    • Dry the extract with anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use Selective Ion Monitoring (SIM) mode for quantification.

    • Typical Ions for Monitoring:

      • This compound derivative: m/z 170 (quantifier), m/z 128 (qualifier)

      • Norvaline derivative (IS): m/z 158 (quantifier), m/z 72 (qualifier)

Protocol: LC-MS/MS Analysis (Direct)

This protocol is based on a direct measurement method for L-pipecolic acid.[7][10]

  • Sample Preparation:

    • To 50 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., phenylalanine-d5, if a this compound SIL is unavailable).

    • Add 150 µL of a protein precipitation solvent (e.g., methanol or acetonitrile).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube or vial insert.

    • Evaporate to dryness under a stream of nitrogen.

    • Reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • A chiral column (e.g., teicoplanin-based) can be used for enantioselective separation of L- and D-pipecolic acid if required.[7]

    • Use Selected Reaction Monitoring (SRM) mode for quantification.

    • Typical Mass Transitions:

      • This compound: m/z 130 → 84

      • Phenylalanine-d5 (IS): m/z 171 → 125

References

  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • ResearchGate. (n.d.). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF. [Link]
  • MDPI. (2023).
  • Yoon, H. R., & An, J. H. (2010). Determination of this compound following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders.
  • National Center for Biotechnology Information. (n.d.). This compound, S - Clinical Genetic Test. GTR. [Link]
  • Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical chemistry, 47(12), 2146–2151. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Clinical and Laboratory Standards Institute. (2019).
  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]
  • Peduto, A., Mangiameli, M., Caruso, U., Fiumara, A., Sorge, G., & Barone, R. (2004). Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders. Molecular genetics and metabolism, 82(3), 224–230. [Link]
  • Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2001). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 47(12), 2146-2151. [Link]
  • ResearchGate. (n.d.). Development and Validation of GC-MS Bioanalytical Method to Detect Organic Acidemia in Neonatal/Pediatric Urine Samples | Request PDF. [Link]
  • Clinical and Laboratory Standards Institute. (n.d.).
  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
  • U.S. Food and Drug Administration. (2018).
  • ResearchGate. (n.d.). In vitro and in vivo validation of this compound as a diagnostic.... [Link]
  • Semantic Scholar. (n.d.). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. [Link]
  • Karger Publishers. (2003). Determination of D- and L-pipecolic acid in food samples including processed foods. [Link]
  • ResearchGate. (n.d.). Hyperpipecolic acidaemia: A diagnostic tool for peroxisomal disorders | Request PDF. [Link]
  • Westgard QC. (n.d.).
  • U.S. Food and Drug Administration. (2022).
  • pSMILE. (2023).
  • Tranchant, C., Aubourg, P., Mohr, M., Rocchiccioli, F., Zaenker, C., & Warter, J. M. (1993). A new peroxisomal disease with impaired phytanic and this compound oxidation. Neurology, 43(10), 2044–2048. [Link]
  • U.S. Department of Health and Human Services. (2025).
  • College of American Pathologists. (2017).
  • American Pharmaceutical Review. (2014).
  • AACC. (2025).
  • KCAS Bioanalytical & Biomarker Services. (2025).
  • Wikipedia. (n.d.). Pipecolic acidemia. [Link]
  • Fiehn, O. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(417), 2009-2018. [Link]
  • International Council for Harmonisation. (2022).
  • Digital CSIC. (n.d.).
  • Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(7), 552-561. [Link]

Sources

Technical Support Center: Reducing Ion Suppression in Pipecolic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of pipecolic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to ion suppression in their analytical workflows. As a Senior Application Scientist, I will guide you through common issues and provide field-proven solutions to enhance the accuracy, sensitivity, and reproducibility of your this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[3][4] In biological matrices like plasma or serum, common culprits for ion suppression include phospholipids, salts, and other endogenous components.[5][6] Since this compound is often analyzed at low concentrations in complex biological fluids, mitigating ion suppression is critical for reliable results.[7]

Q2: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?

A2: There are several ways to diagnose ion suppression. A common method is the post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without this compound) is then injected onto the column. If there is a dip in the constant this compound signal at the retention time of your analyte, it indicates the presence of co-eluting, suppressing agents.[8][9]

Another approach is to compare the peak area of this compound in a standard solution prepared in a pure solvent versus one prepared in the extracted matrix (post-extraction spike). A significantly lower peak area in the matrix sample suggests ion suppression.[9]

Q3: What are the primary sources of ion suppression in biological samples for this compound analysis?

A3: For this compound analysis in plasma or serum, the most significant sources of ion suppression are typically endogenous matrix components, especially phospholipids.[5][6] Phospholipids are abundant in cell membranes and can co-elute with analytes, particularly in reversed-phase chromatography.[5][10] Other potential sources include salts, proteins that were not fully removed during sample preparation, and exogenous substances like anticoagulants or plasticizers from lab consumables.[8][11]

Troubleshooting Guide: Overcoming Ion Suppression

This guide provides a systematic approach to troubleshooting and mitigating ion suppression in your this compound LC-MS analysis.

Issue 1: Poor Sensitivity and Reproducibility

If you are experiencing low signal intensity and high variability in your this compound measurements, it is highly probable that you are dealing with significant ion suppression.

cluster_0 Diagnosis cluster_1 Mitigation Strategy cluster_2 Verification Diagnose Low & Variable Signal (Suspect Ion Suppression) PostColumnInfusion Perform Post-Column Infusion Experiment Diagnose->PostColumnInfusion SpikeRecovery Compare Post-Extraction Spike to Neat Standard Diagnose->SpikeRecovery SamplePrep Optimize Sample Preparation PostColumnInfusion->SamplePrep Suppression Detected SpikeRecovery->SamplePrep Suppression Confirmed Chromatography Improve Chromatographic Separation SamplePrep->Chromatography If suppression persists MS_Settings Adjust MS Parameters Chromatography->MS_Settings For further optimization Validation Re-evaluate with Post-Extraction Spike & IS Chromatography->Validation MS_Settings->Validation FinalMethod FinalMethod Validation->FinalMethod Suppression Mitigated

Caption: Troubleshooting workflow for ion suppression.

1. Enhance Sample Preparation

Simple protein precipitation is often insufficient for removing all interfering matrix components, especially phospholipids.[8][12] Consider more rigorous sample clean-up techniques.

  • Liquid-Liquid Extraction (LLE): LLE can be effective in separating this compound from lipids. Given that this compound is a polar molecule, a polar extraction solvent system would be required. However, careful optimization is necessary to ensure good recovery of this compound while leaving phospholipids behind.

  • Solid-Phase Extraction (SPE): SPE offers a more selective way to clean up your sample.[13] A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent could be effective for retaining and eluting this compound while washing away interfering substances.

  • Phospholipid Removal Plates/Cartridges: These are highly effective for specifically targeting and removing phospholipids from the sample extract.[10][14] They are often used after an initial protein precipitation step and can significantly reduce ion suppression.[5]

Experimental Protocol: Phospholipid Removal using a Pass-Through Plate

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing your internal standard (e.g., deuterated this compound).

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Phospholipid Removal: Load the supernatant onto a phospholipid removal plate.

  • Elution: Apply a vacuum or positive pressure to elute the sample into a clean collection plate. The phospholipids are retained by the sorbent in the plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. Optimize Chromatographic Separation

If sample preparation alone is not sufficient, improving the chromatographic separation of this compound from interfering matrix components is the next step.[13]

  • Switch to HILIC: Since this compound is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase chromatography.[7] HILIC can provide better retention for polar analytes and may separate them more effectively from the less polar phospholipids that are a major source of ion suppression in reversed-phase methods.

  • Use a Smaller Particle Size Column (UPLC/UHPLC): Ultra-high performance liquid chromatography (UPLC/UHPLC) systems with sub-2 µm particle columns provide higher resolution and sharper peaks. This increased peak capacity can help to chromatographically separate this compound from co-eluting interferences.

  • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between your analyte and the regions of ion suppression.

3. Adjust Mass Spectrometer Settings

While less effective than sample preparation and chromatography, optimizing MS parameters can sometimes help.[8]

  • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[13][15] If your instrument has an APCI source, it is worth evaluating its performance.

  • Optimize Source Parameters: Fine-tuning parameters like capillary voltage, gas flow, and temperature can sometimes minimize the impact of matrix effects.

4. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

The most reliable way to compensate for ion suppression is to use a stable isotope-labeled internal standard (e.g., d-pipecolic acid).[1][16] A SIL-IS co-elutes with the analyte and is affected by ion suppression to the same extent.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.

Issue 2: Inconsistent Results with Protein Precipitation

Q: I am using a simple protein precipitation method for my plasma samples, but my results are not reproducible. What can I do?

A: Protein precipitation is a quick and easy sample preparation method, but it is often not sufficient to remove all sources of ion suppression, particularly phospholipids.[8][12] The remaining matrix components can cause significant variability in your results.

Start Inconsistent Results with Protein Precipitation AddCleanup Add a Post-Precipitation Cleanup Step Start->AddCleanup OptimizeChrom Optimize Chromatography (e.g., switch to HILIC) Start->OptimizeChrom Use_IS Use a Stable Isotope-Labeled Internal Standard Start->Use_IS PLR_Plate Phospholipid Removal Plate AddCleanup->PLR_Plate SPE Solid-Phase Extraction (SPE) AddCleanup->SPE LLE Liquid-Liquid Extraction (LLE) AddCleanup->LLE

Caption: Strategies to improve upon protein precipitation.

As outlined in the diagram, you have several options:

  • Add a Post-Precipitation Cleanup Step: This is often the most effective approach. After precipitating the proteins, use a phospholipid removal plate, SPE, or LLE to further clean the sample.[10]

  • Optimize Chromatography: As mentioned previously, switching to a different chromatographic mode like HILIC can be very beneficial for a polar analyte like this compound.[7]

  • Use a Stable Isotope-Labeled Internal Standard: This is highly recommended for any quantitative bioanalytical method and will help to correct for the variability caused by ion suppression.[16]

By systematically addressing potential sources of ion suppression through improved sample preparation, optimized chromatography, and the use of an appropriate internal standard, you can significantly enhance the quality and reliability of your this compound LC-MS data.

Data Summary

Mitigation StrategyEffectiveness in Reducing Ion SuppressionKey Considerations
Phospholipid Removal Plates HighHighly specific for removing a major source of ion suppression in plasma.[10]
Solid-Phase Extraction (SPE) HighRequires method development to optimize sorbent, wash, and elution steps.[13]
Liquid-Liquid Extraction (LLE) Moderate to HighSolvent system must be carefully chosen to ensure good recovery of this compound.[13]
UPLC/UHPLC ModerateImproves separation from interfering peaks, but does not remove them from the sample.
HILIC Chromatography Moderate to HighCan provide better separation for polar analytes like this compound from non-polar interferences.[7]
Stable Isotope-Labeled IS High (for compensation)Does not remove suppression but corrects for its effects, leading to accurate quantification.[1]

References

  • Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498–510. [Link]
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
  • Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
  • Li, W., Cohen, L. H., & Vreeken, R. J. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 4(18), 2291–2299. [Link]
  • Furey, A., & Moriarty, M. (2014).
  • Chambers, E., & Wagrowski-Diehl, D. M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. [Link]
  • Zhang, J., & Ji, Q. C. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(23), 2465–2468. [Link]
  • LabRulez LCMS. (2021, January 7).
  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Piraud, M., Vianey-Saban, C., Pettersen, R. D., & Jakobs, C. (2003). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 49(7), 1142–1147. [Link]
  • Chromatography Today. (2021, November 30).
  • Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. LCGC North America, 24(5), 498-510. [Link]
  • Vuckovic, D. (2018). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology, 52(15), 8684–8693. [Link]
  • van den Berg, G. A., Breukelman, H., Elzinga, H., Trijbels, J. M., Monnens, L. A., & Muskiet, F. A. (1986). Determination of this compound in urine and plasma by isotope dilution mass fragmentography. Clinica Chimica Acta, 159(3), 229–237. [Link]
  • Semeraro, M., Ciavardelli, D., Di Nicola, M., D'Ospina, A., Onofrj, M., & Caciotti, A. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta, 441, 61–66. [Link]
  • Servillo, L., D'Onofrio, N., Giovane, A., Casale, R., Cautela, D., & Balestrieri, M. L. (2012). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. Amino Acids, 42(2-3), 929–937. [Link]
  • Kok, R. M., van den Berg, G. A., & Jakobs, C. (1993). Stable isotope dilution analysis of this compound in cerebrospinal fluid, plasma, urine and amniotic fluid using electron capture negative ion mass fragmentography.
  • Spectroscopy Online. (2022, November 2). Understanding Ion Suppression in LC-MS Analysis. [Link]
  • Chanda, B., Xia, Y., Mandal, M. K., Yu, K., Sekine, K. T., Gao, Q. M., ... & Kachroo, A. (2009). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 9(23), e3451. [Link]
  • Piraud, M., Vianey-Saban, C., Pettersen, R. D., & Jakobs, C. (2003). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 49(7), 1142–1147. [Link]
  • Trimpin, S., & Inutan, E. D. (2015). Nonconventional Alternatives to LC–MS. Spectroscopy, 30(5), 28-39. [Link]
  • Piraud, M., Vianey-Saban, C., Pettersen, R. D., & Jakobs, C. (2003). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 49(7), 1142–1147. [Link]
  • ResearchGate. (n.d.). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry.
  • Piez, K. A., Irreverre, F., & Wolff, H. L. (1956). The quantitative determination of proline and this compound with ninhydrin. Journal of Biological Chemistry, 223(2), 687-697. [Link]
  • Piraud, M., Vianey-Saban, C., Pettersen, R. D., & Jakobs, C. (2003). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 49(7), 1142–1147. [Link]
  • Chanda, B., Xia, Y., Mandal, M. K., Yu, K., Sekine, K. T., Gao, Q. M., ... & Kachroo, A. (2009). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 9(23), e3451. [Link]
  • IROA Technologies. (2021). Ion suppression correction and normalization for non-targeted metabolomics. Metabolomics, 17(1), 8. [Link]
  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 159(1), 247–262. [Link]

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Technical Support Center: Sample Preparation for Pipecolic Acid Analysis in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pipecolic acid from dried blood spots (DBS). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance and troubleshooting for common challenges encountered during sample preparation. The methodologies and advice presented here are grounded in established scientific principles and validated practices to ensure the integrity and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound from DBS, providing foundational knowledge for designing and executing your experiments.

Q1: What are the advantages of using Dried Blood Spots (DBS) for this compound analysis?

Dried blood spots offer several key advantages over traditional venous blood collection, making them particularly suitable for a range of studies:

  • Minimally Invasive: DBS requires only a small volume of capillary blood, typically from a finger or heel prick, which is less invasive and more patient-friendly.[1][2]

  • Ease of Collection and Transport: Sample collection is straightforward and can often be performed by individuals with minimal training. The dried nature of the sample simplifies transportation and storage, eliminating the need for cold chain logistics and reducing the risk of pathogen transmission.[1][3][4]

  • Sample Stability: Many metabolites, including amino acids, exhibit good stability in DBS, especially when stored properly.[3][5] Studies have shown that while some degradation can occur over long periods at room temperature, storage at -20°C or -80°C can preserve metabolite integrity for years.[5][6][7][8]

  • Cost-Effective: The reduced logistical requirements for collection, shipping, and storage contribute to lower overall costs, which is particularly beneficial for large-scale population studies.[9]

Q2: Is derivatization necessary for the analysis of this compound from DBS?

The necessity of derivatization depends on the analytical technique employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is essential for GC-MS analysis. This compound is a polar and non-volatile compound, making it unsuitable for direct injection into a GC system. Derivatization masks the polar functional groups (the secondary amine and carboxylic acid), increasing its volatility and thermal stability for successful chromatographic separation.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Several LC-MS/MS methods have been developed for the direct analysis of this compound without derivatization.[11] These methods are often simpler and faster. However, challenges such as matrix effects and the need for specific chromatographic columns (e.g., chiral columns for enantiomeric separation) must be considered.[11]

Q3: Which derivatization reagents are commonly used for this compound analysis by GC-MS?

Common derivatization strategies for this compound in GC-MS analysis include:

  • Propyl Chloroformate: This is a simple and efficient one-step procedure that derivatizes both the amino and carboxyl groups of this compound.[10][12][13]

  • Two-Step Silylation and Acylation: This involves a two-step process using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) followed by N-methyl-bis(trifluoroacetamide) (MBTFA).[10]

Q4: How does the hematocrit level of the blood sample affect the accuracy of DBS analysis?

Hematocrit, the proportion of red blood cells in the blood, can significantly impact the accuracy of DBS analysis. Variations in hematocrit can affect the viscosity of the blood, which in turn influences how the blood spreads on the filter paper. This can lead to inconsistencies in the volume of blood contained within a standard-sized punch from the DBS card, potentially causing bias in quantitative results.[14] It is a critical parameter to consider during method validation.

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the sample preparation of this compound from DBS.

Problem 1: Low Recovery of this compound

Q: I am experiencing consistently low recovery of this compound from my DBS samples. What are the potential causes and how can I improve it?

A: Low recovery can stem from several factors throughout the sample preparation workflow. Here’s a systematic approach to troubleshooting:

1. Inefficient Extraction:

  • Cause: The chosen extraction solvent may not be optimal for eluting this compound from the DBS card.

  • Solution:

    • Solvent Composition: A common and effective approach for extracting polar analytes like amino acids is to use a mixture of an organic solvent and an aqueous component. Methanol is a widely used organic solvent for this purpose. Consider using a methanol/water mixture (e.g., 80:20 v/v) as your extraction solvent. The organic component helps to precipitate proteins, while the aqueous part ensures the solubility of polar compounds like this compound.

    • Acidification: Adding a small amount of acid (e.g., 0.1% formic acid) to the extraction solvent can improve the recovery of amino acids by enhancing their solubility.

    • Internal Standard: Incorporate a suitable internal standard (e.g., a stable isotope-labeled this compound or a structural analog like norvaline) into the extraction solvent.[12][15] This will help to correct for variability in extraction efficiency and matrix effects.

2. Incomplete Derivatization (for GC-MS methods):

  • Cause: The derivatization reaction may not be proceeding to completion.

  • Solution:

    • Reagent Quality and Storage: Ensure that your derivatization reagents (e.g., propyl chloroformate, MSTFA) are fresh and have been stored under the recommended conditions to prevent degradation.

    • Reaction Conditions: Optimize the reaction temperature and time. For instance, derivatization with propyl chloroformate is often performed in a basic solution.[12] Ensure the pH is appropriate. For silylation reactions, ensure the sample is completely dry, as moisture can quench the reaction.

    • Vortexing: Thoroughly vortex the sample after adding the derivatization reagent to ensure complete mixing.[10]

3. Analyte Degradation:

  • Cause: this compound may be degrading during sample storage or processing.

  • Solution:

    • Storage Conditions: While many metabolites are stable in DBS, long-term storage at room temperature can lead to degradation.[8] For optimal stability, store DBS cards in sealed bags with desiccant at -20°C or -80°C.[5][7]

    • Processing Time: Minimize the time between sample extraction and analysis to reduce the chance of degradation.

Problem 2: High Matrix Effects

Q: My LC-MS/MS analysis is showing significant matrix effects, leading to poor reproducibility. How can I mitigate this?

A: Matrix effects, where co-eluting endogenous components from the blood matrix suppress or enhance the ionization of the analyte, are a common challenge in DBS analysis.[3] Here are some strategies to minimize their impact:

1. Optimize Sample Cleanup:

  • Cause: Insufficient removal of interfering substances from the blood matrix.

  • Solution:

    • Protein Precipitation: Ensure that your protein precipitation step is effective. Using a high percentage of organic solvent (e.g., acetonitrile or methanol) is crucial. After adding the solvent, vortex vigorously and centrifuge at a high speed to ensure complete precipitation of proteins.

    • Solid-Phase Extraction (SPE): For more complex matrices or when higher sensitivity is required, consider implementing an SPE cleanup step after the initial extraction. Choose an SPE sorbent that retains the analyte while allowing interfering components to be washed away.

2. Chromatographic Separation:

  • Cause: Co-elution of this compound with matrix components.

  • Solution:

    • Column Chemistry: Experiment with different LC column chemistries. For polar compounds like this compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can provide better retention and separation from early-eluting matrix components compared to traditional reversed-phase columns.[3]

    • Gradient Optimization: Adjust the mobile phase gradient to achieve better chromatographic resolution between this compound and interfering peaks.

3. Use of a Stable Isotope-Labeled Internal Standard:

  • Cause: Variability in ionization efficiency due to matrix effects.

  • Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., d9-pipecolic acid). This internal standard will have the same chemical properties and chromatographic behavior as the analyte and will be affected by matrix effects in the same way, allowing for accurate correction.

Problem 3: Inconsistent Results Between DBS Punches

Q: I am observing significant variability in my results when analyzing different punches from the same DBS card. What could be the cause?

A: Inconsistent results between punches can be attributed to several factors related to the physical properties of the DBS.

1. Inhomogeneous Spotting:

  • Cause: The blood spot may not have been applied uniformly to the filter paper, leading to variations in the amount of blood per unit area.

  • Solution:

    • Standardized Collection: Emphasize proper blood collection and spotting techniques. The filter paper should be fully saturated, and the blood should be allowed to dry completely in a horizontal position.

    • Whole Spot Analysis: If feasible for your assay's sensitivity, consider using the entire blood spot for extraction to eliminate variability from punching.[16][17]

2. Punching Technique:

  • Cause: Inconsistent punching can lead to variations in the size of the disc and, consequently, the volume of blood analyzed.

  • Solution:

    • Consistent Punch Location: Always punch from the center of the dried blood spot, as the distribution of analytes may not be uniform across the spot.

    • Sharp Puncher: Use a sharp, clean punch to ensure that the discs are of a consistent size and to avoid contamination.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for common sample preparation workflows for this compound analysis from DBS.

Protocol 1: Extraction and Derivatization with Propyl Chloroformate for GC-MS Analysis

This protocol is adapted from established methods for the analysis of amino acids.[12][13]

Materials:

  • Dried blood spot cards

  • 3 mm or 6 mm puncher

  • Microcentrifuge tubes (1.5 mL)

  • Methanol

  • Pyridine

  • 1 M Sodium Hydroxide (NaOH)

  • Propyl chloroformate

  • Chloroform

  • 50 mM Sodium Bicarbonate (NaHCO3)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., norvaline)

Procedure:

  • Punching: Punch a 3 mm or 6 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.

  • Extraction:

    • Add 200 µL of an extraction solvent containing the internal standard (e.g., norvaline in methanol).

    • Vortex for 30 seconds.

    • Sonicate for 15 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 200 µL of 1 M NaOH, 167 µL of methanol, and 34 µL of pyridine.

    • Vortex vigorously.

    • Add 20 µL of propyl chloroformate and vortex vigorously for 30 seconds.

    • Add another 20 µL of propyl chloroformate and vortex again for 30 seconds.[10]

  • Liquid-Liquid Extraction:

    • Add 400 µL of chloroform and vortex vigorously for 10 seconds.

    • Add 400 µL of 50 mM sodium bicarbonate and vortex for 10 seconds.

    • Centrifuge to separate the layers.[10]

  • Sample Preparation for Injection:

    • Transfer the lower organic layer (chloroform) to a clean tube.

    • Dry the extract with anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

Protocol 2: Direct Analysis by LC-MS/MS (Without Derivatization)

This protocol is a general guideline for the direct analysis of this compound.[11]

Materials:

  • Dried blood spot cards

  • 3 mm or 6 mm puncher

  • Microcentrifuge tubes (1.5 mL)

  • Methanol/Water (80:20, v/v) with 0.1% Formic Acid

  • Stable Isotope-Labeled Internal Standard (e.g., d9-pipecolic acid)

Procedure:

  • Punching: Punch a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.

  • Extraction:

    • Add 100 µL of the extraction solvent (Methanol/Water with 0.1% Formic Acid) containing the internal standard.

    • Vortex for 1 minute.

    • Incubate at room temperature for 30 minutes with occasional vortexing.

  • Protein Precipitation:

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Sample Preparation for Injection:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

IV. Data Presentation and Visualization

Table 1: Comparison of Common Derivatization Methods for GC-MS Analysis of this compound
Derivatization MethodReagentsKey AdvantagesKey Considerations
Propyl Chloroformate Propyl chloroformate, NaOH, Methanol, PyridineSimple, one-step procedure; Economical.[12]Requires careful pH control; Chloroform extraction step.
Silylation/Acylation MSTFA, MBTFAWell-established for amino acids; Can provide good chromatographic peaks.Two-step process; Reagents are moisture-sensitive.
Diagrams

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup cluster_analysis Analysis start DBS Card punch Punch 3mm Disc start->punch extract Extraction with Methanol + IS punch->extract dry_extract Evaporate to Dryness extract->dry_extract add_reagents Add NaOH, Methanol, Pyridine dry_extract->add_reagents add_pcf Add Propyl Chloroformate add_reagents->add_pcf vortex Vortex Vigorously add_pcf->vortex lle Liquid-Liquid Extraction (Chloroform/NaHCO3) vortex->lle dry_organic Dry Organic Layer lle->dry_organic gcms GC-MS Analysis dry_organic->gcms

Caption: Workflow for this compound Analysis in DBS using GC-MS.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis start DBS Card punch Punch 3mm Disc start->punch extract Extraction with Methanol/Water/FA + IS punch->extract ppt Protein Precipitation (Acetonitrile) extract->ppt centrifuge Centrifuge ppt->centrifuge lcmsms LC-MS/MS Analysis centrifuge->lcmsms Inject Supernatant

Caption: Workflow for Direct Analysis of this compound in DBS by LC-MS/MS.

V. References

  • Technical Support Center: Optimizing Derivatization of this compound - Benchchem.

  • Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots - bioRxiv.

  • This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry - NIH.

  • This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF - ResearchGate.

  • Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed.

  • This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry.

  • Comparison of Amino Acid Concentrations in Plasma and Dried Blood Spot Samples Using LC-MS/MS - Brieflands.

  • Development of Certified Reference Material for Amino Acids in Dried Blood Spots and Accuracy Assessment of Disc Sampling | Analytical Chemistry - ACS Publications.

  • Development of Certified Reference Material for Amino Acids in Dried Blood Spots and Accuracy Assessment of Disc Sampling - NIH.

  • Evaluation of metabolite stability in dried blood spot stored at different temperatures and times - NIH.

  • Stability of Amino Acids in Stored Dried Blood Spots: Retrospective Analysis - Semantic Scholar.

  • Validation of Blood-Based Assays Using Dried Blood Spots for Use in Large Population Studies - NIH.

  • Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules - PubMed.

  • Stability of metabolite profiles using dried blood spot cards | Metabolon.

  • Investigation of the 12-month stability and detectable metabolomes of dried blood and urine spots applying untargeted UHPLC-MS metabolomic assays - University of Birmingham.

  • Development and validation of assay protocols for use with dried blood spot samples.

  • High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave - PubMed.

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

  • In vitro and in vivo validation of this compound as a diagnostic... - ResearchGate.

  • LC-MS/MS proteomic analysis of dried blood spots – a comparison with whole blood.

  • Validation of the Use of Dried Blood Spot (DBS) Method to Assess Vitamin A Status - NIH.

  • Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations - PMC - NIH.

  • Evaluation of glucuronide metabolite stability in dried blood spots. - Sigma-Aldrich.

  • Determination of D- and L-pipecolic acid in food samples including processed foods.

  • Dried spot sample and its drug detection using LC-MS/MS: Trends and advances in matrix collection and bioanalytics - ResearchGate.

  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization..

  • Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry - PMC - PubMed Central.

  • Preparation and drying of dried blood spot (DBS) cards. (a) Prepared... | Download Scientific Diagram - ResearchGate.

  • Dried Blood Spot Testing - Part 3 - Capitainer.

  • DNA Extraction From Dried Blood Spot Samples: Protocol + Comprehensive Guide.

Sources

Optimization of extraction solvents for pipecolic acid from soil

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to mastering the extraction of pipecolic acid from complex soil matrices. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to empower you to overcome common challenges and achieve reliable, reproducible results.

Introduction: The Challenge of this compound in Soil

This compound (Pip), a non-proteinogenic amino acid derived from lysine, is a critical signaling molecule in plant immunity, particularly in Systemic Acquired Resistance (SAR).[1][2][3] Its presence and concentration in soil can offer insights into plant-microbe interactions, soil health, and disease suppression. However, extracting this small, polar molecule from a heterogeneous matrix like soil is fraught with challenges. Issues such as strong adsorption to soil particles, co-extraction of interfering substances like humic acids, and potential microbial degradation demand a carefully optimized protocol.

This guide provides a structured approach to developing and troubleshooting your extraction method, ensuring high recovery and clean extracts ready for downstream analysis by LC-MS or GC-MS.

Frequently Asked Questions (FAQs)

Q1: Why is choosing the right extraction solvent so critical for this compound?

A1: The choice of solvent is paramount because it governs extraction efficiency, selectivity, and the stability of the analyte. This compound is a zwitterionic amino acid, meaning it has both a positive and a negative charge. Its solubility is highest in polar solvents. An ideal solvent system must be polar enough to solubilize this compound while minimizing the co-extraction of interfering compounds from the complex soil matrix. Factors like solvent polarity, pH, and composition directly impact yield and purity.

Q2: What are the most common analytical techniques for quantifying this compound from soil extracts?

A2: The most prevalent methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] LC-MS is often preferred as it can directly analyze the polar, non-volatile this compound in its native form. GC-MS requires a derivatization step to make this compound volatile, often using reagents like propyl chloroformate, which reacts with both the carboxyl and amino groups.[4]

Q3: Should I use an internal standard for my extraction?

A3: Absolutely. Using an internal standard (IS) is crucial for accurate quantification. An IS corrects for variations in extraction efficiency and potential analyte loss during sample processing and analysis. A stable isotope-labeled this compound (e.g., D9-pipecolic acid) is the ideal choice as it behaves almost identically to the native analyte. If that is unavailable, a structural analog like norvaline can be used, though it may not perfectly mimic the extraction behavior of this compound.[4]

Q4: How does soil type affect the extraction protocol?

A4: Soil type has a significant impact. Clay soils, with their high surface area and cation exchange capacity, can strongly adsorb the positively charged amine group of this compound, making extraction more difficult. Sandy soils have lower binding capacity. Soils rich in organic matter can lead to co-extraction of humic and fulvic acids, which can interfere with downstream analysis (matrix effects). Therefore, protocols must be optimized for different soil types, potentially requiring adjustments to solvent pH or the inclusion of specific cleanup steps.

Recommended Extraction Protocol: A Starting Point

This protocol provides a robust starting point for extracting this compound from soil. It is designed to be a self-validating system, with quality control checks built in.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis s1 Soil Sampling & Homogenization s2 Air-Drying & Sieving (<2 mm) s1->s2 s3 Weighing (e.g., 5 g) s2->s3 e1 Add Internal Standard s3->e1 e2 Add Extraction Solvent (e.g., 10 mL 80:20 MeOH:H₂O) e1->e2 e3 Vortex & Sonicate e2->e3 e4 Centrifuge to Pellet Soil e3->e4 c1 Collect Supernatant e4->c1 c2 Filter (0.22 µm) c1->c2 c3 Optional: SPE Cleanup (e.g., C18 or Mixed-Mode) c2->c3 a1 Solvent Evaporation & Reconstitution c3->a1 a2 LC-MS or GC-MS Analysis a1->a2

Caption: High-level workflow for this compound extraction from soil.

Step-by-Step Methodology
  • Soil Preparation:

    • Air-dry the soil sample at 40°C for 48 hours to standardize moisture content.[5]

    • Grind the dried soil and pass it through a 2 mm sieve to ensure homogeneity.[5]

    • Weigh 5.0 g of the prepared soil into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Spike the sample with a known amount of internal standard (e.g., 50 µL of 1 µg/mL D9-pipecolic acid).

    • Add 10 mL of the chosen extraction solvent. An 80:20 mixture of methanol:water (v/v) is a highly effective starting point due to its ability to extract polar compounds.

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 15 minutes to facilitate cell lysis and desorption from soil particles.

    • Centrifuge the sample at 4,000 x g for 10 minutes to pellet the soil debris.

  • Cleanup and Concentration:

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • For particularly "dirty" samples (e.g., high organic matter), a Solid Phase Extraction (SPE) cleanup step may be necessary.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Troubleshooting Guide: Common Issues & Solutions

Q: My recovery of this compound is consistently low or non-existent. What should I do?

A: This is a common and frustrating problem. A systematic approach is key to identifying the cause.

Troubleshooting Low Recovery

G cluster_is Internal Standard (IS) Check cluster_extraction Extraction Efficiency cluster_matrix Matrix Effects start Low [Pip] Yield is_ok IS Recovery OK? start->is_ok matrix_issue Matrix Suppression start->matrix_issue is_low Low IS Recovery is_ok->is_low No ext_issue Inefficient Extraction is_ok->ext_issue Yes is_issue Problem is likely in sample prep or analysis steps. is_low->is_issue sol_ph Adjust Solvent pH (e.g., add 0.1% Formic Acid) ext_issue->sol_ph sol_comp Change Solvent Composition (e.g., try ACN:H₂O) ext_issue->sol_comp ext_time Increase Sonication Time ext_issue->ext_time cleanup Add SPE Cleanup Step matrix_issue->cleanup dilute Dilute Extract matrix_issue->dilute

Caption: Decision tree for troubleshooting low this compound recovery.

Potential Causes & Solutions:

  • Inefficient Extraction:

    • Cause: The solvent is not effectively desorbing this compound from soil particles. This is common in clay-rich soils.

    • Solution: Modify the solvent pH. Since this compound is an amino acid, its charge state is pH-dependent. Adding a small amount of acid (e.g., 0.1% formic acid) to the extraction solvent can protonate the carboxyl group, potentially improving its release from cation exchange sites on clay minerals.

  • Analyte Degradation:

    • Cause: this compound may be degraded by microbial activity in the soil sample, especially if samples are not processed promptly or stored correctly.

    • Solution: Process samples as quickly as possible after collection. If storage is necessary, freeze them at -80°C. Consider autoclaving a soil sub-sample to create a sterile control; recovery from this sample can help determine if degradation is a factor.

  • Strong Matrix Effects:

    • Cause: Co-extracted compounds (e.g., humic acids, salts) are suppressing the ionization of this compound in the mass spectrometer source.

    • Solution: Incorporate a Solid Phase Extraction (SPE) cleanup step after the initial extraction. A mixed-mode cation exchange SPE cartridge can be effective at retaining this compound while allowing less polar interferences to be washed away. Alternatively, simply diluting the extract can sometimes mitigate matrix effects.

Q: I'm seeing high variability between my technical replicates. What's going on?

A: High variability often points to issues with sample homogeneity or procedural consistency.

Potential Causes & Solutions:

  • Inhomogeneous Soil Sample:

    • Cause: The this compound is not evenly distributed throughout the soil sample being analyzed.

    • Solution: Ensure the soil is thoroughly dried, ground, and sieved before weighing. Increasing the starting mass of the soil can also help average out spatial heterogeneity.

  • Inconsistent Extraction Procedure:

    • Cause: Minor differences in vortexing time, sonication power, or temperature between samples can lead to variable extraction efficiency.

    • Solution: Standardize every step of the protocol. Use a multi-tube vortexer for simultaneous, consistent mixing. Ensure the water level and temperature in the sonicator bath are consistent for all samples.

Q: My chromatogram shows poor peak shape (e.g., fronting or tailing). How can I fix this?

A: Poor peak shape can compromise integration and reduce analytical sensitivity.

Potential Causes & Solutions:

  • Mismatch Between Final Extract and Mobile Phase:

    • Cause: The solvent used to reconstitute the final extract is much stronger (more organic) than the initial mobile phase of your LC method. This can cause the peak to distort.

    • Solution: Always reconstitute your dried extract in a solvent that is identical to, or weaker than, your initial mobile phase.

  • Column Overload:

    • Cause: The extract is too concentrated, leading to too much analyte being loaded onto the analytical column at once.

    • Solution: Dilute the extract and re-inject. If the peak shape improves, column overload was the issue.

  • Secondary Interactions on the Column:

    • Cause: The amine group on this compound can interact with residual silanols on the silica-based column, causing peak tailing.

    • Solution: Ensure your mobile phase has an appropriate modifier. Adding a small amount of formic acid (e.g., 0.1%) can protonate the silanols and reduce these unwanted interactions.

Solvent Optimization Data

To optimize your extraction, it's recommended to test a range of solvents. The table below provides a template with hypothetical data to illustrate how results might compare.

Solvent System (v/v)pHRelative Recovery (%)Peak Purity (MS)Notes
100% Methanol~765 ± 8%ModerateSome non-polar interference observed.
100% Water~755 ± 10%PoorSignificant extraction of polar interferences.
80:20 Methanol:Water~785 ± 5%GoodGood balance of polarity for recovery.
80:20 Acetonitrile:Water~780 ± 6%GoodSimilar to Methanol:Water, can be an alternative.
80:20 MeOH:H₂O + 0.1% Formic Acid~395 ± 4% Excellent Acidification improves desorption from soil matrix.

References

  • Investigating the Effect of this compound on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt P
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23). [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell. [Link]
  • Návarová, H., et al. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123–5141. [Link]
  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124–153. [Link]
  • Dos Santos, V. A., et al. (2023). Comparative Metabolomic Profiling of Resistant and Susceptible Coffea arabica Accessions to Bacterial Pathogen Infection. International Journal of Molecular Sciences, 24(22), 16480. [Link]
  • Harris, R. I., & Pollock, J. R. A. (1953). THE DETECTION, ISOLATION AND IDENTIFICATION OF (-)-PIPECOLIC ACID AS A CONSTITUENT OF PLANTS. Journal of the American Chemical Society, 75(6), 1463–1464. [Link]
  • Moulin, M., et al. (2002). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. Analytical Biochemistry, 308(2), 320–327. [Link]
  • Analysis of Soil Extracts Using the Agilent 725-ES. (n.d.). Agilent. [Link]

Sources

Technical Support Center: Troubleshooting Pipecolic Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the GC-MS analysis of pipecolic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this important, yet challenging, non-proteinogenic amino acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during method development and routine analysis, with a particular focus on achieving a robust and reliable calibration curve.

Introduction: The Challenge of this compound Analysis

This compound, a cyclic secondary amino acid, is a critical biomarker in several metabolic disorders, including peroxisomal biogenesis disorders like Zellweger syndrome, and is also implicated in neurological conditions such as pyridoxine-dependent epilepsy.[1][2] Its accurate quantification in biological matrices like plasma, urine, and tissues is therefore of paramount importance.

However, the inherent chemical properties of this compound—high polarity and low volatility—make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[3] Consequently, a crucial derivatization step is required to increase its volatility and thermal stability. It is within this multi-step analytical workflow that many challenges, particularly those affecting the calibration curve, can arise. This guide will walk you through these challenges, providing both the "how-to" for fixing them and the "why" behind the proposed solutions.

Part 1: Troubleshooting Guide for Calibration Curve Issues

A reliable calibration curve is the cornerstone of accurate quantification. When your calibration curve for this compound exhibits issues such as poor linearity (low R²), a significant y-intercept, or poor reproducibility, it is a clear indicator of underlying problems in your analytical method. This section is designed to help you diagnose and resolve these issues systematically.

Logical Flow for Troubleshooting Calibration Issues

Below is a DOT graph illustrating a logical workflow for troubleshooting common calibration curve problems in this compound GC-MS analysis.

G cluster_0 Start: Calibration Curve Fails cluster_1 Step 1: Investigate Derivatization cluster_2 Step 2: Evaluate Sample & Standard Preparation cluster_3 Step 3: Assess GC-MS System Performance cluster_4 Resolution start Poor Linearity (R² < 0.99) High Y-Intercept Poor Reproducibility A Review Derivatization Protocol: - Reagent age & storage - Reaction time & temperature - Presence of moisture start->A Begin Diagnosis D Check Sample Prep: - Inefficient extraction - Matrix effects - Inconsistent internal standard addition start->D If derivatization is optimal G Inspect GC-MS System: - Inlet liner contamination - Column degradation - Leak in the system - MS source cleaning needed start->G If prep is consistent B Incomplete Derivatization Suspected A->B Identify Potential Cause C Optimize Derivatization: - Use fresh reagents - Ensure anhydrous conditions - Verify temperature & time B->C Implement Solution end Re-run Calibration Curve Verify Performance with QCs C->end E Matrix Effects Suspected D->E Identify Potential Cause F Refine Sample Prep: - Use matrix-matched calibrants - Optimize extraction - Use stable isotope-labeled IS E->F Implement Solution F->end H Systematic Contamination or Degradation G->H Identify Potential Cause I Perform System Maintenance: - Replace liner & septum - Trim or replace column - Perform leak check - Clean ion source H->I Implement Solution I->end

Caption: A systematic approach to troubleshooting calibration curve failures.

Q1: My calibration curve is not linear and has a poor coefficient of determination (R² < 0.99). What are the likely causes and solutions?

A non-linear calibration curve, especially one that plateaus at higher concentrations, often points to issues with the derivatization reaction, detector saturation, or matrix effects.

Causality & Explanation:

  • Incomplete Derivatization: This is one of the most common culprits. The derivatization of this compound's two functional groups (a secondary amine and a carboxylic acid) is a chemical reaction that must go to completion. If the reaction is incomplete, the response will not be proportional to the concentration, especially at higher concentrations where the derivatizing reagent may become a limiting factor. This can be caused by the presence of moisture, degraded reagents, or incorrect reaction temperature and time.

  • Detector Saturation: At very high concentrations, the MS detector can become saturated, leading to a non-linear response. The detector can only process a certain number of ions in a given time, and exceeding this limit will cause the signal to plateau.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the derivatized this compound in the MS source, leading to ion suppression or enhancement.[4][5] This can cause a deviation from linearity, as the effect may not be consistent across the entire concentration range.

Troubleshooting Steps:

  • Verify Derivatization Conditions:

    • Moisture Control: Silylating reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and samples are lyophilized to complete dryness before adding reagents.

    • Reagent Quality: Derivatization reagents degrade over time, especially when exposed to air and moisture. Use fresh reagents and store them under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Parameters: Confirm that the reaction is being carried out at the optimal temperature and for the recommended duration. For two-step silylation/acylation, heating is often required.

  • Assess for Detector Saturation:

    • Dilute your highest concentration standard and re-inject. If the diluted standard falls on the linear portion of the curve when back-calculated, detector saturation is likely occurring.

    • Consider reducing the injection volume or splitting the injection to a greater extent.

  • Investigate Matrix Effects:

    • Prepare a calibration curve in a clean solvent and compare it to a curve prepared in a blank matrix extract. A significant difference in the slope of the two curves is indicative of matrix effects.

    • If matrix effects are present, the use of a stable isotope-labeled internal standard for this compound (e.g., [2H9]this compound) is highly recommended as it will co-elute and experience similar matrix effects, thus providing more accurate correction.[1] Alternatively, matrix-matched calibration standards should be used.

Q2: My calibration curve is linear, but I have a consistently high y-intercept. What does this signify?

A high y-intercept indicates that there is a significant response detected even when the analyte concentration is zero. This is often due to contamination or an interfering peak that is being incorrectly integrated.

Causality & Explanation:

  • System Contamination: Contamination can be introduced from several sources, including the sample collection tubes, solvents, derivatization reagents, or the GC-MS system itself (e.g., septum bleed, column bleed, or a contaminated inlet liner).

  • Co-eluting Interference: A compound from the matrix or a byproduct of the derivatization reaction may co-elute with your derivatized this compound and have a similar mass fragment that is being monitored.

  • Incorrect Integration: The integration parameters may be set incorrectly, causing the software to integrate baseline noise as a peak in your blank samples.

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Inject a solvent blank. If the peak is still present, the contamination is likely from the solvent or the GC-MS system.

    • If the solvent blank is clean, prepare a "mock" sample by taking a clean tube through the entire sample preparation process (without adding the sample matrix) and inject it. This can help identify contamination from reagents or glassware.

    • Systematically check and clean components of the GC-MS, starting with the inlet liner and septum.

  • Check for Co-eluting Interferences:

    • Review the mass spectrum of the peak in the blank sample. It may have a different fragmentation pattern than your derivatized this compound standard, which can help in its identification.

    • Adjust the chromatographic conditions (e.g., temperature ramp) to try and separate the interfering peak from your analyte.

  • Optimize Peak Integration:

    • Manually review the integration of the blank samples. Ensure that the baseline is set correctly and that you are not integrating noise.

    • Adjust the integration parameters (e.g., peak width, threshold) to be more stringent.

Q3: The R² value of my calibration curve is acceptable, but the precision of my replicate injections is poor. What could be the cause?

Poor precision, even with a good R², suggests random, uncontrolled variations in your analytical process.

Causality & Explanation:

  • Inconsistent Injection Volume: If using manual injection, technique can vary significantly. For autosamplers, issues like air bubbles in the syringe or a partially clogged syringe can lead to inconsistent injection volumes.

  • Variable Derivatization Efficiency: If the derivatization reaction is not robust, small variations in reaction conditions (e.g., slight temperature fluctuations, minor differences in reagent addition) between samples can lead to inconsistent yields and, therefore, variable responses.

  • Sample Preparation Inconsistency: Variations in the extraction recovery or inconsistent addition of the internal standard will lead to poor precision.

Troubleshooting Steps:

  • Evaluate the Injection Process:

    • If using an autosampler, watch it perform an injection to ensure it is functioning correctly. Check for air bubbles in the syringe and ensure the syringe is drawing a consistent volume.

    • Clean or replace the syringe if necessary.

  • Ensure Robust Derivatization:

    • Re-optimize the derivatization protocol. Ensure that the chosen reaction time and temperature provide a stable product with a consistent yield.

    • Use a consistent and accurate method for adding the derivatization reagents, such as a calibrated pipette.

  • Standardize Sample Preparation:

    • Ensure all sample and standard preparation steps are performed as consistently as possible. Use positive displacement pipettes for viscous fluids.

    • Thoroughly vortex samples after the addition of the internal standard to ensure homogeneity.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound GC-MS analysis?

This compound is a polar, non-volatile compound due to its carboxylic acid and secondary amine functional groups. Direct injection into a GC would result in poor peak shape, thermal degradation, and a lack of elution from the column. Derivatization masks these polar groups, increasing the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[3]

Q2: What are the most common derivatization methods for this compound?

There are two primary methods commonly employed:

  • Two-Step Silylation and Acylation: This involves a first step of silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize the carboxylic acid group, followed by acylation with a reagent such as N-methyl-bis(trifluoroacetamide) (MBTFA) to derivatize the secondary amine.[1]

  • One-Step Propyl Chloroformate Derivatization: This is a simpler and more economical method where propyl chloroformate reacts with both the amino and carboxyl groups of this compound in a single step under basic conditions.[2]

Q3: What are the pros and cons of the different derivatization methods?

Derivatization MethodAdvantagesDisadvantages
Two-Step Silylation/Acylation Produces stable derivatives, well-established method.More laborious (two steps), silylating reagents are highly sensitive to moisture.
One-Step Propyl Chloroformate Simple, economical, and efficient (one step).Requires careful pH control (reaction is performed under basic conditions).

Q4: What is an appropriate internal standard for this compound analysis?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as [2H9]this compound .[1] This is because it has nearly identical chemical and physical properties to this compound, meaning it will behave similarly during extraction, derivatization, and chromatography, providing the most accurate correction for any losses or variations. However, it can be expensive.

A more cost-effective alternative is a structural analog like norvaline .[2] While not identical, it has similar enough properties to provide reasonable correction, especially for routine analyses.

Q5: How can I minimize matrix effects in my analysis?

Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:

  • Optimize Sample Preparation: Employ a more rigorous extraction and clean-up procedure to remove as many interfering matrix components as possible.

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned above, this is the most effective way to compensate for matrix effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that your standards experience the same matrix effects as your unknown samples.

  • Dilute the Sample: If the concentration of this compound in your samples is high enough, diluting the sample extract can reduce the concentration of matrix components and thus minimize their impact.

Part 3: Experimental Protocols

The following are detailed, step-by-step protocols for the two most common derivatization methods for this compound.

Protocol 1: Two-Step Silylation and Acylation Derivatization

This protocol is adapted from established methods for the analysis of this compound in plasma.[1]

Workflow Diagram:

G start Start: Dried Sample Extract + Internal Standard ([2H9]this compound) step1 Step 1: Silylation Add MSTFA Heat (e.g., 70-90°C) start->step1 step2 Step 2: Acylation Add MBTFA Heat again step1->step2 end Inject into GC-MS step2->end

Caption: Workflow for two-step derivatization.

Step-by-Step Methodology:

  • Sample Preparation: Ensure your sample extract is completely dry. This is typically achieved by evaporation under a stream of nitrogen followed by lyophilization.

  • Internal Standard Addition: Add an appropriate amount of internal standard (e.g., [2H9]this compound) to the dried sample.

  • Silylation:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial tightly and vortex briefly.

    • Heat the mixture at 70-90°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the carboxylic acid group.

  • Acylation:

    • Cool the vial to room temperature.

    • Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).

    • Recap the vial and vortex briefly.

    • Heat the mixture again at 70-90°C for 30 minutes to form the trifluoroacyl (TFA) derivative of the secondary amine group.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: One-Step Propyl Chloroformate Derivatization

This protocol is a simplified and cost-effective alternative.[2]

Workflow Diagram:

G start Start: Dried Sample Extract + Internal Standard (Norvaline) step1 Reconstitution Add NaOH, Methanol, Pyridine Vortex start->step1 step2 Derivatization Add Propyl Chloroformate (in two aliquots) Vortex vigorously step1->step2 step3 Extraction Add Chloroform Vortex and Centrifuge step2->step3 step4 Dry Down & Reconstitute Evaporate chloroform layer Reconstitute in suitable solvent step3->step4 end Inject into GC-MS step4->end

Caption: Workflow for one-step propyl chloroformate derivatization.

Step-by-Step Methodology:

  • Sample Preparation: Ensure your sample extract is completely dry.

  • Internal Standard Addition: Add an appropriate amount of internal standard (e.g., norvaline) to the dried sample.

  • Reconstitution:

    • Add 200 µL of 1 M sodium hydroxide (NaOH).

    • Add 167 µL of methanol and 34 µL of pyridine.

    • Vortex vigorously.

  • Derivatization:

    • Add 20 µL of propyl chloroformate and vortex vigorously for 30 seconds.

    • Add another 20 µL of propyl chloroformate and vortex again for 30 seconds. The basic conditions are necessary to neutralize the HCl byproduct of the reaction.

  • Extraction:

    • Add 400 µL of chloroform and vortex to extract the derivatized this compound.

    • Centrifuge to separate the layers.

  • Final Preparation:

    • Carefully transfer the lower chloroform layer to a clean vial.

    • Evaporate the chloroform under a stream of nitrogen.

    • Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or hexane) for injection into the GC-MS.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Derivatization of this compound. Retrieved from BenchChem technical support documents.
  • Yoon, H. R., & An, J. H. (2010). Determination of this compound following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders.
  • Welch Materials. (2025, September 22). [Readers Insight] Matrix Effects in Mass Spectrometry: Why They Matter.
  • BiochemSphere. (2025, November 26). Mastering Method Linearity and Dynamic Range: A 2025 Guide for Robust Analytical Validation.
  • Schug, K. A. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]

Sources

Preventing degradation of pipecolic acid during sample workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pipecolic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of sample workup and prevent the degradation of this critical analyte. Our focus is on ensuring the scientific integrity of your results through robust and validated methodologies.

Introduction to this compound Stability

This compound (Pip), a cyclic, non-proteinogenic amino acid derived from the metabolism of lysine, is a significant biomarker in various physiological and pathological processes.[1][2] It plays a crucial role in plant immunity and is associated with several human metabolic disorders, including Zellweger syndrome and pyridoxine-dependent epilepsy.[1][3][4] Given its low concentrations in biological matrices and the potential for analytical variability, maintaining its integrity throughout the sample collection, extraction, and analysis workflow is paramount for generating accurate and reproducible data. This compound is generally a stable molecule; however, improper handling during sample workup can lead to its degradation or the introduction of analytical interferences.[5] This guide will address common challenges and provide solutions to ensure the fidelity of your this compound measurements.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of this compound during sample preparation.

Q1: What are the primary factors that can lead to the degradation of this compound during sample workup?

A1: While this compound is a relatively stable compound, several factors during sample workup can compromise its integrity.[5] These include:

  • Extreme pH Conditions: Very high or very low pH can potentially lead to the degradation of this compound, although it is generally stable under a wide range of pH values. It is advisable to maintain the pH of your sample matrix within a neutral to slightly acidic or basic range during extraction and storage.[5]

  • Enzymatic Degradation: Biological samples contain various enzymes that could potentially metabolize this compound. Prompt processing of fresh samples and immediate freezing or deproteinization are crucial steps to inactivate these enzymes.

  • Reaction with Derivatization Reagents: While derivatization is often necessary for GC-MS analysis, incomplete reactions or the presence of contaminants in the reagents can lead to the formation of byproducts and an underestimation of the true this compound concentration.[6]

  • Oxidation: Although not a primary concern, prolonged exposure to strong oxidizing agents or conditions that promote oxidation could potentially affect the molecule. Storing samples under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk, especially for long-term storage.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of various analytes, including this compound.[5] It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.

Q2: My this compound recovery is consistently low. What could be the cause?

A2: Low recovery of this compound can stem from several stages of the sample workup process. Here's a systematic approach to troubleshooting this issue:

  • Extraction Inefficiency: The choice of extraction solvent and method is critical. For plant tissues, an extraction with a buffer containing acetonitrile in dilute hydrochloric acid has been shown to be effective.[7] For plasma samples, protein precipitation followed by solid-phase extraction (SPE) can yield high and consistent recoveries.[8] Ensure your chosen method is validated for your specific sample matrix.

  • Incomplete Derivatization: If you are using a GC-MS method, the derivatization step is a common source of variability. For instance, when using propyl chloroformate, the reaction is sensitive to pH and moisture.[1][3] Silylation reagents like MTBSTFA are also highly sensitive to moisture.[6] Ensure your reagents are fresh, and the reaction conditions (temperature, time, and pH) are optimized.

  • Matrix Effects in LC-MS/MS: In LC-MS/MS analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[8] A robust sample cleanup procedure, such as SPE, can minimize matrix effects.[8] The use of a stable isotope-labeled internal standard (e.g., this compound-d9) is highly recommended to compensate for these effects.[5]

  • Adsorption to Surfaces: this compound, being a polar molecule, can adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or polypropylene tubes can help minimize this issue.

Q3: I am observing unexpected peaks in my chromatogram. Could this be related to this compound degradation?

A3: The appearance of unexpected peaks can indeed be an indicator of analyte degradation or side reactions during sample preparation.

  • Degradation Products: While specific degradation products of this compound under typical workup conditions are not extensively documented in the provided search results, it is plausible that harsh conditions could lead to ring-opening or other modifications.

  • Derivatization Byproducts: More commonly, unexpected peaks arise from the derivatization process. For example, incomplete derivatization can result in multiple derivatives of the same analyte, or reagents can react with other components in the sample matrix to form interfering compounds.

  • Contaminants: Contaminants from solvents, reagents, or labware can also appear as extraneous peaks. Always use high-purity solvents and reagents and ensure your labware is scrupulously clean.

To identify the source of these peaks, it is helpful to run method blanks (all reagents without the sample) and matrix blanks (sample without the analyte of interest).

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Poor Peak Shape in GC/MS or LC-MS/MS 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. 3. Improper mobile phase pH in LC.1. Optimize derivatization conditions (reagent concentration, temperature, time). Ensure samples are completely dry before adding silylation reagents.[6] 2. Use a deactivated inlet liner and a high-quality, well-conditioned column. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic form.
High Variability Between Replicates 1. Inconsistent sample homogenization. 2. Pipetting errors, especially with small volumes. 3. Inconsistent derivatization reaction. 4. Fluctuation in instrument performance.1. Ensure thorough homogenization of tissue samples. 2. Use calibrated pipettes and consider using an internal standard added early in the workup. 3. Precisely control reaction time and temperature. Use a heating block for consistent temperature. 4. Run system suitability tests before each batch of samples.
Loss of Analyte During Storage 1. Improper storage temperature. 2. Repeated freeze-thaw cycles. 3. Degradation in the stock solution.1. Store samples at or below -80°C for long-term stability.[5] 2. Prepare single-use aliquots of your samples.[5] 3. Verify the stability of your stock solutions under their storage conditions.[5]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key workflows in this compound analysis.

Protocol 1: Extraction and Derivatization of this compound from Plant Tissue for GC-MS Analysis

This protocol is adapted from methodologies used for the analysis of this compound in Arabidopsis thaliana.[1][3][7]

Materials:

  • Plant tissue (e.g., leaves)

  • Extraction buffer: 25% acetonitrile in 0.01 N HCl[7]

  • Internal standard solution (e.g., Norvaline)

  • Propyl chloroformate

  • Pyridine

  • Propanol/Pyridine mixture

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Centrifuge

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Homogenization: Weigh approximately 50 mg of homogenized plant tissue into a microcentrifuge tube.

  • Extraction: Add 200 µL of extraction buffer and a known amount of internal standard. Vortex thoroughly for 15 minutes at room temperature.[7]

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 4 minutes.[7]

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new tube for derivatization.

  • Derivatization:

    • Add 100 µL of 1 M NaOH.

    • Add 66 µL of propanol/pyridine (3:2 v/v).

    • Add 20 µL of propyl chloroformate.

    • Vortex for 1 minute.

  • Second Derivatization Step:

    • Add another 20 µL of propyl chloroformate and vortex for 1 minute.

  • Neutralization and Extraction:

    • Add 100 µL of 1 M NaOH.

    • Add 300 µL of dichloromethane and vortex.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Sample Analysis: Transfer the lower organic layer (dichloromethane) to a GC vial for analysis.

Protocol 2: Extraction of this compound from Plasma for LC-MS/MS Analysis

This protocol is a general approach based on established methods for amino acid analysis in plasma.[9][10]

Materials:

  • Plasma sample

  • Internal standard solution (e.g., Phenylalanine-d5 or this compound-d9)[5][9]

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine 50 µL of plasma with a known amount of the internal standard.[9]

  • Protein Precipitation: Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase for analysis. This step can help to concentrate the analyte.

  • Sample Analysis: Inject an appropriate volume of the supernatant or the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Plant Tissue) Homogenization Homogenization (for solid samples) SampleCollection->Homogenization Extraction Extraction with Internal Standard Homogenization->Extraction Deproteinization Deproteinization/ Cleanup (SPE) Extraction->Deproteinization DerivatizationStep Derivatization (e.g., Propyl Chloroformate) Deproteinization->DerivatizationStep GC-MS Path LCMSMS LC-MS/MS Analysis Deproteinization->LCMSMS LC-MS/MS Path GCMS GC-MS Analysis DerivatizationStep->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis LCMSMS->DataAnalysis

Caption: A generalized workflow for this compound analysis.

Key Decision Points for Preventing Degradation

This diagram highlights critical decision points in the sample workup process to minimize this compound degradation.

Degradation Prevention Start Start: Fresh Sample ImmediateProcessing Immediate Processing? Start->ImmediateProcessing FlashFreeze Flash Freeze & Store at -80°C ImmediateProcessing->FlashFreeze No EnzymeInactivation Enzyme Inactivation (e.g., Acid/Solvent) ImmediateProcessing->EnzymeInactivation Yes FlashFreeze->EnzymeInactivation pH_Control pH Control during Extraction (Neutral/Mild) EnzymeInactivation->pH_Control Derivatization Derivatization Conditions pH_Control->Derivatization OptimizedDeriv Optimized & Anhydrous Conditions Derivatization->OptimizedDeriv Storage Sample Storage OptimizedDeriv->Storage SingleUseAliquots Single-Use Aliquots at -80°C Storage->SingleUseAliquots End Stable Analyte for Analysis SingleUseAliquots->End

Caption: Decision tree for minimizing this compound degradation.

References

  • Gatto, G. J., Boyne, M. T., Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]
  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell. [Link]
  • Hartmann, M., Zeier, J. (2018). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. [Link]
  • Ding, P., Rekhter, D., Ding, Y., Feussner, K., Busta, L., Haroth, S., ... & Zhang, Y. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell. [Link]
  • Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical chemistry. [Link]
  • Moulin, M., Deleu, C., Larher, F., & Bouchereau, A. (2006). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. [Link]
  • de Souza, J. T., et al. (2023).
  • He, X., & Chang, Y. F. (2011). Various routes of this compound biosynthesis in microorganisms. Applied microbiology and biotechnology. [Link]
  • Human Metabolome Database. (2005). This compound (HMDB0000070). HMDB. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry.
  • Wikipedia. (n.d.). This compound. Wikipedia. [Link]
  • Li, S., et al. (2021).
  • Moulin, M., Deleu, C., Larher, F., & Bouchereau, A. (2006). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave.
  • Moulin, M., Deleu, C., Larher, F., & Bouchereau, A. (2006). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. OUCI. [Link]
  • Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. PubMed Central. [Link]
  • Ferreira, C. R., & van Karnebeek, C. D. (2019). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Molecular genetics and metabolism. [Link]
  • Rashed, M. S., et al. (2001). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry. [Link]
  • Jones, B. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. [Link]

Sources

Troubleshooting low signal intensity for pipecolic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of pipecolic acid using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during experimental workflows. Here, we address specific issues in a direct question-and-answer format, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)
Part 1: General Troubleshooting & Initial Checks

Question 1: My this compound signal is extremely low or completely absent. Where do I even begin to troubleshoot?

Answer: A low or absent signal is a common issue that requires a systematic approach to diagnose. Before diving into complex parameter optimization, it's crucial to rule out fundamental issues. The cause can generally be traced back to one of three areas: the sample itself, the separation method (LC/GC), or the mass spectrometer.

Start with the most straightforward checks:

  • System Suitability: Have you recently run a system suitability test or calibrated your mass spectrometer? A failed or outdated calibration can lead to significant mass accuracy shifts, meaning the instrument isn't looking for the correct mass-to-charge ratio (m/z).

  • Standard Integrity: Confirm the concentration and integrity of your this compound standard. Has it been stored correctly? Prepare a fresh dilution from a stock solution and inject it directly to verify its signal.

  • Instrument Performance: Check for stable spray in the ion source if your instrument has a viewing window. An inconsistent or sputtering spray indicates a clog or other hardware issue that must be resolved first.

Below is a logical workflow to guide your initial troubleshooting process.

G start Low / No Signal for This compound check_cal Is MS Calibration Current and Passed? start->check_cal check_std Does a Fresh Standard Show a Signal? check_cal->check_std Yes recalibrate ACTION: Perform Full Tune and Calibration check_cal->recalibrate No check_sample Investigate Sample Preparation check_std->check_sample No (Standard OK, Sample Fails) remake_std ACTION: Prepare Fresh Standard & Stock check_std->remake_std Yes (Standard Fails) check_lc Investigate LC Parameters check_sample->check_lc check_ms Investigate MS Parameters check_lc->check_ms end Problem Resolved check_ms->end recalibrate->end remake_std->end

Caption: Initial troubleshooting workflow for low this compound signal.

Part 2: Sample Preparation Issues

Question 2: I suspect my sample preparation is the problem. What are the most common pitfalls when extracting this compound from biological matrices like plasma or tissue?

Answer: Sample preparation is arguably the most critical step and a frequent source of poor signal intensity. The goal is to efficiently extract this compound while removing interfering substances like proteins and salts, which can suppress the signal.

Common Pitfalls:

  • Inefficient Protein Precipitation: Proteins in plasma or tissue homogenates can clog your LC column and contaminate the MS ion source. Incomplete precipitation will leave residual proteins that interfere with ionization.

  • Metabolite Instability/Interconversion: Biological samples are metabolically active. Without proper quenching, enzymes can remain active even after extraction, potentially converting other metabolites into this compound or degrading it. For example, its precursor, piperideine-6-carboxylate (P6C), is known to be in reversible equilibrium with α-aminoadipic semialdehyde (α-AASA), and both can be unstable.

  • Matrix Effects: This is a major issue where co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) suppress the ionization of this compound in the MS source. You may have successfully extracted the analyte, but its signal is being masked.

Protocol: Recommended Protein Precipitation for Plasma

This protocol is a robust starting point for extracting this compound from plasma for LC-MS/MS analysis, adapted from established methods.

  • Thaw Sample: Thaw frozen plasma samples on ice to minimize enzymatic degradation.

  • Aliquot: In a microcentrifuge tube, aliquot 100 µL of plasma.

  • Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., d5-phenylalanine or an isotope-labeled this compound) to account for extraction variability.

  • Precipitate: Add 500 µL of cold acetonitrile (ACN). The 1:5 ratio of plasma to ACN is critical for efficient protein removal.

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at a high speed (e.g., >12,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a smaller volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the analyte and ensures it is dissolved in a solvent compatible with your LC method, leading to better peak shape.

Part 3: Chromatography & Derivatization

Question 3: I am using LC-MS/MS without derivatization. Why are my peaks broad, tailing, or not showing up at all?

Answer: For direct LC-MS/MS analysis, chromatographic performance is key. This compound is a small, polar, zwitterionic molecule, which can make it challenging to retain on traditional reversed-phase columns.

  • Causality of Poor Chromatography:

    • Inappropriate Column Chemistry: Standard C18 columns often provide insufficient retention for this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is a much better choice as it is designed to retain polar compounds. Chiral columns, such as those based on teicoplanin, can be used to separate L- and D-pipecolic acid enantiomers if required.

    • Suboptimal Mobile Phase: The pH and buffer composition of your mobile phase are critical. For HILIC, a high percentage of an organic solvent like acetonitrile is needed for retention. Ammonium formate or ammonium acetate are common buffers that are volatile and compatible with mass spectrometry.

    • Secondary Interactions: The analyte may be interacting with active sites in your LC system (e.g., stainless steel tubing), leading to peak tailing. Using PEEK tubing or an LC system with a bio-inert flow path can mitigate this.

Table 1: Recommended Starting Conditions for LC-MS/MS

ParameterRecommended SettingRationale
Column HILIC (e.g., Luna HILIC, 150x3.0mm)Provides retention for highly polar analytes like this compound.
Mobile Phase A 5 mM Ammonium Formate in WaterVolatile buffer, aids in ionization.
Mobile Phase B Acetonitrile/Water (90:10) with 5 mM Ammonium FormateHigh organic content for HILIC retention.
Flow Rate 0.3 - 0.5 mL/minTypical for 3.0 mm ID columns.
Injection Volume 5 - 10 µLAvoid column overload.
Gradient Start at high %B, gradually decrease to elute.Standard HILIC gradient profile.

Question 4: I am using GC-MS. My signal is still low despite derivatization. What could be wrong?

Answer: GC-MS requires derivatization to make this compound volatile enough for gas-phase analysis. Low signal in this context almost always points to an issue with the derivatization reaction itself.

  • Causality of Derivatization Failure:

    • Incomplete Reaction: The derivatization reaction may be incomplete due to suboptimal conditions. Factors like pH, temperature, reaction time, and the presence of water can all inhibit the reaction. For example, using propyl chloroformate requires basic conditions to neutralize the HCl byproduct.

    • Reagent Degradation: Derivatization reagents can be sensitive to moisture and degrade over time. Using old or improperly stored reagents is a common cause of failure.

    • Sample Dryness: For many derivatization methods, the sample extract must be completely dry before adding the reagent. Residual water can hydrolyze the reagent and prevent the reaction from proceeding.

A simplified one-step derivatization procedure using propyl chloroformate has been shown to be effective and economical for this compound analysis in plant tissues. This method avoids the need for expensive isotopic internal standards by using norvaline as an internal standard.

Part 4: Mass Spectrometry Ion Source Issues

Question 5: My chromatography looks good, but the MS signal is weak and inconsistent. How do I optimize my ESI source settings for this compound?

Answer: The electrospray ionization (ESI) process is a delicate balance of multiple parameters. A poorly optimized source will result in inefficient ionization and, consequently, a weak signal. This compound is readily protonated, so it is typically analyzed in positive ion mode.

  • Key ESI Parameters and Their Causal Effects:

    • Gas Flows (Nebulizer & Drying Gas): The nebulizing gas helps form small droplets at the capillary tip, while the drying gas (usually heated nitrogen) aids in solvent evaporation to release the analyte ions. If gas flows are too low, desolvation will be incomplete, leading to signal loss. If they are too high, it can disrupt the spray stability.

    • Gas Temperature: The drying gas temperature must be high enough to facilitate solvent evaporation but not so high that it causes thermal degradation of the analyte.

    • Capillary Voltage: This voltage is applied to the ESI needle to create the charged droplets. The optimal voltage depends on the solvent composition. Too low a voltage results in poor spray formation, while too high a voltage can cause electrical discharge, leading to signal instability.

    • Fragmentor/Collision Energy: In a tandem MS (MS/MS) setup, the collision energy used for fragmentation is critical. You must optimize this for the specific precursor-to-product ion transition (e.g., for this compound, m/z 130 -> m/z 84).

Table 2: Typical ESI Source Parameters for Optimization

ParameterStarting Value RangeImpact on Signal
Drying Gas Temp. 250 - 350 °CAffects desolvation efficiency.
Drying Gas Flow 8 - 12 L/minAffects desolvation efficiency.
Nebulizer Pressure 30 - 50 psiAffects droplet size and spray stability.
Capillary Voltage 3500 - 4500 V (Positive Mode)Drives the electrospray process.
Collision Energy Analyte-dependent (e.g., 10-25 eV)Determines fragmentation efficiency for MS/MS.

Diagram: The Ion Suppression Funnel

This diagram illustrates how matrix components can compete with the analyte of interest (this compound) for ionization, leading to a suppressed signal.

G Schematic of Ion Suppression in the ESI source. cluster_1 Gas Phase (To MS Inlet) Analyte This compound Analyte_Ion This compound Ion (Signal) Analyte->Analyte_Ion Successful Ionization Matrix1 Matrix Ion 1 (e.g., Salt) Suppressed_Signal Suppressed Signal Matrix1->Suppressed_Signal Ionization Competition Matrix2 Matrix Ion 2 (e.g., Lipid) Matrix2->Suppressed_Signal Matrix3 Matrix Ion 3 Matrix3->Suppressed_Signal

Validation & Comparative

A Senior Application Scientist's Guide: Navigating the Nuances of Pipecolic Acid Analysis with GC-MS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinicians, and professionals in drug development, the accurate quantification of pipecolic acid is paramount. This non-proteinogenic amino acid, a catabolite of lysine, serves as a critical biomarker for a range of metabolic disorders, most notably peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome.[1][2][3][4][5][6] Its accumulation in physiological fluids can also be indicative of chronic liver diseases, pyridoxine-dependent epilepsy, and has been identified as a potential biomarker in certain cancers.[1][2][3][4][7] The analytical challenge, however, lies in selecting the most appropriate mass spectrometry-based platform. This guide provides an in-depth, objective comparison of two powerful techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound, grounded in experimental data and field-proven insights.

The Analytical Imperative: Why Choose Between GC-MS and LC-MS/MS?

The choice between GC-MS and LC-MS/MS for this compound analysis is not merely a matter of instrument availability. It is a decision rooted in the fundamental physicochemical properties of the analyte and the specific requirements of the study, be it high-throughput clinical screening or detailed metabolic research. This compound, being a polar and non-volatile compound, presents inherent challenges for direct GC-MS analysis, necessitating a chemical derivatization step to enhance its volatility.[8] In contrast, LC-MS/MS, particularly with the advent of advanced column chemistries, offers the potential for direct analysis, simplifying sample preparation.[9][10][11][12] This guide will dissect the causality behind the experimental choices for each platform, empowering you to make an informed decision.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workhorse

GC-MS has long been a reliable technique for the analysis of small molecules. Its high chromatographic resolution and the extensive, well-characterized electron ionization (EI) libraries make it a powerful tool for compound identification and quantification. However, the analysis of polar analytes like this compound by GC-MS is contingent on a critical prerequisite: derivatization.

The "Why" of Derivatization

The primary reason for derivatizing this compound is to increase its volatility and thermal stability.[8] The polar carboxyl and secondary amine groups in its structure make it unsuitable for direct injection into a hot GC inlet, where it would likely degrade rather than volatilize. Derivatization masks these polar functional groups, rendering the molecule amenable to gas-phase separation.

Several derivatization strategies have been successfully employed for this compound analysis, each with its own set of advantages and considerations:

  • Propyl Chloroformate Derivatization: This is a simple and economical one-step method where propyl chloroformate reacts with both the amino and carboxyl groups of this compound.[1][3][4] The resulting derivative is volatile and suitable for GC-MS analysis. This method is efficient and can be cost-effective, avoiding the need for expensive isotopically labeled internal standards by using structural analogs like norvaline.[1][3]

  • Two-Step Silylation and Acylation: A more laborious but effective approach involves a two-step derivatization. First, a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to form a trimethylsilyl (TMS) derivative of the carboxylic acid group. This is followed by acylation of the secondary amine group with a reagent such as N-methyl-bis(trifluoroacetamide) (MBTFA).[8] This two-step process can yield stable derivatives with excellent chromatographic properties. Another variation involves using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for silylation, which forms more stable tert-butyldimethylsilyl (TBDMS) derivatives.[13]

The choice of derivatization reagent and protocol is a critical experimental decision that directly impacts the sensitivity, reproducibility, and throughput of the GC-MS method.

GC-MS Experimental Workflow

The following diagram illustrates a typical workflow for this compound analysis using GC-MS with derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Protein Precipitation & Analyte Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Addition of Derivatization Reagent (e.g., Propyl Chloroformate) Drying->Derivatization Reaction Incubation/ Heating Derivatization->Reaction GC_Injection Injection into GC Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM mode) Ionization->Detection Quantification Quantification against Internal Standard Detection->Quantification

Caption: GC-MS workflow for this compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Power of Direct Analysis

LC-MS/MS has emerged as a dominant platform in clinical and research laboratories due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are polar and non-volatile. For this compound analysis, the primary advantage of LC-MS/MS is the ability to perform the analysis without the need for derivatization.[9][10][11][12]

Bypassing Derivatization: The Role of Advanced Chromatography

The key to successful underivatized analysis of this compound lies in the chromatographic separation. Since this compound is highly polar, it is poorly retained on traditional reversed-phase C18 columns. To overcome this, specialized column chemistries are employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are the preferred choice for separating polar compounds like this compound.[11] The stationary phase is polar, and the mobile phase is a mixture of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This allows for the retention and separation of polar analytes that would otherwise elute in the void volume of a reversed-phase column.

  • Mixed-Mode Chromatography: Some methods utilize mixed-mode columns that combine both reversed-phase and ion-exchange properties, offering unique selectivity for amino acids.[9]

The ability to directly analyze this compound significantly simplifies the sample preparation workflow, reducing analysis time and potential sources of error associated with the derivatization step.

LC-MS/MS Experimental Workflow

The following diagram illustrates a typical workflow for this compound analysis using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation with Organic Solvent (e.g., Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collection of Supernatant Centrifugation->Supernatant LC_Injection Direct Injection into LC Supernatant->LC_Injection Separation Chromatographic Separation (e.g., HILIC) LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM mode) Ionization->Detection Quantification Quantification against Isotopically Labeled Internal Standard Detection->Quantification

Sources

A Senior Application Scientist's Guide: Pipecolic Acid vs. Very Long-Chain Fatty Acids for the Diagnosis of Zellweger Spectrum Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Zellweger spectrum disorders (ZSDs) are a group of severe, autosomal recessive genetic conditions caused by defects in peroxisome biogenesis, affecting multiple organ systems and leading to profound neurological dysfunction.[1][2] Early and accurate diagnosis is critical for management, genetic counseling, and the development of potential therapeutic strategies. The diagnostic journey for ZSD relies heavily on biochemical markers that accumulate due to impaired peroxisomal metabolic functions.[3][4]

Among the most crucial of these markers are very long-chain fatty acids (VLCFAs) and pipecolic acid.[4] Both accumulate in physiological fluids as a direct consequence of non-functional peroxisomes.[3][5] This guide provides an in-depth, objective comparison of the diagnostic utility of VLCFAs and this compound for ZSD. We will delve into the biochemical rationale for their use, compare the analytical methodologies for their detection, and provide a framework for interpreting their results in a clinical research setting, grounded in experimental data and authoritative sources.

Biochemical Rationale: The Central Role of the Peroxisome

Peroxisomes are ubiquitous organelles essential for a variety of metabolic processes. In the context of ZSD, two pathways are critically impaired: the β-oxidation of VLCFAs and the degradation of L-pipecolic acid.[3][6]

  • Very Long-Chain Fatty Acids (VLCFAs): Fatty acids with 22 or more carbons are too long to be metabolized by mitochondria and must undergo initial chain-shortening via β-oxidation within the peroxisome.[6][7] In ZSD, the absence of functional peroxisomes leads to a systemic accumulation of VLCFAs, particularly C26:0 (cerotic acid) and C24:0 (lignoceric acid), in plasma and tissues.[2][5] This accumulation is a primary and sensitive indicator of a peroxisomal biogenesis disorder.[8]

  • This compound: This molecule is an intermediate in the metabolic breakdown of the amino acid L-lysine. The final steps of this degradation pathway, specifically the oxidation of L-pipecolic acid, occur within the peroxisomes.[9] A defect in peroxisome assembly, as seen in ZSD, results in the loss of L-pipecolate oxidase activity, leading to elevated levels of this compound in plasma and urine.[9][10]

The following diagram illustrates the metabolic choke points that lead to the accumulation of these key biomarkers in ZSD.

ZSD_Metabolic_Pathway cluster_peroxisome Peroxisome (Defective in ZSD) cluster_cytosol Cytosol / Plasma VLCFA_CoA VLCFA-CoA BetaOxidation β-Oxidation Enzymes VLCFA_CoA->BetaOxidation Blocked Accumulated_VLCFA VLCFA Accumulation VLCFA_CoA->Accumulated_VLCFA Elevated in Plasma Shortened_AcylCoA Shortened Acyl-CoA (to Mitochondria) L_Pipecolic_Acid L-Pipecolic Acid L_Pipecolate_Oxidase L-Pipecolate Oxidase L_Pipecolic_Acid->L_Pipecolate_Oxidase Blocked Accumulated_Pipecolic This compound Accumulation L_Pipecolic_Acid->Accumulated_Pipecolic Elevated in Plasma/Urine Metabolite_AAA α-aminoadipic acid VLCFA Dietary & Endogenous VLCFAs VLCFA->VLCFA_CoA Lysine Lysine Lysine->L_Pipecolic_Acid Metabolism

Caption: Metabolic pathways impacted by peroxisomal defects in ZSD.

The Primary Screening Marker: Very Long-Chain Fatty Acids (VLCFAs)

Analysis of plasma VLCFAs is the cornerstone and initial screening test for suspected peroxisomal disorders.[8][11] Elevated levels of C26:0 and increased ratios of C24:0/C22:0 and C26:0/C22:0 are highly indicative of ZSD.[12][13]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The gold-standard method for quantifying VLCFAs is GC-MS.[12][14] This technique offers excellent sensitivity and specificity, allowing for the reliable separation and measurement of individual fatty acid species.

Rationale for Experimental Choices:

  • Extraction: A lipid extraction, often using a chloroform/methanol mixture, is necessary to isolate fatty acids from the complex plasma matrix.

  • Hydrolysis & Derivatization: Fatty acids are typically present as esters in complex lipids. Saponification (alkaline hydrolysis) releases the free fatty acids. They are then converted into volatile methyl esters (FAMEs - fatty acid methyl esters) through derivatization. This step is critical because native fatty acids are not volatile enough for gas chromatography.

  • GC Separation: The FAMEs mixture is injected into a gas chromatograph, where it is vaporized. The components travel through a long, thin capillary column. Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase; shorter chain fatty acids elute before longer chain ones.

  • MS Detection: As the separated FAMEs exit the GC column, they enter a mass spectrometer. They are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio. Selected Ion Monitoring (SIM) is often used to enhance sensitivity by only monitoring for specific, characteristic ions of the target VLCFAs.[12]

Experimental Protocol: VLCFA Analysis by GC-MS

  • Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., cis-13,16,19-docosatrienoic acid).[13]

  • Lipid Extraction & Hydrolysis: Add 2 mL of a methanol/toluene mixture (4:1, v/v). Vortex thoroughly.[13]

  • Derivatization (Methyl-esterification): Add acetyl chloride and incubate at a high temperature to convert fatty acids to their methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, add a potassium carbonate solution to stop the reaction. Centrifuge to separate the layers and transfer the upper organic layer (containing FAMEs) to a new vial.

  • Evaporation & Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried FAMEs in a small volume of a suitable solvent like hexane.

  • GC-MS Analysis: Inject the reconstituted sample into the GC-MS system.

    • GC Column: Use a capillary column appropriate for FAME analysis (e.g., DB-1 or similar).

    • Temperature Program: Start at a low temperature and ramp up to a high temperature to elute all fatty acids from C16 to C26 and beyond.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode to detect the specific ions for C22:0, C24:0, C26:0, and the internal standard.

  • Quantification: Calculate the concentrations of C22:0, C24:0, and C26:0 based on the peak areas relative to the internal standard. Determine the diagnostic ratios C24:0/C22:0 and C26:0/C22:0.

Data Interpretation

The use of ratios (C24:0/C22:0 and C26:0/C22:0) is a critical self-validating system. It corrects for variations in total plasma lipid content, providing a more robust diagnostic marker than absolute concentrations alone.[15]

BiomarkerTypical Healthy Control RangeTypical ZSD Pathological Range
C26:0 (Cerotic Acid) 0.15–1.9 µmol/L[13]>2.0 µmol/L (often significantly higher)[16]
C24:0/C22:0 Ratio 0.32–1.19[13]>1.20 (often >1.5)[12]
C26:0/C22:0 Ratio 0.0–0.03[13]>0.04 (often >0.1)[12][16]
Note: Reference ranges can vary slightly between laboratories and with patient age. Neonatal ranges may differ.[17]
Limitations

While highly sensitive, VLCFA analysis is not infallible. Mildly affected ZSD patients may occasionally present with normal or borderline VLCFA levels.[4][18][19] Furthermore, non-fasting samples or patients on a ketogenic diet can sometimes cause false-positive results.[20]

The Confirmatory Marker: this compound

This compound serves as an important secondary or confirmatory biomarker. It is particularly useful for differentiating between peroxisomal biogenesis disorders (like ZSD, where it is elevated) and single peroxisomal enzyme deficiencies (where it is typically normal).[9]

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The modern method of choice for this compound quantification is LC-MS/MS.[21][22][23] This approach offers superior speed, sensitivity, and requires minimal sample preparation compared to older GC-MS methods that required derivatization.[24]

Rationale for Experimental Choices:

  • Sample Preparation: A simple protein precipitation step is usually sufficient. An organic solvent like acetonitrile is added to the plasma sample, which denatures and precipitates large proteins. A stable isotope-labeled internal standard (e.g., phenylalanine-d5) is added prior to this step for accurate quantification.[21][23]

  • LC Separation: The resulting supernatant is injected into an HPLC system. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used, which is well-suited for retaining and separating small, polar molecules like this compound.[22]

  • MS/MS Detection: Tandem mass spectrometry (MS/MS) provides exceptional specificity. In the first mass spectrometer (Q1), a specific mass-to-charge ratio (m/z) for this compound is selected. This "parent" ion is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) then monitors for a specific, characteristic "daughter" fragment ion. This parent-daughter transition is highly unique to the target molecule, virtually eliminating interference from other compounds in the matrix. This process is known as Multiple Reaction Monitoring (MRM).[21][23]

Experimental Protocol: this compound Analysis by LC-MS/MS

  • Sample Preparation: To 50-100 µL of plasma, add an equal volume of internal standard solution (e.g., [(2)H5]-phenylalanine in water).[21][22]

  • Protein Precipitation: Add 500 µL of cold acetonitrile. Vortex vigorously for 30 seconds.[22]

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis. Depending on the system's sensitivity, this may be injected directly or after evaporation and reconstitution in the mobile phase.[21]

  • LC-MS/MS Analysis:

    • LC Column: Luna HILIC (150×3.0mm) or similar.[22]

    • Mobile Phase: A gradient of ammonium formate in water and acetonitrile is typically used.[22]

    • MS/MS Detection: Operate in positive ion electrospray (ESI+) mode using Multiple Reaction Monitoring (MRM).

      • This compound Transition: m/z 130 -> m/z 84[21][23]

      • Internal Standard Transition (Phe-d5): m/z 171 -> m/z 125[21][23]

  • Quantification: Calculate the concentration of this compound based on the ratio of its peak area to that of the internal standard against a calibration curve.

Data Interpretation

It is important to consider the patient's age and the sample type (plasma vs. urine) when interpreting this compound levels. Urinary excretion is higher in the neonatal period, while plasma is a more sensitive matrix in older children and adults.[20][25]

AnalyteSample TypeTypical Healthy Control RangeTypical ZSD Pathological Range
L-Pipecolic Acid Plasma0.5 - 2.5 µmol/L>5 µmol/L (often >20 µmol/L)
L-Pipecolic Acid Urine (Random)< 20 µmol/mmol creatinine> 100 µmol/mmol creatinine
Note: Ranges are approximate and should be established by the individual laboratory. The above values are compiled from typical findings in the literature.[10][26]

Head-to-Head Comparison & Diagnostic Workflow

Both VLCFA and this compound are powerful biomarkers, but they have distinct roles in the diagnostic pathway for ZSD.

FeatureVery Long-Chain Fatty Acids (VLCFAs)This compound
Primary Role First-tier screening marker[8]Confirmatory / Differential diagnosis[9]
Sensitivity High for most ZSD cases[12]High, but may be normal in newborns[26]
Specificity High, but can have dietary interferences[20]High; helps distinguish PBDs from single-enzyme defects[9]
Analytical Method GC-MS[14]LC-MS/MS[21]
Sample Volume ~100 µL Plasma[12]~50 µL Plasma[21][23]
Turnaround Time Longer (requires derivatization)[12]Shorter (simpler sample prep)[22][23]

A logical diagnostic workflow leverages the strengths of both tests. The following diagram outlines a typical approach for a patient with clinical suspicion of ZSD.

Sources

A Comparative Guide to the Diagnostic Accuracy of Urinary Pipecolic Acid for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of urinary pipecolic acid with other established biomarkers for the diagnosis and classification of peroxisomal disorders. Tailored for researchers, scientists, and drug development professionals, this document provides supporting experimental data, detailed methodologies, and expert insights to inform diagnostic strategies and research applications.

Introduction: The Diagnostic Challenge of Peroxisomal Disorders

Peroxisomal disorders (PDs) are a heterogeneous group of inherited metabolic diseases arising from either a failure in peroxisome assembly—known as peroxisome biogenesis disorders (PBDs)—or a deficiency in a single peroxisomal enzyme.[1] These essential organelles play a critical role in numerous metabolic pathways, including the β-oxidation of very long-chain fatty acids (VLCFAs), α-oxidation of phytanic acid, and the synthesis of plasmalogens and bile acids.[1][2] The clinical presentation of PDs is remarkably diverse, ranging from the severe neonatal onset seen in Zellweger syndrome to milder adult forms, making accurate and timely diagnosis a significant challenge. Consequently, biochemical markers are indispensable for the initial identification, classification, and monitoring of these complex conditions.

Among the panel of biomarkers, urinary this compound has been recognized as a key indicator of generalized peroxisomal dysfunction.[1][3] This guide will dissect the diagnostic utility of urinary this compound, critically comparing its performance against other primary analytes and providing the technical details necessary for its robust measurement and interpretation.

The Metabolic Role and Diagnostic Significance of this compound

This compound is an intermediate in the degradation pathway of the essential amino acid lysine. The final step of this pathway, the oxidation of L-pipecolic acid, occurs within the peroxisome, catalyzed by the enzyme L-pipecolate oxidase.[4][5] In generalized PBDs, such as Zellweger syndrome spectrum disorders, the widespread dysfunction of peroxisomes leads to a deficiency of this enzyme, resulting in the accumulation of this compound in bodily fluids, including urine and plasma.[6]

Elevated urinary this compound is a strong indicator of a generalized peroxisomal disorder.[7][8] Conversely, in most single peroxisomal enzyme deficiencies, where the organelle's overall structure and function are intact, this compound levels are typically normal.[6][7][8] This distinction makes urinary this compound a valuable tool for the differential diagnosis between these two major classes of peroxisomal disorders.

However, it is crucial to recognize that elevated this compound is not exclusively indicative of PBDs. Hyperpipecolic acidemia can also be observed in other conditions such as pyridoxine-dependent epilepsy (due to α-aminoadipic semialdehyde dehydrogenase deficiency), hyperlysinemia, and certain liver disorders.[6][9] Therefore, urinary this compound analysis should always be interpreted within a broader clinical and biochemical context.

Comparative Analysis of Key Biomarkers for Peroxisomal Disorders

While urinary this compound is a cornerstone in the diagnostic workup of suspected PBDs, a comprehensive evaluation relies on a panel of biomarkers. The following table provides a comparative overview of the primary analytes used in the diagnosis of peroxisomal disorders.

BiomarkerAssociated DisordersSample Type(s)Diagnostic UtilityLimitations
This compound Generalized PBDs (e.g., Zellweger syndrome spectrum)Urine, PlasmaExcellent marker for generalized peroxisomal dysfunction. Helps differentiate PBDs from many single enzyme deficiencies.[6][7][8]Low specificity; can be elevated in non-peroxisomal disorders.[6][9] May be normal in newborns with PBDs and increase with age.[10]
Very Long-Chain Fatty Acids (VLCFAs) PBDs, X-linked Adrenoleukodystrophy (X-ALD), D-bifunctional protein deficiencyPlasma, Dried Blood SpotsHighly sensitive and specific for X-ALD.[3] The C26:0/C22:0 and C24:0/C22:0 ratios are critical diagnostic indicators.[11]Ratios can be more reliable than absolute levels.[1] False negatives can occur in a percentage of female X-ALD carriers.[3]
Phytanic Acid Refsum Disease, PBDs, Rhizomelic Chondrodysplasia Punctata (RCDP)PlasmaPrimary biomarker for adult Refsum disease.[12] Accumulation indicates a defect in α-oxidation.[12]Levels are influenced by dietary intake of dairy and ruminant fats.[13]
Pristanic Acid PBDs, D-bifunctional protein deficiency, α-methylacyl-CoA racemase (AMACR) deficiencyPlasmaImportant for diagnosing defects in the peroxisomal β-oxidation pathway.[12]Less specific than VLCFAs or phytanic acid for a single disorder.
Plasmalogens PBDs, RCDPRed Blood Cells, FibroblastsDeficiency is a hallmark of RCDP and severe PBDs.[14][15] Directly measures the output of a key anabolic pathway in peroxisomes.The assay is technically complex and not as widely available as fatty acid analysis.[1]
Bile Acid Intermediates (DHCA/THCA) PBDs, D-bifunctional protein deficiency, Acyl-CoA oxidase 2 (ACOX2) deficiencySerum, UrineSpecific indicators of defects in the bile acid synthesis pathway, which is partially located in peroxisomes.Analysis requires specialized tandem mass spectrometry methods.

Experimental Protocols and Methodologies

Accurate and reproducible quantification of urinary this compound and other key biomarkers is paramount for a reliable diagnosis. The most robust and widely used methods are based on mass spectrometry.

Protocol 1: Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and specificity for the quantification of this compound. The following is a generalized protocol; specific parameters may require optimization based on the instrumentation used.

A. Sample Preparation:

  • Normalization: Thaw a random urine specimen and determine the creatinine concentration to normalize the this compound level.

  • Internal Standard Spiking: To a defined volume of urine (e.g., equivalent to 1 µmol of creatinine), add a known amount of a stable isotope-labeled internal standard (e.g., D9-pipecolic acid).

  • Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the amino acids from the urine matrix.

  • Derivatization: Convert the non-volatile this compound into a volatile derivative suitable for GC analysis. A common method is esterification with subsequent acylation (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).

B. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a capillary column suitable for amino acid analysis (e.g., HP-5MS).

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.

    • Temperature Program: Employ a temperature gradient to achieve optimal separation of this compound from other urinary components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Use electron ionization (EI).

    • Detection: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions for both native and isotope-labeled this compound.

C. Data Analysis:

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

  • Normalization: Express the final concentration relative to the urinary creatinine concentration (e.g., in µmol/mmol creatinine).

Protocol 2: Quantification of Very Long-Chain Fatty Acids (VLCFAs) in Plasma by GC-MS

This protocol outlines the standard method for the analysis of C22:0, C24:0, and C26:0 fatty acids, which is crucial for the diagnosis of X-ALD and other peroxisomal disorders.

A. Sample Preparation:

  • Internal Standard Spiking: To a plasma sample (e.g., 200 µL), add a known amount of stable isotope-labeled internal standards for each VLCFA to be quantified.

  • Hydrolysis: Perform an acid hydrolysis (e.g., with methanolic HCl) to release the fatty acids from their esterified forms.

  • Extraction: Extract the fatty acid methyl esters (FAMEs) into an organic solvent (e.g., hexane).

  • Derivatization (if necessary): While FAMEs are often suitable for GC-MS, further derivatization can sometimes improve chromatographic properties.

B. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a capillary column with a polar stationary phase suitable for FAME analysis.

    • Injection: Inject the extracted sample in splitless mode.

    • Temperature Program: A temperature gradient is essential to separate the long-chain fatty acids based on their chain length and degree of saturation.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI).

    • Detection: Operate in SIM mode, monitoring specific ions for each VLCFA and their corresponding internal standards.

C. Data Analysis:

  • Quantification: Determine the absolute concentration of each VLCFA by comparing the peak area ratios of the native to the labeled standards against a calibration curve.

  • Ratio Calculation: Calculate the diagnostically significant ratios of C24:0/C22:0 and C26:0/C22:0.

Visualizing Diagnostic Workflows and Metabolic Pathways

To further elucidate the diagnostic process and the underlying biochemistry, the following diagrams are provided.

Diagnostic Workflow for Suspected Peroxisomal Disorders

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of Peroxisomal Disorder Biochemical_Screening First-Line Biochemical Screening (Plasma/Urine) Clinical_Suspicion->Biochemical_Screening Pipecolic_Acid Urinary/Plasma This compound Biochemical_Screening->Pipecolic_Acid VLCFA Plasma VLCFAs (C26:0, C24:0/C22:0, C26:0/C22:0) Biochemical_Screening->VLCFA Other_Biomarkers Phytanic/Pristanic Acid, Plasmalogens, Bile Acids Biochemical_Screening->Other_Biomarkers Genetic_Testing Genetic Testing (Targeted Gene or Panel) Pipecolic_Acid->Genetic_Testing Abnormal Results VLCFA->Genetic_Testing Abnormal Results Other_Biomarkers->Genetic_Testing Abnormal Results Diagnosis_Confirmed Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed

Caption: A typical diagnostic workflow for peroxisomal disorders.

Simplified Metabolic Pathway of this compound

Pipecolic_Acid_Pathway Lysine L-Lysine Intermediates Intermediates Lysine->Intermediates L_Pipecolic_Acid L-Pipecolic Acid Intermediates->L_Pipecolic_Acid L_Pipecolate_Oxidase L-Pipecolate Oxidase L_Pipecolic_Acid->L_Pipecolate_Oxidase Peroxisome Peroxisome Degradation_Products Degradation Products L_Pipecolate_Oxidase->Degradation_Products PBD Peroxisome Biogenesis Disorder PBD->L_Pipecolate_Oxidase   Deficient in PBDs

Caption: The peroxisomal degradation of L-pipecolic acid.

Conclusion and Future Perspectives

Urinary this compound is a valuable, albeit not entirely specific, biomarker in the diagnostic evaluation of peroxisomal disorders. Its primary strength lies in its ability to differentiate generalized PBDs from single enzyme deficiencies, guiding subsequent, more specific testing. For a definitive diagnosis, a comprehensive panel of biomarkers, including VLCFAs, phytanic and pristanic acids, and plasmalogens, is essential, followed by confirmatory genetic testing.

The methodologies for biomarker analysis continue to evolve, with LC-MS/MS offering increased sensitivity and throughput. Future research will likely focus on the discovery of novel, more specific biomarkers and the further refinement of analytical techniques to improve the speed and accuracy of diagnosis for this complex group of disorders.

References

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Comparative Guide to the Structure-Activity Relationship of Pipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Pipecolic acid, a cyclic non-proteinogenic amino acid, serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and the presence of key functional groups amenable to chemical modification.[1][2] As a homolog of proline, its six-membered ring structure offers distinct stereochemical and conformational properties that are exploited in the design of potent and selective therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to inform rational drug design and development.

This compound Derivatives as NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system, is a key target for therapeutic intervention in a range of neurological disorders. This compound derivatives have emerged as a promising class of NMDA receptor antagonists.

Core SAR Principles:

The antagonistic activity of this compound derivatives at the NMDA receptor is highly dependent on stereochemistry and the nature of substituents on the piperidine ring.

  • Stereochemistry is Critical: The absolute stereochemistry at the C2 and C4 positions of the piperidine ring is a primary determinant of antagonist potency. For instance, in the case of (2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053), the antagonist activity resides predominantly with the (-)-(2R,4S)-isomer.[3]

  • Substituents at C4: The introduction of acidic groups or their bioisosteres at the C4 position is a common strategy to enhance binding affinity. The length and nature of the linker between the piperidine ring and the acidic group are also crucial.

  • Substituents on the Nitrogen: N-alkylation can influence potency and selectivity, though it is often less critical than the C4 substitution.

Comparative Analysis of NMDA Receptor Antagonists:
CompoundStructureTarget Affinity (IC50/Ki)Key SAR Insights
(S,S,S)-5 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine with a 4-hydroxy substituentKi = 28 nM[4]The (S,S) configuration at the ring junction and an axial (4S)-hydroxy group are crucial for high affinity.[4]
WMS-2539 ((S,S,S)-6) 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine with a 4-fluoro substituentKi = 7 nM[4]Replacing the hydroxyl with a fluorine atom significantly increases potency, highlighting the role of electron-withdrawing groups at this position.[4]
(-)-1 (LY235723) (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acidIC50 = 67 ± 6 nM ([3H]CGS 19755 binding)[3]The (2R,4S) stereochemistry is essential for potent antagonist activity.[3]
Experimental Workflow: Synthesis and Evaluation of NMDA Receptor Antagonists

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound-based NMDA receptor antagonists.

Caption: General workflow for the development of this compound-based NMDA receptor antagonists.

This compound Derivatives as Enzyme Inhibitors

The rigid cyclic structure of this compound makes it an excellent starting point for designing inhibitors of various enzymes, including peptidases and oxidases.

A. FK506-Binding Protein (FKBP) Ligands

Non-immunosuppressant ligands for the peptidyl-prolyl isomerase FKBP12, which are based on this compound, have demonstrated significant neuroprotective and neuroregenerative properties.[5]

Core SAR Principles:
  • Binding Pocket Interactions: The design of FKBP12 inhibitors focuses on optimizing interactions with the hydrophobic binding pocket of the enzyme.

  • Aza-Pipecolic Acid Analogues: The introduction of aza-proline and aza-pipecolic acid moieties has led to the development of novel classes of FKBP12 ligands.[5]

  • Substituent Effects: Modifications to the substituents on the this compound scaffold are crucial for modulating binding affinity and selectivity against other FKBPs.

B. Pipecolate Oxidase Inhibitors

L-pipecolate oxidase (L-PO) is an enzyme involved in the catabolism of L-pipecolic acid. Inhibitors of this enzyme are of interest for studying lysine metabolism.

Core SAR Principles:
  • Mechanism-Based Inhibition: The cis-4,5-epoxide derivative of L-pipecolic acid acts as a mechanism-based inhibitor of L-PO.[6] This compound serves as a substrate for the enzyme and, during catalytic turnover, forms a reactive species that irreversibly inactivates the enzyme.[6]

  • Reversible Inhibition: In contrast, 2S,3R,4S-epoxyproline, a proline analogue, acts as a reversible inhibitor of L-PO.[6] This highlights the importance of the six-membered ring of this compound for irreversible inhibition.

Comparative Data for Enzyme Inhibitors:
Derivative ClassTarget EnzymeKey Structural FeatureMode of Action
Aza-pipecolic acid analoguesFKBP12Aza-pipecolic acid scaffoldCompetitive binding
cis-4,5-epoxythis compoundL-pipecolate oxidaseEpoxide ringMechanism-based, irreversible
2S,3R,4S-epoxyprolineL-pipecolate oxidaseEpoxide ring on a proline scaffoldReversible
Experimental Protocol: Synthesis of a this compound Derivative via Strecker Reaction

A common method for synthesizing substituted this compound derivatives is the modified Strecker protocol.[7]

Objective: To synthesize alkyl- or aryl-substituted this compound derivatives.

Materials:

  • Substituted 3,4,5,6-tetrahydropyridine

  • Trimethylsilyl cyanide (TMSCN)

  • Solvent (e.g., dichloromethane)

  • Acid for hydrolysis (e.g., HCl)

Procedure:

  • Formation of α-amino nitrile:

    • Dissolve the substituted 3,4,5,6-tetrahydropyridine in the chosen solvent under an inert atmosphere.

    • Cool the reaction mixture to the desired temperature (low temperatures can improve diastereoselectivity).[7]

    • Add trimethylsilyl cyanide (TMSCN) dropwise to the solution.

    • Allow the reaction to proceed until completion (monitoring by TLC or LC-MS is recommended). The addition of TMSCN to the cyclic imine typically proceeds rapidly to yield the α-amino nitrile in excellent yields.[7]

  • Hydrolysis to this compound Derivative:

    • To the crude α-amino nitrile, add an aqueous solution of a strong acid (e.g., 6M HCl).

    • Heat the reaction mixture to reflux to facilitate the hydrolysis of the nitrile to a carboxylic acid.

    • After the reaction is complete, cool the mixture and neutralize it to precipitate the amino acid product.

    • The resulting this compound derivative can be purified by recrystallization or chromatography.

This compound in Plant Immunity Signaling

Recent research has identified this compound and its derivative, N-hydroxythis compound (NHP), as critical signaling molecules in plant systemic acquired resistance (SAR).[8][9]

Signaling Pathway Overview:

SAR_Pathway Lysine L-Lysine Pip This compound (Pip) Lysine->Pip ALD1 NHP N-hydroxythis compound (NHP) Pip->NHP FMO1 SA Salicylic Acid (SA) NHP->SA Positive Feedback Defense Defense Gene Expression & SAR NHP->Defense Priming SA->Defense

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Pipecolic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pipecolic Acid and the Need for Assay Harmonization

This compound (PA), a catabolite of lysine, has emerged as a crucial biomarker in diverse fields of medical and scientific research.[1][2] Its accumulation is a key diagnostic indicator for a range of inherited metabolic disorders, including Zellweger syndrome and pyridoxine-dependent epilepsy.[1][2] Furthermore, recent studies have highlighted its potential as a biomarker in chronic liver disease and even certain cancers.[1] Given its diagnostic and prognostic significance, the accurate and precise quantification of this compound in biological matrices such as plasma, serum, and urine is paramount.

As research and clinical studies increasingly span multiple sites, the ability to compare or pool data from different laboratories is essential. This necessitates a rigorous cross-validation of the analytical methods used. When data from a single study are generated across different laboratories or using different analytical techniques, a cross-validation study is required to establish inter-laboratory reliability.[3] This guide provides an in-depth, technical comparison of two prevalent methodologies for this compound quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and outlines a comprehensive framework for their cross-validation between laboratories, grounded in regulatory expectations and scientific best practices.

Pillar 1: Understanding the Analytical Alternatives - A Head-to-Head Comparison

The two most common platforms for the quantification of this compound are GC-MS and LC-MS/MS. Each possesses distinct advantages and disadvantages rooted in their fundamental principles of operation.

Gas Chromatography-Mass Spectrometry (GC-MS): This classic bioanalytical technique relies on the volatilization of the analyte for separation. Since this compound, an amino acid, is non-volatile, a critical derivatization step is required to increase its volatility.[1][2] A common approach involves esterification followed by acylation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained prominence for its high sensitivity and specificity, often allowing for the analysis of analytes in their native form without the need for derivatization.[4] Separation is achieved in the liquid phase, followed by highly selective detection using a tandem mass spectrometer.

The choice between these methods is often a trade-off between existing laboratory expertise, desired sample throughput, and the specific requirements of the study.

Data Presentation: Comparative Performance of GC-MS and LC-MS/MS for this compound Analysis

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS assays for this compound, based on published methodologies. It is important to note that these values can vary depending on the specific instrumentation, reagents, and protocol optimizations within a given laboratory.

Parameter GC-MS with Derivatization LC-MS/MS (Underivatized) Causality and Field Insights
Linearity (R²) >0.99>0.99Both methods can achieve excellent linearity, demonstrating a predictable and reproducible response to changing analyte concentrations.
Lower Limit of Quantification (LLOQ) ~0.1 µmol/L~0.05 µmol/LLC-MS/MS often provides superior sensitivity, which is critical for studies involving low physiological or pathological concentrations of this compound.
Precision (Intra- and Inter-assay %CV) <15%<10%The multi-step derivatization process in GC-MS can introduce additional variability compared to the more direct LC-MS/MS approach.[5]
Accuracy (% Recovery) 85-115%90-110%Both methods are capable of high accuracy. The use of a stable isotope-labeled internal standard is crucial for both to correct for matrix effects and variations in sample processing.
Sample Preparation Time Longer (includes derivatization)Shorter (typically protein precipitation)The elimination of the derivatization step significantly enhances the throughput of LC-MS/MS, making it more suitable for large-scale clinical studies.
Specificity HighVery HighWhile GC-MS with selected ion monitoring offers good specificity, the use of multiple reaction monitoring (MRM) in LC-MS/MS provides an additional layer of confirmation, reducing the likelihood of interferences.

Pillar 2: The Cross-Validation Protocol - A Self-Validating System

Experimental Workflow for Inter-Laboratory Cross-Validation

Caption: A streamlined workflow for the inter-laboratory cross-validation of this compound assays.

Step-by-Step Methodology

1. Preparation and Distribution of Samples:

  • Quality Control (QC) Samples: A single batch of QC samples should be prepared by spiking a pooled matrix (e.g., human plasma) with known concentrations of this compound at low, medium, and high levels relative to the expected clinical range.

  • Incurred Samples: A minimum of 30 incurred patient samples spanning the expected concentration range should be selected.

  • Distribution: Aliquots of both QC and incurred samples are shipped frozen on dry ice to both participating laboratories. This ensures that both labs are analyzing identical samples, eliminating sample variability as a confounding factor.

2. Sample Analysis:

  • Each laboratory will analyze the received samples in triplicate using their fully validated GC-MS or LC-MS/MS method.

  • The analysis should be performed by at least two different analysts on different days to assess inter-day variability.

3. Data Compilation and Statistical Analysis:

  • The concentration data from both laboratories are compiled into a single dataset.

  • Bias Assessment: As recommended by the ICH M10 guideline, bias should be assessed using appropriate statistical methods.[3]

    • Bland-Altman Plot: This graphical method plots the difference between the two measurements for each sample against the average of the two measurements.[6][7] It provides a visual representation of the bias and the limits of agreement.

    • Deming Regression: This is a more advanced regression analysis that accounts for errors in both methods and is suitable for determining the proportional and constant bias between the two assays.[8]

    • Concordance Correlation Coefficient: This metric evaluates the agreement between two variables, providing a single value to quantify the degree of concordance.[8]

4. Acceptance Criteria:

  • The acceptance criteria for the cross-validation should be pre-defined in the study protocol. For chromatographic assays, the Global Bioanalysis Consortium provides the following recommendations:

    • The mean accuracy at each QC concentration level should be between 85% and 115% of the nominal concentration.

    • The precision (%CV) should be within 15.0%.

  • For incurred samples, a common approach is to use the Incurred Sample Reanalysis (ISR) criteria, where at least 67% of the re-analyzed samples must agree within ±20% of the original result.[9] However, the ICH M10 guideline emphasizes a more holistic assessment of bias rather than a simple pass/fail based on ISR criteria.[8]

Pillar 3: Authoritative Grounding and Ensuring Trustworthiness

The entire cross-validation process must be grounded in established regulatory guidelines to ensure the trustworthiness and acceptability of the data for regulatory submissions.

Regulatory Framework

The ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis is the cornerstone for this work.[3] This guideline, adopted by both the FDA and EMA, explicitly states that cross-validation is necessary when data from different methods or laboratories are to be combined or compared.[3] It also provides recommendations on the statistical methods to be used for assessing bias.

Proficiency Testing: An External Layer of Validation

Participation in external proficiency testing (PT) programs is a critical component of a laboratory's quality management system. These programs, such as those for inborn errors of metabolism, provide an independent assessment of a laboratory's performance against its peers.[10][11] While a specific PT program for this compound may not always be available, participation in programs for related amino acid analyses demonstrates a commitment to quality and can help identify and rectify systemic biases in a laboratory's methods.

Illustrative Data Analysis

To illustrate the application of these principles, consider the following hypothetical data from the cross-validation of a GC-MS and LC-MS/MS assay for this compound in a set of incurred samples.

Caption: Logical flow for the statistical interpretation of cross-validation data.

A Bland-Altman plot of this data would ideally show the differences scattered randomly around a mean difference close to zero, with the majority of points falling within the 95% limits of agreement. Deming regression analysis would ideally yield a slope close to 1 and an intercept close to 0, indicating no significant proportional or constant bias.

Conclusion: Ensuring Data Integrity Across a Multi-Center Landscape

The cross-validation of this compound assays between laboratories is a non-negotiable step for ensuring the integrity and comparability of data in multi-center research and clinical trials. By adhering to a meticulously designed protocol grounded in regulatory guidelines like ICH M10, and by employing appropriate statistical tools to assess bias, researchers can have confidence that data generated from different laboratories and using different methodologies are harmonious. This rigorous approach is fundamental to the advancement of our understanding of the role of this compound in health and disease, and ultimately, to the development of new diagnostic and therapeutic strategies.

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  • Tlak Gajger, I., et al. (2026). Changes in the Amino Acid Composition of Bee-Collected Pollen During 15 Months of Storage in Fresh-Frozen and Dried Forms. Foods, 15(2), 207. [Link]
  • van Amsterdam, P., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(22), 1237-1241. [Link]
  • Nijem, I., et al. (2025). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. Journal of Pharmaceutical and Biomedical Analysis, 253, 116485. [Link]
  • Shimadzu. (n.d.).
  • Lee, S., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
  • Rutherfurd, S. M., & Dunn, B. M. (2009). Amino Acid Analysis. Current Protocols in Protein Science, 58(1), 11.9.1-11.9.37. [Link]
  • ICH. (2024).
  • Wajner, M., et al. (2018). High-Risk Screening and Diagnosis of Inborn Errors of Metabolism: A Practical Guide for Laboratories. Journal of Inborn Errors of Metabolism and Screening, 6, e20180004. [Link]
  • O'Reilly, D., et al. (2022). Biochemical testing for inborn errors of metabolism: experience from a large tertiary neonatal centre.

Sources

L-Pipecolic Acid vs. D-Pipecolic Acid: A Stereochemical Tale in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Experimenting with a Key Regulator of Systemic Acquired Resistance

In the intricate world of plant immunology, the non-protein amino acid pipecolic acid has emerged as a critical signaling molecule, orchestrating a robust, broad-spectrum defense mechanism known as Systemic Acquired Resistance (SAR). This guide provides an in-depth comparison of the two stereoisomers of this compound—L-pipecolic acid and D-pipecolic acid—elucidating their starkly contrasting roles in plant defense. We will delve into the biosynthesis, perception, and downstream signaling pathways, supported by experimental data and detailed protocols for researchers in plant science and drug development.

The Central Player: L-Pipecolic Acid as the Architect of Systemic Immunity

Pathogen attack triggers a sophisticated defense cascade in plants, where L-pipecolic acid (L-Pip) functions as a pivotal mobile signal.[1][2][3] Synthesized in response to pathogen recognition, L-Pip accumulates both locally at the infection site and systemically in distal, uninfected tissues.[1][2][3] This systemic accumulation is a hallmark of SAR, priming the entire plant for a faster and stronger defense response upon subsequent infections.[2][4]

The biosynthesis of L-Pip is a meticulously regulated process, originating from the essential amino acid L-lysine.[2] This pathway is primarily localized in the chloroplasts and involves two key enzymes:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This aminotransferase catalyzes the conversion of L-lysine into an intermediate, Δ¹-piperideine-2-carboxylic acid (P2C).[5][6][7]

  • SAR-DEFICIENT 4 (SARD4): This reductase then converts P2C into L-pipecolic acid.[5][6][7]

Crucially, for its full defense-inducing potential, L-Pip is further metabolized into its N-hydroxylated form, N-hydroxy-pipecolic acid (NHP), by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[8] NHP is considered the ultimate bioactive compound that directly triggers SAR.[8][9] The entire pathway, from L-lysine to NHP, is transcriptionally upregulated upon pathogen challenge, leading to a significant amplification of the defense signal.

The signaling cascade initiated by L-Pip and NHP is complex, involving interplay with the master defense hormone, salicylic acid (SA). L-Pip/NHP signaling acts both synergistically with and independently of SA to mount a comprehensive defense response, which includes the expression of a battery of Pathogenesis-Related (PR) genes.[2]

The Inactive Counterpart: D-Pipecolic Acid's Role in the Shadows

In stark contrast to its L-enantiomer, D-pipecolic acid (D-Pip) is biologically inactive in the context of plant defense signaling. Experimental evidence has demonstrated that the defense-inducing capability of this compound is strictly stereospecific.

While plants are known to take up and metabolize various D-amino acids from the rhizosphere, there is no evidence to suggest that D-Pip is endogenously synthesized as a signaling molecule during pathogen infection.[10][11][12][13] The biosynthetic enzymes ALD1 and SARD4 are specific for L-lysine, and FMO1 acts on L-pipecolic acid, precluding the formation of a D-Pip-mediated signaling pathway.[5][7][8]

Quantitative Comparison: The Decisive Evidence

The most direct evidence for the differential activity of L-Pip and D-Pip comes from exogenous application studies on plants. In a key study, researchers applied either L-Pip or D-Pip to Arabidopsis thaliana plants and then challenged them with the bacterial pathogen Pseudomonas syringae.

Treatment GroupPathogen Growth (cfu/cm²)Fold Change vs. Control
Control (Water)~ 1 x 10⁶1
L-Pipecolic Acid (1 mM)~ 2 x 10⁵~ 5-fold reduction
D-Pipecolic Acid (1 mM)~ 1 x 10⁶No significant change

Data synthesized from Návarová et al., 2012. The Plant Cell.

As the data clearly indicates, treatment with L-pipecolic acid significantly enhanced disease resistance, reducing bacterial proliferation by approximately five-fold. Conversely, D-pipecolic acid had no discernible effect on pathogen growth, which remained comparable to the control group. This demonstrates the strict stereochemical requirement for the perception and signal transduction of this compound in plant immunity.

Further reinforcing this distinction, L-Pip application has been shown to trigger downstream signaling events like the activation of MAP kinases, a crucial step in the plant immune response, whereas D-Pip fails to elicit this response.

Visualizing the Pathways

To better understand the metabolic and signaling context, the following diagrams illustrate the L-pipecolic acid biosynthesis and signaling pathway and the experimental workflow for comparing the two isomers.

L_Pip_Biosynthesis cluster_chloroplast Chloroplast cluster_cytosol Cytosol L-Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid L-Lysine->P2C ALD1 L-Pipecolic Acid L-Pipecolic Acid P2C->L-Pipecolic Acid SARD4 NHP N-hydroxy-pipecolic acid (Active Signal) L-Pipecolic Acid->NHP FMO1 SAR Systemic Acquired Resistance (SAR) NHP->SAR Downstream Signaling

Caption: L-Pipecolic Acid Biosynthesis Pathway.

Experimental_Workflow cluster_treatment Treatment Application cluster_challenge Pathogen Challenge cluster_analysis Data Analysis Control Control (Water) Inoculation Inoculate with Pseudomonas syringae Control->Inoculation L_Pip L-Pipecolic Acid L_Pip->Inoculation D_Pip D-Pipecolic Acid D_Pip->Inoculation Quantification Quantify Bacterial Growth (e.g., cfu counting) Inoculation->Quantification Gene_Expression Analyze Defense Gene Expression (e.g., RT-qPCR for PR-1) Inoculation->Gene_Expression Comparison Compare Results Quantification->Comparison Gene_Expression->Comparison

Sources

The Analytical Lens on a Metabolic Aberration: A Comparative Guide to Plasma Pipecolic Acid and Its Correlation with Disease Severity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pipecolic Acid, More Than a Mere Metabolite

This compound (PA), a cyclic non-proteinogenic amino acid, has emerged from relative obscurity to become a pivotal biomarker in the diagnosis and monitoring of several inherited metabolic disorders and acquired diseases.[1] Derived from the catabolism of lysine, its plasma concentration is a direct reflection of the intricate balance between its biosynthesis and degradation, a process heavily reliant on peroxisomal function.[2][3] Consequently, elevated levels of plasma this compound, or hyperpipecolic acidemia, can signal significant underlying pathology, making its accurate quantification a critical tool for clinicians and researchers.[4][5]

This guide provides a comprehensive overview of the correlation between plasma this compound levels and disease severity, a comparative analysis of the analytical methodologies for its quantification, and a detailed protocol for the current gold-standard technique.

The Clinical Significance of Hyperpipecolic Acidemia

Elevated plasma this compound is a hallmark of several diseases, with the degree of elevation often correlating with the severity of the clinical presentation.

Peroxisomal Biogenesis Disorders (PBDs)

The most profound elevations of plasma this compound are observed in peroxisomal biogenesis disorders, such as Zellweger syndrome , neonatal adrenoleukodystrophy, and infantile Refsum disease.[2][6] In these autosomal recessive disorders, the biogenesis of peroxisomes is impaired, leading to a deficiency in multiple peroxisomal enzymes, including L-pipecolate oxidase, which is essential for this compound degradation.[2][6][7] The resulting accumulation of this compound in plasma and other body fluids is a key diagnostic marker.[4][8][9] It is important to note that in newborns with Zellweger syndrome, plasma this compound concentrations may initially be within the normal range and increase to pathological levels over time.[10]

Chronic Liver Disease

Elevated plasma this compound levels are also found in patients with chronic liver disease, particularly in cases of liver cirrhosis and hepatocellular carcinoma.[1][11] The liver is a primary site of peroxisomal activity and this compound degradation.[11] Therefore, impaired liver function can lead to a secondary hyperpipecolic acidemia, with levels generally increasing in parallel with the severity of liver damage.[11] Interestingly, studies have shown that both L- and D-enantiomers of this compound are elevated in liver cirrhosis, with the D-isomer thought to be a product of lysine metabolism by intestinal bacteria.[12]

Other Conditions

Milder to moderate elevations of plasma this compound can be seen in other conditions, including:

  • Pyridoxine-Dependent Epilepsy: This rare form of epilepsy can be associated with elevated this compound levels.[1][5][13]

  • Hyperlysinemia: In this condition, the primary defect is in the lysine degradation pathway, leading to a buildup of lysine and its metabolites, including this compound.[2][10]

It is crucial to consider that mild to moderate elevations of this compound can sometimes be found in non-peroxisomal disorders, necessitating a comprehensive clinical and biochemical evaluation.[14][15]

Comparative Analysis of Quantification Methodologies

The accurate measurement of plasma this compound is paramount for its clinical utility. Several analytical techniques have been employed, each with its own set of advantages and limitations.

Methodology Principle Advantages Disadvantages Typical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of this compound by gas chromatography followed by detection and quantification by mass spectrometry.High sensitivity and specificity.Requires derivatization, which can be laborious and introduce variability.[16] Can be time-consuming.Historically used for routine analysis; still a valid method.[17][18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of this compound from other plasma components by liquid chromatography, followed by highly specific detection and quantification using tandem mass spectrometry.High sensitivity, high specificity, high throughput, and does not typically require derivatization.[5][19][20] Can distinguish between L- and D-isomers with chiral columns.[21][19]Higher initial instrument cost.The current gold standard for clinical and research applications due to its speed, accuracy, and robustness.[22]
Enzymatic Assays Utilizes specific enzymes to react with this compound, producing a measurable signal (e.g., colorimetric or fluorometric).Relatively simple and inexpensive.Lower specificity and sensitivity compared to mass spectrometry-based methods. Susceptible to interference from other compounds in the plasma matrix.Primarily for screening purposes or in laboratories without access to mass spectrometry.

For the definitive and accurate quantification of plasma this compound, especially in a clinical diagnostic setting, LC-MS/MS is the recommended methodology .[5][21][19] Its superior sensitivity and specificity, coupled with the ability for high-throughput analysis, make it the most reliable choice.

In-Depth Technical Guide: Quantification of Plasma this compound by LC-MS/MS

This section provides a detailed, step-by-step protocol for the quantification of this compound in human plasma using LC-MS/MS. The causality behind each experimental choice is explained to ensure a self-validating system.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis s1 Plasma Sample (50-100 µL) s2 Add Internal Standard (e.g., [2H5]-Phenylalanine) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 l1 Inject Supernatant s5->l1 Analysis l2 Chromatographic Separation (HILIC or Chiral Column) l1->l2 l3 Electrospray Ionization (ESI+) l2->l3 l4 Tandem Mass Spectrometry (MRM Mode) l3->l4 d1 Peak Integration l4->d1 Data Acquisition d2 Generate Calibration Curve d1->d2 d3 Quantify this compound d2->d3

Caption: LC-MS/MS workflow for plasma this compound quantification.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation)

  • Rationale: This step removes high-abundance proteins from the plasma that would otherwise interfere with the analysis and damage the LC column. Acetonitrile is a common and effective protein precipitating agent. The addition of a stable isotope-labeled internal standard, such as [2H5]-phenylalanine, is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.[5][20]

  • Protocol:

    • To 100 µL of plasma in a microcentrifuge tube, add 500 µL of acetonitrile containing the internal standard (e.g., 2 µmol/L [2H5]-phenylalanine).[5]

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. LC-MS/MS Analysis

  • Rationale: Liquid chromatography separates this compound from other small molecules in the supernatant based on its chemical properties. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for polar molecules like this compound.[5][20] For stereospecific analysis (distinguishing L- and D-pipecolic acid), a chiral column is necessary.[21][19] Electrospray ionization in positive mode (ESI+) is effective for ionizing this compound. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both this compound and the internal standard.[21][20]

  • Instrumentation and Parameters:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: Luna HILIC (150 × 3.0 mm, 3 µm) or equivalent.[5][20]

    • Mobile Phase A: 5 mmol/L ammonium formate in water.[5][20]

    • Mobile Phase B: Acetonitrile/water (90:10) with 5 mmol/L ammonium formate.[5][20]

    • Gradient: A suitable gradient from high organic to higher aqueous content.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: ESI+.

    • MRM Transitions:

      • This compound: m/z 130 → 84.[21]

      • [2H5]-Phenylalanine (Internal Standard): m/z 171 → 125.[21][19]

3. Data Analysis and Quantification

  • Rationale: The instrument software integrates the area under the curve for the chromatographic peaks of both this compound and the internal standard. A calibration curve is generated by analyzing a series of standards with known concentrations of this compound. The concentration of this compound in the unknown samples is then calculated from this calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

  • Procedure:

    • Integrate the peak areas for the specified MRM transitions for both this compound and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

Correlation of Plasma this compound Levels with Disease Severity

The following table summarizes the typical plasma this compound concentrations in healthy individuals and in various diseases, highlighting the correlation with disease severity where applicable.

Condition Plasma this compound Concentration (nmol/mL or µmol/L) Interpretation & Correlation with Severity
Healthy Individuals < 6.0 nmol/mL (< 6 months)< 5.9 nmol/mL (6 months - <1 year)< 4.3 nmol/mL (1 - 17 years)< 7.4 nmol/mL (≥ 18 years)[17][18]Normal physiological range.
Zellweger Spectrum Disorders (PBDs) Mild/Moderate: 10 - 50 µmol/LSevere (Classic Zellweger): > 50 µmol/L (can exceed 100 µmol/L)Markedly elevated levels are a key diagnostic feature.[5] Higher concentrations generally correlate with a more severe clinical phenotype.
Chronic Liver Disease Normal (in some chronic active hepatitis): ~1.00 nmol/mL[11]Liver Cirrhosis: 1.93 ± 0.24 nmol/mL[11]Hepatocellular Carcinoma: 2.22 ± 0.49 nmol/mL[11]Chronic Hepatic Encephalopathy: D-PA: 1.58 ± 0.50 µmol/L, L-PA: 2.38 ± 0.58 µmol/L[12]Levels increase with the severity of liver damage.[11] Positive correlation with serum bile acids and bilirubin, and negative correlation with markers of liver function.[11]
Pyridoxine-Dependent Epilepsy Moderately elevated.Less pronounced elevation compared to PBDs.[13]
Hyperlysinemia Moderately to significantly elevated.The degree of elevation can vary depending on the specific enzymatic defect.[10]

Note: The provided concentration ranges are for guidance and may vary between laboratories. It is essential to interpret results in the context of the specific laboratory's reference ranges and the overall clinical picture.

Biochemical Pathway of this compound

pipecolic_acid_pathway lysine L-Lysine p2c Δ1-Piperideine-2-Carboxylic Acid (P2C) lysine->p2c α-deamination p6c Δ1-Piperideine-6-Carboxylic Acid (P6C) lysine->p6c ε-deamination pipecolic_acid L-Pipecolic Acid p2c->pipecolic_acid p6c->pipecolic_acid degradation Peroxisomal Degradation (L-Pipecolate Oxidase) pipecolic_acid->degradation block Deficient in Peroxisomal Disorders degradation->block

Caption: Simplified metabolic pathway of L-pipecolic acid.

Conclusion

The quantification of plasma this compound is a powerful tool in the diagnostic arsenal for a range of metabolic diseases. Its strong correlation with the severity of peroxisomal biogenesis disorders and chronic liver disease underscores its clinical utility. As analytical techniques continue to advance, with LC-MS/MS at the forefront, the ability to rapidly and accurately measure this critical biomarker will undoubtedly lead to improved diagnosis, monitoring, and a deeper understanding of the pathophysiology of these complex conditions. For researchers and drug development professionals, this compound represents a valuable endpoint for assessing therapeutic efficacy and disease progression.

References

  • Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2001). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 47(11), 2017–2022. [Link]
  • Semeraro, M., Ciavardelli, D., D'Oria, V., di Girolamo, M., De Leo, A., Onofrillo, C., ... & Dionisi-Vici, C. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta, 440, 108-112. [Link]
  • Kawasaki, H., Hori, T., Nakajima, M., & Takeshita, K. (1988). Plasma levels of this compound in patients with chronic liver disease.
  • Duran, M., & Poll-The, B. T. (2002). Plasma this compound is frequently elevated in non-peroxisomal disease. Journal of inherited metabolic disease, 25(8), 699-701. [Link]
  • Gatfield, P. D., & Taller, E. (1971). Hyperpipecolic acidemia: a new metabolic disorder associated with neuropathy and hepatomegaly.
  • Trijbels, J. M., Monnens, L. A., Bakkeren, J. A., van Raay-Selten, A. H., & Corstiaensen, J. M. (1980). Biochemical studies in the cerebro-hepato-renal syndrome of Zellweger: a disturbance in the metabolism of this compound. Journal of inherited metabolic disease, 2(2), 39-42. [Link]
  • Mihalik, S. J., Moser, H. W., Watkins, P. A., Danks, D. M., Poulos, A., & Rhead, W. J. (1989). Peroxisomal l-pipecolic acid oxidation is deficient in liver from zellweger syndrome patients.
  • Mayo Clinic Laboratories. (n.d.). This compound, Serum.
  • Human Metabolome Database. (2023). L-Pipecolic acid (HMDB0000716).
  • Human Metabolome Database. (2023). This compound (HMDB0000070).
  • University of Iowa Department of Pathology. (n.d.). This compound. Laboratory Services Handbook.
  • St. Louis Children's Hospital. (2023). This compound, SERUM.
  • He, M., & Min, X. J. (2006). This compound in microbes: biosynthetic routes and enzymes. Applied microbiology and biotechnology, 71(4), 391-397. [Link]
  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant cell, 24(12), 5123–5141. [Link]
  • Wanders, R. J. A. (2013). Peroxisomal Disorders in Children. In Liver Disease in Children (pp. 655-678). Cambridge University Press. [Link]
  • D'Aco, K., & Vockley, J. (2015). Hyperpipecolic acidaemia. In Physician's Guide to the Diagnosis, Treatment, and Follow-Up of Inherited Metabolic Diseases (pp. 313-315). Springer, Berlin, Heidelberg. [Link]

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Validating Pipecolic Acid as a Prognostic Marker in Cerebral Malaria: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Urgent Need for a Reliable Prognostic Compass in Cerebral Malaria

Cerebral malaria (CM) represents the most severe neurological complication of Plasmodium falciparum infection and stands as a major contributor to mortality, particularly in children across sub-Saharan Africa.[1] Clinically defined by coma and the presence of peripheral parasitemia, its pathogenesis is marked by the sequestration of parasitized red blood cells in the cerebral microvasculature, leading to inflammation, endothelial dysfunction, and a compromised blood-brain barrier (BBB).[1] A significant challenge in the clinical management of CM is the rapid and often unpredictable progression from mild illness to a life-threatening encephalopathy.[2] Survivors frequently face long-term neurological impairments.[1] This clinical reality underscores a critical, unmet need for robust, accessible biomarkers that can accurately predict disease trajectory, distinguish CM from other encephalopathies, and guide therapeutic interventions.

This guide provides an in-depth validation and comparative analysis of pipecolic acid (PA), a metabolite of lysine, as an emerging and mechanistically-linked prognostic marker for cerebral malaria. We will dissect the biochemical rationale, present the supporting experimental data from both clinical and preclinical studies, and objectively compare its performance against other established and investigational biomarkers.

The Biochemical Rationale: Why this compound?

To evaluate any biomarker, we must first understand its biological plausibility. The case for this compound is compelling because it is not merely correlated with cerebral malaria but is intrinsically linked to the parasite's metabolic activity and the resulting host pathophysiology.

The Parasite's Metabolic Footprint

This compound is a non-proteinogenic amino acid derived from the catabolism of lysine.[3] Crucially, recent research provides strong evidence that Plasmodium parasites themselves are a significant source of this molecule. Through 13C-labeled lysine tracing studies, it has been demonstrated that both P. falciparum and the rodent malaria parasite P. berghei ANKA generate this compound in vitro.[4] Conditioned media from infected red blood cells show significantly higher concentrations of this compound compared to media from uninfected cells.[4] This production is thought to be a byproduct of the extensive hemoglobin degradation that parasites undertake to acquire essential amino acids.[5] This direct link between parasite metabolism and this compound production is the first pillar of its potential as a specific biomarker.

A Putative Mediator of Coma

The central hypothesis for this compound's role in CM is that it acts as a neuromodulatory molecule that contributes to the profound encephalopathy and coma characteristic of the disease.[6] The proposed mechanism involves three key steps:

  • Overproduction: P. falciparum proliferation leads to a systemic increase in this compound levels in the host.

  • Blood-Brain Barrier Transgression: In CM, the BBB is compromised. It is hypothesized that the elevated circulating this compound crosses this damaged barrier, accumulating in the brain.

  • Neuromodulation: Prior studies suggest that this compound can interact with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. This interaction could potentiate inhibitory signaling, leading to a depressed level of consciousness and coma.

The following diagram illustrates the proposed metabolic pathway and its link to CM pathology.

cluster_parasite P. falciparum in RBC cluster_host Host System Lysine Host Lysine (from Hemoglobin) PA_synthesis Parasite Metabolic Pathway Lysine->PA_synthesis Catabolism Pipecolic_Acid This compound (PA) PA_synthesis->Pipecolic_Acid Plasma_PA Elevated Plasma PA Pipecolic_Acid->Plasma_PA Release BBB Compromised Blood-Brain Barrier Plasma_PA->BBB Transport Brain_PA Elevated Brain PA BBB->Brain_PA GABA GABAergic System Interaction Brain_PA->GABA Coma Encephalopathy & Coma GABA->Coma

Caption: Proposed pathway of this compound in cerebral malaria pathogenesis.

Experimental Validation: The Evidence Base

The hypothesis linking this compound to CM is supported by compelling data from both human cohort studies and experimental animal models.

Human Studies in Cerebral Malaria

A pivotal study compared plasma metabolites between Malawian children with CM and those with mild malaria.[6][7] The results were striking:

  • Plasma this compound levels were, on average, 9-fold higher in children with CM compared to those with mild malaria.[5][6]

  • Most children with CM had clinically abnormal plasma concentrations of this compound, while all children with mild malaria had normal or near-normal levels.[6]

  • Importantly, higher this compound levels in the CM group were associated with retinopathy-positive status—a key clinical indicator that helps distinguish true CM from other causes of coma.[5][7]

However, the study also noted a significant association between elevated this compound and renal insufficiency, a common complication in severe malaria.[6][7] As this compound is cleared by the kidneys, this is a critical confounding factor that must be considered in its clinical interpretation.

Parameter Cerebral Malaria (CM) Mild Malaria (MM) Reference
Relative Plasma PA Level ~9-fold higher than MMBaseline[5][6]
Clinical PA Concentration Abnormally elevatedNormal / Near-normal[6]
Association with Retinopathy Positive correlationN/A[5][7]
Association with Renal Function Correlated with insufficiencyNo significant renal issues[6][7]
Table 1: Summary of Clinical Findings on this compound in Human Malaria.
Preclinical Validation in Animal Models

Studies using the Plasmodium berghei ANKA (PbA) mouse model of experimental cerebral malaria (ECM) provide further mechanistic insights and corroborate the human data.

  • Mass spectrometry analysis revealed significantly elevated this compound levels in the brain lysates of ECM mice compared to uninfected control mice.[4]

  • Crucially, the increase in brain this compound levels inversely correlated with normal neurological function and coincided with the progression into coma.[4][6]

  • These brain-level increases were also correlated with blood-brain barrier permeability, supporting the hypothesis that circulating PA enters the brain to exert its effects.[6][7]

  • Mice infected with malaria species that do not cause neurological symptoms had similarly elevated plasma PA levels but, critically, had low PA levels in the brain, highlighting the importance of BBB breakdown.[6][8]

Model Key Findings Reference
Experimental Cerebral Malaria (ECM) Significantly elevated PA in brain tissue.[4]
Brain PA levels inversely correlate with neurological scores.[4][6]
Brain PA levels correlate with BBB permeability.[6][7]
Non-Cerebral Malaria Models Elevated plasma PA, but low brain PA.[6][8]
Table 2: Key Findings from Experimental Animal Models of Malaria.

A Comparative Analysis: this compound vs. Alternative Prognostic Markers

This compound does not exist in a vacuum. A robust evaluation requires comparison with other leading prognostic markers for CM. Key alternatives include markers of endothelial activation (Angiopoietins, sICAM-1), inflammation (CXCL10), and parasite biomass (PfHRP2).[1][9][10]

Biomarker Prognostic Power Link to Pathophysiology Measurement Platform Strengths & Weaknesses
This compound (PA) Strong association with CM vs. MM. Correlates with retinopathy.Direct: Product of parasite metabolism, putative neuromodulator.LC-MS/MS, GC-MSS: Direct link to parasite & coma. W: Confounded by renal function; requires advanced lab equipment.
Angiopoietin-2 / Angiopoietin-1 Ratio High ratio strongly predicts mortality and discriminates severe from uncomplicated malaria.[10]Direct: Reflects endothelial activation and BBB dysfunction, a core CM process.ELISAS: Strong prognostic data; reflects key pathology. W: Marker of general endothelial distress, not specific to CM.
CXCL10 (IP-10) Elevated levels associated with disease severity and mortality.[1][2]Direct: Pro-inflammatory chemokine involved in recruiting leukocytes and promoting local inflammation.ELISA, LuminexS: Strong association with fatal outcomes. W: General marker of inflammation, not specific to malaria.
Plasma PfHRP2 Correlates with total parasite biomass. High levels are associated with severe disease.[1]Direct: A protein shed by the parasite itself.ELISA, Rapid Diagnostic Tests (RDTs)S: Direct measure of parasite load; RDT potential. W: Can persist after parasite clearance; may not reflect sequestered biomass accurately.
Table 3: Comparative Analysis of Prognostic Biomarkers for Cerebral Malaria.

This comparison highlights the unique position of this compound. While markers like the Ang-2/Ang-1 ratio and CXCL10 are powerful indicators of host response (endothelial activation and inflammation, respectively), this compound offers a direct readout of the parasite's metabolic activity and is putatively a direct causative agent of the coma.[6] Its primary weakness is the confounding effect of renal impairment and the current need for sophisticated mass spectrometry for precise quantification.[6] A multi-marker approach, perhaps combining a parasite-specific marker like PA or PfHRP2 with a host-response marker like the Ang-2/Ang-1 ratio, may ultimately provide the highest prognostic accuracy.

Methodology Spotlight: Protocol for this compound Quantification

Trustworthy biomarker validation rests on a robust and reproducible quantification method. The gold standard for measuring small molecules like this compound in complex biological matrices like plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Assay

This method uses liquid chromatography (LC) to separate this compound from other plasma components. The sample is then ionized and introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is set to specifically detect and quantify this compound and a co-analyzed internal standard based on their unique mass-to-charge ratios and fragmentation patterns, providing exceptional sensitivity and specificity.

Step-by-Step Experimental Protocol for Plasma this compound Quantification

This protocol is a synthesized example based on established methods.[11][12]

  • Internal Standard Preparation:

    • Rationale: An internal standard (IS), a molecule structurally similar to the analyte but with a different mass (e.g., a stable isotope-labeled version like this compound-d9 or another amino acid like [2H5]-phenylalanine), is added to every sample, calibrator, and quality control.[11][12] It corrects for variations in sample extraction and instrument response.

    • Action: Prepare a working solution of the chosen IS in acetonitrile (ACN) at a concentration of ~2 µmol/L.

  • Sample Preparation (Protein Precipitation):

    • Rationale: Plasma proteins interfere with LC-MS/MS analysis and must be removed. Acetonitrile is an effective protein precipitation agent.

    • Action:

      • a. Thaw plasma samples, calibrators, and quality controls on ice.

      • b. To a 1.5 mL microcentrifuge tube, add 50-100 µL of plasma.[11][12]

      • c. Add 5 volumes (e.g., 250-500 µL) of the IS-containing ACN.

      • d. Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

      • e. Incubate on ice for 10 minutes.

      • f. Centrifuge at >12,000 x g for 10 minutes at 4°C.

      • g. Carefully transfer the clear supernatant to a new tube or HPLC vial, avoiding the protein pellet.

  • LC-MS/MS Analysis:

    • Rationale: Chromatographic separation is critical. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar molecules like amino acids.[11] The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.

    • Action:

      • a. LC System: Use a Luna HILIC column (or equivalent).[11]

      • b. Mobile Phase A: Ammonium formate 5 mmol/L in water.

      • c. Mobile Phase B: ACN/H2O (90:10) with 5 mmol/L ammonium formate.[11]

      • d. Gradient: Run a gradient from high organic (Mobile Phase B) to higher aqueous (Mobile Phase A) to elute the polar this compound.

      • e. Injection Volume: 5-10 µL.

      • f. Mass Spectrometer: Electrospray ionization in positive mode (ESI+).

      • g. MRM Transitions: Set the instrument to monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 130 -> m/z 84) and the internal standard.[12]

  • Data Analysis:

    • Rationale: A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the calibrators. The concentration in unknown samples is then interpolated from this curve.

    • Action:

      • a. Integrate the peak areas for this compound and the IS in all samples.

      • b. Calculate the Peak Area Ratio (Analyte Area / IS Area).

      • c. Generate a linear regression calibration curve from the calibrator samples.

      • d. Determine the concentration of this compound in the unknown samples using the regression equation.

Sample 1. Plasma Sample (50-100 µL) IS 2. Add Internal Standard in Acetonitrile Sample->IS Vortex 3. Vortex to Precipitate Protein IS->Vortex Centrifuge 4. Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant 5. Transfer Supernatant to HPLC Vial Centrifuge->Supernatant LCMS 6. Inject into LC-MS/MS System Supernatant->LCMS Data 7. Data Analysis (Quantification vs. Calibrators) LCMS->Data

Sources

A Comparative Analysis of Pipecolic Acid and Proline Accumulation Under Osmotic Stress: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular stress responses, the accumulation of small organic molecules, known as osmolytes, represents a critical survival strategy. Among these, the imino acids proline and pipecolic acid have garnered significant attention for their roles in mitigating the deleterious effects of osmotic stress. This guide provides an in-depth comparative analysis of this compound and proline, focusing on their accumulation, biosynthetic pathways, and functional significance under osmotic stress. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to inform experimental design and data interpretation.

Introduction: The Challenge of Osmotic Stress and the Role of Compatible Solutes

Osmotic stress, arising from conditions such as drought and high salinity, poses a fundamental threat to cellular integrity and function by reducing water potential and causing cellular dehydration. To counteract this, organisms accumulate compatible solutes—low-molecular-weight, highly soluble compounds that do not interfere with cellular metabolism even at high concentrations[1]. These molecules play a pivotal role in osmotic adjustment, maintaining cell turgor, protecting cellular structures, and scavenging reactive oxygen species (ROS)[2][3]. Proline is a well-established and extensively studied osmoprotectant[4]. More recently, this compound, primarily known for its role in plant immunity, has emerged as a potential player in the abiotic stress response, including drought[5][6]. This guide will dissect the similarities and differences between these two crucial molecules.

Proline: The Archetypal Osmoprotectant

Proline accumulation is a hallmark of the plant response to a wide array of abiotic stresses[3][4]. Its multifaceted role extends beyond simple osmotic adjustment.

Biosynthesis and Regulation under Osmotic Stress

Under osmotic stress, proline is predominantly synthesized from glutamate in the cytosol and chloroplasts[7][8]. This two-step enzymatic process is tightly regulated.

  • Δ¹-Pyrroline-5-carboxylate Synthetase (P5CS): This is the rate-limiting enzyme that catalyzes the ATP- and NADPH-dependent conversion of glutamate to glutamate-γ-semialdehyde (GSA), which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C)[8]. The expression of the P5CS1 gene is strongly induced by osmotic stress through both abscisic acid (ABA)-dependent and independent signaling pathways[8][9].

  • P5C Reductase (P5CR): This enzyme reduces P5C to proline in an NAD(P)H-dependent reaction[8].

Conversely, proline catabolism, which occurs in the mitochondria, is suppressed during osmotic stress. The key enzyme, Proline Dehydrogenase (ProDH) , which oxidizes proline back to P5C, is transcriptionally downregulated under dehydration conditions[10][11]. This coordinated regulation of biosynthesis and catabolism leads to the rapid and substantial accumulation of proline in stressed cells.

Proline_Biosynthesis cluster_cytosol Cytosol / Chloroplast cluster_mitochondria Mitochondria Glutamate Glutamate P5C Δ¹-Pyrroline-5-carboxylate (P5C) Glutamate->P5C P5CS (Upregulated by stress) Proline Proline P5C->Proline P5CR Proline_cat Proline P5C_cat P5C Proline_cat->P5C_cat ProDH (Downregulated by stress) P5C_cat->Glutamate P5CDH

Caption: Proline metabolism under osmotic stress.

Functional Significance of Proline Accumulation

The protective effects of proline are attributed to several key functions:

  • Osmotic Adjustment: As a major osmolyte, proline accumulation lowers the cellular water potential, facilitating water retention and maintaining turgor pressure[10][11].

  • Protection of Macromolecules: Proline acts as a molecular chaperone, stabilizing the structure of proteins and membranes against dehydration-induced damage[2].

  • Redox Homeostasis: It can function as a scavenger of ROS and helps to buffer the cellular redox potential, thereby mitigating oxidative damage[2].

  • Energy and Nitrogen Sink: Upon stress relief, the degradation of proline can provide a ready source of energy (FADH₂) and nitrogen (glutamate) to support recovery and growth.

This compound: An Emerging Player in Abiotic Stress

While extensively studied as a critical signaling molecule in systemic acquired resistance (SAR) against pathogens, recent evidence indicates that this compound (Pip) also accumulates under and contributes to tolerance against abiotic stresses like drought and salinity[6][12].

Biosynthesis and Regulation under Osmotic Stress

This compound is a non-proteinogenic amino acid derived from the catabolism of lysine[1]. Its biosynthesis involves the following key enzymes:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This aminotransferase initiates the pathway by converting L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C)[1].

  • SARD4: This enzyme, possessing ornithine cyclodeaminase activity, reduces P2C to this compound[13].

While the regulation of this pathway is well-characterized in the context of biotic stress, its modulation by osmotic stress is an active area of research. Gene expression data suggest that drought can alter the activities of ALD1 and FMO1 (Flavin-dependent monooxygenase 1, which converts Pip to its active derivative N-hydroxythis compound, NHP), indicating a transcriptional response to water deficit[6].

Pipecolic_Acid_Biosynthesis cluster_pathway This compound Biosynthesis Lysine Lysine P2C Δ¹-Piperideine-2-carboxylate (P2C) Lysine->P2C ALD1 Pip This compound (Pip) P2C->Pip SARD4 NHP N-hydroxythis compound (NHP) Pip->NHP FMO1 stress Drought Stress ALD1 ALD1 stress->ALD1 alters expression FMO1 FMO1 stress->FMO1 alters expression

Caption: this compound biosynthesis pathway.

Functional Significance of this compound Accumulation

The role of this compound in osmotic stress is still being elucidated, but studies suggest several protective mechanisms:

  • Osmotic Adjustment: Similar to proline, Pip can act as a compatible solute, contributing to the cellular osmotic potential[6][12].

  • Redox Homeostasis: Exogenous application of this compound has been shown to preserve redox homeostasis in drought-stressed plants by activating antioxidant enzymes[6].

  • Signaling: As a known signaling molecule, Pip may trigger downstream stress-responsive pathways, potentially cross-talking with other stress hormones like salicylic acid[1]. A study in tomato suggested that the Pip biosynthetic pathway plays a critical role in drought tolerance through the antioxidant system[1].

Comparative Summary: this compound vs. Proline

FeatureProlineThis compound
Primary Precursor GlutamateLysine
Key Biosynthetic Enzymes P5CS (rate-limiting), P5CRALD1, SARD4
Primary Known Function Osmoprotection, stress tolerance[2][4]Systemic Acquired Resistance (SAR) signaling[12]
Role in Osmotic Stress Well-established, major osmolyte[10][11]Emerging evidence, contributes to tolerance[6]
Regulation by Osmotic Stress Strong transcriptional upregulation of P5CS and downregulation of ProDH[10][11]Evidence for altered gene expression (ALD1, FMO1), but less understood than proline[6]
Accumulation Levels Can accumulate to very high levels (millimolar range)Generally lower than proline, but significant increases observed[6]
Functional Overlap Osmotic adjustment, redox homeostasis, macromolecule protection[2]Osmotic adjustment, redox homeostasis, signaling[1][6]

Experimental Protocols for Quantification

Accurate quantification is paramount for studying the dynamics of these molecules. Below are established methodologies for their measurement.

Protocol 1: Ninhydrin-Based Colorimetric Assay for Proline Quantification

This method, based on the reaction of proline with ninhydrin in an acidic environment, is a robust and widely used technique for high-throughput analysis[14].

Rationale: At low pH and high temperature, ninhydrin reacts specifically with proline to form a red-colored chromophore, which can be quantified spectrophotometrically at 520 nm. The extraction of the chromophore with an organic solvent like toluene minimizes interference from other compounds[15].

Step-by-Step Methodology:

  • Homogenization: Homogenize 0.05-0.5 g of plant tissue in 3% (w/v) aqueous sulfosalicylic acid to precipitate proteins and extract free proline[16]. Centrifuge at 12,000 x g for 10 minutes to pellet the debris.

  • Reaction: Mix 1 mL of the supernatant with 1 mL of acid-ninhydrin reagent (1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid) and 1 mL of glacial acetic acid[16].

  • Incubation: Incubate the mixture in a boiling water bath (100°C) for 1 hour.

  • Termination: Terminate the reaction by placing the tubes in an ice bath.

  • Extraction: Add 2 mL of toluene to the reaction mixture and vortex vigorously to extract the red chromophore into the upper organic phase.

  • Measurement: Allow the phases to separate. Carefully aspirate the upper toluene layer and measure its absorbance at 520 nm using a spectrophotometer. Toluene is used as the blank.

  • Quantification: Determine the proline concentration from a standard curve prepared with known concentrations of L-proline.

Note: While ninhydrin also reacts with this compound, the color yield under these specific acidic conditions is much lower than that from proline, and different absorption maxima can be used to distinguish them in mixtures, though chromatographic methods are preferred for precise simultaneous quantification[17].

Protocol 2: GC-MS-Based Quantification of this compound

Gas chromatography-coupled mass spectrometry (GC-MS) provides a highly sensitive and specific method for quantifying this compound, especially at low concentrations[13].

Rationale: This method involves the extraction of metabolites, derivatization to increase their volatility, and subsequent separation and detection by GC-MS. Propyl chloroformate is an effective derivatization agent for amino and imino acids[13].

Step-by-Step Methodology:

  • Extraction: Homogenize 100 mg of plant tissue in a suitable extraction solvent (e.g., methanol/water mixture). Spike the sample with a known amount of an internal standard (e.g., norvaline) for accurate quantification[13].

  • Cleanup: Centrifuge the homogenate and collect the supernatant. The extract may be further purified using solid-phase extraction (SPE) if necessary.

  • Derivatization: Evaporate the solvent to dryness under a stream of nitrogen. Add a solution of propanol and pyridine, followed by propyl chloroformate, and incubate to form N-propoxycarbonyl propyl ester derivatives[13].

  • Phase Separation: Add an organic solvent (e.g., hexane) and an aqueous solution (e.g., sodium bicarbonate) to the derivatized sample. Vortex and centrifuge to separate the phases.

  • GC-MS Analysis: Collect the upper organic phase containing the derivatized this compound and inject it into the GC-MS system.

  • Data Analysis: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor characteristic ions for derivatized this compound (e.g., m/z 172.2, 128.0) and the internal standard[13].

  • Quantification: Calculate the this compound concentration based on the ratio of its peak area to that of the internal standard, referencing a standard curve.

Experimental_Workflow cluster_proline Proline Quantification (Ninhydrin Assay) cluster_pip This compound Quantification (GC-MS) P_Start Plant Tissue P_Homogenize Homogenize in Sulfosalicylic Acid P_Start->P_Homogenize P_React React with Acid-Ninhydrin P_Homogenize->P_React P_Extract Extract with Toluene P_React->P_Extract P_Measure Measure Absorbance at 520 nm P_Extract->P_Measure Pip_Start Plant Tissue (+ Internal Standard) Pip_Extract Extract Metabolites Pip_Start->Pip_Extract Pip_Derivatize Derivatize with Propyl Chloroformate Pip_Extract->Pip_Derivatize Pip_Analyze Analyze by GC-MS (SIM) Pip_Derivatize->Pip_Analyze Pip_Quantify Quantify Pip_Analyze->Pip_Quantify

Caption: Quantification workflows for proline and this compound.

Conclusion and Future Directions

The accumulation of proline is a well-defined and central component of the plant response to osmotic stress. Its roles in osmotic adjustment, macromolecule protection, and redox balance are supported by extensive experimental data. This compound, while historically linked to biotic stress, is clearly emerging as a significant metabolite in the abiotic stress response. Its ability to act as an osmolyte and modulate redox homeostasis suggests a functional overlap with proline.

However, significant questions remain. A direct comparative analysis of the kinetics and magnitude of endogenous proline and this compound accumulation under identical osmotic stress conditions is needed. Furthermore, elucidating the specific signaling pathways that regulate this compound biosynthesis in response to drought and salinity will be crucial. Understanding the potential interplay and cross-regulation between the proline and this compound metabolic pathways could reveal novel insights into the complex network of stress adaptation. For drug development professionals, understanding how these pathways are regulated could offer novel targets for developing compounds that enhance stress tolerance in various biological systems.

This guide provides a framework based on current scientific understanding, offering both foundational knowledge and detailed protocols to empower researchers in this exciting and evolving field.

References

  • Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. (n.d.). PubMed Central. [Link]
  • Regulation of Levels of Proline as an Osmolyte in Plants under W
  • Regulation of Levels of Proline as an Osmolyte in Plants under Water Stress. (2025).
  • Regulation of levels of proline as an osmolyte in plants under w
  • Regulation of proline biosynthesis in plants subjected to osmotic stress. (1998). Globe Thesis. [Link]
  • This compound in plants: biosynthesis, signalling, and role under stress. (2022).
  • This compound in plants: biosynthesis, signalling, and role under stress. (n.d.). Botanica. [Link]
  • PROTOCOL: Extraction and determination of proline. (n.d.).
  • A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. (2020). PubMed Central. [Link]
  • A Novel Role of this compound Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tom
  • This compound, a Drought Stress Modulator, Boosts Chlorophyll Assimilation, Photosynthetic Performance, Redox Homeostasis, and Osmotic Adjustment of Drought-Affected Hordeum vulgare L. Seedlings. (n.d.). MDPI. [Link]
  • Extraction and determination of proline. (n.d.). PROMETHEUS – Protocols. [Link]
  • The quantitative determination of proline and this compound with ninhydrin. (2025).
  • PROLINE ASSAY PROTOCOL. (n.d.). [Link]
  • This compound, a Drought Stress Modulator, Boosts Chlorophyll Assimilation, Photosynthetic Performance, Redox Homeostasis, and Osmotic Adjustment of Drought-Affected Hordeum vulgare L. Seedlings. (n.d.). Semantic Scholar. [Link]
  • This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. (2020). PubMed Central. [Link]
  • This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. (2020). Bio-protocol. [Link]
  • This compound, a Drought Stress Modulator, Boosts Chlorophyll Assimilation, Photosynthetic Performance, Redox Homeostasis, and Osmotic Adjustment of Drought-Affected Hordeum vulgare L. Seedlings. (2025). PubMed Central. [Link]
  • Variations in proline accumulation and relative water content under water stress characterize bean mutant lines (P. vulgaris L.). (n.d.). [Link]
  • GC–MS run and mass spectrum of this compound. (n.d.).
  • Control of proline accumulation under drought via a novel pathway comprising the histone methylase CAU1 and the transcription factor ANAC055. (n.d.). PubMed Central. [Link]
  • This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. (n.d.).
  • This compound, a Drought Stress Modulator, Boosts Chlorophyll Assimilation, Photosynthetic Performance, Redox Homeostasis, and Osmotic Adjustment of Drought-Affected Hordeum vulgare L. Seedlings. (2025). PubMed. [Link]
  • Proline: a key player in plant abiotic stress tolerance. (n.d.). Biologia plantarum. [Link]
  • Methods for Determination of Proline in Plants. (n.d.).
  • Role of Proline and Other Osmoregulatory Compounds in Plant Responses to Abiotic Stresses. (n.d.).
  • High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. (n.d.). OUCI. [Link]
  • Analytical Methods. (n.d.). RSC Publishing. [Link]
  • Proline accumulation is a general response to abiotic stress in the date palm tree (Phoenix dactylifera L.). (n.d.). PubMed. [Link]
  • Proton Affinities for Proline and Pipecolic-Acid Containing Dipeptides. (2024). W&M ScholarWorks. [Link]
  • Methods for Determination of Proline in Plants. (n.d.).
  • Proline accumulation is a general response to abiotic stress in the date palm tree (Phoenix dactylifera L.). (2025).
  • Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxidative Stress. (2023). PubMed Central. [Link]
  • Proline and other physiological changes as an indicator of abiotic stress caused by heavy metal contamination. (n.d.). Journal of King Saud University - Science. [Link]
  • Proline and ROS: A Unified Mechanism in Plant Development and Stress Response? (n.d.). MDPI. [Link]
  • Proline Accumulation and its Defensive Role Under Diverse Stress Condition in Plants: An Overview. (n.d.). [Link]

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A Senior Application Scientist's Guide to the Enantioseparation of Pipecolic Acid: A Head-to-Head Comparison of Chiral Columns

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the stereoisomeric purity of pipecolic acid is of paramount importance. This cyclic amino acid, a homolog of proline, is a crucial chiral building block in the synthesis of numerous pharmaceuticals and a significant biomarker in the diagnosis of certain metabolic disorders. The distinct pharmacological and toxicological profiles of its enantiomers, (R)- and (S)-pipecolic acid, necessitate robust and reliable analytical methods for their separation and quantification.

This guide provides an in-depth, head-to-head comparison of various chiral High-Performance Liquid Chromatography (HPLC) columns for the enantioseparation of this compound. Drawing upon experimental data and established scientific principles, we will explore the nuances of different chiral stationary phases (CSPs), detailing their mechanisms, optimal operating conditions, and performance characteristics. This document is designed to empower you to make informed decisions in selecting the most appropriate analytical strategy for your specific research needs.

The Challenge of this compound Enantioseparation

This compound's secondary amine structure and lack of a strong chromophore present unique analytical challenges. Direct analysis is often hampered by poor UV detection and the need for specific chiral recognition mechanisms. Consequently, two primary strategies have emerged: direct separation of the underivatized molecule and indirect separation following derivatization with a UV-active or fluorescent tag. This guide will explore columns applicable to both approaches.

Macrocyclic Glycopeptide Columns: The Power of Direct Separation

Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin, have demonstrated exceptional capability in the direct enantioseparation of underivatized amino acids, including this compound. This approach is highly advantageous as it eliminates the time-consuming and potentially error-prone derivatization step.

Mechanism of Chiral Recognition

The chiral recognition mechanism of teicoplanin-based CSPs is multifaceted, involving a combination of interactions. The complex macrocyclic structure contains multiple stereogenic centers and functional groups that can engage in hydrogen bonding, ionic interactions, and inclusion complexation with the analyte. For this compound, the carboxylic acid and secondary amine groups are key interaction points that are sterically arranged to form diastereomeric complexes with the chiral selector, leading to differential retention.

cluster_CSP Teicoplanin CSP cluster_Analyte This compound Enantiomers CSP Teicoplanin (Macrocyclic Glycopeptide) S_PA (S)-Pipecolic Acid S_PA->CSP Stronger Interaction (e.g., H-bonding, ionic) Longer Retention R_PA (R)-Pipecolic Acid R_PA->CSP Weaker Interaction Shorter Retention cluster_CSP Crown Ether CSP cluster_Analyte Derivatized this compound CSP 18-Crown-6 Ether S_PA (S)-Pipecolic Acid Amide Derivative S_PA->CSP Stable Inclusion Complex Longer Retention R_PA (R)-Pipecolic Acid Amide Derivative R_PA->CSP Less Stable Complex Shorter Retention

Caption: Inclusion complexation on a crown ether-based CSP.

Experimental Protocol: Resolution of this compound Amide Derivatives

This protocol is based on the successful resolution of various amide derivatives of this compound. [1][2] Step-by-Step Methodology:

  • Derivatization: Convert racemic this compound to its 1-naphthylmethyl amide derivative.

  • Column: A chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.

  • Mobile Phase: A typical mobile phase would consist of a mixture of methanol, acetonitrile, trifluoroacetic acid (TFA), and triethylamine (TEA). For example, a starting point could be 80:20:0.1:0.5 (v/v/v/v) methanol/acetonitrile/TFA/TEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm for the 1-naphthylmethyl group).

Performance Insights

While requiring a derivatization step, crown ether columns can provide excellent resolution (Rs values often > 2.0) and high efficiency for suitable derivatives. [1]The choice of the derivatizing agent is critical and can significantly impact the separation factor.

Polysaccharide-Based Columns: A Versatile but Indirect Approach for this compound

Polysaccharide-based CSPs, such as those derived from cellulose (e.g., Chiralcel® OD-H) and amylose (e.g., Chiralpak® AD-H), are the workhorses of chiral separations due to their broad applicability. For small, polar molecules like this compound, derivatization is generally required to enhance interaction with the CSP and to provide a UV chromophore for detection.

Mechanism of Chiral Recognition

The chiral recognition mechanism on polysaccharide-based CSPs is complex and involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The derivatizing group plays a crucial role in providing the necessary interaction points.

Experimental Protocol: A Case Study with Derivatized Proline (A this compound Analog)

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis start Racemic this compound deriv Derivatization with NBD-Cl start->deriv sample Derivatized Sample in Ethanol deriv->sample inject Inject onto Chiralpak AD-H sample->inject detection Detection at 464 nm inject->detection mobile_phase Mobile Phase: 0.1% TFA in Ethanol mobile_phase->inject chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Enantiomers chromatogram->quantify

Caption: Workflow for the analysis of derivatized this compound.

Step-by-Step Methodology:

  • Derivatization: React this compound with NBD-Cl to form the fluorescent derivative.

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in ethanol.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV or fluorescence detector set to an excitation wavelength of 464 nm and an emission wavelength of 530 nm.

Performance Insights

Polysaccharide columns offer broad versatility. The choice between cellulose and amylose backbones, as well as the specific derivative (e.g., 3,5-dimethylphenylcarbamate on Chiralpak AD-H), can significantly alter selectivity. Method development often involves screening different polysaccharide-based columns and optimizing the mobile phase composition (alkane/alcohol ratio and additives).

Ligand-Exchange Chromatography: A Classic Technique for Underivatized Amino Acids

Chiral Ligand-Exchange Chromatography (CLEC) is a powerful technique for the direct enantioseparation of underivatized amino acids. It involves the formation of diastereomeric ternary complexes between a metal ion (typically Cu(II)), a chiral selector immobilized on the stationary phase, and the analyte enantiomers.

Mechanism of Chiral Recognition

In a typical setup, a chiral amino acid like L-proline is immobilized on the stationary phase. The mobile phase contains a copper(II) salt. When the racemic this compound is introduced, it displaces a solvent molecule from the coordination sphere of the copper-L-proline complex on the stationary phase, forming a ternary complex. The different steric arrangements of the D- and L-pipecolic acid enantiomers result in diastereomeric complexes with varying thermodynamic stability. The less stable complex elutes first. [4][5]

Experimental Protocol: A Proline-Based Analog System

While specific protocols for this compound are sparse, methods developed for proline are directly transferable.

Step-by-Step Methodology:

  • Column: A chiral stationary phase with a bonded L-proline selector.

  • Mobile Phase: An aqueous solution of copper(II) acetate (e.g., 0.5 mM). The pH of the mobile phase is a critical parameter for optimizing separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm (detecting the copper complex).

  • Sample Preparation: Dissolve this compound in the mobile phase.

Performance Insights

CLEC offers the significant benefit of direct separation without derivatization. However, column stability can be a concern, and the mobile phase is not directly compatible with MS detection without post-column modifications. The enantioselectivity can be very high, but peak shapes may be broader compared to other methods.

Head-to-Head Performance Comparison

Chiral Column Type Chiral Selector This compound Form Typical Mobile Phase Key Advantages Key Limitations Resolution (Rs) Example
Macrocyclic Glycopeptide TeicoplaninUnderivatizedWater/AcetonitrileDirect injection, no derivatization, MS-compatibleLower UV sensitivity for underivatized analyteGood separation [6][7]
Crown Ether-Based (+)-18-Crown-6-TCADerivatized (e.g., amide)Methanol/Acetonitrile/TFA/TEAHigh resolution and efficiencyDerivatization required> 2.0 (for derivatives) [1]
Polysaccharide-Based Amylose/Cellulose DerivativesDerivatized (e.g., NBD)Normal Phase (Hexane/Alcohol) or Polar OrganicBroad applicability, wide range of available columnsDerivatization usually required for this compoundGood separation (for proline derivative) [3]
Ligand-Exchange L-Proline + Cu(II)UnderivatizedAqueous Copper(II) AcetateDirect injection, high selectivityColumn stability can be an issue, not directly MS-compatibleHigh enantioselectivity for amino acids [4]

Conclusion and Recommendations

The choice of a chiral column for the enantioseparation of this compound is contingent on the specific requirements of the analysis, including the need for quantitation of trace enantiomers, sample matrix complexity, and available detection methods.

  • For rapid, direct analysis , especially when coupled with mass spectrometry, a macrocyclic glycopeptide column such as the Astec® CHIROBIOTIC® T is the superior choice. It eliminates the need for derivatization, simplifying the workflow and reducing potential sources of error.

  • When high resolution is the primary objective and derivatization is an acceptable part of the workflow, crown ether-based columns offer excellent performance for derivatized this compound.

  • Polysaccharide-based columns serve as a versatile screening tool, particularly when dealing with various derivatized forms of this compound or when a laboratory has standardized on this type of CSP for other chiral separations.

  • Ligand-exchange chromatography remains a viable, albeit more traditional, option for the direct separation of underivatized this compound, especially when high enantioselectivity is required and MS compatibility is not a primary concern.

Ultimately, method development in chiral chromatography is often an empirical process. This guide provides a scientifically grounded starting point to streamline your column selection and accelerate the development of a robust and reliable method for the enantioseparation of this compound.

References

  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2003). Liquid chromatographic resolution of proline and this compound derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
  • Gubitz, G., & Schmid, M. G. (2008). Chiral ligand-exchange chromatography: an overview. Amino acids, 35(3), 449-457.
  • Davankov, V. A. (2003). Enantioselective ligand exchange in modern liquid chromatography of chiral compounds. Chirality, 15(S1), S2-S10.
  • ResearchGate. (n.d.). Liquid chromatographic resolution of proline and this compound derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
  • Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical chemistry, 47(12), 2124–2130.
  • Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.

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A Comparative Guide to the Biological Effects of Synthetic Pipecolic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the search for novel therapeutic agents with enhanced efficacy and specificity is a constant endeavor. Among the myriad of scaffolds explored in medicinal chemistry, synthetic pipecolic acid analogues have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the performance of various synthetic this compound analogues, supported by experimental data, to aid in the selection and design of next-generation therapeutics.

Introduction: The Versatility of the this compound Scaffold

This compound, a cyclic non-proteinogenic amino acid, serves as a crucial building block in the biosynthesis of numerous natural products with potent biological activities.[1] Its rigid six-membered ring structure imparts conformational constraint, making it an attractive scaffold for the design of peptidomimetics and inhibitors of enzymes and protein-protein interactions. Synthetic modifications to the this compound core have yielded a diverse array of analogues with activities spanning antibacterial, neuroprotective, and anticancer domains. This guide will delve into a comparative analysis of these analogues, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Antibacterial Activity of this compound Analogues

The quest for novel antibiotics to combat rising antimicrobial resistance has led to the exploration of various chemical scaffolds, including this compound derivatives. These analogues have demonstrated significant potential, primarily through the inhibition of essential bacterial processes.

Comparative Efficacy of Actinomycin and Pipemidic Acid Analogues

A notable class of antibacterial agents incorporating the this compound moiety is the actinomycins. Studies on synthetic actinomycin analogues, where proline is replaced by this compound, have revealed a direct correlation between the degree of substitution and antibacterial potency. For instance, an analogue with a 1:1 ratio of this compound to proline (Pip 1β) exhibited inhibitory activity comparable to the parent compound, actinomycin IV, against gram-positive bacteria.[2][3] The complete replacement of proline with two this compound residues (Pip 2) resulted in slightly reduced, yet still significant, activity.[2]

Another important class is the derivatives of pipemidic acid, a quinolone antibiotic. Synthesis and screening of new pipemidic acid derivatives have shown potent activity against Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. For example, certain 1,2,4-triazole-3-thione derivatives of pipemidic acid displayed MIC values as low as 0.98 µg/mL against Proteus mirabilis and Salmonella typhimurium.

Analogue ClassSpecific Analogue ExampleTarget OrganismPotency (MIC)Reference
Actinomycin AnaloguePip 1β (1:1 this compound:Proline)Gram-positive bacteriaComparable to Actinomycin IV[2][3]
Actinomycin AnaloguePip 2 (2:0 this compound:Proline)Gram-positive bacteriaLower than Actinomycin IV[2]
Pipemidic Acid Derivative4,5-disubstituted 1,2,4-triazole-3-thione derivativeProteus mirabilis0.98–7.81 µg/mL
Pipemidic Acid Derivative4,5-disubstituted 1,2,4-triazole-3-thione derivativeSalmonella typhimurium0.98–7.81 µg/mL
Pipemidic Acid Derivative4,5-disubstituted 1,2,4-triazole-3-thione derivativeEscherichia coli0.98–3.91 µg/mL
Mechanism of Action: DNA Intercalation and Enzyme Inhibition

The antibacterial mechanism of actinomycin analogues containing this compound is attributed to their ability to bind to DNA, thereby inhibiting RNA synthesis.[2][3] This interaction elevates the melting temperature (Tm) of DNA, indicating stabilization of the double helix and disruption of replication and transcription processes.[2]

Pipemidic acid and its derivatives, on the other hand, function by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.

Caption: Mechanisms of action for two classes of antibacterial this compound analogues.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

A standardized method to determine the MIC of an antimicrobial agent is the broth microdilution assay.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a pure culture.

  • Serial Dilution of Analogues: Prepare a two-fold serial dilution of the this compound analogues in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without analogue) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 35°C) for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the analogue that completely inhibits visible bacterial growth.

Neuroprotective Effects of this compound Analogues

The development of therapies for neurodegenerative diseases is a significant challenge. Synthetic this compound analogues have shown promise as neuroprotective and neuroregenerative agents, primarily through their interaction with FK506-binding proteins (FKBPs).

Comparative Efficacy of FKBP12 Ligands

Several synthetic this compound analogues have been developed as ligands for FKBP12, a peptidyl-prolyl isomerase. These ligands have demonstrated potent neurotrophic effects in vitro and in vivo, independent of the immunosuppressive actions of classical FKBP12 ligands like FK506.[4] Aza-proline and aza-pipecolic acid derivatives are among the novel structural classes of FKBP12 ligands that exhibit powerful neuroprotective and neuroregenerative properties.[5]

Mechanism of Action: Promotion of Neurite Outgrowth

The neuroprotective effects of these FKBP12 ligands are linked to their ability to promote neurite outgrowth and neuronal regeneration. By binding to FKBP12, these small molecules are thought to modulate signaling pathways that are crucial for neuronal survival and growth.

Caption: Proposed mechanism for the neuroprotective effects of this compound analogues.

Experimental Protocol: Neurite Outgrowth Assay

The neurite outgrowth assay is a common method to assess the neurotrophic potential of compounds.[6][7][8]

  • Cell Culture: Plate neuronal cells (e.g., human iPSC-derived neurons or PC12 cells) on a suitable substrate (e.g., laminin-coated plates).

  • Compound Treatment: Treat the cells with various concentrations of the synthetic this compound analogues. Include a positive control (e.g., Nerve Growth Factor) and a negative control (vehicle).

  • Incubation: Incubate the cells for a sufficient period to allow for neurite extension (e.g., 48-72 hours).

  • Fixation and Staining: Fix the cells and stain for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., Hoechst stain).

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze neurite length and branching using appropriate software.

Anticancer Activity of this compound Analogues

The potential of this compound and its derivatives in cancer therapy is an emerging area of research. Recent studies suggest that these compounds may influence cancer cell proliferation and survival.

Comparative Efficacy in Cancer Cell Lines

While comprehensive comparative studies are still limited, some synthetic this compound analogues have been evaluated for their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. For example, certain novel hybrid compounds incorporating a this compound moiety have shown IC50 values in the micromolar range against breast, pancreatic, and hepatocellular carcinoma cell lines.

It is noteworthy that this compound itself has been implicated in enhancing the ability of esophageal squamous cell carcinoma (ESCC) cells to counteract oxidative stress, thereby potentially promoting tumor cell survival.[9] This highlights the complexity of the role of this compound metabolism in cancer and the importance of designing synthetic analogues with specific anticancer mechanisms.

| Analogue Class | Cancer Cell Line | Potency (IC50) | Reference | |---|---|---|---|---| | Oleoyl Hybrids | HCT116 (Colon) | 0.34 - 22.4 µM |[2] | | Oleoyl Hybrids | HTB-26 (Breast) | 10 - 50 µM |[2] | | Oleoyl Hybrids | PC-3 (Prostate) | 10 - 50 µM |[2] | | Oleoyl Hybrids | HepG2 (Liver) | 10 - 50 µM |[2] |

Mechanism of Action: Induction of Apoptosis and Oxidative Stress Modulation

The anticancer mechanisms of synthetic this compound analogues are still under investigation. One proposed mechanism is the induction of apoptosis (programmed cell death) in cancer cells. For the observed antioxidant effect of this compound in ESCC, it is thought to reduce reactive oxygen species (ROS) production, thereby protecting cancer cells from oxidative damage.[9] Synthetic analogues could be designed to either enhance this protective effect in healthy cells or, conversely, to promote oxidative stress specifically in cancer cells.

Anticancer Mechanisms of this compound Analogues cluster_0 Direct Cytotoxicity cluster_1 Modulation of Oxidative Stress Synthetic Analogue 1 Synthetic Analogue 1 Apoptosis Induction Apoptosis Induction Synthetic Analogue 1->Apoptosis Induction Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Synthetic Analogue 2 Synthetic Analogue 2 ROS Levels ROS Levels Synthetic Analogue 2->ROS Levels Modulates Cancer Cell Fate Cancer Cell Fate ROS Levels->Cancer Cell Fate

Caption: Potential anticancer mechanisms of synthetic this compound analogues.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[1][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analogues for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

Synthetic this compound analogues represent a promising and versatile scaffold in drug discovery. Their demonstrated efficacy in antibacterial, neuroprotective, and anticancer applications warrants further investigation. Future research should focus on:

  • Systematic Comparative Studies: Conducting head-to-head comparisons of a diverse range of analogues against multiple biological targets to establish clear structure-activity relationships.

  • Mechanism of Action Elucidation: Deepening the understanding of the molecular mechanisms underlying the observed biological effects to enable rational drug design.

  • Exploration of New Therapeutic Areas: Investigating the potential of these analogues in other disease contexts, such as viral infections and inflammatory disorders.

The continued exploration and development of synthetic this compound analogues hold significant promise for the discovery of novel and effective therapeutic agents.

References

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Navigating the Diagnostic Maze of Pyridoxine-Dependent Epilepsy: A Comparative Guide to Biomarker Specificity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and clinicians in the field of neurometabolic disorders, the accurate and timely diagnosis of Pyridoxine-Dependent Epilepsy (PDE) is paramount. This rare, autosomal recessive condition, if left untreated or misdiagnosed, can lead to devastating neurological consequences despite the availability of a simple yet effective treatment with pyridoxine (vitamin B6). Historically, the diagnostic journey has been fraught with challenges, relying on clinical suspicion and the dramatic response of seizures to pyridoxine administration. However, the discovery of the underlying genetic and biochemical basis of PDE, primarily mutations in the ALDH7A1 gene, has ushered in an era of biomarker-guided diagnosis.

This guide provides an in-depth evaluation of the specificity of pipecolic acid as a biomarker for PDE, comparing its performance with established and emerging alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers and drug development professionals in their pursuit of improved diagnostic and therapeutic strategies for this debilitating disease.

The Shifting Landscape of PDE Biomarkers: Beyond a Clinical Diagnosis

PDE arises from a deficiency of α-aminoadipic semialdehyde (α-AASA) dehydrogenase, an enzyme encoded by the ALDH7A1 gene. This enzymatic block disrupts the catabolism of lysine, leading to the accumulation of α-AASA and its cyclic Schiff base, Δ1-piperideine-6-carboxylate (P6C). The accumulation of P6C is pathogenic as it inactivates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, which is a crucial cofactor for numerous enzymatic reactions in the brain, including the synthesis of neurotransmitters. This understanding of the pathophysiology has been instrumental in identifying more specific biomarkers than the historically used this compound.

This compound: The Proverbial First Step with Caveats

For many years, elevated levels of this compound in plasma and cerebrospinal fluid (CSF) were the primary biochemical indicator for PDE. While it is true that most PDE patients exhibit increased this compound concentrations, its utility as a standalone diagnostic marker is significantly hampered by its lack of specificity.

Table 1: Conditions Associated with Elevated this compound Levels

ConditionTypical ElevationComments
Pyridoxine-Dependent Epilepsy (PDE) Moderate to significantLevels can be influenced by pyridoxine treatment and diet.
Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome) SignificantOften accompanied by elevations in very-long-chain fatty acids.[1]
Chronic Liver Disease Mild to moderateImpaired peroxisomal function in the liver can lead to accumulation.[2]
Hyperlysinemia MildA rare metabolic disorder affecting lysine metabolism.[1]

The lack of specificity necessitates a cautious interpretation of elevated this compound levels and underscores the need for more definitive biomarkers. While a normal this compound level does not entirely exclude PDE, a significant elevation should prompt further, more specific investigations.[1][3]

The Gold Standard: α-Aminoadipic Semialdehyde (α-AASA) and P6C

The measurement of α-AASA and its cyclic form, P6C, in urine and plasma has emerged as the gold standard for the biochemical diagnosis of PDE-ALDH7A1.[4] All patients with confirmed ALDH7A1 mutations have been reported to have elevated levels of these biomarkers, highlighting their high sensitivity.[5]

However, the clinical utility of α-AASA/P6C is not without its challenges. These molecules are notoriously unstable at room temperature, necessitating immediate freezing of samples to prevent degradation and ensure accurate quantification.[6][7] This instability poses logistical challenges for sample collection and transport, particularly in a newborn screening context.

Furthermore, mild elevations of α-AASA/P6C can be observed in other conditions, such as molybdenum cofactor deficiency and isolated sulfite oxidase deficiency, due to secondary inhibition of α-AASA dehydrogenase.[4][5] Therefore, while highly sensitive and specific for PDE-ALDH7A1, confirmatory genetic testing is still recommended.

The New Wave: Emerging Biomarkers with Enhanced Stability and Specificity

The limitations of traditional biomarkers have spurred the search for more stable and equally specific alternatives. Recent metabolomic studies have identified promising new candidates that may revolutionize the diagnostic workflow for PDE.

6-Oxo-Pipecolic Acid (6-oxo-PIP)

6-oxo-PIP has been identified as a stable metabolite that accumulates in the urine, CSF, and plasma of individuals with ALDH7A1 deficiency.[8] Its improved stability at room temperature makes it a more attractive candidate for newborn screening programs compared to the labile α-AASA/P6C.[[“]]

However, studies have shown that urinary 6-oxo-PIP may not be a suitable biomarker for neonates, as levels can be within the normal range in a significant percentage of affected infants under six months of age.[8][10][11] Interestingly, 6-oxo-PIP levels tend to increase with age and remain elevated even when α-AASA levels decrease with treatment, suggesting its potential as a long-term monitoring biomarker.[8][10][11] Similar to α-AASA, elevated levels of 6-oxo-PIP have also been reported in molybdenum cofactor deficiency.[8][10]

2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid (2-OPP)

Untargeted metabolomics has led to the discovery of 2-OPP as a highly promising biomarker for PDE-ALDH7A1.[12] 2-OPP is stable in dried blood spots, making it an excellent candidate for newborn screening.[13][14] Studies have demonstrated its high sensitivity and specificity, with one study showing 100% sensitivity in identifying PDE-ALDH7A1 patients from dried blood spots.[14] The combination of 2-OPP with other biomarkers like this compound or 6-oxo-PIP further enhances the positive predictive value in a screening setting.[14]

Table 2: Comparative Performance of Key Biomarkers for PDE-ALDH7A1

BiomarkerMatrixSpecificitySensitivityStabilitySuitability for Newborn Screening
This compound Plasma, CSF, UrineLowModerateStablePoor
α-AASA/P6C Urine, PlasmaHighHighPoor (unstable at RT)Poor
6-Oxo-PIP Urine, Plasma, CSFModerate-HighHigh (in older infants/children)GoodModerate (less sensitive in neonates)
2-OPP Dried Blood Spot, Plasma, Urine, CSFHighHighExcellentExcellent

Visualizing the Biochemical Cascade and Diagnostic Workflow

To better understand the relationship between these biomarkers, it is essential to visualize the underlying biochemical pathway and the recommended diagnostic workflow.

PDE_Pathway cluster_lysine_catabolism Lysine Catabolism Pathway Lysine Lysine Pipecolic_Acid This compound Lysine->Pipecolic_Acid Multiple Steps alpha_AASA α-Aminoadipic Semialdehyde (α-AASA) ALDH7A1 ALDH7A1 (Antiquitin) alpha_AASA->ALDH7A1 P6C Δ1-Piperideine-6-Carboxylate (P6C) P6C->alpha_AASA Equilibrium PLP_inactive Inactive PLP Complex P6C->PLP_inactive Inactivation six_oxo_PIP 6-Oxo-Pipecolic Acid (6-oxo-PIP) P6C->six_oxo_PIP Oxidation two_OPP 2-OPP P6C->two_OPP Condensation alpha_AA α-Aminoadipic Acid ALDH7A1->alpha_AA Oxidation Pipecolic_Acid->P6C PLP Pyridoxal 5'-Phosphate (PLP) PLP->PLP_inactive Acetoacetate Acetoacetate Acetoacetate->two_OPP

Caption: Biochemical pathway of lysine catabolism and PDE biomarker formation.

The diagnostic workflow should be a stepwise process, starting with clinical suspicion and moving towards more specific biochemical and genetic testing.

PDE_Diagnosis_Workflow Clinical_Suspicion Clinical Suspicion (e.g., neonatal seizures) Biochemical_Screening Biochemical Screening (Plasma/Urine/DBS) Clinical_Suspicion->Biochemical_Screening Pipecolic_Acid_Test This compound Measurement Biochemical_Screening->Pipecolic_Acid_Test AASA_P6C_Test α-AASA/P6C Measurement Biochemical_Screening->AASA_P6C_Test New_Biomarkers_Test 2-OPP / 6-oxo-PIP Measurement Biochemical_Screening->New_Biomarkers_Test Pipecolic_Acid_Test->AASA_P6C_Test If elevated Genetic_Testing ALDH7A1 Gene Sequencing AASA_P6C_Test->Genetic_Testing If elevated Consider_Other_Diagnoses Consider Other Diagnoses AASA_P6C_Test->Consider_Other_Diagnoses Normal New_Biomarkers_Test->Genetic_Testing If elevated New_Biomarkers_Test->Consider_Other_Diagnoses Normal Diagnosis_Confirmed PDE Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed Pathogenic variants found Genetic_Testing->Consider_Other_Diagnoses No pathogenic variants

Caption: Recommended diagnostic workflow for Pyridoxine-Dependent Epilepsy.

Experimental Protocols: A Guide to Accurate Biomarker Quantification

The accurate measurement of these biomarkers is critical for diagnosis and monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification.

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol is a synthesized example based on common laboratory practices and published methods.[15][16]

1. Sample Preparation: a. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound or phenylalanine-d5). b. Precipitate proteins by adding 400 µL of acetonitrile. c. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography system. b. Column: A HILIC column (e.g., Luna HILIC, 150x3.0mm, 3µm) is commonly used.[16] c. Mobile Phase A: Ammonium formate (e.g., 5 mmol/L) in water.[16] d. Mobile Phase B: Acetonitrile/water (e.g., 90:10) with ammonium formate.[16] e. Gradient: A suitable gradient from high organic to high aqueous mobile phase. f. Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). g. MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 130 -> m/z 84.[15]

3. Data Analysis: a. Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Protocol 2: Quantification of α-AASA/P6C in Urine by LC-MS/MS

This protocol is a synthesized example and emphasizes the critical need for sample stability.[2][6][7][17][18]

1. Sample Collection and Handling (CRITICAL): a. Collect a random urine sample. b. Immediately place the sample on ice and freeze at -20°C or lower as soon as possible (ideally within 2 hours of collection). [6][7][17] α-AASA/P6C are highly unstable at room and refrigerated temperatures.

2. Sample Preparation: a. Thaw the frozen urine sample on ice. b. Dilute the urine to a standardized creatinine concentration (e.g., 0.1 mmol/L) to normalize for urine dilution. c. Add an internal standard (e.g., [2H9]this compound can be used for P6C).[2] d. A direct "dilute and shoot" approach is often used, where the diluted sample is directly injected into the LC-MS/MS system without extensive extraction.

3. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography system. b. Column: A C18 column (e.g., Waters C18 T3) is suitable.[2] c. Mobile Phase: An isocratic or gradient elution with a mixture of water and methanol containing a small amount of formic acid (e.g., 0.03%) is common.[2] d. Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode with MRM. e. MRM Transitions: Monitor specific precursor-to-product ion transitions. For P6C, a common transition is m/z 128.1 -> m/z 82.1.[2]

4. Data Analysis: a. Due to the equilibrium between α-AASA and P6C and the lack of a stable labeled internal standard for α-AASA, the method is often considered semi-quantitative for the combined pool.[2] Results are typically reported as a ratio to creatinine.

The Impact of Treatment on Biomarker Levels

It is crucial to consider the effect of treatment on biomarker levels, as this can influence diagnostic interpretation and long-term monitoring.

  • Pyridoxine Supplementation: While essential for seizure control, pyridoxine treatment can lead to a decrease in this compound levels, potentially masking the biochemical phenotype.[19] However, α-AASA/P6C levels generally remain elevated even with pyridoxine therapy.[20]

  • Lysine-Restricted Diet: Adjunctive therapy with a lysine-restricted diet has been shown to significantly reduce the levels of this compound and α-AASA in plasma, urine, and CSF.[5][21][22][23][24] This reduction in potentially neurotoxic metabolites is associated with improved developmental outcomes.[5][22]

Conclusion: A Multi-Biomarker Approach for a Definitive Diagnosis

The emergence of stable biomarkers like 2-OPP holds immense promise for the future of PDE diagnosis, particularly in the context of newborn screening. A multi-biomarker approach, combining the measurement of these novel markers with the established α-AASA/P6C and confirmatory ALDH7A1 genetic testing, represents the most robust and reliable strategy for the early and accurate diagnosis of pyridoxine-dependent epilepsy. This comprehensive approach will not only improve diagnostic accuracy but also facilitate timely therapeutic intervention, ultimately leading to better long-term outcomes for individuals affected by this treatable neurometabolic disorder.

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A Comparative Guide to Lysine Catabolism: The Pipecolic Acid and Saccharopine Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crossroads of Lysine Degradation

Lysine, an essential amino acid, is fundamental to numerous physiological processes beyond its role as a protein building block. Its catabolism is a critical, yet often overlooked, aspect of cellular metabolism with significant implications in health and disease. In mammals, the breakdown of lysine is not a singular, linear process but rather a bifurcated system involving two distinct and tissue-specific pathways: the pipecolic acid pathway and the saccharopine pathway. While both routes converge to a common intermediate, their initial enzymatic steps, subcellular localizations, and physiological relevance differ significantly. Understanding these differences is paramount for researchers investigating inborn errors of metabolism, neurological disorders, and for professionals in drug development targeting metabolic pathways.

This guide provides an in-depth, objective comparison of the this compound and saccharopine pathways. We will delve into the biochemical intricacies of each route, present supporting experimental data, and provide detailed methodologies for their comparative analysis.

The Two Arms of Lysine Catabolism: A Detailed Look

The Saccharopine Pathway: The Hepatic Workhorse

The saccharopine pathway is the predominant route for lysine degradation in peripheral tissues, with the highest activity observed in the liver[1][2][3]. This mitochondrial pathway is responsible for the bulk of systemic lysine catabolism.

The pathway is initiated by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which harbors two distinct enzymatic activities:

  • Lysine-ketoglutarate reductase (LKR) : This domain catalyzes the condensation of L-lysine with α-ketoglutarate to form saccharopine[4][5].

  • Saccharopine dehydrogenase (SDH) : The second domain of AASS then catalyzes the oxidative cleavage of saccharopine to yield L-glutamate and α-aminoadipic semialdehyde (AASA)[4][5].

AASA is then irreversibly oxidized to α-aminoadipic acid (AAA) by the enzyme α-aminoadipic semialdehyde dehydrogenase (ALDH7A1)[6]. The subsequent steps of the pathway ultimately lead to the production of acetyl-CoA, which can enter the citric acid cycle for energy production[6].

Saccharopine Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AASS (LKR) alphaKG α-Ketoglutarate alphaKG->Saccharopine Glutamate L-Glutamate Saccharopine->Glutamate AASA α-Aminoadipic Semialdehyde (AASA) Saccharopine->AASA AASS (SDH) P6C Δ¹-Piperideine-6- Carboxylate (P6C) AASA->P6C Spontaneous cyclization AAA α-Aminoadipic Acid (AAA) AASA->AAA ALDH7A1 P6C->AASA AcetylCoA Acetyl-CoA AAA->AcetylCoA Multiple steps

Saccharopine Pathway Overview

The this compound Pathway: A Specialized Route in the Brain

In contrast to the widespread activity of the saccharopine pathway, the this compound pathway is the major route for lysine catabolism in the adult mammalian brain[7][8][9]. This pathway involves enzymes located in both the cytoplasm and peroxisomes[7].

The initial step of the this compound pathway is the conversion of L-lysine to α-keto-ε-aminocaproic acid. This can be catalyzed by L-lysine-α-oxidase or an L-lysine transaminase[10]. α-Keto-ε-aminocaproic acid then spontaneously cyclizes to form Δ¹-piperideine-2-carboxylate (P2C). P2C is subsequently reduced to L-pipecolic acid by an NADPH-dependent reductase.

L-pipecolic acid is then oxidized by the peroxisomal enzyme L-pipecolate oxidase (PIPOX) to form Δ¹-piperideine-6-carboxylate (P6C)[11][12]. P6C is in equilibrium with its open-chain form, AASA, which represents the point of convergence with the saccharopine pathway[7].

This compound Pathway Lysine L-Lysine AKC α-Keto-ε- Aminocaproic Acid Lysine->AKC L-Lysine-α-oxidase/ L-Lysine transaminase P2C Δ¹-Piperideine-2- Carboxylate (P2C) AKC->P2C Spontaneous cyclization PipecolicAcid L-Pipecolic Acid P2C->PipecolicAcid Reductase P6C Δ¹-Piperideine-6- Carboxylate (P6C) PipecolicAcid->P6C L-Pipecolate Oxidase (PIPOX) AASA α-Aminoadipic Semialdehyde (AASA) P6C->AASA Spontaneous hydrolysis AASA->P6C Convergence To Saccharopine Pathway AASA->Convergence

This compound Pathway Overview

Comparative Analysis: Key Differences and Experimental Insights

The tissue-specific predominance of these two pathways underscores their distinct physiological roles. The liver's high capacity for saccharopine-mediated lysine catabolism is crucial for maintaining systemic lysine homeostasis, especially in response to dietary fluctuations[4]. Conversely, the prevalence of the this compound pathway in the brain suggests a specialized role in neurometabolism[7][8].

Quantitative Comparison of Pathway Intermediates

Comparative metabolomics provides a powerful tool to dissect the relative activities of these pathways. Studies in mice have demonstrated significant increases in saccharopine pathway intermediates in the plasma following a lysine load, highlighting the dynamic response of this pathway.

MetaboliteCondition/TissueFold Change/ObservationPathway ImplicatedReference
SaccharopineMouse Plasma (2h post L-lysine injection)3-fold increaseSaccharopine[13]
α-Aminoadipic acidMouse Plasma (2h post L-lysine injection)24-fold increaseSaccharopine[13]
This compoundMouse Plasma (2h post L-lysine injection)3.4-fold increaseThis compound/Saccharopine[13]

Note: The increase in this compound can be attributed to its formation from Δ¹-piperideine-6-carboxylate, an intermediate common to both pathways.

While systemic levels provide valuable information, tissue-specific concentrations are more indicative of localized pathway activity. For instance, basal levels of this compound are significantly higher in the brain compared to other tissues[14][15][16].

Enzyme Kinetics: A Tale of Two Efficiencies

The kinetic properties of the initial, rate-limiting enzymes of each pathway offer further insight into their respective capacities.

EnzymePathwaySubstrateKmVmaxTissueReference
Lysine-Ketoglutarate ReductaseSaccharopineL-Lysine~1.5 mM-Human Liver[17]
L-Lysine-α-OxidaseThis compoundL-Lysine~0.04 mM-Trichoderma viride[5]
L-Lysine 6-TransaminaseThis compoundL-Lysine---[10][18]

Note: Comprehensive kinetic data, particularly Vmax values for human enzymes, are not consistently available in the literature. The data for L-Lysine-α-Oxidase is from a fungal source, as detailed kinetic parameters for the mammalian enzyme are less characterized.

The lower Km of L-lysine-α-oxidase compared to lysine-ketoglutarate reductase suggests a higher affinity for lysine, which may be advantageous in the brain where lysine concentrations are generally lower than in the liver post-prandially.

Experimental Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, we provide the following detailed experimental workflows.

Workflow for Comparative Metabolomics using LC-MS/MS

This workflow outlines the key steps for quantifying lysine catabolites in different tissues, such as the brain and liver.

Comparative Metabolomics Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue 1. Tissue Homogenization (e.g., Brain, Liver) Extraction 2. Metabolite Extraction (e.g., with 80% Methanol) Tissue->Extraction Centrifugation 3. Centrifugation & Supernatant Collection Extraction->Centrifugation Drying 4. Supernatant Drying Centrifugation->Drying Reconstitution 5. Reconstitution in LC-MS compatible solvent Drying->Reconstitution Injection 6. Injection onto LC column (e.g., HILIC) Reconstitution->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. MS/MS Detection (MRM mode) Separation->Detection Quantification 9. Peak Integration & Quantification Detection->Quantification Comparison 10. Statistical Comparison (e.g., t-test, ANOVA) Quantification->Comparison

Comparative Metabolomics Workflow

Step-by-Step Methodology: LC-MS/MS Analysis of Lysine Catabolites

Objective: To simultaneously quantify key intermediates of the this compound and saccharopine pathways in biological samples.

Materials:

  • Tissue samples (e.g., brain, liver), snap-frozen in liquid nitrogen and stored at -80°C.

  • 80% Methanol (LC-MS grade), pre-chilled to -20°C.

  • Internal standards (e.g., ¹³C₆,¹⁵N₂-L-lysine, D₄-pipecolic acid).

  • LC-MS/MS system equipped with a HILIC column.

Procedure:

  • Sample Preparation: a. Weigh approximately 20-50 mg of frozen tissue. b. Homogenize the tissue in 1 mL of ice-cold 80% methanol containing internal standards. c. Incubate at -20°C for 30 minutes to precipitate proteins. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator. f. Reconstitute the dried extract in 100 µL of a solvent compatible with the initial LC conditions (e.g., 95% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: a. Chromatography: Use a HILIC column for separation of the polar metabolites. A typical gradient would start with a high percentage of organic solvent and gradually decrease to elute the analytes. b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, with optimized precursor-product ion transitions for each metabolite.

  • Data Analysis: a. Integrate the peak areas for each metabolite and its corresponding internal standard. b. Generate a standard curve for each analyte to determine absolute concentrations. c. Normalize the concentrations to the initial tissue weight. d. Perform statistical analysis to compare metabolite levels between different tissues.

Protocol for In Vivo Stable Isotope Tracing

Stable isotope tracing is a powerful technique to measure metabolic flux through different pathways. This protocol provides a general framework for an in vivo experiment in a mouse model.

Objective: To determine the relative contribution of the this compound and saccharopine pathways to lysine catabolism in the brain and liver.

Materials:

  • ¹³C₆,¹⁵N₂-L-lysine (or other suitably labeled lysine).

  • Animal model (e.g., C57BL/6 mice).

  • LC-MS/MS system.

Procedure:

  • Tracer Administration: a. Administer a bolus of ¹³C₆,¹⁵N₂-L-lysine to the mice via intraperitoneal (IP) injection or oral gavage. b. The choice of administration route and dosage will depend on the specific experimental question.

  • Tissue Collection: a. At various time points post-administration (e.g., 30 min, 1h, 2h, 4h), euthanize the mice. b. Rapidly dissect and snap-freeze the brain and liver in liquid nitrogen.

  • Metabolite Extraction and Analysis: a. Follow the sample preparation and LC-MS/MS analysis protocol described above. b. In the mass spectrometer, monitor for the mass isotopologues of each metabolite to determine the extent of label incorporation.

  • Data Analysis and Flux Calculation: a. Calculate the fractional labeling of each metabolite at each time point. b. Use metabolic flux analysis software to model the data and estimate the relative flux through each pathway in the different tissues.

Conclusion: A Tale of Two Pathways with Distinct Roles

The this compound and saccharopine pathways represent two elegant and complementary solutions to the catabolism of lysine in mammals. The saccharopine pathway, with its high capacity in the liver, is essential for systemic lysine homeostasis. In contrast, the this compound pathway, predominant in the brain, likely plays a more specialized role in neurometabolism, the full extent of which is still an active area of research.

For researchers in metabolic diseases, understanding the tissue-specific nature of these pathways is crucial for diagnosing and developing therapies for disorders such as pyridoxine-dependent epilepsy, which involves a defect in the common downstream enzyme ALDH7A1. For drug development professionals, the enzymes in these pathways may represent novel therapeutic targets for a range of conditions.

The experimental approaches outlined in this guide provide a robust framework for further elucidating the intricate regulation and interplay of these two vital metabolic routes. As analytical technologies continue to advance, so too will our understanding of the profound impact of lysine catabolism on human health and disease.

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The Unresponsive Monitor: Deconstructing the Clinical Utility of Pipecolic Acid in Gauging Treatment Efficacy in Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Peroxisomal Puzzle and the Promise of a Biomarker

Peroxisomal biogenesis disorders (PBDs), most notably Zellweger spectrum disorders (ZSDs), represent a class of severe, inherited metabolic diseases stemming from the faulty assembly of peroxisomes. These vital organelles play a crucial role in a variety of metabolic processes, including the β-oxidation of very-long-chain fatty acids (VLCFAs), and the synthesis of bile acids and plasmalogens. Consequently, their dysfunction leads to a complex and devastating multisystem pathology. In the quest for effective treatments, the need for reliable biomarkers to monitor therapeutic response is paramount. For decades, elevated levels of pipecolic acid, a catabolic intermediate of lysine, have been a cornerstone in the diagnosis of PBDs.[1][2] This guide delves into the clinical utility of this compound measurement, not as a diagnostic tool, but critically, as a marker for monitoring treatment efficacy. We will objectively compare its performance against other key biomarkers, providing the necessary experimental context for researchers and drug development professionals navigating the intricate landscape of peroxisomal disease therapeutics.

The Biochemical Basis: this compound in Health and Disease

This compound is a cyclic imino acid derived from the essential amino acid lysine. In healthy individuals, lysine is primarily catabolized via the saccharopine pathway. However, a secondary route, the this compound pathway, also exists. The final step in the degradation of L-pipecolic acid is its oxidation, a process that occurs within the peroxisome and is catalyzed by the enzyme L-pipecolate oxidase.[3] In PBDs, the absence or dysfunction of peroxisomes leads to a deficiency in L-pipecolate oxidase activity, resulting in the accumulation of this compound in bodily fluids.[4] This elevation is a hallmark biochemical abnormality used to diagnose these disorders.[5][6]

Lysine Catabolism and this compound Formation

This compound Pathway Figure 1: Simplified Lysine Catabolism Pathway Lysine L-Lysine Saccharopine Saccharopine Pathway (Major Route) Lysine->Saccharopine Pipecolic_Intermediate α-Aminoadipic-δ-semialdehyde / Δ1-piperideine-6-carboxylate Lysine->Pipecolic_Intermediate Minor Pathway Pipecolic_Acid L-Pipecolic Acid Pipecolic_Intermediate->Pipecolic_Acid Peroxisome Peroxisome Pipecolic_Acid->Peroxisome Oxidation_Product α-Aminoadipic Acid Peroxisome->Oxidation_Product

Caption: Simplified overview of the lysine catabolism pathways.

Analytical Methodologies for this compound Quantification: A Comparative Overview

Accurate and precise measurement of this compound is fundamental to its clinical application. Several analytical techniques have been developed, each with its own set of advantages and limitations. The two most prominent methods currently in use are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Principle Advantages Disadvantages Typical Sample Type
GC-MS Separation of volatile derivatives of this compound by gas chromatography followed by detection and quantification by mass spectrometry.[7]High sensitivity and specificity. Well-established and validated methods are available. Can be cost-effective for targeted analysis.Requires derivatization, which can be a multi-step and laborious process.[8] Potential for interference from other compounds.Plasma, Urine, Cerebrospinal Fluid (CSF)
LC-MS/MS Separation of this compound in its native form by liquid chromatography followed by highly specific detection and quantification using tandem mass spectrometry.High throughput and specificity. Often requires minimal sample preparation (no derivatization). Can be multiplexed to measure other amino acids simultaneously.Higher initial instrument cost. Potential for matrix effects that can interfere with ionization.Plasma, Urine, CSF, Dried Blood Spots

Table 1: Comparison of Analytical Methods for this compound Quantification

Experimental Protocol: Quantification of this compound in Human Plasma using GC-MS

This protocol outlines a robust and validated method for the quantification of this compound in human plasma using gas chromatography-mass spectrometry with a stable isotope-labeled internal standard.

Materials and Reagents
  • Internal Standard: D9-Pipecolic acid

  • Derivatization Reagent: Propyl chloroformate

  • Solvents: Acetonitrile, Propanol, Pyridine (all HPLC grade)

  • Other Reagents: Hydrochloric acid, Sodium bicarbonate

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (C18)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS)

Step-by-Step Methodology
  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of the D9-pipecolic acid internal standard.

    • Precipitate proteins by adding 400 µL of acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in the mobile phase and apply to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound fraction with an appropriate solvent.

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Add a mixture of propanol and pyridine to the dried sample.

    • Add propyl chloroformate and incubate to allow for the derivatization of the amino and carboxyl groups of this compound.

    • Extract the derivatized this compound into an organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for separation.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both native and D9-labeled this compound.[9]

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the native compound to the internal standard against a calibration curve.

GC-MS Analysis Workflow

GC-MS Workflow Figure 2: GC-MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation Plasma->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Derivatization Derivatization SPE->Derivatization GC_MS GC-MS Analysis (SIM) Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

Caption: A step-by-step workflow for the quantification of this compound using GC-MS.

Clinical Utility in Treatment Monitoring: An Objective Comparison

While indispensable for diagnosis, the utility of this compound as a biomarker for monitoring treatment efficacy in PBDs is questionable. Current therapeutic strategies for these disorders are largely supportive and do not correct the underlying genetic defect. One of the few targeted therapies available is cholic acid supplementation, which aims to suppress the synthesis of toxic bile acid intermediates.[4]

A pivotal study on the effects of cholic acid therapy in patients with ZSD demonstrated a significant reduction in the levels of toxic C27-bile acid intermediates in plasma and urine.[4] However, the same study reported that the plasma concentrations of other peroxisomal metabolites, including This compound , very-long-chain fatty acids, and pristanic and phytanic acids, remained unchanged throughout the treatment period.[4] This finding strongly suggests that this compound levels do not reflect the biochemical response to cholic acid therapy.

Comparative Performance of Biomarkers in ZSD Treatment
Biomarker Rationale for Use Response to Cholic Acid Therapy Clinical Utility in Monitoring
This compound Accumulates due to deficient peroxisomal oxidation of lysine.[4]No significant change. [4]Low. Does not appear to reflect the targeted biochemical improvements.
C27-Bile Acid Intermediates (DHCA, THCA) Accumulate due to impaired peroxisomal β-oxidation in bile acid synthesis.[4]Significant reduction. [4][10]High. Directly reflects the intended mechanism of action of the therapy.
Very-Long-Chain Fatty Acids (VLCFAs) Accumulate due to deficient peroxisomal β-oxidation.[1]No significant change. [4]Low. Similar to this compound, levels are not responsive to this specific therapy.
Phytanic and Pristanic Acids Accumulate due to deficient α- and β-oxidation, respectively.No significant change. [4]Low. Levels are primarily influenced by dietary intake and are not directly targeted by cholic acid therapy.

Table 2: Comparative Performance of Key Biomarkers in Monitoring Cholic Acid Therapy for ZSD

Discussion: Why is this compound an Unresponsive Monitor?

The lack of response of this compound levels to cholic acid therapy can be attributed to the fundamental pathophysiology of PBDs and the mechanism of the treatment. Cholic acid supplementation acts by negative feedback inhibition on the bile acid synthesis pathway, thereby reducing the production of toxic C27-bile acid precursors.[4] This intervention does not restore overall peroxisomal function. Since the elevation of this compound is a direct consequence of the deficient L-pipecolate oxidase activity within the non-functional peroxisomes, its levels are not expected to change unless the peroxisomal function itself is restored.

This highlights a critical consideration for drug development in the PBD space: the choice of biomarkers must align with the therapeutic mechanism of action. For therapies aimed at substrate reduction, such as cholic acid, the target metabolites (bile acid intermediates) are the most appropriate efficacy markers. For future therapies that might aim to restore peroxisomal function, such as gene therapy or chaperone-based treatments, a broader panel of biomarkers, including this compound and VLCFAs, would be essential to demonstrate a more global correction of the metabolic defects.

Conclusion: A Diagnostic Pillar, Not a Therapeutic Barometer

References

  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Peduto, A., Baumgartner, M. R., Verhoeven, N. M., et al. (2004). Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders. Molecular genetics and metabolism, 82(3), 224–230. [Link]
  • Semeraro, M., Boenzi, S., D'Alonzo, R., et al. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica chimica acta, 446, 134–139. [Link]
  • Request PDF. (2025). Hyperpipecolic acidaemia: A diagnostic tool for peroxisomal disorders. [Link]
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  • Peduto, A., Baumgartner, M. R., Verhoeven, N. M., et al. (2004). Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders. Zora.uzh.ch. [Link]
  • Klouwer, F. C., Berendse, K., Ferdinandusse, S., et al. (2016). Cholic acid therapy in Zellweger spectrum disorders. Journal of inherited metabolic disease, 39(6), 845–854. [Link]
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  • Wang, L., et al. (2022). New Metabolic Alterations and A Predictive Marker this compound in Sera for Esophageal Squamous Cell Carcinoma.
  • Wang, L., et al. (2021). New metabolic alterations and predictive marker this compound in sera for esophageal squamous cell carcinoma. bioRxiv. [Link]
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  • Wang, L., et al. (2021). New metabolic alterations and predictive marker this compound in sera for esophageal squamous cell carcinoma. bioRxiv. [Link]
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  • Iranpour, H. (2006). Zellweger Syndrome: A Genetic Disorder That Alters Lipid Biosynthesis And Metabolism.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pipecolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of pipecolic acid. As a niche amino acid derivative integral to various research and development pipelines, its handling and disposal demand a rigorous, safety-first approach. This document moves beyond mere procedural lists to explain the causality behind each step, ensuring that laboratory professionals can manage their waste streams with confidence and scientific integrity.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

This compound, while not always regulated as a hazardous material for transport, presents tangible risks in a laboratory setting.[1] Safety Data Sheets (SDS) consistently classify it as an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[1][2] Therefore, all this compound waste should be treated as hazardous chemical waste.

This directive is grounded in the principle of prudent avoidance. While this compound may not meet the specific criteria for ignitability, corrosivity, or reactivity as defined by the U.S. Environmental Protection Agency (EPA), its irritant nature and potential for unknown toxicological effects warrant its segregation from general waste streams.[6][7]

Key incompatibilities must also be respected during storage and disposal. This compound is incompatible with strong oxidizing agents.[1][5] Mixing with such substances can lead to vigorous, potentially hazardous reactions. Furthermore, thermal decomposition can produce toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1][2][5][8]

Hazard Classification Description GHS Hazard Statement Supporting Sources
Skin Irritation Causes skin irritation upon contact.H315[3][4]
Eye Irritation Causes serious eye irritation.H319[3][4]
Respiratory Irritation May cause respiratory tract irritation.H335[3][4]
Incompatibilities Strong oxidizing agents.N/A[1][5]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).N/A[1][5][8]

The Core Principles of Compliant Chemical Waste Management

Effective disposal is an extension of a robust laboratory safety culture. The following principles are foundational and apply universally to chemical waste, including this compound.

  • Waste Minimization : The most effective disposal strategy begins with generating less waste. Order only the quantity of this compound required for your experiments and reduce the scale of protocols where feasible.[6] This not only enhances safety but is also environmentally and economically prudent.

  • Segregation : Never mix incompatible waste streams. This compound waste should be kept separate from strong oxidizers, acids, and bases to prevent dangerous reactions.[9] Halogenated and non-halogenated solvent wastes should also be segregated according to your institution's guidelines.[10]

  • Containment : Waste must be stored in appropriate, compatible containers. For this compound, which is typically a solid, a high-density polyethylene (HDPE) container with a secure, screw-top cap is recommended.[6][9] Containers must be kept closed except when adding waste.[6][11]

  • Labeling : All waste containers must be accurately and clearly labeled with the words "Hazardous Waste" and the full chemical name ("this compound").[6][10] Labels should also indicate the primary hazards (e.g., "Irritant"). This is critical for ensuring safe handling by laboratory personnel and Environmental Health & Safety (EH&S) staff.

  • Satellite Accumulation Areas (SAA) : Hazardous waste must be stored in a designated SAA at or near the point of generation.[6][9] Do not move waste from one lab to another for storage. The SAA should be inspected weekly for leaks or container degradation.[9]

Step-by-Step Disposal Protocols

The following protocols provide specific, actionable guidance for different forms of this compound waste.

Protocol 1: Disposal of Solid (Powder) this compound

This applies to unused, expired, or surplus solid this compound.

  • Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, safety goggles, and nitrile gloves. If there is a risk of generating dust, work within a fume hood or wear a suitable respirator.[2][8]

  • Container Selection : Use a designated solid hazardous waste container made of a compatible material (e.g., HDPE) with a secure lid.

  • Waste Transfer : Carefully transfer the solid this compound into the waste container. Use a dedicated spatula or scoop. Minimize the generation of dust.[2]

  • Labeling : Ensure the container is correctly labeled as "Hazardous Waste - Solid this compound" and includes the date when the first waste was added.

  • Storage : Securely close the container and place it in your designated SAA.

  • Pickup Request : Once the container is full or you have no more waste to add, arrange for disposal through your institution's EH&S department.[6][11]

Protocol 2: Disposal of Aqueous Solutions of this compound

Under no circumstances should this compound solutions be disposed of down the drain. [11][12] Recent EPA regulations strictly prohibit the "sewering" of any hazardous waste pharmaceuticals, and best practices extend this prohibition to all laboratory chemical waste to protect waterways.[13][14]

  • PPE : Wear a lab coat, safety goggles, and nitrile gloves.

  • Container Selection : Use a designated liquid hazardous waste container compatible with aqueous waste. Do not use a container that previously held an incompatible chemical (e.g., a strong oxidizer).

  • Waste Transfer : Carefully pour the aqueous solution into the liquid waste container using a funnel. Avoid splashing. Do not fill the container beyond 90% capacity to allow for expansion.[9]

  • Labeling : Label the container as "Hazardous Waste - Aqueous this compound Solution" and list the approximate concentration and solvent (e.g., "this compound in Water, ~5%").

  • Storage : Tightly seal the container and store it in your SAA, ensuring it is in secondary containment to mitigate potential leaks.

  • Pickup Request : Arrange for disposal through your institution's EH&S department.

Protocol 3: Disposal of Contaminated Materials

This protocol covers labware (e.g., pipette tips, centrifuge tubes) and PPE contaminated with this compound.

  • Gross Decontamination : Remove as much of the this compound residue as possible.

  • Waste Collection :

    • Sharps : Needles, broken glass, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for chemically contaminated sharps.[10]

    • Non-Sharp Solid Waste : Contaminated gloves, weigh boats, paper towels, and plasticware should be collected in a dedicated solid waste bag or container clearly labeled "Hazardous Waste - this compound Contaminated Debris."

  • Storage and Disposal : Place the sealed bags or containers in the SAA and arrange for pickup via your EH&S department.

This compound Waste Segregation Workflow

The following diagram illustrates the decision-making process for properly segregating this compound waste streams.

G cluster_waste_type 1. Identify Waste Form cluster_disposal_path 2. Select Correct Disposal Container Start This compound Waste Generated Solid Solid Powder Start->Solid Liquid Aqueous Solution Start->Liquid Contaminated Contaminated Labware / PPE Start->Contaminated SolidWaste Labeled Solid Hazardous Waste Container Solid->SolidWaste Unused/Expired Product LiquidWaste Labeled Liquid Hazardous Waste Container Liquid->LiquidWaste Solutions/Rinsate IsSharp Is it a sharp? Contaminated->IsSharp Final Store in SAA & Request EH&S Pickup SolidWaste->Final LiquidWaste->Final DebrisWaste Labeled Contaminated Debris Container DebrisWaste->Final SharpsWaste Chemically Contaminated Sharps Container SharpsWaste->Final IsSharp->DebrisWaste No IsSharp->SharpsWaste Yes

Caption: Decision workflow for segregating this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area.

  • Consult SDS : Refer to the Safety Data Sheet for specific guidance.[10]

  • Don PPE : Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and a respirator if the spill generates dust.

  • Contain and Clean :

    • For solid spills , gently sweep up the material and place it into a labeled hazardous waste container.[5][15] Avoid creating dust.

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.

By adhering to these scientifically grounded and safety-focused procedures, researchers can ensure the responsible management and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023, October). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE.
  • Chemsrc. (2025, August 21). This compound CAS#:4043-87-2 MSDS.
  • PubChem, National Center for Biotechnology Information. (n.d.). This compound.
  • PubChem, National Center for Biotechnology Information. (n.d.). This compound, (-)-.
  • HW Drugs. (n.d.). EPA Subpart P Regulations.
  • California Dental Association. (2019, September 3). Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste.
  • Doctor 2018. (n.d.). Amino acid metabolism: Disposal of Nitrogen.
  • Bergeson & Campbell, P.C. (2019, February 22). US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals.

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Navigating the Safe Handling of Pipecolic Acid: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and safe handling procedures for Pipecolic acid. As Senior Application Scientists, we aim to empower you with the knowledge to not only meet but exceed safety standards, fostering a culture of proactive risk management in your critical work. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to ensure a comprehensive understanding of the risks and mitigation strategies associated with this compound.

Understanding the Hazard Profile of this compound

This compound, while a valuable molecule in research and development, presents specific hazards that necessitate careful handling. According to its Safety Data Sheets (SDS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The GHS classification identifies it as a Category 2 irritant for skin and eyes, and a Category 3 irritant for the respiratory system.[2] This profile dictates the necessity of a multi-faceted PPE approach to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Hazard Summary Table:

Hazard ClassificationGHS CategoryPotential Effects
Skin Irritation2Causes skin irritation, redness, and discomfort upon contact.[1][2][3]
Eye Irritation2ACauses serious eye irritation, which can lead to pain, redness, and potential damage if not promptly addressed.[1][2][3]
Respiratory Irritation3May cause respiratory irritation, leading to coughing and discomfort upon inhalation of dust or aerosols.[1][2][3]

Core Principles of Protection: Selecting the Right PPE

A risk-based approach to PPE selection is critical. The following recommendations are based on the known hazards of this compound and are designed to provide robust protection during routine laboratory operations.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, appropriate eye and face protection is non-negotiable.[2][3]

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes, dust, or aerosols.[4]

  • Face Shield: When handling larger quantities of this compound or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[5][6] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

To prevent skin irritation, chemically resistant gloves are essential.

  • Glove Material: Nitrile or butyl rubber gloves are recommended for handling this compound.[5] Nitrile gloves offer good resistance to a variety of chemicals and provide excellent dexterity.[5] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Proper Technique: Double-gloving can be a prudent measure, especially during prolonged handling or when working with concentrated solutions. It is crucial to master the technique of removing gloves without contaminating your skin.

Body Protection: Shielding Against Accidental Contact

A standard laboratory coat is required to protect the skin and personal clothing from accidental spills. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[7]

Respiratory Protection: Mitigating Inhalation Risks

This compound dust or aerosols can cause respiratory irritation.[1][3] Therefore, engineering controls and, where necessary, respiratory protection are vital.

  • Engineering Controls: The primary method for controlling respiratory hazards is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

  • Respirators: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup of a large quantity of solid material, a NIOSH-approved respirator is required. For this compound dust, a particulate respirator (e.g., N95, N100) is appropriate.[1][5] A full-face respirator offers the added benefit of combined eye and respiratory protection.[1][5]

PPE Selection Workflow:

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling this compound CheckHazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Start->CheckHazards Begin EyeProtection Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) CheckHazards->EyeProtection Ocular Hazard HandProtection Hand Protection: - Nitrile Gloves CheckHazards->HandProtection Dermal Hazard BodyProtection Body Protection: - Lab Coat - Chemical Apron (if splash risk) CheckHazards->BodyProtection Dermal Hazard RespProtection Respiratory Protection: - Fume Hood (primary) - N95/N100 Respirator (if needed) CheckHazards->RespProtection Inhalation Hazard

Caption: PPE selection workflow based on this compound hazards.

Operational Plan: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include safe handling and emergency procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling this compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][7] Designate a specific area for handling, preferably within a fume hood.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood or on a balance with a draft shield to minimize dust generation. Use a spatula for transfers and avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area. Remove PPE carefully, avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[2][8]

Emergency Response: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Small Spill (Solid): For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[2][9]

  • Large Spill: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[10]

Spill Response Workflow:

Spill_Response Spill This compound Spill Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<10g) Assess->SmallSpill LargeSpill Large Spill (>10g) Assess->LargeSpill else Cleanup Cleanup with Spill Kit (Full PPE Required) SmallSpill->Cleanup Yes Evacuate Evacuate Area LargeSpill->Evacuate Notify Notify EH&S Evacuate->Notify Dispose Dispose of as Hazardous Waste Cleanup->Dispose

Caption: Decision workflow for responding to a this compound spill.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[2][4]

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed container.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.[7]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is a cornerstone of responsible research. By understanding its hazards, diligently using the correct PPE, and adhering to established handling and disposal protocols, you can significantly mitigate the risks to yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific Chemical Hygiene Plan and to consult the Safety Data Sheet for any additional details.[11][12] Your commitment to safety is integral to the advancement of science.

References

  • DL-Pipecolic Acid-d9 Safety Data Sheet. (n.d.). NextSDS.
  • This compound | CAS#:4043-87-2. (2025, August 21). Chemsrc.
  • Acid Handling. (n.d.). University of Utah.
  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). ReAgent.
  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration.
  • Acids Standard Operating Procedure Template. (n.d.). University of New Mexico.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.